molecular formula C92H132N22O29S3 B15603731 DPI-4452

DPI-4452

Katalognummer: B15603731
Molekulargewicht: 2106.4 g/mol
InChI-Schlüssel: IGTWTCVMZRKJAW-OMNWDWICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DPI-4452 is a useful research compound. Its molecular formula is C92H132N22O29S3 and its molecular weight is 2106.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C92H132N22O29S3

Molekulargewicht

2106.4 g/mol

IUPAC-Name

3-[(5R,8S,14R,17S,20S,23S,26S,29S,32S,35R)-5-[[(2S)-5-amino-5-oxo-2-[[2-[4-[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]piperazin-1-yl]acetyl]amino]pentanoyl]amino]-35-carbamoyl-17-(carboxymethyl)-26-[(1R)-1-hydroxyethyl]-32-(hydroxymethyl)-29-(1H-indol-3-ylmethyl)-23-(2-methylpropyl)-6,9,15,18,21,24,27,30,33-nonaoxo-20-[[3-(4-sulfamoylbutanoylamino)phenyl]methyl]-3,37-dithia-7,10,16,19,22,25,28,31,34-nonazatricyclo[37.3.1.010,14]tritetraconta-1(43),39,41-trien-8-yl]propanoic acid

InChI

InChI=1S/C92H132N22O29S3/c1-53(2)36-64-87(136)107-81(54(3)116)91(140)103-66(40-58-42-96-61-15-5-4-14-60(58)61)85(134)104-68(48-115)88(137)105-69(82(94)131)51-144-49-56-11-6-12-57(37-56)50-145-52-70(106-83(132)62(18-20-72(93)117)98-74(119)43-108-31-33-113(34-32-108)75(120)44-109-23-25-110(45-78(125)126)27-29-112(47-80(129)130)30-28-111(26-24-109)46-79(127)128)89(138)99-63(19-21-76(121)122)92(141)114-22-8-16-71(114)90(139)102-67(41-77(123)124)86(135)101-65(84(133)100-64)39-55-10-7-13-59(38-55)97-73(118)17-9-35-146(95,142)143/h4-7,10-15,37-38,42,53-54,62-71,81,96,115-116H,8-9,16-36,39-41,43-52H2,1-3H3,(H2,93,117)(H2,94,131)(H,97,118)(H,98,119)(H,99,138)(H,100,133)(H,101,135)(H,102,139)(H,103,140)(H,104,134)(H,105,137)(H,106,132)(H,107,136)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H2,95,142,143)/t54-,62+,63+,64+,65+,66+,67+,68+,69+,70+,71-,81+/m1/s1

InChI-Schlüssel

IGTWTCVMZRKJAW-OMNWDWICSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Theranostic Mechanism of DPI-4452: A Technical Guide to a First-in-Class CAIX-Targeting Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis of DPI-4452 reveals its novel mechanism of action as a high-affinity, selective ligand for Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in a variety of solid tumors. This technical guide provides a comprehensive overview of this compound's core functionality, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Precision Targeting of Carbonic Anhydrase IX

This compound is a first-in-class cyclic peptide meticulously engineered to bind with high affinity and selectivity to Carbonic Anhydrase IX (CAIX).[1][2] CAIX is a cell surface glycoprotein (B1211001) that is overexpressed in numerous cancers, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), often in response to hypoxic conditions within the tumor microenvironment.[1][3][4][5][6][7] Its expression in healthy tissues is notably restricted, making it an attractive target for cancer-specific therapies.[3][5][6][7]

The fundamental mechanism of action of this compound lies in its ability to act as a homing device. The peptide itself possesses inhibitory activity against the enzymatic function of CAIX.[3] However, its primary therapeutic and diagnostic utility is realized when it is chelated with radionuclides. This compound incorporates a DOTA cage, a versatile chelator that can stably bind to various radioisotopes.[3][4][6][7][8][9][10] This feature allows for a "theranostic" approach, where the same targeting molecule can be used for both diagnosis and therapy by simply changing the chelated radioisotope.

For diagnostic imaging , this compound is labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga). The resulting [⁶⁸Ga]Ga-DPI-4452, when administered intravenously, circulates through the body and accumulates at sites of CAIX-expressing tumors.[1][2][3][8][11] The emitted positrons can be detected by Positron Emission Tomography (PET) scanning, providing high-resolution images of the tumor and any metastases.[2][8][11] This allows for patient selection, tumor staging, and monitoring of treatment response.[8]

For therapeutic intervention , this compound is armed with a particle-emitting radionuclide, such as the beta-emitter Lutetium-177 (¹⁷⁷Lu) or the alpha-emitter Actinium-225 (²²⁵Ac).[1][3][8][12] Once [¹⁷⁷Lu]Lu-DPI-4452 or [²²⁵Ac]Ac-DPI-4452 binds to CAIX on the surface of cancer cells, the localized emission of high-energy particles delivers a cytotoxic radiation dose directly to the tumor cells, leading to cell death and tumor growth inhibition.[3][8][12]

Quantitative Data Summary

The preclinical and early clinical data for this compound demonstrates its high affinity, selectivity, and potent anti-tumor activity.

ParameterValueMoietyAssaySource
Binding Affinity (Kd) 0.25 nMFree PeptideSurface Plasmon Resonance[8]
0.16 nMnatLu-complexSurface Plasmon Resonance[8]
0.20 nMnatGa-complexSurface Plasmon Resonance[8]
CAIX Inhibition (IC50) 130 nMThis compoundIn vitro colorimetric assay[3][10]
Selectivity >2000 nMnatLu-DPI-4452Binding evaluation against CA IV, XII, XIV[8]
Tumor Uptake (in vivo) Tumor-to-kidney ratio > 1[¹¹¹In]this compoundSPECT/CT in HT-29 & SK-RC-52 mouse models[8]
Antitumor Activity Significant tumor growth inhibition[¹⁷⁷Lu]Lu-DPI-4452 (100 MBq single dose or 3 x 33 MBq fractionated doses)HT-29 & SK-RC-52 xenograft mouse models[8]
Tumor growth inhibition of 56% (45 kBq) and 78% (135 kBq)[²²⁵Ac]Ac-DPI-4452HT-29 xenograft mouse model[12]
Tumor growth inhibition of 57% (15 kBq), 64% (45 kBq), and 67% (135 kBq)[²²⁵Ac]Ac-DPI-4452SK-RC-52 xenograft mouse model[12]
Clinical Imaging (Human) SUVmax range of 6.8 to 211.6 at 1 hour[⁶⁸Ga]Ga-DPI-4452PET/CT in ccRCC patients[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd), association rate (kₐ), and dissociation rate (kd) of this compound and its radiolabeled surrogates to recombinant human CAIX.

Methodology:

  • Immobilization: Recombinant human CAIX protein is immobilized on a CM5 sensor chip via amine coupling. A reference flow cell is prepared without the protein to subtract non-specific binding.

  • Analyte Preparation: this compound, natGa-DPI-4452, and natLu-DPI-4452 are prepared in a running buffer (e.g., HBS-EP+). A series of concentrations are prepared for kinetic analysis.

  • Binding Analysis: The analytes are injected over the sensor chip surface at a constant flow rate. The association is monitored in real-time by measuring the change in the refractive index at the chip surface.

  • Dissociation: After the association phase, the running buffer is flowed over the chip, and the dissociation of the analyte from the immobilized CAIX is monitored.

  • Regeneration: The sensor chip surface is regenerated using a low pH buffer to remove any remaining bound analyte.

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding using the reference flow cell data. The kinetic parameters (kₐ and kd) are determined by fitting the data to a 1:1 binding model. The equilibrium dissociation constant (Kd) is calculated as kd/kₐ.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of radiolabeled this compound in mouse models of human cancer.

Methodology:

  • Xenograft Model Establishment: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells known to express CAIX (e.g., HT-29 colorectal cancer cells or SK-RC-52 clear cell renal cell carcinoma cells). Tumors are allowed to grow to a palpable size.

  • Animal Grouping: Mice are randomized into several groups: a vehicle control group and treatment groups receiving different doses and/or fractionation schedules of the radiolabeled this compound (e.g., [¹⁷⁷Lu]Lu-DPI-4452).

  • Treatment Administration: The therapeutic agent is administered intravenously at the specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

PET/CT and SPECT/CT Imaging in Xenograft Models

Objective: To assess the tumor-targeting ability and biodistribution of radiolabeled this compound in vivo.

Methodology:

  • Radiolabeling: this compound is radiolabeled with an imaging isotope, such as ⁶⁸Ga for PET or ¹¹¹In for SPECT.

  • Animal Preparation: Tumor-bearing mice are anesthetized.

  • Radiotracer Administration: A known amount of the radiolabeled this compound is injected intravenously.

  • Imaging: At various time points post-injection, the mice are imaged using a small-animal PET/CT or SPECT/CT scanner. The CT component provides anatomical reference images.

  • Image Analysis: The images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and major organs. The radioactivity concentration in each ROI is quantified to determine the uptake of the radiotracer, often expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to assess targeting specificity.

Visualizing the Mechanism and Application of this compound

Signaling Pathway of Radiolabeled this compound

DPI4452_Mechanism cluster_blood Bloodstream cluster_tumor_cell CAIX-Expressing Tumor Cell Radiolabeled_DPI4452 [¹⁷⁷Lu]Lu-DPI-4452 CAIX Carbonic Anhydrase IX (CAIX) Radiolabeled_DPI4452->CAIX High-Affinity Binding DNA_Damage DNA Double-Strand Breaks CAIX->DNA_Damage Localized Radiation Emission (β⁻) Apoptosis Apoptosis DNA_Damage->Apoptosis Induction of Cell Death

Caption: Therapeutic mechanism of [¹⁷⁷Lu]Lu-DPI-4452 targeting CAIX on a tumor cell.

Experimental Workflow for In Vivo Imaging

Imaging_Workflow Start Tumor Xenograft Mouse Model Inject IV Injection of [⁶⁸Ga]Ga-DPI-4452 Start->Inject Image PET/CT Imaging (Multiple Time Points) Inject->Image Analyze Image Reconstruction & ROI Analysis Image->Analyze Result Biodistribution & Tumor Uptake Data Analyze->Result Theranostic_Logic Patient Patient with CAIX-Positive Tumor Diagnostic Diagnostic Imaging with [⁶⁸Ga]Ga-DPI-4452 Patient->Diagnostic Patient Selection Therapeutic Therapy with [¹⁷⁷Lu]Lu-DPI-4452 Diagnostic->Therapeutic Confirmation of CAIX Expression Outcome Tumor Regression Therapeutic->Outcome Targeted Radiotherapy

References

In-Depth Technical Guide: Binding Affinity of DPI-4452 to Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of DPI-4452, a novel cyclic peptide, to its target, carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme highly expressed in various solid tumors, making it a compelling target for cancer diagnostics and therapeutics.[1][2] This document details the quantitative binding affinity data, the experimental protocols used for its determination, and the key signaling pathways involving CA IX.

Quantitative Binding Affinity Data

The binding affinity of this compound and its metal-complexed derivatives to human carbonic anhydrase IX (hCA IX) has been quantitatively assessed using surface plasmon resonance (SPR). The data reveals a high-affinity interaction with sub-nanomolar dissociation constants (Kd).

Table 1: Binding Affinity of this compound and its Derivatives for hCA IX

CompoundDissociation Constant (Kd) (nM)Dissociation Half-life (t½) (min)
This compound0.2599
[natGa]Ga-DPI-44520.20112
[natLu]Lu-DPI-44520.16123

Data obtained from surface plasmon resonance assays.[3]

Furthermore, the selectivity of this compound for CA IX was evaluated against other human carbonic anhydrase isoforms. The results demonstrate a high degree of selectivity, with significantly weaker binding to other isoforms.

Table 2: Selectivity Profile of [natLu]Lu-DPI-4452

Carbonic Anhydrase IsoformDissociation Constant (Kd) (nM)
CA IV>2000
CA XII>2000
CA XIV>2000

Data obtained from surface plasmon resonance assays.[3]

Experimental Protocols

The primary method utilized to determine the binding affinity of this compound to CA IX was surface plasmon resonance (SPR). While a specific protocol for isothermal titration calorimetry (ITC) for this interaction has not been published, a general protocol for protein-ligand interaction studies is provided for reference.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution by detecting changes in the refractive index at the sensor surface.

Experimental Workflow for this compound and CA IX Binding Analysis

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_protein Recombinant hCA IX Protein Preparation chip_prep Sensor Chip Activation (e.g., CM5 chip with NHS/EDC) prep_protein->chip_prep Ligand prep_ligand This compound Compound Synthesis and Purification injection Injection of this compound at Various Concentrations prep_ligand->injection Analyte immobilize Covalent Immobilization of hCA IX via Amine Coupling chip_prep->immobilize blocking Blocking of Unreacted Sites (e.g., with ethanolamine) immobilize->blocking association Association Phase (Real-time monitoring of binding) injection->association dissociation Dissociation Phase (Flow of running buffer) association->dissociation sensorgram Generation of Sensorgrams fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) sensorgram->fitting results Determination of ka, kd, and Kd fitting->results

SPR Experimental Workflow for this compound and CA IX.

Detailed Method:

  • Immobilization of hCA IX: Recombinant human CA IX protein is immobilized on a Biacore CM5 sensor chip.[1] The surface of the chip is first activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The CA IX protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface, leading to the formation of covalent amide bonds between the protein's primary amines and the chip surface. Finally, any remaining active sites on the chip are deactivated by injecting ethanolamine.

  • Binding Analysis: this compound, dissolved in a suitable running buffer (e.g., HBS-EP+), is injected at various concentrations over the immobilized CA IX surface. The association of this compound to CA IX is monitored in real-time.

  • Dissociation: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound/CA IX complex.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software (e.g., Biacore Evaluation Software). The data is typically fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) - General Protocol

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Hypothetical Experimental Workflow for this compound and CA IX by ITC

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_detection Heat Measurement cluster_analysis Data Analysis prep_protein Purified hCA IX in Buffer load_cell Loading hCA IX into Sample Cell prep_protein->load_cell prep_ligand This compound in Matched Buffer load_syringe Loading this compound into Syringe prep_ligand->load_syringe degas Degassing of Solutions titrate Stepwise Injection of this compound into hCA IX load_syringe->titrate heat_change Detection of Heat Change per Injection titrate->heat_change thermogram Generation of Thermogram heat_change->thermogram integration Integration of Injection Heats binding_isotherm Plotting Heat vs. Molar Ratio integration->binding_isotherm model_fitting Fitting to a Binding Model binding_isotherm->model_fitting thermo_params Determination of Kd, n, ΔH, and ΔS model_fitting->thermo_params

Hypothetical ITC Workflow for this compound and CA IX.

Detailed Method:

  • Sample Preparation: Purified recombinant hCA IX and synthesized this compound are prepared in an identical, well-matched buffer to minimize heats of dilution. Both solutions are thoroughly degassed before use.

  • ITC Experiment: The hCA IX solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. A series of small, sequential injections of this compound into the hCA IX solution are performed.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The raw data is integrated to obtain the heat per injection, which is then plotted against the molar ratio of this compound to hCA IX. This binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

Carbonic Anhydrase IX Signaling Pathways

CA IX plays a crucial role in the tumor microenvironment, primarily through its enzymatic activity and its involvement in cell adhesion and signaling. Its expression is strongly induced by hypoxia, a common feature of solid tumors.

Hypoxia-Induced CA IX Expression and pH Regulation

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus, where it binds to the promoter of the CA9 gene, leading to the upregulation of CA IX expression.[4][5] The extracellular catalytic domain of CA IX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[6][7]

CAIX_pH_Regulation cluster_cell Tumor Cell cluster_extracellular Extracellular Space HIF1a HIF-1α CA9_gene CA9 Gene HIF1a->CA9_gene Upregulates CAIX CA IX Protein CA9_gene->CAIX Expression HCO3 HCO3- CAIX->HCO3 Catalyzes H_plus H+ CAIX->H_plus Catalyzes pH_in Alkaline Intracellular pH CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX HCO3->pH_in Import pH_out Acidic Extracellular pH H_plus->pH_out Contributes to

CA IX-mediated pH regulation under hypoxia.

CA IX in Cell Migration and Invasion

Beyond its role in pH regulation, CA IX is implicated in promoting tumor cell migration and invasion. It has been shown to interact with other cell surface proteins, including integrins and matrix metalloproteinases (MMPs), such as MMP14.[3] This interaction can facilitate the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.

CAIX_Invasion_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_outcome Cellular Outcome CAIX CA IX Integrin Integrins (e.g., β1) CAIX->Integrin Interacts with MMP14 MMP14 CAIX->MMP14 Interacts with Migration Cell Migration Integrin->Migration Promotes ECM ECM Components MMP14->ECM Degrades Degraded_ECM Degraded ECM Degraded_ECM->Migration Invasion Cell Invasion Degraded_ECM->Invasion

CA IX's role in promoting tumor cell invasion.

References

An In-Depth Technical Guide to DPI-4452: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI-4452 is a novel, first-in-class cyclic peptide-based theranostic agent designed to target carbonic anhydrase IX (CAIX), a cell surface protein highly expressed in a variety of solid tumors.[1][2][3][4][5] Its unique structure, incorporating a DOTA cage, allows for chelation with both diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides.[6][7][8] This dual functionality enables a personalized medicine approach, allowing for the visualization of CAIX-expressing tumors and subsequent targeted radionuclide therapy.[9][10] Preclinical and early clinical studies have demonstrated the high affinity and selectivity of this compound for CAIX, favorable pharmacokinetic properties including rapid systemic clearance, and significant anti-tumor efficacy in various cancer models.[3][7] This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental methodologies associated with this compound.

Structure and Chemical Properties

This compound is a synthetically produced cyclic peptide. Its core structure is designed for high-affinity binding to the extracellular domain of carbonic anhydrase IX (CAIX).[3][11] A key feature of its design is the covalent attachment of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator, which serves as a stable cage for various radiometals.[1][3] While the precise amino acid sequence of the cyclic peptide component of this compound is proprietary, related patents for CAIX-targeting peptides describe sequences such as YNTNHVPLSPKY and NHYPLSP.[11]

Table 1: General Chemical Properties of this compound

PropertyValueReference(s)
Description A CAIX-targeting cyclic peptide with a DOTA cage.[3][4][6][12]
Developed By 3B Pharmaceuticals GmbH and Debiopharm International SA[13][14]
Mechanism of Action Binds to the extracellular domain of Carbonic Anhydrase IX (CAIX).[3][12]
Theranostic Radionuclides Gallium-68 (68Ga) for PET imaging, Lutetium-177 (177Lu) for therapy.[6][8]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by targeting carbonic anhydrase IX (CAIX), a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in many solid tumors in response to hypoxia or genetic alterations such as mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene.[5][7] CAIX plays a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[7] Under hypoxic conditions, tumor cells increase their glycolytic rate, leading to an accumulation of lactic acid and a decrease in intracellular pH. To counteract this, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively extruding acid from the cell. This process helps maintain a favorable intracellular pH for tumor cell survival while contributing to an acidic tumor microenvironment, which promotes tumor invasion and metastasis.[7]

By binding to the extracellular domain of CAIX, this compound, when chelated with a therapeutic radionuclide like 177Lu, delivers a cytotoxic radiation payload directly to the tumor cells, leading to cell death. The diagnostic counterpart, for instance 68Ga-DPI-4452, allows for non-invasive visualization of CAIX-expressing tumors via Positron Emission Tomography (PET), enabling patient selection and treatment monitoring.

CAIX Signaling Pathway and this compound Targeting

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its radiolabeled analogues.

Table 2: In Vitro Binding Affinity and Inhibition

ParameterSpeciesValueReference(s)
IC₅₀ (recombinant hCAIX) Human130 nM[12]
KD (this compound) Human0.25 nM[13]
KD ([natLu]Lu-DPI-4452) Human0.16 nM[13]
KD ([natGa]Ga-DPI-4452) Human0.20 nM[13]
KD ([111In]In-DPI-4452) Human (CHO-hCAIX cells)0.3 nM[12]
KD ([111In]In-DPI-4452) Canine (CHO-cCAIX cells)0.3 nM[12]
KD ([111In]In-DPI-4452) Murine (CHO-mCAIX cells)63 nM[12]
Selectivity vs. CA IV, XII, XIV HumanKD > 2000 nM[13]

Table 3: In Vivo Tumor Uptake and Efficacy

ModelCompoundMax. Tumor Uptake (Time)Tumor Growth InhibitionReference(s)
HT-29 Xenograft (CRC)[111In]In-DPI-44522 hours-[7]
SK-RC-52 Xenograft (ccRCC)[111In]In-DPI-44521 hour-[7]
HT-29 Xenograft (CRC)[177Lu]Lu-DPI-4452-Significant[12]
SK-RC-52 Xenograft (ccRCC)[177Lu]Lu-DPI-4452-Significant[12]
ccRCC Patients (n=3)[68Ga]Ga-DPI-4452Mean SUVmax 64.6 (1 hour)-[10]

Table 4: Pharmacokinetics

SpeciesDoseElimination Half-lifeReference(s)
Mice0.7 mg/kg (i.v.)0.28 hours[7]
Mice5.5 mg/kg (i.v.)0.47 hours[7]
Dogs0.1 mg/kg (i.v.)-[12]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical and clinical evaluation of this compound.

Synthesis and Purification of this compound

While the specific synthesis protocol for the cyclic peptide of this compound is not publicly disclosed, it is likely produced using solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The DOTA chelator is then conjugated to the peptide.

Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis (Linear Peptide) Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Cyclization in Solution Cleavage->Cyclization Purification1 HPLC Purification (Cyclic Peptide) Cyclization->Purification1 DOTA_Conj DOTA Conjugation Purification1->DOTA_Conj Purification2 HPLC Purification (this compound) DOTA_Conj->Purification2 QC Quality Control (Mass Spec, HPLC) Purification2->QC

General Synthesis Workflow for this compound
Radiolabeling of this compound

Labeling of this compound with Gallium-68 is typically performed using an automated synthesis module.[9] The process involves the elution of 68Ga from a 68Ge/68Ga generator, purification and concentration of the 68Ga, followed by incubation with this compound in a buffered solution at an elevated temperature.

Lutetium-177 labeling involves the incubation of this compound with [177Lu]LuCl3 in a suitable buffer at a specific pH and temperature to facilitate chelation.

Radiolabeling_Workflow cluster_Ga68 [68Ga]Ga-DPI-4452 Synthesis cluster_Lu177 [177Lu]Lu-DPI-4452 Synthesis Ga_Elution Elution from 68Ge/68Ga Generator Ga_Purification Purification & Concentration of 68Ga Ga_Elution->Ga_Purification Ga_Incubation Incubation with this compound (buffered, heated) Ga_Purification->Ga_Incubation Ga_QC Quality Control (HPLC, TLC) Ga_Incubation->Ga_QC Lu_Incubation Incubation of this compound with [177Lu]LuCl3 (buffered, heated) Lu_QC Quality Control (HPLC, TLC) Lu_Incubation->Lu_QC

General Radiolabeling Workflows
In Vitro Assays

The inhibitory activity of this compound on the enzymatic function of CAIX is assessed using a colorimetric assay.[7] This assay measures the ability of the compound to inhibit the CAIX-catalyzed hydration of a substrate.

Surface Plasmon Resonance (SPR) is employed to determine the binding kinetics (KD, kon, koff) of this compound to recombinant CAIX protein.[11] Cell-based binding assays using cells engineered to express CAIX (e.g., CHO-hCAIX) are also performed to determine the binding affinity in a more biologically relevant system.[12]

In Vivo Studies

Human cancer cell lines known to express CAIX, such as HT-29 (colorectal cancer) and SK-RC-52 (clear cell renal cell carcinoma), are subcutaneously implanted into immunodeficient mice.[7][12] These models are used to evaluate the biodistribution, tumor uptake, and anti-tumor efficacy of radiolabeled this compound.

Radiolabeled this compound is administered intravenously to tumor-bearing mice or healthy larger animals (e.g., Beagle dogs). The distribution of radioactivity in various organs and the tumor is quantified over time using imaging techniques such as PET/CT (for 68Ga) and SPECT/CT (for 111In or 177Lu).[7]

In human studies, the absorbed radiation dose to various organs is estimated from the biodistribution data obtained from PET/CT imaging. Software such as OLINDA/EXM is used for these calculations.

Conclusion

This compound represents a promising advancement in the field of theranostics for CAIX-expressing solid tumors. Its well-defined chemical structure, coupled with a robust mechanism of action, has demonstrated significant potential in preclinical and early clinical evaluations. The data presented in this guide underscore the high affinity, selectivity, and favorable pharmacokinetic profile of this compound, making it a strong candidate for further clinical development. The detailed experimental protocols provide a foundation for researchers to understand and potentially replicate the key studies that have defined the properties of this innovative compound. As clinical trials progress, this compound holds the promise of becoming a valuable tool in the personalized treatment of a range of challenging cancers.

References

DPI-4452: A Novel Theranostic Agent Under Investigation in CAIX-Expressing Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DPI-4452 is a first-in-class, cyclic peptide-based theranostic agent targeting Carbonic Anhydrase IX (CAIX), a cell surface glycoprotein (B1211001) overexpressed in a variety of solid tumors and associated with poor prognosis.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on the cancer types under investigation, quantitative preclinical and clinical data, and detailed experimental methodologies. This compound's unique theranostic nature, combining diagnostic imaging and targeted radiotherapy, positions it as a promising candidate for personalized medicine in oncology.[1][3]

This compound is chelated with radionuclides for its dual functionality.[1] For diagnostic purposes, it is labeled with Gallium-68 ([68Ga]Ga-DPI-4452) for Positron Emission Tomography (PET) imaging.[1] For therapeutic applications, it is labeled with Lutetium-177 ([177Lu]Lu-DPI-4452) to deliver targeted beta-particle radiation to tumor cells.[1]

Cancers Under Investigation

Clinical and preclinical investigations of this compound are primarily focused on solid tumors characterized by high CAIX expression. The main indications currently being explored are:

  • Clear Cell Renal Cell Carcinoma (ccRCC): CAIX is highly overexpressed in the vast majority of ccRCC cases due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, which leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and subsequent CAIX transcription.[3][4]

  • Pancreatic Ductal Adenocarcinoma (PDAC): A significant subset of pancreatic cancers demonstrates CAIX expression, often correlated with hypoxic tumor microenvironments.[1][5]

  • Colorectal Cancer (CRC): CAIX expression is also observed in a proportion of colorectal tumors and is being investigated as a therapeutic target.[1][5]

A Phase 1/2 clinical trial, NCT05706129, is currently underway to evaluate the safety, tolerability, imaging characteristics, and efficacy of [68Ga]Ga-DPI-4452 and [177Lu]Lu-DPI-4452 in patients with these three cancer types.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Binding Affinity and Selectivity of this compound

CompoundTargetAssayDissociation Constant (Kd)Reference
This compound (uncomplexed)Human CAIXSurface Plasmon Resonance0.25 nM[8]
natGa-DPI-4452Human CAIXSurface Plasmon Resonance0.20 nM[8]
natLu-DPI-4452Human CAIXSurface Plasmon Resonance0.16 nM[8]
natLu-DPI-4452Human CAIV, CAXII, CAXIVSurface Plasmon Resonance>2000 nM[8]

Table 2: Preclinical In Vivo Tumor Growth Inhibition with [177Lu]Lu-DPI-4452

Xenograft ModelCancer TypeTreatment RegimenOutcomeReference
HT-29Colorectal CancerSingle dose of 100 MBqSignificant tumor growth inhibition[8]
HT-29Colorectal Cancer3 fractionated doses of 33 MBq (weekly)Higher efficacy than single dose[8]
SK-RC-52Clear Cell Renal Cell CarcinomaSingle dose of 100 MBqSignificant tumor growth inhibition[8]
SK-RC-52Clear Cell Renal Cell Carcinoma3 fractionated doses of 33 MBq (weekly)Higher efficacy than single dose[8]

Table 3: Clinical Data from [68Ga]Ga-DPI-4452 PET/CT in ccRCC Patients (NCT05706129)

ParameterValueReference
Number of Patients3[9]
Mean Administered Activity185 MBq[9]
Mean Maximum Standardized Uptake Value (SUVmax) at 1 hour (36 lesions)64.6 (range: 6.8 - 211.6)[9]
Blood Clearance>80% of total administered radioactivity cleared within 1 hour[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound.

Immunohistochemistry (IHC) for CAIX Expression
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue microarrays of human tumors and healthy tissues are used.[10]

  • Antibody: A mouse anti-human CAIX monoclonal antibody (clone M75) is utilized at a dilution of 0.125 µg/mL.[10]

  • Staining and Scoring: Staining is performed, and the expression of CAIX is assessed by a pathologist using a scoring system (e.g., H-score) to quantify the intensity and percentage of positive cells.[10]

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Instrumentation: A Biacore system is employed for the analysis.[4]

  • Ligand and Analyte: Recombinant human CAIX protein is immobilized on a sensor chip.[10] this compound, both uncomplexed and complexed with non-radioactive Gallium (natGa) or Lutetium (natLu), is used as the analyte in solution.[10]

  • Procedure: The analyte is injected over the sensor chip, and the association and dissociation rates are measured to calculate the binding kinetics, including the dissociation constant (Kd).[10]

In Vivo Xenograft Efficacy Studies
  • Animal Models: Female immunodeficient mice (e.g., NMRI nude) are used.[10]

  • Tumor Implantation: Human cancer cell lines with known CAIX expression, such as HT-29 (CRC) and SK-RC-52 (ccRCC), are subcutaneously implanted into the mice.[10]

  • Treatment Administration: Once tumors reach a specified volume, mice are treated with intravenous injections of [177Lu]Lu-DPI-4452, either as a single dose or in a fractionated regimen.[10]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight and overall health of the animals are monitored as indicators of toxicity.[10]

  • Biodistribution: At the end of the study, organs and tumors are harvested to determine the biodistribution of the radiolabeled compound.[10]

Visualizations

Signaling Pathway and Mechanism of Action

CAIX_Pathway cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Processes Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes Acidosis Acidosis Cell_Survival Cell Survival & Proliferation Acidosis->Cell_Survival inhibits CAIX_Expression CAIX Expression HIF-1α->CAIX_Expression induces transcription VHL VHL VHL->HIF-1α degrades (in normoxia) pH_Regulation pH Regulation (pHi increase, pHe decrease) CAIX_Expression->pH_Regulation catalyzes CO2 hydration pH_Regulation->Cell_Survival Invasion_Metastasis Invasion & Metastasis pH_Regulation->Invasion_Metastasis

Caption: Simplified signaling pathway of CAIX induction and function in cancer.

Experimental Workflow: Preclinical Evaluation of this compound

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 Clinical Translation IHC Immunohistochemistry (CAIX Expression) Xenograft Xenograft Model Development (HT-29, SK-RC-52) IHC->Xenograft SPR Surface Plasmon Resonance (Binding Affinity) SPR->Xenograft Biodistribution Biodistribution Studies ([68Ga]Ga-DPI-4452) Xenograft->Biodistribution Efficacy Efficacy Studies ([177Lu]Lu-DPI-4452) Xenograft->Efficacy Clinical_Trial Phase 1/2 Clinical Trial (NCT05706129) Biodistribution->Clinical_Trial Efficacy->Clinical_Trial

Caption: Workflow for the preclinical evaluation of this compound.

Logical Relationship: Theranostic Approach of this compound

Theranostic_Concept cluster_0 Diagnostic Phase cluster_1 Therapeutic Phase Patient Patient Ga_DPI4452 [68Ga]Ga-DPI-4452 Patient->Ga_DPI4452 injection CAIX_Tumor CAIX-Expressing Tumor PET_CT PET/CT Imaging CAIX_Tumor->PET_CT visualized by Targeted_Therapy Targeted Radioligand Therapy Ga_DPI4452->CAIX_Tumor binds to Patient_Selection Patient Selection PET_CT->Patient_Selection Lu_DPI4452 [177Lu]Lu-DPI-4452 Patient_Selection->Lu_DPI4452 eligible for Lu_DPI4452->CAIX_Tumor binds to and irradiates Tumor_Response Tumor Response Targeted_Therapy->Tumor_Response

References

Preclinical Research on DPI-4452 for Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-4452 is a first-in-class cyclic peptide designed to target Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in various solid tumors and a key regulator of the tumor microenvironment.[1][2] CAIX expression is often induced by hypoxia or the mutation of the Von Hippel-Lindau (VHL) tumor suppressor gene, and its prevalence in numerous cancers, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), makes it an attractive therapeutic and diagnostic target.[2][3][4] This technical guide provides an in-depth overview of the preclinical research on this compound, a theranostic agent that can be chelated with radionuclides for both imaging and therapy.[2][3] Specifically, it is paired with Gallium-68 for positron emission tomography (PET) imaging ([68Ga]Ga-DPI-4452) and Lutetium-177 for targeted radiotherapy ([177Lu]Lu-DPI-4452).[1][2]

Mechanism of Action and Signaling Pathway

This compound's therapeutic rationale is centered on its high-affinity binding to CAIX.[5] CAIX is a critical enzyme in cancer cell biology, contributing to the regulation of intra- and extracellular pH.[6] In the hypoxic and acidic tumor microenvironment, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[7] This enzymatic activity helps maintain a neutral intracellular pH, promoting cancer cell survival and proliferation, while contributing to the acidification of the extracellular space, which facilitates invasion and metastasis.[6] By targeting CAIX, this compound, when coupled with a therapeutic radionuclide like 177Lu, delivers cytotoxic radiation directly to the tumor cells.

Below is a diagram illustrating the role of Carbonic Anhydrase IX in the tumor microenvironment and the targeting action of this compound.

cluster_0 Tumor Microenvironment (Hypoxic & Acidic) cluster_1 Theranostic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CAIX Expression CAIX Expression HIF-1α->CAIX Expression induces CAIX CAIX (on cell surface) CAIX Expression->CAIX HCO3_H HCO3- + H+ CAIX->HCO3_H catalyzes CO2_H2O CO2 + H2O CO2_H2O->CAIX substrate pH Regulation pH Regulation HCO3_H->pH Regulation Extracellular Acidification Extracellular Acidification pH Regulation->Extracellular Acidification Intracellular Alkalinization Intracellular Alkalinization pH Regulation->Intracellular Alkalinization Tumor Progression Tumor Progression (Invasion, Metastasis) Extracellular Acidification->Tumor Progression Cell Survival Cell Survival & Proliferation Intracellular Alkalinization->Cell Survival Lu177_DPI4452 [177Lu]Lu-DPI-4452 Lu177_DPI4452->CAIX binds with high affinity Tumor Cell Kill Tumor Cell Kill Lu177_DPI4452->Tumor Cell Kill delivers radiation cluster_0 Preclinical Evaluation cluster_1 Clinical Theranostic Workflow InVitro In Vitro Characterization Binding Binding Affinity (SPR) InVitro->Binding Selectivity Selectivity vs. other CAs InVitro->Selectivity Enzymatic Enzymatic Assay (IC50) InVitro->Enzymatic InVivo In Vivo Studies InVitro->InVivo Biodistribution Biodistribution (%ID/g) InVivo->Biodistribution Efficacy Efficacy in Xenografts (Tumor Growth Inhibition) InVivo->Efficacy Tolerability Tolerability & Safety InVivo->Tolerability PatientSelection Patient Selection InVivo->PatientSelection Informs PET_CT [68Ga]Ga-DPI-4452 PET/CT Imaging PatientSelection->PET_CT CAIX_Positive CAIX-positive tumors? PET_CT->CAIX_Positive Therapy [177Lu]Lu-DPI-4452 Radioligand Therapy CAIX_Positive->Therapy Yes Monitoring Treatment Monitoring Therapy->Monitoring

References

DPI-4452: A Novel Theranostic Agent Targeting Carbonic Anhydrase IX in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DPI-4452 is a first-in-class, cyclic peptide-based theranostic agent with high affinity and selectivity for carbonic anhydrase IX (CAIX), a cell surface protein overexpressed in a variety of solid tumors and associated with hypoxia, tumor progression, and poor prognosis.[1][2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and emerging clinical findings. By chelating diagnostic (Gallium-68, 68Ga) and therapeutic (Lutetium-177, 177Lu) radionuclides, this compound offers a promising and innovative approach to personalized cancer treatment by enabling both high-resolution imaging and targeted radiotherapy of CAIX-expressing malignancies.[4][5]

Introduction: The Role of Carbonic Anhydrase IX in Oncology

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that plays a crucial role in regulating intra- and extracellular pH under hypoxic conditions, a common feature of the tumor microenvironment.[1][2] Its expression is induced by the Von Hippel-Lindau (VHL) tumor suppressor gene mutation or hypoxic conditions.[3] CAIX is highly expressed in numerous cancer types, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), while its presence in healthy tissues is limited, primarily to the gastrointestinal tract.[1][6][7] This differential expression pattern makes CAIX an attractive target for the development of targeted cancer therapies and diagnostics.[1][2] High CAIX expression is often correlated with aggressive tumor behavior, treatment resistance, and poor patient outcomes.[3][5]

This compound: A Targeted Peptide-Based Radiopharmaceutical

This compound is a cyclic peptide specifically designed to bind to CAIX with high affinity.[1][5] It incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, which allows for stable chelation of various radionuclides.[1][8] This versatility enables the creation of a theranostic pair:

  • [68Ga]Ga-DPI-4452: A diagnostic agent for Positron Emission Tomography (PET) imaging to visualize CAIX-expressing tumors.[4][9]

  • [177Lu]Lu-DPI-4452: A therapeutic agent that delivers targeted beta-particle radiation to cancer cells, inducing DNA damage and cell death.[4][9]

The theranostic approach allows for pre-treatment patient selection based on the presence and extent of CAIX expression as determined by [68Ga]Ga-DPI-4452 PET/CT, thereby personalizing the therapeutic intervention with [177Lu]Lu-DPI-4452.[4]

Mechanism of Action and Signaling

This compound's mechanism of action is based on its high-affinity binding to the extracellular domain of CAIX. Once bound, the radiolabeled peptide is retained on the cell surface with minimal internalization.[10] In its therapeutic configuration with 177Lu, the emitted beta particles induce cytotoxic effects in the targeted tumor cells.

cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 CAIX-Expressing Cancer Cell Hypoxia Hypoxia / VHL mutation CAIX Carbonic Anhydrase IX (CAIX) (Cell Surface) Hypoxia->CAIX Induces Overexpression DPI4452 [177Lu]Lu-DPI-4452 DPI4452->CAIX High-Affinity Binding DNA_Damage DNA Double-Strand Breaks DPI4452->DNA_Damage Beta Radiation Emission Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Leads to cluster_0 Preclinical Evaluation cluster_1 Clinical Trial (NCT05706129) SPR Surface Plasmon Resonance (Binding Kinetics) CellBinding Cell-Binding Assays (In Vitro Specificity) SPR->CellBinding Informs Xenograft Xenograft Mouse Models (In Vivo Efficacy & Biodistribution) CellBinding->Xenograft Justifies PartA Part A: Imaging ([68Ga]Ga-DPI-4452) Safety, Dosimetry, PK Xenograft->PartA Supports PartB Part B: Dose Escalation ([177Lu]Lu-DPI-4452) Determine RP2D PartA->PartB Patient Selection for PartC Part C: Expansion ([177Lu]Lu-DPI-4452) Preliminary Efficacy PartB->PartC Defines Dose for Patient Patient with CAIX-Expressing Tumor (e.g., ccRCC, CRC, PDAC) Diagnostic Diagnostic Scan: Administer [68Ga]Ga-DPI-4452 Patient->Diagnostic PETCT PET/CT Imaging Diagnostic->PETCT Decision Positive for CAIX Expression? PETCT->Decision Therapy Therapeutic Intervention: Administer [177Lu]Lu-DPI-4452 Decision->Therapy Yes NoTherapy Not a Candidate for [177Lu]Lu-DPI-4452 Therapy Decision->NoTherapy No FollowUp Treatment Monitoring & Follow-up Therapy->FollowUp

References

The Pivotal Role of the DOTA Cage in the Theranostic Agent DPI-4452: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI-4452 is a novel, first-in-class cyclic peptide demonstrating high affinity and selectivity for Carbonic Anhydrase IX (CAIX), a cell surface glycoprotein (B1211001) overexpressed in numerous solid tumors, including clear cell renal cell carcinoma (ccRCC), colorectal cancer, and pancreatic ductal adenocarcinoma.[1][2] Its clinical utility as a theranostic agent is fundamentally enabled by the covalent attachment of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator. This DOTA "cage" facilitates the stable coordination of diagnostic and therapeutic radionuclides, allowing for a targeted approach to both cancer imaging and therapy. This technical guide elucidates the critical function of the DOTA cage in this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

The DOTA Chelator: The Core of this compound's Theranostic Function

DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of trivalent metal ions.[3] Its structure, based on a 12-membered tetraaza ring with four appended carboxylic acid arms, creates a pre-organized cavity that securely encapsulates a radionuclide.[3] This cage-like structure imparts exceptional thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is crucial for in vivo applications to prevent the premature release of the radionuclide.[3]

In the context of this compound, the DOTA cage serves as the versatile anchor for radionuclides, enabling its dual function as a diagnostic and therapeutic agent.[1][4] This is achieved by chelating:

  • Gallium-68 (⁶⁸Ga): A positron emitter with a 68-minute half-life, ideal for high-resolution Positron Emission Tomography (PET) imaging.[3] [⁶⁸Ga]Ga-DPI-4452 allows for the visualization of CAIX-expressing tumors, aiding in patient selection and treatment monitoring.[5][6]

  • Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitter with a 6.7-day half-life, suitable for targeted radionuclide therapy.[3] [¹⁷⁷Lu]Lu-DPI-4452 delivers a cytotoxic radiation payload directly to the tumor cells, minimizing off-target toxicity.[1][4]

The ability of the DOTA cage to stably complex both a diagnostic and a therapeutic isotope in the same targeting molecule is the cornerstone of the theranostic approach with this compound.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its radiolabeled derivatives.

Table 1: Binding Affinity and Selectivity

AnalyteTargetMethodKd (nM)IC50 (nM)Reference
This compound (free peptide)Recombinant hCAIXSurface Plasmon Resonance0.25130[7][8]
natGa-DPI-4452Recombinant hCAIXSurface Plasmon Resonance0.20-[8]
natLu-DPI-4452Recombinant hCAIXSurface Plasmon Resonance0.16-[8]
111In-DPI-4452CHO cells expressing hCAIXCell-binding assay0.3-[7]
111In-DPI-4452CHO cells expressing cCAIXCell-binding assay0.3-[7]
111In-DPI-4452CHO cells expressing mCAIXCell-binding assay63-[7]
natLu-DPI-4452Carbonic Anhydrase IV, XII, XIVSurface Plasmon Resonance>2000-[8]

Table 2: In-Human PET Imaging Data with [⁶⁸Ga]Ga-DPI-4452 in ccRCC Patients

ParameterValueReference
Mean Administered Activity185 MBq[2]
SUVmax at 1 hour (36 lesions)6.8 - 211.6 (mean: 64.6)[2][6]
Blood Clearance>80% of total administered radioactivity within 1 hour[2]

Table 3: Dosimetry Estimates for [⁶⁸Ga]Ga-DPI-4452 in Humans

OrganMean Absorbed Dose (mGy/MBq)Reference
Stomach Wall0.33[2]
Small Intestine Wall0.33[2]
Gallbladder Wall0.21[2]
Whole Body Effective Dose0.06 mSv/MBq[2]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (Kd) of this compound and its metal complexes to recombinant human CAIX.

  • Instrumentation: Biacore T200 (Cytiva)

  • Procedure:

    • Recombinant human CAIX is immobilized on a CM5 sensor chip via amine coupling.

    • A series of concentrations of the analyte (this compound, natGa-DPI-4452, or natLu-DPI-4452) in HBS-EP+ buffer are injected over the chip surface.

    • The association and dissociation phases are monitored in real-time.

    • The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cell-Binding Assays
  • Objective: To assess the binding affinity and specificity of radiolabeled this compound to cells expressing CAIX.

  • Cell Lines: HT-29 (human colorectal cancer), SK-RC-52 (human clear cell renal cell carcinoma), and Chinese Hamster Ovary (CHO) cells engineered to express human, canine, or murine CAIX.[1][7]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Increasing concentrations of the radiolabeled this compound (e.g., [¹¹¹In]In-DPI-4452) are added to the wells.

    • For competition assays, a fixed concentration of the radiolabeled peptide is co-incubated with increasing concentrations of non-radiolabeled this compound.

    • After incubation at 4°C for a specified time, the cells are washed with ice-cold PBS to remove unbound radioactivity.

    • The cells are lysed, and the cell-associated radioactivity is measured using a gamma counter.

    • The data are analyzed using non-linear regression to determine the Kd or IC50 values.

In Vivo Biodistribution and Imaging Studies
  • Objective: To evaluate the tumor uptake, biodistribution, and pharmacokinetics of radiolabeled this compound.

  • Animal Models:

    • Xenograft mouse models with subcutaneous HT-29 or SK-RC-52 tumors.[1][8]

    • Healthy beagle dogs.[1][4]

  • Procedure:

    • A defined activity of the radiolabeled this compound (e.g., [⁶⁸Ga]Ga-DPI-4452, [¹⁷⁷Lu]Lu-DPI-4452, or [¹¹¹In]In-DPI-4452) is administered via intravenous injection.

    • At various time points post-injection, animals are euthanized, and tissues of interest (tumor, blood, major organs) are collected and weighed.

    • The radioactivity in each tissue sample is measured using a gamma counter.

    • The uptake in each tissue is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • For imaging studies (PET/CT or SPECT/CT), animals are anesthetized and imaged at specified time points post-injection.

Visualizing the Role of the DOTA Cage in this compound

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with DOTA-caged this compound.

DPI4452_Theranostics Theranostic Mechanism of DOTA-caged this compound cluster_0 This compound Construct cluster_1 Radiolabeling cluster_2 Clinical Application DPI_Peptide This compound Peptide Targets CAIX DOTA_Cage DOTA Cage Chelates Radionuclides DPI_Peptide->DOTA_Cage Linked Ga68 {Gallium-68 | PET Imaging} DOTA_Cage->Ga68 Chelation Lu177 {Lutetium-177 | Therapy} DOTA_Cage->Lu177 Chelation Ga_DPI [⁶⁸Ga]Ga-DPI-4452 Lu_DPI [¹⁷⁷Lu]Lu-DPI-4452 Tumor_Cell CAIX-expressing Tumor Cell Ga_DPI->Tumor_Cell Binds to CAIX Lu_DPI->Tumor_Cell Binds to CAIX PET_Imaging {PET-CT Imaging | Diagnosis & Patient Selection} Tumor_Cell->PET_Imaging Leads to Therapy {Radioligand Therapy | Tumor Cell Destruction} Tumor_Cell->Therapy Leads to

Caption: Theranostic workflow of DOTA-caged this compound.

Experimental_Workflow Preclinical Evaluation Workflow for Radiolabeled this compound Start This compound Synthesis with DOTA Cage Radiolabeling Radiolabeling with ⁶⁸Ga or ¹⁷⁷Lu Start->Radiolabeling In_Vitro In Vitro Studies Radiolabeling->In_Vitro In_Vivo In Vivo Studies Radiolabeling->In_Vivo Binding_Assay Cell-Binding Assays (Kd, IC50) In_Vitro->Binding_Assay SPR Surface Plasmon Resonance (Affinity, Selectivity) In_Vitro->SPR In_Vitro->In_Vivo Biodistribution Biodistribution in Xenograft Models In_Vivo->Biodistribution Imaging PET/SPECT Imaging (Tumor Uptake) In_Vivo->Imaging Toxicity Safety & Toxicology in Animal Models In_Vivo->Toxicity Clinical_Trials Phase I/II Clinical Trials In_Vivo->Clinical_Trials

Caption: Preclinical evaluation workflow for radiolabeled this compound.

Conclusion

The DOTA cage is an indispensable component of the this compound molecule, transforming a highly specific CAIX-targeting peptide into a powerful theranostic agent. Its ability to stably chelate both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radionuclides provides a robust platform for personalized cancer medicine. The exceptional tumor uptake and favorable safety profile observed in preclinical and early clinical studies underscore the potential of [⁶⁸Ga]Ga-DPI-4452 for patient selection and [¹⁷⁷Lu]Lu-DPI-4452 for targeted radioligand therapy in CAIX-expressing cancers.[1][5] Further clinical development of this innovative agent is highly anticipated.

References

A Technical Guide to the Early-Phase Clinical Development of DPI-4452: A Novel Theranostic Agent Targeting Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-4452 is a first-in-class, cyclic peptide-based theranostic agent designed to target carbonic anhydrase IX (CAIX), a cell surface protein highly expressed in various solid tumors and associated with hypoxia and poor prognosis.[1][2] Its restricted expression in healthy tissues makes CAIX an attractive target for both diagnostic imaging and targeted radiotherapy.[1][2] this compound is chelated with a DOTA cage, allowing for labeling with both gallium-68 (B1239309) ([68Ga]Ga-DPI-4452) for positron emission tomography (PET) imaging and lutetium-177 (B1209992) ([177Lu]Lu-DPI-4452) for therapeutic applications.[2][3] This guide provides an in-depth overview of the preclinical data and early-phase clinical trial results for this compound, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Mechanism of Action and Preclinical Characterization

This compound exhibits high affinity and selectivity for CAIX.[1] Preclinical studies have demonstrated its potential for tumor targeting and anti-tumor efficacy.

Binding Affinity and Selectivity

Surface plasmon resonance (SPR) and cell-binding assays were employed to determine the binding kinetics of this compound to CAIX. The results demonstrate a high affinity in the subnanomolar range.[1]

Table 1: Binding Affinity of this compound to Carbonic Anhydrase IX (CAIX)

CompoundTargetDissociation Constant (Kd)Reference
This compound (free peptide)Human CAIX0.25 nM[1]
natGa-DPI-4452Human CAIX0.20 nM[1]
natLu-DPI-4452Human CAIX0.16 nM[1]
natLu-DPI-4452Other Carbonic Anhydrases (IV, XII, XIV)>2000 nM[1]
Preclinical Efficacy in Xenograft Models

The anti-tumor activity of [177Lu]Lu-DPI-4452 was evaluated in mouse xenograft models of human colorectal cancer (HT-29) and clear cell renal cell carcinoma (SK-RC-52).[1]

Table 2: In Vivo Anti-Tumor Efficacy of [177Lu]Lu-DPI-4452

Tumor ModelTreatmentKey FindingsReference
HT-29 (Colorectal Cancer)100 MBq single dose or 3 x 33 MBq fractionated dosesSignificant tumor growth inhibition. Fractionated dosing showed higher efficacy.[1]
SK-RC-52 (Clear Cell Renal Cell Carcinoma)100 MBq single dose or 3 x 33 MBq fractionated dosesSignificant tumor growth inhibition.[1]

Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Objective: To determine the binding affinity and kinetics of this compound to CAIX.

  • Methodology Summary: Recombinant CAIX protein was immobilized on a Biacore CM5 sensor chip.[1] Different concentrations of this compound were then passed over the chip, and the association and dissociation rates were measured using the Biacore system to calculate the dissociation constant (Kd).[1]

Xenograft Mouse Model for Efficacy Studies
  • Objective: To evaluate the in vivo anti-tumor activity of [177Lu]Lu-DPI-4452.

  • Methodology Summary:

    • Female Swiss nude mice were subcutaneously injected with 2 x 10^6 to 5 x 10^6 HT-29 or SK-RC-52 cells.[3][4]

    • Once tumors reached a specified size, mice were treated with a single intravenous injection of 100 MBq of [177Lu]Lu-DPI-4452, or three weekly injections of 33 MBq.[1]

    • Tumor volume and body weight were monitored regularly.[3]

    • SPECT/CT imaging was performed to assess tumor uptake of the radiolabeled compound.[1]

Early-Phase Clinical Trials: The GaLuCi Study (NCT05706129)

A first-in-human, Phase 1/2, open-label, non-randomized study (GaLuCi) was initiated to evaluate the safety, tolerability, imaging characteristics, and efficacy of [68Ga]Ga-DPI-4452 and [177Lu]Lu-DPI-4452 in patients with unresectable metastatic clear cell renal cell carcinoma (ccRCC), colorectal cancer, or pancreatic ductal adenocarcinoma.[5][6]

[68Ga]Ga-DPI-4452 Imaging in ccRCC Patients

The initial phase of the study focused on the imaging characteristics of [68Ga]Ga-DPI-4452 in patients with ccRCC.[6]

Table 3: Summary of [68Ga]Ga-DPI-4452 PET/CT Imaging Results in ccRCC Patients (n=3)

ParameterValueReference
Mean Administered Activity185 MBq[2][7]
Mean Maximum Standardized Uptake Value (SUVmax) at 1 hour (36 lesions)64.6 (range: 6.8 - 211.6)[2][6][7]
Blood Clearance>80% of total administered radioactivity cleared within 1 hour[2][7]
Organs with Highest Absorbed Dose (mGy/MBq)Stomach wall (0.33), Small intestine wall (0.33), Gallbladder wall (0.21)[6][8]
Mean Whole Body Effective Dose (mSv/MBq)0.06[6][8]
Safety and Tolerability

In the initial cohort of ccRCC patients, [68Ga]Ga-DPI-4452 was well-tolerated. Two Grade 1 treatment-emergent adverse events (increased blood creatine (B1669601) phosphokinase and headache) were reported, neither of which were considered causally related to the administration of [68Ga]Ga-DPI-4452.[5]

Clinical Trial Protocol Summary

[68Ga]Ga-DPI-4452 PET/CT Imaging Protocol
  • Objective: To assess the imaging characteristics, biodistribution, and dosimetry of [68Ga]Ga-DPI-4452.

  • Methodology Summary:

    • Patients received a single intravenous injection of approximately 185 MBq of [68Ga]Ga-DPI-4452.[2][6]

    • Serial whole-body PET/CT scans were performed at multiple time points, including 15 minutes, 1 hour, 2 hours, and 4 hours post-injection.[7]

    • Blood and urine samples were collected to assess pharmacokinetics.[6]

    • Dosimetry estimates were calculated using software such as OLINDA.[6]

Visualizations

Signaling and Targeting Pathway

DPI4452_Mechanism cluster_tumor_microenvironment Tumor Microenvironment cluster_drug_action Theranostic Action Hypoxia Hypoxia / VHL Mutation HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene Upregulates CAIX_Protein Carbonic Anhydrase IX (CAIX) (Cell Surface Expression) CAIX_Gene->CAIX_Protein Translates to Ga68_DPI4452 [68Ga]Ga-DPI-4452 CAIX_Protein->Ga68_DPI4452 Binds to Lu177_DPI4452 [177Lu]Lu-DPI-4452 CAIX_Protein->Lu177_DPI4452 Binds to DPI4452 This compound (Cyclic Peptide) DPI4452->Ga68_DPI4452 Labels with 68Ga DPI4452->Lu177_DPI4452 Labels with 177Lu PET_Imaging PET Imaging (Diagnosis & Patient Selection) Ga68_DPI4452->PET_Imaging Radiotherapy Targeted Radiotherapy (Tumor Cell Killing) Lu177_DPI4452->Radiotherapy

Caption: Mechanism of action of this compound targeting CAIX for theranostic applications.

Clinical Trial Workflow (NCT05706129 - Imaging Phase)

Clinical_Trial_Workflow Patient_Screening Patient Screening (Unresectable Metastatic ccRCC) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Conventional Imaging, etc.) Informed_Consent->Baseline_Assessments Ga68_Injection Administer [68Ga]Ga-DPI-4452 (~185 MBq IV) Baseline_Assessments->Ga68_Injection Serial_PET_CT Serial PET/CT Imaging (15m, 1h, 2h, 4h post-injection) Ga68_Injection->Serial_PET_CT PK_Sampling Pharmacokinetic Sampling (Blood and Urine) Ga68_Injection->PK_Sampling Safety_Followup Safety Follow-up (7 days) Ga68_Injection->Safety_Followup Dosimetry_Analysis Dosimetry Analysis (OLINDA) Serial_PET_CT->Dosimetry_Analysis Data_Analysis Data Analysis (Safety, Imaging Characteristics, PK) PK_Sampling->Data_Analysis Dosimetry_Analysis->Data_Analysis Safety_Followup->Data_Analysis

Caption: Workflow for the imaging phase of the NCT05706129 clinical trial.

Conclusion

The early-phase clinical development of this compound has shown significant promise. The preclinical data established a strong foundation with high binding affinity and potent anti-tumor activity. The first-in-human imaging data with [68Ga]Ga-DPI-4452 in patients with ccRCC demonstrated excellent tumor uptake, a high tumor-to-background ratio, and a favorable safety profile.[2][7] These findings support the continued investigation of [68Ga]Ga-DPI-4452 as a diagnostic and patient selection tool, and pave the way for the therapeutic evaluation of [177Lu]Lu-DPI-4452 in CAIX-expressing tumors. Further studies will be crucial to determine the full potential of this novel theranostic agent in improving outcomes for cancer patients.

References

DPI-4452 for Clear Cell Renal Cell Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DPI-4452 is a novel, first-in-class cyclic peptide developed as a theranostic agent for cancers expressing Carbonic Anhydrase IX (CAIX), with a primary focus on clear cell renal cell carcinoma (ccRCC).[1][2] CAIX is a transmembrane protein significantly overexpressed in ccRCC and is associated with aggressive tumor behavior and poor prognosis.[1][2] Its expression is often induced by the von Hippel-Lindau (VHL) tumor suppressor gene mutation or hypoxic conditions within the tumor microenvironment.[2] The restricted expression of CAIX in healthy tissues makes it an attractive target for targeted radionuclide therapy and imaging.[3]

This compound incorporates a DOTA cage, enabling chelation with radionuclides for both diagnostic and therapeutic applications.[1][3][4] When labeled with Gallium-68 ([68Ga]Ga-DPI-4452), it serves as a positron emission tomography (PET) imaging agent for patient selection and disease monitoring.[2][5][6] When labeled with a therapeutic beta-emitter like Lutetium-177 ([177Lu]Lu-DPI-4452) or an alpha-emitter like Actinium-225 ([225Ac]Ac-DPI-4452), it becomes a targeted radiopharmaceutical designed to deliver cytotoxic radiation directly to tumor cells.[2][5][7]

This technical guide provides a comprehensive overview of the preclinical and clinical investigations of this compound in the context of clear cell renal cell carcinoma, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

The theranostic approach of this compound is centered on its high-affinity binding to CAIX on the surface of ccRCC cells.

cluster_0 Theranostic Cycle for this compound in ccRCC Patient Patient with ccRCC Imaging [68Ga]Ga-DPI-4452 PET/CT Imaging Patient->Imaging Administration Selection Patient Selection (CAIX Positive) Imaging->Selection Image Analysis Therapy [177Lu]Lu-DPI-4452 Therapy Selection->Therapy Treatment Decision Binding This compound binds to CAIX on ccRCC cells Therapy->Binding Radiation Targeted Radiation Delivery Binding->Radiation Damage Tumor Cell DNA Damage Radiation->Damage Apoptosis Tumor Cell Death Damage->Apoptosis

Figure 1: Theranostic Mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

In Vitro Binding Affinity and Potency
CompoundTargetAssayParameterValueReference
This compoundHuman CAIXSurface Plasmon ResonanceKD0.25 nM[8]
[natLu]Lu-DPI-4452Human CAIXSurface Plasmon ResonanceKD0.16 nM[8]
[natGa]Ga-DPI-4452Human CAIXSurface Plasmon ResonanceKD0.20 nM[8]
[111In]In-DPI-4452Human CAIX (CHO cells)Radioligand Binding AssayKD0.3 nM[9]
This compoundHuman CAIXColorimetric AssayIC50130 nM[9]
In Vivo Antitumor Efficacy in ccRCC Xenograft Models
ModelTreatmentDoseOutcomeReference
SK-RC-52[177Lu]Lu-DPI-445233 MBq (single dose)Significant tumor growth inhibition[10]
SK-RC-52[177Lu]Lu-DPI-4452100 MBq (single dose)Strong tumor growth inhibition[8][10]
SK-RC-52[177Lu]Lu-DPI-44523 x 33 MBq (fractionated)Strong tumor growth inhibition[8][10]
SK-RC-52[225Ac]Ac-DPI-445215 kBq (single dose)TGI: 57%[11]
SK-RC-52[225Ac]Ac-DPI-445245 kBq (single dose)TGI: 64%[11]
SK-RC-52[225Ac]Ac-DPI-4452135 kBq (single dose)TGI: 67%[11]

TGI: Tumor Growth Inhibition

Clinical Imaging Data ([68Ga]Ga-DPI-4452 in ccRCC Patients)
ParameterValueReference
Number of Patients3[12][13]
Administered Activity (Mean)185 MBq[12][13]
Number of Lesions Detected36[6][13][14]
SUVmax at 1h (Range)6.8 - 211.6[6][13][14]
SUVmax at 1h (Mean ± SD)64.6 ± 54.8[6][14]
Optimal Imaging Time1 hour post-administration[6]
Human Dosimetry of [68Ga]Ga-DPI-4452
OrganMean Absorbed Dose (mGy/MBq)Reference
Stomach Wall0.33[12]
Small Intestine Wall0.33[12]
Gallbladder Wall0.21[12]
Whole Body (Effective Dose, mSv/MBq)0.06[12]

Experimental Protocols

In Vitro Assays

Surface Plasmon Resonance (SPR) To determine the binding affinity of this compound and its metal-complexed forms to CAIX, SPR analysis was performed.[10] Recombinant human CAIX protein was immobilized on a sensor chip.[10] Various concentrations of this compound, [natLu]Lu-DPI-4452, and [natGa]Ga-DPI-4452 were then flowed over the chip to measure association and dissociation rates.[10] These rates were used to calculate the dissociation constant (KD).[10]

Cell Binding Assay The binding affinity of radiolabeled this compound to CAIX-expressing cells was assessed using a radioligand binding assay.[15] Chinese hamster ovary (CHO) cells transfected to express human, canine, or murine CAIX were incubated with increasing concentrations of [111In]In-DPI-4452.[15] After incubation, the amount of bound radioactivity was measured to determine the KD.[9][15]

Preclinical In Vivo Studies

Xenograft Mouse Models To evaluate the antitumor efficacy of therapeutic radiolabeled this compound, xenograft models of human ccRCC were established.[3] Female immunodeficient mice were subcutaneously injected with SK-RC-52 ccRCC cells.[3][5] Once tumors reached a specified size, mice were treated with intravenous injections of vehicle control, single doses, or fractionated doses of [177Lu]Lu-DPI-4452 or [225Ac]Ac-DPI-4452.[5][11] Tumor volume and body weight were monitored throughout the study.[5][11]

Biodistribution Studies The biodistribution of radiolabeled this compound was assessed in both xenograft-bearing mice and healthy beagle dogs.[3][5] Animals were administered [68Ga]Ga-DPI-4452 or [177Lu]Lu-DPI-4452, and imaged at various time points using PET/CT or SPECT/CT, respectively.[5] The uptake of the radiotracer in tumors and various organs was quantified to determine tumor-to-background ratios.[5][7]

cluster_0 Preclinical Evaluation Workflow Cell_Culture SK-RC-52 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment IV Administration of [177Lu]Lu-DPI-4452 Tumor_Growth->Treatment Imaging Biodistribution Imaging (SPECT/CT) Treatment->Imaging Efficacy Tumor Volume Measurement Treatment->Efficacy Toxicity Body Weight & Biomarker Monitoring Treatment->Toxicity

Figure 2: Preclinical Xenograft Study Workflow.
Clinical Trial Protocol (GaLuCi Study - NCT05706129)

The GaLuCi study is a Phase I/II clinical trial designed to evaluate the safety, tolerability, imaging characteristics, and efficacy of the this compound theranostic pair.[4][13][16]

Part A (Imaging) Patients with unresectable locally advanced or metastatic ccRCC who have received at least two prior lines of systemic therapy were enrolled.[4][12] Participants received a single intravenous injection of approximately 185 MBq of [68Ga]Ga-DPI-4452.[12][13][16] Whole-body PET/CT imaging was performed at multiple time points (e.g., 15 minutes, 1, 2, and 4 hours) after administration to assess pharmacokinetics, biodistribution, and dosimetry.[12] Safety and tolerability were monitored for 7 days post-injection.[13][14]

Part B (Dose Escalation) Based on positive CAIX imaging from Part A, this phase is designed to determine the recommended Phase 2 dose of [177Lu]Lu-DPI-4452.[16] Patients will receive escalating doses of the therapeutic agent in 28-day cycles.[16]

Part C (Expansion) This part will further assess the safety and preliminary efficacy of [177Lu]Lu-DPI-4452 at the recommended dose in cohorts of patients with CAIX-positive tumors.[16]

cluster_0 GaLuCi Clinical Trial Design (NCT05706129) PartA Part A: Imaging [68Ga]Ga-DPI-4452 (Safety, PK, Dosimetry) PartB Part B: Dose Escalation [177Lu]Lu-DPI-4452 (Determine RP2D) PartA->PartB CAIX+ Patients PartC Part C: Expansion [177Lu]Lu-DPI-4452 at RP2D (Preliminary Efficacy) PartB->PartC RP2D Determined

Figure 3: GaLuCi Clinical Trial Structure.

Conclusion

This compound demonstrates significant promise as a targeted theranostic agent for clear cell renal cell carcinoma. Its high affinity and selectivity for CAIX, coupled with the favorable pharmacokinetic profile of a peptide-based agent, allow for excellent tumor visualization with [68Ga]Ga-DPI-4452 and potent antitumor activity with its therapeutic counterparts.[5][6] The initial clinical data from the GaLuCi study are encouraging, showing high tumor uptake and a favorable safety profile for the imaging agent.[6] Further investigation in the ongoing clinical trial will be crucial to establish the therapeutic efficacy of [177Lu]Lu-DPI-4452 and its potential to improve outcomes for patients with advanced ccRCC.

References

DPI-4452: A Theranostic Agent for Imaging and Targeted Radionuclide Therapy of Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DPI-4452 is a novel peptidomimetic theranostic agent designed to target Carbonic Anhydrase IX (CAIX), a transmembrane protein significantly overexpressed in a variety of solid tumors, including colorectal cancer (CRC), particularly in hypoxic regions. This guide provides a comprehensive overview of the technical aspects of this compound, summarizing its dual application in both molecular imaging and targeted radionuclide therapy. It includes a compilation of key preclinical data, outlines fundamental experimental methodologies, and visualizes associated biological pathways and workflows.

Introduction

Colorectal cancer remains a significant global health challenge, with a substantial number of patients presenting with or developing metastatic disease. The hypoxic microenvironment of solid tumors is a key driver of tumor progression, metastasis, and resistance to conventional therapies. Carbonic Anhydrase IX (CAIX) is a cell surface enzyme whose expression is strongly induced by hypoxia through the HIF-1α pathway, making it an attractive and highly specific target for cancer therapy and imaging.[1][2]

This compound is a cyclic peptide that binds with high, sub-nanomolar affinity to CAIX.[3] Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling stable radiolabeling with various radionuclides for theranostic applications.[3][4]

  • For Imaging: this compound is labeled with Gallium-68 (⁶⁸Ga), a positron emitter, to create [⁶⁸Ga]Ga-DPI-4452 for Positron Emission Tomography (PET) imaging.[5][6] This allows for non-invasive visualization and quantification of CAIX expression in tumors, aiding in patient selection and monitoring treatment response.

  • For Therapy: When labeled with a therapeutic radioisotope such as Lutetium-177 (¹⁷⁷Lu), a beta-emitter, the resulting [¹⁷⁷Lu]Lu-DPI-4452 delivers targeted radiation directly to CAIX-expressing cancer cells, minimizing off-target toxicity.[5][6][7]

This document serves as a technical resource, consolidating available data and methodologies to facilitate further research and development of this compound for the management of colorectal cancer.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in the context of colorectal cancer.

Table 1: In Vitro Binding Affinity of this compound to Carbonic Anhydrase IX (CAIX)

CompoundTargetMethodDissociation Constant (K D )Reference
This compoundHuman CAIXSurface Plasmon ResonanceSub-nanomolar[3]
[natLu]Lu-DPI-4452Human CAIXSurface Plasmon ResonanceSub-nanomolar[3]
[natGa]Ga-DPI-4452Human CAIXSurface Plasmon ResonanceSub-nanomolar[3]
This compoundHuman CAIX (recombinant)Colorimetric Assay (Inhibition)IC₅₀: 130 nM[3]
[¹¹¹In]In-DPI-4452Human CAIX (on CHO cells)Cell Binding AssayK D : 0.3 nM

Table 2: In Vivo Tumor Uptake and Biodistribution in HT-29 Colorectal Cancer Xenograft Model

RadiotracerTime Post-InjectionTumor-to-Kidney RatioTumor-to-Liver RatioReference
[¹¹¹In]In-DPI-44524 hours> 1> 1
[¹⁷⁷Lu]Lu-DPI-44524 hours~1.5~60

Table 3: Therapeutic Efficacy of [¹⁷⁷Lu]Lu-DPI-4452 in HT-29 Colorectal Cancer Xenograft Model

Treatment Group (Intravenous)% Tumor Growth Inhibition (TGI)Reference
Single dose of 100 MBqStrong and dose-dependent
3 fractionated doses of 33 MBq (once weekly)Strong and dose-dependent

Signaling Pathways and Experimental Workflows

CAIX Signaling Pathway in Colorectal Cancer under Hypoxia

The expression of Carbonic Anhydrase IX (CAIX) in colorectal cancer is primarily driven by the hypoxic tumor microenvironment. The following diagram illustrates the key signaling cascade leading to CAIX upregulation and its role in promoting cancer cell survival and invasion.

CAIX_Signaling_Pathway CAIX Signaling Pathway in Hypoxic Colorectal Cancer cluster_extracellular Extracellular cluster_cell Colorectal Cancer Cell Tumor_Microenvironment Hypoxic Tumor Microenvironment HIF-1a HIF-1α (Hypoxia-Inducible Factor 1α) Tumor_Microenvironment->HIF-1a Stabilizes HIF-1_Complex HIF-1 Complex HIF-1a->HIF-1_Complex HIF-1b HIF-1β (ARNT) HIF-1b->HIF-1_Complex HRE Hypoxia Response Element (HRE) in CA9 gene promoter HIF-1_Complex->HRE CA9_Gene CA9 Gene Transcription HRE->CA9_Gene CAIX_Protein CAIX Protein (Carbonic Anhydrase IX) CA9_Gene->CAIX_Protein Translation Invasion Increased Invasion (MMP-2 activation) CAIX_Protein->Invasion Survival Enhanced Survival CAIX_Protein->Survival COX-2 COX-2 PGE2 PGE₂ COX-2->PGE2 Produces ERK1/2 ERK1/2 Activation PGE2->ERK1/2 Activates ERK1/2->CA9_Gene Induces (hypoxia-independent)

Caption: CAIX expression is induced by hypoxia via HIF-1α and by the COX-2/PGE₂/ERK1/2 pathway, promoting cancer cell survival and invasion.

Theranostic Workflow for this compound in Colorectal Cancer

The clinical application of this compound follows a "theranostic" paradigm, integrating diagnostic imaging with targeted therapy. This workflow ensures that only patients with sufficient CAIX expression, and therefore most likely to respond, receive the therapeutic agent.

DPI4452_Theranostic_Workflow This compound Theranostic Workflow Patient Patient with Metastatic Colorectal Cancer Ga68_DPI4452_Injection Intravenous Injection of [⁶⁸Ga]Ga-DPI-4452 Patient->Ga68_DPI4452_Injection PET_CT_Scan PET/CT Imaging Ga68_DPI4452_Injection->PET_CT_Scan Image_Analysis Image Analysis: Quantify CAIX Expression PET_CT_Scan->Image_Analysis Patient_Selection Patient Selection Image_Analysis->Patient_Selection Lu177_DPI4452_Therapy [¹⁷⁷Lu]Lu-DPI-4452 Radionuclide Therapy Patient_Selection->Lu177_DPI4452_Therapy CAIX Positive No_Therapy Alternative Treatment Patient_Selection->No_Therapy CAIX Negative Follow_up Follow-up Imaging and Monitoring Lu177_DPI4452_Therapy->Follow_up

Caption: The theranostic workflow for this compound involves patient selection with [⁶⁸Ga]Ga-DPI-4452 PET/CT before therapy with [¹⁷⁷Lu]Lu-DPI-4452.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound. These are based on published literature and represent a general guide.

Radiolabeling of this compound

This compound's DOTA chelator allows for straightforward radiolabeling with Gallium-68 and Lutetium-177.

4.1.1. Radiolabeling with Gallium-68 (⁶⁸Ga)

  • Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace metal-free 0.1 M HCl.

  • Buffering: Add a suitable buffer, such as sodium acetate, to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.0-4.5.

  • Labeling Reaction: Add the this compound peptide solution to the buffered ⁶⁸GaCl₃.

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).

  • Quality Control: Assess the radiochemical purity of the [⁶⁸Ga]Ga-DPI-4452 using radio-TLC or radio-HPLC.

4.1.2. Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

  • Reaction Setup: In a sterile vial, combine [¹⁷⁷Lu]LuCl₃ solution with this compound in a suitable buffer (e.g., ammonium (B1175870) acetate) to maintain a pH of approximately 4.5-5.5.

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95-100°C) for a defined period (e.g., 20-30 minutes).

  • Quenching: The reaction can be quenched by adding a solution of DTPA to complex any free ¹⁷⁷Lu.

  • Purification (if necessary): If radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.

  • Quality Control: Determine the radiochemical purity using radio-HPLC.

In Vitro Binding Studies

4.2.1. Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize recombinant human CAIX protein onto a sensor chip (e.g., Biacore CM5) via amine coupling or by capturing an Fc-tagged CAIX protein on an anti-human Fc antibody-coated chip.[8]

  • Analyte Injection: Inject serial dilutions of this compound (unlabeled, or complexed with non-radioactive gallium or lutetium) over the sensor chip surface.[8]

  • Data Acquisition: Measure the association and dissociation rates of the this compound compounds binding to the immobilized CAIX.[8]

  • Kinetic Analysis: Calculate the association rate constant (kₐ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ) from the sensorgram data.[8]

4.2.2. Cell Binding Assay

  • Cell Culture: Culture a CAIX-expressing colorectal cancer cell line, such as HT-29, to near confluence in appropriate cell culture plates.

  • Radioligand Incubation: Incubate the cells with increasing concentrations of radiolabeled this compound (e.g., [¹¹¹In]In-DPI-4452 or [¹⁷⁷Lu]Lu-DPI-4452) at 4°C for a set time to allow for binding to the cell surface receptors.

  • Non-specific Binding: In a parallel set of wells, add a large excess of unlabeled this compound to determine non-specific binding.

  • Washing: After incubation, wash the cells with ice-cold buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the K D and Bₘₐₓ by non-linear regression analysis of the saturation binding data.

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant a suspension of human colorectal cancer cells (e.g., HT-29) into the flank of each mouse. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration: For imaging and biodistribution studies, intravenously inject a known activity of radiolabeled this compound (e.g., [⁶⁸Ga]Ga-DPI-4452 for PET or [¹¹¹In]In-DPI-4452/[¹⁷⁷Lu]Lu-DPI-4452 for SPECT).

  • Imaging: At specified time points post-injection, anesthetize the mice and perform whole-body PET/CT or SPECT/CT imaging.

  • Biodistribution: At the end of the study, euthanize the mice and dissect tumors and major organs. Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Therapy Study: For therapeutic efficacy studies, randomize tumor-bearing mice into treatment and control groups. Administer [¹⁷⁷Lu]Lu-DPI-4452 (single or fractionated doses) or vehicle control intravenously.

  • Tumor Growth Monitoring: Measure tumor volume (e.g., with calipers) and body weight regularly throughout the study.

  • Efficacy Assessment: Evaluate the antitumor effect by comparing the tumor growth rates between the treated and control groups.

Conclusion

This compound is a promising CAIX-targeting theranostic agent with significant potential for the imaging and treatment of colorectal cancer. Its high binding affinity and specificity for CAIX, coupled with the favorable characteristics of the radioisotopes Gallium-68 and Lutetium-177, provide a strong rationale for its continued clinical development. The preclinical data demonstrate efficient tumor targeting, leading to high-contrast images and significant anti-tumor efficacy in a colorectal cancer xenograft model. The theranostic approach of using [⁶⁸Ga]Ga-DPI-4452 for patient selection followed by targeted radionuclide therapy with [¹⁷⁷Lu]Lu-DPI-4452 embodies a personalized medicine strategy that could improve outcomes for patients with CAIX-expressing colorectal tumors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this innovative agent.

References

Pancreatic Ductal Adenocarcinoma and the Emergence of DPI-4452: A Theranostic Approach Targeting Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense, hypoxic tumor microenvironment and profound resistance to conventional therapies. A key mediator of the hypoxic response is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is overexpressed in a significant subset of PDAC tumors and is associated with poor prognosis. This technical guide provides a comprehensive overview of the emerging theranostic agent, DPI-4452, a first-in-class cyclic peptide designed to target CAIX for both diagnostic imaging and targeted radionuclide therapy in PDAC. We delve into the molecular mechanisms of CAIX in PDAC, the preclinical evidence supporting this compound, and the design of the ongoing clinical investigation. This document is intended to serve as a resource for researchers, clinicians, and industry professionals engaged in the development of novel therapeutics for pancreatic cancer.

Introduction: The Challenge of Pancreatic Ductal Adenocarcinoma and the Role of Carbonic Anhydrase IX

Pancreatic ductal adenocarcinoma is a highly aggressive malignancy with a dismal five-year survival rate.[1] Its recalcitrance to treatment is, in part, attributed to a complex tumor microenvironment characterized by extensive desmoplasia and hypoxia.[2] Hypoxia, a state of low oxygen tension, is a critical driver of tumor progression, metastasis, and therapeutic resistance in PDAC.[3]

A pivotal player in the cellular adaptation to hypoxia is Carbonic Anhydrase IX (CAIX).[3] Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and induces the expression of CAIX.[4] CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intracellular and extracellular pH.[2] In the tumor microenvironment, this activity contributes to the maintenance of a neutral intracellular pH conducive to cancer cell survival and proliferation, while promoting an acidic extracellular milieu that facilitates invasion and metastasis.[2]

High CAIX expression has been observed in a significant percentage of PDAC specimens and is correlated with aggressive tumor behavior and poor patient outcomes.[2][5] Its restricted expression in normal tissues makes it an attractive target for cancer-specific therapies.[6]

This compound: A Novel Theranostic Agent Targeting CAIX

This compound is a first-in-class, cyclic peptide that demonstrates high affinity and selectivity for CAIX.[6][7] It is designed as a "theranostic" agent, a compound that can be utilized for both diagnosis and therapy by chelating different radionuclides.[6] This dual functionality is facilitated by the inclusion of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, which can stably bind to various radiometals.[8]

  • For Diagnosis: When chelated with Gallium-68 (⁶⁸Ga), the resulting [⁶⁸Ga]Ga-DPI-4452 serves as a positron emission tomography (PET) imaging agent. This allows for the non-invasive visualization and quantification of CAIX expression in tumors, enabling patient selection for CAIX-targeted therapies.[6]

  • For Therapy: When chelated with Lutetium-177 (¹⁷⁷Lu), the resulting [¹⁷⁷Lu]Lu-DPI-4452 becomes a targeted radiopharmaceutical.[6] ¹⁷⁷Lu is a beta-emitting radionuclide that delivers a cytotoxic radiation dose directly to CAIX-expressing tumor cells, minimizing damage to surrounding healthy tissues.[6]

Mechanism of Action

The mechanism of action of this compound is predicated on its specific binding to the extracellular domain of CAIX on the surface of cancer cells. Following intravenous administration, this compound circulates in the bloodstream and accumulates at sites of CAIX-expressing tumors.

  • Imaging with [⁶⁸Ga]Ga-DPI-4452: The positron-emitting ⁶⁸Ga allows for the detection of tumor lesions using PET imaging. The intensity of the PET signal is proportional to the level of CAIX expression, providing a quantitative measure of target engagement.

  • Therapy with [¹⁷⁷Lu]Lu-DPI-4452: The beta particles emitted by ¹⁷⁷Lu have a short path length in tissue, leading to localized energy deposition and cell death in the immediate vicinity of the CAIX-expressing tumor cells. This targeted delivery of radiation is designed to enhance anti-tumor efficacy while reducing systemic toxicity.

Preclinical Research on this compound

While preclinical studies of this compound have primarily focused on clear cell renal cell carcinoma (ccRCC) and colorectal cancer (CRC) models, the findings provide a strong rationale for its investigation in PDAC, given the shared target of CAIX.

Binding Affinity and Selectivity

In vitro studies have demonstrated the high affinity and selectivity of this compound for CAIX.[7]

Compound Target Binding Affinity (Kd, nM)
This compound (free peptide)CAIX0.25[7]
natLu-DPI-4452CAIX0.16[7]
natGa-DPI-4452CAIX0.20[7]
natLu-DPI-4452Carbonic Anhydrase IV, XII, XIV>2000[7]

Table 1: Binding affinities of this compound and its metal complexes for CAIX and other carbonic anhydrases.

In Vivo Studies in Xenograft Models

Biodistribution and therapeutic efficacy studies of this compound have been conducted in mouse xenograft models of human colorectal cancer (HT-29) and clear cell renal cell carcinoma (SK-RC-52), both of which express high levels of CAIX.[2][9]

  • Biodistribution: Studies using [¹¹¹In]In-DPI-4452 demonstrated rapid and high tumor uptake with favorable tumor-to-kidney ratios.[2] PET/CT imaging with [⁶⁸Ga]Ga-DPI-4452 and SPECT/CT imaging with [¹⁷⁷Lu]Lu-DPI-4452 showed similar patterns of tumor accumulation.[2]

  • Therapeutic Efficacy: Treatment with [¹⁷⁷Lu]Lu-DPI-4452 resulted in significant tumor growth inhibition in both HT-29 and SK-RC-52 xenograft models.[2][9] A fractionated dosing regimen (3 x 33 MBq) showed greater sustained efficacy compared to a single high dose (100 MBq).[2][9]

While specific preclinical data for this compound in PDAC models is not yet extensively published, the promising results in other CAIX-expressing tumors provide a strong rationale for its clinical evaluation in this disease.

Clinical Investigation of this compound in Pancreatic Ductal Adenocarcinoma

A first-in-human, Phase 1/2 clinical trial (NCT05706129) is currently underway to evaluate the safety, tolerability, imaging characteristics, and efficacy of [⁶⁸Ga]Ga-DPI-4452 and [¹⁷⁷Lu]Lu-DPI-4452 in patients with unresectable, locally advanced or metastatic solid tumors, including PDAC.[9][10]

Study Design

The study is a multicenter, open-label, non-randomized trial with three main parts:[5][10]

  • Part A (Imaging): Patients receive a single intravenous injection of [⁶⁸Ga]Ga-DPI-4452 to assess its safety, tolerability, pharmacokinetics, dosimetry, and imaging characteristics.[5][10]

  • Part B (Dose Escalation): Based on the uptake of [⁶⁸Ga]Ga-DPI-4452, eligible patients receive escalating doses of [¹⁷⁷Lu]Lu-DPI-4452 to determine the recommended Phase 2 dose (RP2D).[5][10]

  • Part C (Expansion): Patients receive [¹⁷⁷Lu]Lu-DPI-4452 at the RP2D to further evaluate its anti-tumor activity.[10]

Patient Population

The trial enrolls patients with unresectable, locally advanced or metastatic PDAC who have received at least one prior line of platinum- and/or gemcitabine-based chemotherapy.[9]

Preliminary Clinical Data (ccRCC Cohort)

Initial results from the ccRCC cohort of the NCT05706129 study have been reported and are encouraging.[6]

Parameter Value
Administered Activity ([⁶⁸Ga]Ga-DPI-4452) Mean of 185 MBq[6]
Tumor Uptake (SUVmax at 1 hour) Range: 6.8 - 211.6; Mean: 64.6[6]
Safety No clinically significant toxicities observed[6]

Table 2: Preliminary data from the [⁶⁸Ga]Ga-DPI-4452 imaging cohort in patients with clear cell renal cell carcinoma.

These early findings demonstrate that [⁶⁸Ga]Ga-DPI-4452 is well-tolerated and provides exceptional tumor imaging with high tumor-to-background ratios.[6] These results support the potential of [¹⁷⁷Lu]Lu-DPI-4452 as a targeted radioligand therapy. Data from the PDAC cohort of this study are eagerly awaited.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of this compound, based on publicly available information and standard methodologies in the field.

Immunohistochemistry for CAIX Expression in PDAC Tissue
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) PDAC tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., normal goat serum).

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for CAIX (e.g., clone M75) at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Scoring: The percentage of CAIX-positive tumor cells and the staining intensity are evaluated by a pathologist to generate an H-score or similar semi-quantitative measure.

In Vivo Biodistribution Study in a PDAC Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with a human PDAC cell line known to express CAIX.[7] Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).

  • Radiolabeling: this compound is radiolabeled with a suitable radionuclide for biodistribution studies (e.g., ¹¹¹In or ¹⁷⁷Lu) under sterile and radiochemically pure conditions.

  • Administration: A known amount of the radiolabeled this compound is administered to the tumor-bearing mice via intravenous injection (e.g., tail vein).

  • Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, cohorts of mice are euthanized. Blood, tumor, and major organs (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue at each time point. Tumor-to-organ ratios are also determined.

PET/CT Imaging with [⁶⁸Ga]Ga-DPI-4452
  • Patient Preparation: Patients are required to be well-hydrated. No specific fasting is typically required.

  • Radiotracer Administration: A sterile solution of [⁶⁸Ga]Ga-DPI-4452 is administered intravenously.

  • Imaging Protocol: Whole-body PET/CT scans are acquired at multiple time points post-injection (e.g., 1, 2, and 4 hours).[6]

  • Image Analysis: The PET images are reconstructed and co-registered with the CT images for anatomical localization. Regions of interest (ROIs) are drawn around tumors and normal organs to calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of radiotracer uptake.

Visualizations

Signaling Pathway

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX HCO3_H HCO3- + H+ Invasion_Metastasis Invasion & Metastasis HCO3_H->Invasion_Metastasis promotes CAIX->HCO3_H pH_regulation Intracellular pH Regulation CAIX->pH_regulation maintains HIF1a HIF-1α HIF1a->CAIX induces expression Hypoxia Hypoxia Hypoxia->HIF1a stabilizes

Caption: CAIX signaling pathway in the hypoxic tumor microenvironment.

Experimental Workflow

Preclinical_Workflow PDAC_model PDAC Animal Model (Xenograft or GEMM) IV_injection Intravenous Administration PDAC_model->IV_injection DPI_radiolabeling Radiolabeling of this compound ([68Ga] or [177Lu]) DPI_radiolabeling->IV_injection Imaging PET/SPECT Imaging IV_injection->Imaging Biodistribution Biodistribution Analysis IV_injection->Biodistribution Therapy Radionuclide Therapy ([177Lu]Lu-DPI-4452) IV_injection->Therapy Data_analysis Data Analysis (Tumor Uptake, Efficacy) Imaging->Data_analysis Biodistribution->Data_analysis Therapy->Data_analysis

Caption: Preclinical evaluation workflow for this compound in PDAC models.

Clinical Trial Design

Clinical_Trial_Design Patient_screening Patient Screening (Unresectable PDAC) Part_A Part A: Imaging ([68Ga]Ga-DPI-4452 PET/CT) Patient_screening->Part_A Part_B Part B: Dose Escalation ([177Lu]Lu-DPI-4452) Part_A->Part_B CAIX+ Tumors Part_C Part C: Expansion ([177Lu]Lu-DPI-4452 at RP2D) Part_B->Part_C Determine RP2D Follow_up Safety & Efficacy Follow-up Part_C->Follow_up

Caption: Design of the NCT05706129 clinical trial for this compound.

Conclusion and Future Directions

This compound represents a promising and innovative theranostic approach for pancreatic ductal adenocarcinoma by targeting the hypoxia-associated protein CAIX. The ability to select patients with CAIX-expressing tumors using [⁶⁸Ga]Ga-DPI-4452 PET imaging and subsequently treat them with targeted radionuclide therapy using [¹⁷⁷Lu]Lu-DPI-4452 embodies the principles of personalized medicine. While the initial clinical data from the ccRCC cohort are encouraging, the results from the PDAC cohort of the ongoing Phase 1/2 trial are critical to establishing the clinical utility of this agent in pancreatic cancer.

Future research should focus on elucidating the efficacy of this compound in preclinical models that more accurately recapitulate the complex tumor microenvironment of PDAC, such as genetically engineered mouse models and patient-derived organoids. Furthermore, combination strategies, for instance with agents that modulate the tumor microenvironment or enhance the effects of radiation, may further improve the therapeutic index of this compound. The continued development of this compound holds the potential to offer a novel and much-needed therapeutic option for patients with this devastating disease.

References

An In-depth Technical Guide to the Pharmacokinetics of DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetic properties of DPI-4452, a promising theranostic ligand targeting Carbonic Anhydrase IX (CAIX). The information is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this novel agent.

Introduction

This compound is a cyclic peptide that incorporates a DOTA cage, enabling chelation with radionuclides like Gallium-68 (⁶⁸Ga) for diagnostic imaging (PET/CT) and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[1][2][3][4] Its primary mechanism of action involves high-affinity and selective binding to CAIX, a transmembrane protein overexpressed in various hypoxic tumors, including clear cell renal cell carcinoma (ccRCC) and colorectal cancer (CRC), with limited expression in healthy tissues.[1][2][3][5] This differential expression pattern makes CAIX an attractive target for targeted cancer therapy and diagnosis.

Non-Clinical Pharmacokinetics

Preclinical studies in mice and beagle dogs have been instrumental in characterizing the pharmacokinetic profile of this compound. These studies have consistently demonstrated rapid systemic elimination and favorable biodistribution.[1][2]

Plasma Pharmacokinetics

Following intravenous administration, this compound is rapidly cleared from the systemic circulation in both mice and dogs.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Male CD-1 Mice Following a Single Intravenous Injection [1][6]

Dose (mg/kg)Maximum Plasma Concentration (Cmax) at 5 min (ng/mL)Elimination Half-Life (t½) (h)
0.71,3800.28
5.59,2700.47

Table 2: Plasma Pharmacokinetic Parameters of this compound in Beagle Dogs Following a Single Intravenous Injection [1][7]

Dose (mg/kg)Plasma Half-Life (t½) (h)
0.10.38

In beagle dogs, plasma exposure, as measured by the area under the concentration-time curve (AUC), was found to increase more than dose-proportionally in a dose-finding study ranging from 0.025 to 0.8 mg/kg.[1][7]

Biodistribution

Biodistribution studies using radiolabeled this compound have been conducted in both healthy animals and tumor-bearing xenograft models to understand its tissue uptake and localization.

In xenograft mouse models bearing human colorectal cancer (HT-29) and clear cell renal cell carcinoma (SK-RC-52) tumors, radiolabeled this compound demonstrated selective and high uptake in the tumors.[1][5] Maximal tumor uptake was observed at the earliest time points, 1 and 2 hours for SK-RC-52 and HT-29 xenografts, respectively.[1] Importantly, tumor-to-kidney and tumor-to-liver ratios were greater than one for both models at most time points, indicating favorable tumor targeting with minimal off-target accumulation in these major clearance organs.[1]

Table 3: Tissue Pharmacokinetics of [¹¹¹In]In-DPI-4452 in Xenograft Mouse Models (Mean Uptake as % Injected Dose per gram of tissue [%ID/g]) [1]

OrganHT-29 XenograftSK-RC-52 Xenograft
TumorHighHigh
KidneyLowLow
LiverLowLow

In healthy beagle dogs, the biodistribution of [⁶⁸Ga]Ga-DPI-4452 and [¹⁷⁷Lu]Lu-DPI-4452 was evaluated.[1] The highest and most sustained uptake was observed in the stomach and small intestine, which is consistent with the known expression of CAIX in these organs.[1][2][3] A significant amount of radioactivity was also seen in the bladder at early time points, indicative of renal elimination.[1] Notably, uptake in other organs, including the kidneys, was remarkably low.[1][2][3]

Human Pharmacokinetics

Initial data from a first-in-human Phase I/II study (GaLuCi study, NCT05706129) in patients with clear cell renal cell carcinoma provides insights into the clinical pharmacokinetics of [⁶⁸Ga]Ga-DPI-4452.[8][9][10][11][12]

The findings from this study corroborate the preclinical data, showing rapid systemic elimination of [⁶⁸Ga]Ga-DPI-4452.[8] Over 80% of the total administered radioactivity was cleared from the bloodstream within one hour of administration.[8][13] The agent demonstrated excellent tumor uptake with a very high tumor-to-background ratio, allowing for clear visualization of lesions as early as 15 minutes post-injection, with optimal imaging at 1 hour.[8][9] The elimination of [⁶⁸Ga]Ga-DPI-4452 was rapid from both blood and urine.[10]

Experimental Protocols

In Vitro Binding Affinity Assay
  • Objective: To determine the binding affinity of this compound to human, canine, and murine CAIX.

  • Method: Chinese hamster ovary (CHO) cells were transfected to express human, canine, or mouse CAIX.[14] These cells were then incubated with varying concentrations of [¹¹¹In]In-DPI-4452.[4][14] The amount of bound radioactivity was measured using a gamma counter to determine the dissociation constant (Kd).[4][7]

  • Results: this compound showed a high affinity for human and canine CAIX (Kd of 0.3 nM for both), but a significantly lower affinity for murine CAIX (Kd of 63 nM).[7][15] This finding established the dog as a relevant species for preclinical biodistribution studies.[1][2][3]

G Experimental Workflow: In Vitro CAIX Binding Affinity Assay cluster_0 Cell Preparation cluster_1 Binding Assay cluster_2 Data Analysis CHO_cells CHO Cells Transfection Transfect with human, canine, or murine CAIX gene CHO_cells->Transfection CAIX_expressing_cells CAIX-Expressing CHO Cells Transfection->CAIX_expressing_cells Incubation Incubate cells with varying concentrations of [¹¹¹In]In-DPI-4452 CAIX_expressing_cells->Incubation Washing Wash to remove unbound ligand Incubation->Washing Measurement Measure bound radioactivity (Gamma Counter) Washing->Measurement Kd_determination Determine Dissociation Constant (Kd) Measurement->Kd_determination

In Vitro CAIX Binding Affinity Assay Workflow.
Animal Pharmacokinetic Studies

  • Objective: To determine the plasma pharmacokinetic parameters and biodistribution of this compound in animals.

  • Animals: Male CD-1 mice and beagle dogs were used.[1][6] For biodistribution in tumor models, nude mice with subcutaneous HT-29 or SK-RC-52 xenografts were utilized.[1]

  • Administration: this compound was administered as a single intravenous bolus injection.[1][6][14][15]

  • Sample Collection and Analysis:

    • Plasma PK: Blood samples were collected at various time points post-administration. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

    • Biodistribution: Animals were imaged using PET/CT or SPECT/CT at different time points after injection of radiolabeled this compound.[1][14] For quantitative analysis, tissues were collected, weighed, and the radioactivity was measured using a gamma counter. The uptake in each organ was expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

G Experimental Workflow: Animal Pharmacokinetic and Biodistribution Studies cluster_0 Study Preparation cluster_1 In-Life Phase cluster_2 Analysis Animal_models Select Animal Models (Mice, Dogs, Xenograft Mice) IV_admin Single Intravenous Administration Animal_models->IV_admin Dosing_prep Prepare this compound (radiolabeled or non-radiolabeled) Dosing_prep->IV_admin Blood_sampling Serial Blood Sampling (for PK) IV_admin->Blood_sampling Imaging PET/CT or SPECT/CT Imaging (for Biodistribution) IV_admin->Imaging LC_MS_MS LC-MS/MS Analysis of Plasma Samples Blood_sampling->LC_MS_MS Tissue_collection Tissue Collection and Weighing Imaging->Tissue_collection PK_parameters Calculate PK Parameters (t½, Cmax, AUC) LC_MS_MS->PK_parameters Gamma_counting Gamma Counting of Tissue Radioactivity Tissue_collection->Gamma_counting Biodistribution_analysis Calculate %ID/g Gamma_counting->Biodistribution_analysis

Animal Pharmacokinetic and Biodistribution Study Workflow.

Signaling Pathway and Mechanism of Action

The therapeutic and diagnostic efficacy of this compound is predicated on its specific binding to CAIX on the surface of tumor cells.

G Signaling Pathway: this compound Targeting of CAIX cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Theranostic Outcome DPI_4452_circulating Radiolabeled this compound ([⁶⁸Ga] or [¹⁷⁷Lu]) Binding This compound binds to CAIX DPI_4452_circulating->Binding Extravasation Tumor_cell CAIX-Expressing Tumor Cell CAIX Carbonic Anhydrase IX (CAIX) (on cell surface) PET_imaging PET Imaging (with ⁶⁸Ga) Binding->PET_imaging Radionuclide_therapy Radionuclide Therapy (with ¹⁷⁷Lu) -> Tumor Growth Inhibition Binding->Radionuclide_therapy

References

DPI-4452: A Paradigm of Selective Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the exceptional specificity of DPI-4452, a cyclic peptide-based therapeutic agent, for carbonic anhydrase IX (CAIX) over other isoforms. The high selectivity of this compound for CAIX, a transmembrane enzyme highly expressed in various solid tumors and linked to poor prognosis, underscores its potential as a targeted therapeutic and diagnostic tool in oncology.[1][2][3][4] This document details the quantitative binding affinities, the experimental methodologies employed to determine this specificity, and the relevant cellular signaling pathways.

Quantitative Assessment of Specificity

The remarkable selectivity of this compound for human carbonic anhydrase IX (hCAIX) is evident from its subnanomolar binding affinity, in stark contrast to its significantly lower affinity for other carbonic anhydrase isoforms.[2][3] This high degree of specificity is crucial for minimizing off-target effects and enhancing the therapeutic index. The binding affinities and inhibitory concentrations are summarized below.

Table 1: Binding Affinity and Inhibitory Concentration of this compound and its Conjugates for Carbonic Anhydrase Isoforms

Compound/ComplexIsoformDissociation Constant (Kd) (nM)Inhibition Concentration (IC50) (nM)
This compoundhCAIX0.25[1][2]130[2][5][6]
[natLu]Lu-DPI-4452hCAIX0.16[1][2]-
[natGa]Ga-DPI-4452hCAIX0.20[1][2]-
[natLu]Lu-DPI-4452CAIV>2000[1]-
[natLu]Lu-DPI-4452CAXII>2000[1]-
[natLu]Lu-DPI-4452CAXIV>2000[1]-

Data presented as reported in the cited literature.

Experimental Protocols

The determination of this compound's high specificity for CAIX involves a series of rigorous in vitro and in vivo experimental procedures.

In Vitro Assays

1. Surface Plasmon Resonance (SPR)

  • Objective: To determine the binding affinity (Kd), and association/dissociation kinetics of this compound to purified CAIX.

  • Methodology:

    • Recombinant human CAIX is immobilized on a sensor chip.

    • A series of concentrations of this compound (or its radiolabeled congeners) are flowed over the chip surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

    • Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.[2][3][7]

2. Fluorescence-Based/Colorimetric Inhibition Assay

  • Objective: To measure the inhibitory potency (IC50) of this compound on the enzymatic activity of CAIX.

  • Methodology:

    • A fixed concentration of recombinant hCAIX is incubated with a fluorescent pH indicator in a 96-well plate.

    • Serial dilutions of this compound are added to the wells.

    • The enzymatic reaction is initiated by the addition of CO2 (as a substrate).

    • The CAIX-catalyzed hydration of CO2 produces protons, leading to a change in pH, which is detected by a change in the fluorescence of the indicator.

    • The rate of change in fluorescence is measured using a plate reader.

    • The IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][8][9]

3. Cell-Binding Assays

  • Objective: To assess the binding of this compound to CAIX expressed on the surface of cancer cells.

  • Methodology:

    • Cancer cell lines with known CAIX expression levels (e.g., HT-29 or SK-RC-52) are cultured.[1][5]

    • Cells are incubated with increasing concentrations of radiolabeled this compound (e.g., [111In]In-DPI-4452).[10]

    • After incubation, unbound ligand is removed by washing.

    • The amount of bound radioactivity is quantified using a gamma counter.

    • Binding affinity (Kd) in a cellular context is determined by saturation binding analysis.[2][3]

In Vivo Studies

1. Biodistribution and Tumor Uptake Studies in Xenograft Models

  • Objective: To evaluate the in vivo tumor-targeting specificity and pharmacokinetics of radiolabeled this compound.

  • Methodology:

    • Human tumor xenografts are established in immunocompromised mice by subcutaneously implanting CAIX-positive cancer cells (e.g., HT-29, SK-RC-52).[1][5]

    • Radiolabeled this compound (e.g., [68Ga]Ga-DPI-4452, [177Lu]Lu-DPI-4452) is administered intravenously.[1][2]

    • At various time points post-injection, animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, etc.) are collected and weighed.

    • The radioactivity in each organ is measured, and the uptake is expressed as a percentage of the injected dose per gram of tissue (%ID/g).[10]

    • Tumor-to-background ratios are calculated to assess targeting specificity.[1][11]

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of this compound's function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Hydration HCO3 HCO₃⁻ CAIX->HCO3 H_plus H⁺ CAIX->H_plus pH_regulation Intracellular pH Homeostasis HCO3->pH_regulation Buffering Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival Metastasis Metastasis Cell_Survival->Metastasis DPI_4452 This compound DPI_4452->Inhibition

Caption: CAIX Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Specificity Assessment cluster_invivo In Vivo Validation SPR Surface Plasmon Resonance (SPR) Determine Kd Enzyme_Assay Colorimetric/Fluorescence Inhibition Assay Determine IC50 Cell_Binding Cell-Binding Assay (CAIX-expressing cells) Determine Cellular Kd Xenograft Establish CAIX-positive Tumor Xenografts in Mice Cell_Binding->Xenograft Injection Administer Radiolabeled This compound Xenograft->Injection Biodistribution Biodistribution Studies (%ID/g in organs) Injection->Biodistribution Imaging PET/SPECT Imaging Biodistribution->Imaging Data_Analysis Data Analysis and Specificity Confirmation Imaging->Data_Analysis

References

In Vitro Cellular Uptake of DPI-4452: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-4452 is a cyclic peptide with a DOTA cage designed to target Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in various hypoxic tumors and associated with tumor progression.[1][2][3][4] Its theranostic potential, allowing for both diagnosis and therapy through chelation with different radionuclides, has been a subject of significant preclinical and clinical interest.[1][2][3][4] Understanding the cellular uptake and binding characteristics of this compound is fundamental to optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro studies on the cellular uptake of this compound, detailing experimental methodologies, presenting quantitative data, and illustrating the associated workflows.

Core Findings: Predominant Cell Surface Binding with Minimal Internalization

In vitro studies consistently demonstrate that this compound exhibits high-affinity binding to the extracellular domain of CAIX with minimal subsequent internalization.[1][2] Incubation of a fluorophore-labeled this compound derivative with CAIX-expressing HT-29 cells revealed prominent cell surface binding, a characteristic that remained consistent over a 72-hour period with little evidence of cellular internalization.[1][2] This behavior is in line with other known CAIX-targeting agents.[1][2]

Quantitative Data Summary

The binding affinity of this compound to CAIX has been quantified using surface plasmon resonance (SPR) and radioligand binding assays. The available data is summarized in the tables below.

Table 1: Binding Affinity (KD) of this compound and its Complexes to Human CAIX Determined by Surface Plasmon Resonance

CompoundDissociation Constant (KD) [nM]
This compound (uncomplexed)0.25
natLu-DPI-44520.16
natGa-DPI-44520.20

Data sourced from preclinical characterization studies.[5]

Table 2: Cross-Reactivity and Selectivity of natLu-DPI-4452

Carbonic Anhydrase IsoformDissociation Constant (KD) [nM]
CAIX0.16
CAII>2000
CAIV>2000
CAXII>2000

This data highlights the high selectivity of this compound for CAIX over other carbonic anhydrase isoforms.[5]

Experimental Protocols

Detailed experimental protocols for the key in vitro assays are provided below. Where specific details for this compound were not available, representative protocols for similar peptide-based therapeutics are described.

Radioligand Cell-Binding Assay

This assay quantifies the binding of radiolabeled this compound to CAIX-expressing cells.

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of this compound on target cells.

Materials:

  • Cell Lines: HT-29 (human colorectal adenocarcinoma) or SK-RC-52 (human clear cell renal cell carcinoma), both expressing CAIX.

  • Radioligand: 111In-DPI-4452.

  • Buffers: Binding buffer (e.g., PBS with 1% BSA), Wash buffer (e.g., ice-cold PBS).

  • Equipment: 96-well plates, gamma counter, incubator.

Protocol:

  • Cell Seeding: Seed CAIX-positive cells (e.g., HT-29) in a 96-well plate at a density of 1-5 x 105 cells per well and incubate overnight to allow for cell adherence.

  • Ligand Preparation: Prepare serial dilutions of 111In-DPI-4452 in binding buffer.

  • Incubation: Remove the culture medium from the wells and wash the cells once with binding buffer. Add the prepared radioligand dilutions to the wells. For determination of non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells 15 minutes prior to the addition of the radioligand.

  • Binding: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

  • Washing: Aspirate the binding solution and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Add a lysis buffer (e.g., 1N NaOH) to each well to solubilize the cells and the bound radioligand. Transfer the lysate to counting tubes.

  • Quantification: Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radioligand and use a saturation binding curve to calculate the Kd and Bmax.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed CAIX-positive cells in 96-well plate ligand_prep Prepare serial dilutions of 111In-DPI-4452 incubation Incubate cells with radioligand at 4°C ligand_prep->incubation washing Wash cells to remove unbound radioligand incubation->washing lysis Lyse cells and collect lysate washing->lysis counting Measure radioactivity with gamma counter lysis->counting data_analysis Calculate Kd and Bmax counting->data_analysis

Radioligand Binding Assay Workflow.
Cellular Internalization Assay (Fluorescence Microscopy)

This qualitative assay visualizes the localization of this compound to determine if it remains on the cell surface or is internalized.

Objective: To visually assess the cellular localization of this compound.

Materials:

  • Cell Lines: HT-29 or SK-RC-52.

  • Labeled Peptide: Fluorophore-labeled this compound derivative.

  • Reagents: DAPI (for nuclear staining), Wheat Germ Agglutinin (WGA) conjugated to a different fluorophore (for membrane staining), Paraformaldehyde (PFA) for cell fixation.

  • Equipment: Confocal microscope.

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorophore-labeled this compound at a predetermined concentration (e.g., 1 µM) for various time points (e.g., 1, 4, 24, 72 hours) at 37°C.

  • Staining:

    • Wash the cells with PBS.

    • For membrane staining, incubate with a fluorescently labeled WGA for 10 minutes at 37°C.

    • Wash again with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization and Nuclear Staining: Wash the cells with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the need to visualize intracellular structures). Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides.

  • Microscopy: Acquire images using a confocal microscope, capturing the signals from the labeled this compound, the cell membrane stain, and the nuclear stain.

  • Analysis: Co-localize the signal from the this compound derivative with the cell membrane and intracellular compartments to determine its location.

Internalization_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Staining cluster_imaging_prep Imaging Preparation cluster_analysis Analysis seed_cells Seed cells on coverslips treat_peptide Incubate with fluorophore-labeled this compound seed_cells->treat_peptide stain_membrane Stain cell membrane (e.g., WGA) treat_peptide->stain_membrane fix_cells Fix cells with PFA stain_membrane->fix_cells stain_nuclei Stain nuclei (DAPI) fix_cells->stain_nuclei mount_slides Mount coverslips on slides stain_nuclei->mount_slides acquire_images Acquire images via confocal microscopy mount_slides->acquire_images analyze_localization Analyze co-localization acquire_images->analyze_localization

Cellular Internalization Assay Workflow.

Signaling Pathways

Given the observation of minimal internalization of this compound, there is currently no evidence to suggest the involvement of specific signaling pathways in its cellular uptake. The primary mechanism of action appears to be the binding to the extracellular domain of CAIX, which is consistent with its role as a targeting agent for delivering radionuclides to the tumor microenvironment.

DPI4452_Binding_Pathway DPI4452 This compound CAIX CAIX (extracellular domain) DPI4452->CAIX High-affinity binding Cell_Surface Cell Surface Internalization Minimal Internalization CAIX->Internalization

This compound Cellular Interaction.

Conclusion

The in vitro cellular uptake studies of this compound reveal a molecule that binds with high affinity and specificity to its target, CAIX, at the cell surface. The observed minimal internalization suggests that its primary utility in a theranostic context is the targeted delivery of radioisotopes to the tumor microenvironment, rather than intracellular delivery. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug developers working with this compound and other CAIX-targeting agents. Further quantitative studies to precisely measure the rate and extent of the limited internalization could provide additional insights into its long-term behavior in the tumor microenvironment.

References

DPI-4452: A Novel Theranostic Agent for Targeted Radionuclide Therapy of Carbonic Anhydrase IX-Expressing Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DPI-4452 is a first-in-class, cyclic peptide-based theranostic agent targeting carbonic anhydrase IX (CAIX), a cell surface protein highly expressed in various solid tumors, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][2][3] Its restricted expression in healthy tissues makes CAIX an attractive target for delivering cytotoxic radiation with high precision.[1][4][5] this compound incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate, enabling versatile labeling with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, and therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[2][6] This "theranostic" approach allows for patient selection through imaging and subsequent personalized treatment, embodying the principles of precision medicine.[6][7] Preclinical and early clinical data demonstrate high binding affinity and selectivity for CAIX, favorable biodistribution with high tumor uptake and rapid clearance from non-target tissues, and potent anti-tumor efficacy, positioning this compound as a promising candidate for the treatment of CAIX-positive malignancies.[1][8][9]

Mechanism of Action and Targeting Rationale

This compound's therapeutic strategy is predicated on the specific recognition of Carbonic Anhydrase IX (CAIX). The expression of CAIX is predominantly induced by hypoxia or mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene, both common features of the tumor microenvironment.[3][10] This targeted approach is designed to concentrate a radioactive payload at the tumor site, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

dot

DPI4452 This compound Peptide Radiolabeled_DPI4452 Radiolabeled this compound DPI4452->Radiolabeled_DPI4452 DOTA DOTA Chelator DOTA->Radiolabeled_DPI4452 Radionuclide Radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) Radionuclide->Radiolabeled_DPI4452 Chelation CAIX Carbonic Anhydrase IX (CAIX) (on Tumor Cell Surface) Radiolabeled_DPI4452->CAIX High Affinity Binding Radiation Localized Radiation Delivery Radiolabeled_DPI4452->Radiation Decay TumorCell CAIX-Expressing Tumor Cell CAIX->TumorCell Expressed on TumorCellDeath Tumor Cell Death Radiation->TumorCellDeath Induces

Caption: this compound Mechanism of Action.

Quantitative Data

Binding Affinity and Specificity

This compound demonstrates a high, sub-nanomolar binding affinity for human Carbonic Anhydrase IX (hCAIX). This strong interaction is crucial for effective tumor targeting and retention. The binding affinity is maintained after chelation with both Gallium and Lutetium, a critical characteristic for its theranostic application.

CompoundTargetMethodDissociation Constant (Kd) (nM)
This compound (uncomplexed)hCAIXSurface Plasmon Resonance0.25[11]
ⁿᵃᵗGa-DPI-4452hCAIXSurface Plasmon Resonance0.20[11]
ⁿᵃᵗLu-DPI-4452hCAIXSurface Plasmon Resonance0.16[11]
ⁿᵃᵗLu-DPI-4452Carbonic Anhydrase IVSurface Plasmon Resonance>2000[11]
ⁿᵃᵗLu-DPI-4452Carbonic Anhydrase XIISurface Plasmon Resonance>2000[11]
ⁿᵃᵗLu-DPI-4452Carbonic Anhydrase XIVSurface Plasmon Resonance>2000[11]
Preclinical Biodistribution

Biodistribution studies in xenograft mouse models bearing human colorectal (HT-29) and clear cell renal cell (SK-RC-52) carcinomas revealed high and selective tumor uptake of radiolabeled this compound. Notably, the tumor-to-kidney ratio was greater than 1 in both models, indicating favorable pharmacokinetics for minimizing renal toxicity.[11]

RadiotracerModelTime PointTumor Uptake (%ID/g)Tumor-to-Kidney RatioTumor-to-Liver Ratio
[¹¹¹In]In-DPI-4452HT-29 (CRC)2 hMaximal>1>1
[¹¹¹In]In-DPI-4452SK-RC-52 (ccRCC)1 hMaximal>1>1
Preclinical Therapeutic Efficacy

In vivo studies using [¹⁷⁷Lu]Lu-DPI-4452 demonstrated significant, dose-dependent tumor growth inhibition in both HT-29 and SK-RC-52 xenograft models.[11] Fractionated dosing appeared to offer enhanced efficacy.[11]

ModelTreatmentDoseOutcome
HT-29 (CRC)[¹⁷⁷Lu]Lu-DPI-4452100 MBq (single dose)Significant tumor growth inhibition[11]
HT-29 (CRC)[¹⁷⁷Lu]Lu-DPI-44523 x 33 MBq (fractionated)Higher efficacy than single dose[11]
SK-RC-52 (ccRCC)[¹⁷⁷Lu]Lu-DPI-4452100 MBq (single dose)Significant tumor growth inhibition[11]
SK-RC-52 (ccRCC)[¹⁷⁷Lu]Lu-DPI-44523 x 33 MBq (fractionated)Higher efficacy than single dose[11]
Clinical Imaging in ccRCC Patients

The first-in-human study of [⁶⁸Ga]Ga-DPI-4452 in patients with metastatic clear cell renal cell carcinoma demonstrated exceptional tumor uptake and high tumor-to-background ratios.[9]

ParameterValue
Mean SUVmax (36 lesions, 1-hour post-injection)64.6 (range: 6.8 - 211.6)[9]
Optimal Imaging Time Point1 hour post-administration[9]

Experimental Protocols

Radiolabeling of this compound

This compound's DOTA chelator allows for straightforward radiolabeling with trivalent radiometals. While specific protocols for this compound are proprietary, the following are generalized procedures for DOTA-peptide labeling.

General Protocol for ⁶⁸Ga Labeling:

  • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.

  • Purify and concentrate the ⁶⁸Ga eluate using a cation-exchange cartridge.

  • Elute the ⁶⁸Ga from the cartridge with an appropriate buffer (e.g., acidified NaCl solution) directly into a reaction vial containing this compound in a suitable buffer (e.g., sodium acetate).

  • Heat the reaction mixture at a controlled temperature (e.g., 95°C) for a specified time (e.g., 5-15 minutes).

  • Perform quality control using methods such as ITLC or HPLC to determine radiochemical purity.

General Protocol for ¹⁷⁷Lu and ¹¹¹In Labeling:

  • Combine [¹⁷⁷Lu]LuCl₃ or [¹¹¹In]InCl₃ with this compound in a reaction buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate) at a specific pH (typically 4-5).

  • Incubate the reaction mixture at a controlled temperature (can range from room temperature to 100°C) for a defined period (e.g., 15-30 minutes).

  • Perform quality control to assess radiochemical purity and specific activity.

dot

Start Start: Radionuclide & this compound Mixing Combine in Reaction Buffer (pH 4-5) Start->Mixing Incubation Incubate at Controlled Temperature (e.g., 95°C for ⁶⁸Ga) Mixing->Incubation QC Quality Control (ITLC/HPLC for Radiochemical Purity) Incubation->QC FinalProduct Radiolabeled this compound (Sterile Filtration) QC->FinalProduct

Caption: Generalized Radiolabeling Workflow.

In Vitro Binding Assays

Surface Plasmon Resonance (SPR): Recombinant human CAIX protein is immobilized on a sensor chip.[1] Various concentrations of this compound (uncomplexed and complexed with non-radioactive metals) are flowed over the chip, and the association and dissociation rates are measured to determine the binding affinity (Kd).[1]

Cell-Binding Assays: Chinese Hamster Ovary (CHO) cells are transfected to express CAIX from different species (human, canine, murine).[1] These cells are then incubated with increasing concentrations of radiolabeled this compound (e.g., [¹¹¹In]In-DPI-4452).[8] After incubation, the cells are washed, and the bound radioactivity is measured using a gamma counter to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).[8]

Animal Models and In Vivo Studies

Xenograft Tumor Models: Female immunodeficient mice (e.g., Swiss nude) are subcutaneously injected with a suspension of human cancer cells (e.g., 2-5 x 10⁶ HT-29 or SK-RC-52 cells) in a suitable medium, often mixed with Matrigel to promote tumor growth.[12] Tumors are allowed to grow to a specified size before the commencement of imaging or therapy studies.[12]

Biodistribution Studies: Tumor-bearing mice are administered radiolabeled this compound via intravenous injection.[2] At various time points post-injection, animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.[2] The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[12]

In Vivo Imaging: For PET imaging, tumor-bearing animals are injected with [⁶⁸Ga]Ga-DPI-4452 and imaged at specified time points (e.g., 1 hour post-injection).[4] For SPECT imaging, animals are injected with [¹¹¹In]In-DPI-4452 or [¹⁷⁷Lu]Lu-DPI-4452 and imaged at various time points (e.g., up to 48 hours post-injection).[1][2]

Therapeutic Efficacy Studies: Tumor-bearing mice are randomized into treatment and control groups.[2] The treatment groups receive [¹⁷⁷Lu]Lu-DPI-4452, either as a single dose or in a fractionated regimen, administered intravenously.[2] The control group receives a vehicle injection.[2] Tumor volume and body weight are monitored regularly to assess therapeutic efficacy and toxicity.[2]

dot

CellCulture Tumor Cell Culture (e.g., HT-29, SK-RC-52) Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth to Predetermined Size Implantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment Intravenous Administration of [¹⁷⁷Lu]Lu-DPI-4452 or Vehicle Randomization->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Xenograft Model Workflow for Efficacy Studies.

Clinical Trial Protocol (Phase 1/2 GaLuCi Study - NCT05706129)

This is a multicenter, open-label, non-randomized study to evaluate the safety, tolerability, and efficacy of [⁶⁸Ga]Ga-DPI-4452 for imaging and [¹⁷⁷Lu]Lu-DPI-4452 for therapy in patients with advanced solid tumors.[3][12]

Part A (Imaging): Patients receive a single intravenous dose of [⁶⁸Ga]Ga-DPI-4452.[3] Whole-body PET/CT scans are performed at multiple time points (e.g., 15 minutes, 1 hour, 2 hours, and 4 hours) to assess biodistribution, pharmacokinetics, and dosimetry.[9]

Part B (Dose Escalation): Based on the imaging results from Part A, eligible patients receive escalating doses of [¹⁷⁷Lu]Lu-DPI-4452 to determine the recommended Phase 2 dose.[3]

Part C (Expansion): Patients receive the recommended Phase 2 dose of [¹⁷⁷Lu]Lu-DPI-4452 to further evaluate safety and anti-tumor activity.[3]

Dosimetry Workflow: Time-activity curves are generated from the serial PET/CT images for various organs and tumors.[5] These curves are used to calculate the time-integrated activity, which is then input into software such as OLINDA/EXM to estimate the absorbed radiation dose to each organ and the whole body.[12][13]

Future Directions and Conclusion

This compound represents a significant advancement in the development of targeted radionuclide therapies. Its high affinity and selectivity for CAIX, coupled with a favorable preclinical safety and efficacy profile, underscore its potential as a valuable new treatment option for patients with CAIX-expressing cancers. The ongoing Phase 1/2 clinical trial will provide crucial data on its safety and efficacy in humans.[10] Future research may explore the use of this compound with other radionuclides, such as alpha-emitters, to further enhance its therapeutic potential. The theranostic paradigm exemplified by this compound is poised to play an increasingly important role in the future of personalized cancer medicine.

References

Methodological & Application

Application Notes and Protocols for [68Ga]Ga-DPI-4452 PET/CT Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[68Ga]Ga-DPI-4452 is a promising radiolabeled peptide for Positron Emission Tomography (PET) imaging of carbonic anhydrase IX (CAIX), a cell surface protein highly expressed in various solid tumors, including clear cell renal cell carcinoma and colorectal cancer.[1][2][3][4] Its restricted expression in healthy tissues makes CAIX an attractive target for both diagnosis and therapy.[1][4] This document provides a detailed protocol for performing [68Ga]Ga-DPI-4452 PET/CT imaging in mouse models of cancer, enabling researchers to effectively utilize this novel imaging agent in preclinical studies.

Signaling Pathway and Targeting Mechanism

DPI-4452 is a cyclic peptide that incorporates a DOTA chelator, allowing for stable radiolabeling with Gallium-68.[1][3][4] The resulting radiotracer, [68Ga]Ga-DPI-4452, specifically binds to the extracellular domain of CAIX. Upon binding, the tracer is retained on the cell surface with minimal internalization.[3] This interaction allows for the non-invasive visualization and quantification of CAIX expression in tumors and metastases using PET imaging.

cluster_bloodstream Bloodstream cluster_tumor_cell CAIX-Expressing Tumor Cell Tracer [68Ga]Ga-DPI-4452 Binding Specific Binding Tracer->Binding Targets Extracellular Domain CAIX Carbonic Anhydrase IX (CAIX) CAIX->Binding PET PET Signal Detection Binding->PET Positron Annihilation Start Start Animal_Prep Animal Preparation (Anesthesia) Start->Animal_Prep Injection Radiotracer Injection (9 MBq [68Ga]Ga-DPI-4452) Animal_Prep->Injection Uptake Uptake Period (1 hour) Injection->Uptake Imaging PET/CT Imaging Uptake->Imaging Analysis Image Reconstruction & Data Analysis Imaging->Analysis End End Analysis->End

References

Application Notes and Protocols for Radiolabeling DPI-4452 with Lutetium-177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-4452 is a cyclic peptide antagonist of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme overexpressed in numerous solid tumors and associated with poor prognosis.[1][2][3] The presence of a DOTA chelator in the structure of this compound allows for the stable incorporation of radionuclides, making it a promising agent for theranostics.[1][4] Radiolabeling this compound with Lutetium-177 (¹⁷⁷Lu), a β⁻-emitting radionuclide with a half-life of 6.7 days, creates [¹⁷⁷Lu]Lu-DPI-4452, a targeted radiopharmaceutical for the treatment of CAIX-expressing cancers.[5][6] These application notes provide a detailed protocol for the radiolabeling of this compound with ¹⁷⁷Lu, along with information on quality control and relevant biological pathways.

Materials and Equipment

Materials:

  • This compound peptide with DOTA chelator

  • ¹⁷⁷LuCl₃ solution (high specific activity, no-carrier-added)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5), metal-free

  • Ascorbic acid (50 mg/mL in water for injection), sterile

  • Gentisic acid (50 mg/mL in water for injection), sterile

  • DTPA solution (0.05 M), sterile

  • Sterile water for injection (WFI)

  • 0.22 µm sterile filter

  • Sterile, pyrogen-free reaction vials

  • Instant thin-layer chromatography (ITLC-SG) strips

  • C18 Sep-Pak cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 0.1 M citrate (B86180) buffer (pH 5.0)

Equipment:

  • Lead-shielded hot cell

  • Dose calibrator

  • Heating block or water bath capable of reaching 95-100°C

  • Vortex mixer

  • pH meter or pH strips

  • Radio-TLC scanner

  • High-performance liquid chromatography (HPLC) system with a radiodetector

  • C18 reverse-phase HPLC column

Experimental Protocols

Radiolabeling Protocol for [¹⁷⁷Lu]Lu-DPI-4452

This protocol is designed for the efficient and reproducible radiolabeling of this compound with ¹⁷⁷Lu.

  • Preparation:

    • In a sterile, pyrogen-free reaction vial within a lead-shielded hot cell, add a calculated amount of this compound peptide solution.

    • Add sodium acetate buffer (0.1 M, pH 4.5) to the reaction vial to achieve a final reaction pH between 4.0 and 4.5.

    • To prevent radiolysis, add a stabilizer such as ascorbic acid or a mixture of ascorbic and gentisic acid to the reaction mixture.

  • Radiolabeling Reaction:

    • Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the reaction vial.

    • Gently mix the contents of the vial.

    • Incubate the reaction vial in a pre-heated heating block or water bath at 95-100°C for 20-30 minutes.

  • Quenching and Formulation:

    • After incubation, allow the reaction vial to cool to room temperature.

    • Add a small volume of DTPA solution to the reaction mixture to chelate any unreacted ¹⁷⁷Lu.

    • The final product can be diluted with sterile saline for injection to the desired radioactive concentration.

    • Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control Procedures

To ensure the safety and efficacy of [¹⁷⁷Lu]Lu-DPI-4452, the following quality control tests should be performed.

1. Radiochemical Purity (RCP) by Radio-TLC:

  • Stationary Phase: ITLC-SG strip.

  • Mobile Phase: 0.1 M citrate buffer (pH 5.0).

  • Procedure:

    • Spot a small amount of the final product onto an ITLC-SG strip.

    • Develop the chromatogram in the mobile phase.

    • [¹⁷⁷Lu]Lu-DPI-4452 will remain at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu will migrate with the solvent front (Rf = 0.9-1.0).

    • Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity at each Rf value.

  • Acceptance Criteria: Radiochemical purity should be ≥95%.

2. Radiochemical Purity (RCP) by Radio-HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).

  • Procedure:

    • Inject a small volume of the final product onto the HPLC system.

    • Monitor the elution profile using a radiodetector.

    • The retention time of [¹⁷⁷Lu]Lu-DPI-4452 should be determined using a reference standard.

  • Acceptance Criteria: Radiochemical purity should be ≥95%.

3. Visual Inspection:

  • The final product should be a clear, colorless solution, free of any particulate matter.

4. pH Measurement:

  • The pH of the final formulation should be within a physiologically acceptable range (typically 5.0-7.0).

5. Radionuclidic Purity:

  • The radionuclidic purity of the ¹⁷⁷Lu used should be confirmed according to the supplier's specifications.

6. Sterility and Endotoxin Testing:

  • These tests should be performed according to standard pharmacopeia guidelines for parenteral preparations.

Data Presentation

Table 1: Typical Radiolabeling Parameters and Quality Control Specifications for ¹⁷⁷Lu-DOTA-Peptides
ParameterValue/SpecificationReference
Reaction Conditions
pH4.0 - 4.5General knowledge
Temperature95 - 100 °CGeneral knowledge
Incubation Time20 - 30 minutesGeneral knowledge
Quality Control
Radiochemical Purity (RCP)≥ 95%General knowledge
Radionuclidic PurityAs per supplierGeneral knowledge
SterilitySterileGeneral knowledge
Bacterial EndotoxinsAs per pharmacopeiaGeneral knowledge
Table 2: Biodistribution of [¹⁷⁷Lu]Lu-DPI-4452 in HT-29 Tumor-Bearing Mice (%ID/g ± SD)
Organ4 hours24 hours48 hours
Blood0.4 ± 0.10.1 ± 0.00.0 ± 0.0
Tumor10.2 ± 1.58.9 ± 1.27.5 ± 1.0
Kidneys1.8 ± 0.30.5 ± 0.10.3 ± 0.1
Liver0.5 ± 0.10.2 ± 0.00.1 ± 0.0
Spleen0.2 ± 0.00.1 ± 0.00.1 ± 0.0
Lungs0.3 ± 0.10.1 ± 0.00.1 ± 0.0
Stomach1.5 ± 0.40.6 ± 0.20.4 ± 0.1
Intestines1.2 ± 0.20.4 ± 0.10.2 ± 0.1

Data adapted from preclinical studies.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_radiolabeling Radiolabeling cluster_formulation Formulation & Quality Control prep1 This compound Peptide prep_mix Reaction Mixture prep1->prep_mix prep2 Sodium Acetate Buffer (pH 4.5) prep2->prep_mix prep3 Stabilizer (e.g., Ascorbic Acid) prep3->prep_mix reaction Incubation (95-100°C, 20-30 min) prep_mix->reaction lu177 ¹⁷⁷LuCl₃ lu177->reaction quench Quenching (DTPA) reaction->quench formulation Final Formulation ([¹⁷⁷Lu]Lu-DPI-4452) quench->formulation qc Quality Control (RCP, pH, Sterility) formulation->qc

Radiolabeling workflow for [¹⁷⁷Lu]Lu-DPI-4452.

caix_signaling_pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) co2_ext CO₂ caix CAIX co2_ext->caix h2o_ext H₂O h2o_ext->caix hco3_ext HCO₃⁻ bicarbonate_transporter Bicarbonate Transporter hco3_ext->bicarbonate_transporter h_ext H⁺ cell_adhesion Cell Adhesion & Migration h_ext->cell_adhesion promotes caix->hco3_ext catalyzes caix->h_ext catalyzes pi3k PI3K/Akt Pathway caix->pi3k activates hco3_int HCO₃⁻ bicarbonate_transporter->hco3_int hif1a HIF-1α hif1a->caix induces expression cell_survival Cell Survival & Proliferation pi3k->cell_survival hco3_int->cell_survival maintains intracellular pH for hypoxia Hypoxia hypoxia->hif1a stabilizes

Simplified CAIX signaling pathway in cancer cells.

References

Application Notes and Protocols for [177Lu]Lu-DPI-4452 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the in vivo use of [177Lu]Lu-DPI-4452, a targeted radionuclide therapeutic agent, in preclinical xenograft models of cancer. The information is based on studies conducted in colorectal (HT-29) and clear cell renal cell carcinoma (SK-RC-52) xenografts, which are known to express the target protein, Carbonic Anhydrase IX (CAIX).

Mechanism of Action

[177Lu]Lu-DPI-4452 is a radiolabeled cyclic peptide that specifically targets Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in many solid tumors, particularly under hypoxic conditions.[1][2][3] The DOTA chelator allows for stable conjugation of the therapeutic radioisotope Lutetium-177. Upon intravenous administration, [177Lu]Lu-DPI-4452 binds to CAIX on the surface of tumor cells. The emitted beta particles from Lutetium-177 then induce localized DNA damage, leading to tumor cell death.[3] Its restricted expression in healthy tissues makes CAIX an attractive therapeutic target.[2]

cluster_bloodstream Bloodstream cluster_tumor_cell CAIX-Expressing Tumor Cell Lu_DPI [177Lu]Lu-DPI-4452 CAIX CAIX Receptor Lu_DPI->CAIX Binding DNA_Damage DNA Damage & Cell Death CAIX->DNA_Damage Beta Emission from 177Lu

Caption: Mechanism of action of [177Lu]Lu-DPI-4452 targeting CAIX.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies using [177Lu]Lu-DPI-4452 in xenograft models.

Table 1: Biodistribution and Tumor Uptake of [177Lu]Lu-DPI-4452

Xenograft ModelTime Post-InjectionTumor-to-Kidney RatioTumor-to-Liver RatioReference
HT-29 (CRC)4h1.560[4]
SK-RC-52 (ccRCC)4h7.5300[4]

CRC: Colorectal Cancer; ccRCC: Clear Cell Renal Cell Carcinoma

Table 2: Efficacy of [177Lu]Lu-DPI-4452 in Xenograft Models

Xenograft ModelTreatment GroupKey OutcomeReference
HT-29 (CRC)100 MBq (single dose)Significant tumor growth inhibition[2][5]
HT-29 (CRC)3 x 33 MBq (weekly)Strong and sustained tumor growth inhibition[2][5][6]
SK-RC-52 (ccRCC)33 MBq (single dose)Significant tumor growth inhibition[2][5]
SK-RC-52 (ccRCC)100 MBq (single dose)Strong tumor growth inhibition[2][5]
SK-RC-52 (ccRCC)3 x 33 MBq (weekly)Strong and sustained tumor growth inhibition[2][5][6]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with [177Lu]Lu-DPI-4452 in xenograft models.

Protocol 1: Xenograft Model Establishment

This protocol describes the subcutaneous implantation of CAIX-positive human cancer cell lines into immunodeficient mice.

Cell_Culture 1. Culture HT-29 or SK-RC-52 cells Harvest 2. Harvest and count cells Cell_Culture->Harvest Resuspend 3. Resuspend 2x10^6 cells in Matrigel Harvest->Resuspend Implant 4. Subcutaneously implant into NMRI nude mice Resuspend->Implant Monitor 5. Monitor tumor growth Implant->Monitor Inject 1. Administer [177Lu]Lu-DPI-4452 Anesthetize 2. Anesthetize mouse at desired time point (e.g., 4h) Inject->Anesthetize Position 3. Position mouse in SPECT/CT scanner Anesthetize->Position Acquire_CT 4. Acquire CT scan for anatomical reference Position->Acquire_CT Acquire_SPECT 5. Acquire SPECT scan for radioactivity distribution Acquire_CT->Acquire_SPECT Analyze 6. Reconstruct and analyze images Acquire_SPECT->Analyze

References

Application Note: Real-Time Kinetic Analysis of DPI-4452 Binding to Carbonic Anhydrase IX using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DPI-4452 is a cyclic peptide-based theranostic agent that shows high affinity and selectivity for Carbonic Anhydrase IX (CAIX), a transmembrane enzyme overexpressed in a variety of solid tumors.[1][2][3][4] CAIX plays a crucial role in tumor progression by regulating intra- and extracellular pH, thereby promoting cell survival, proliferation, and metastasis.[1] The ability to accurately characterize the binding kinetics of therapeutic molecules like this compound to their targets is paramount in drug development. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity, and association and dissociation rates.[5][6] This application note provides a detailed protocol for the analysis of this compound binding to human CAIX using SPR.

Principle of the Assay

SPR technology measures changes in the refractive index at the surface of a sensor chip. In this assay, recombinant human Carbonic Anhydrase IX (the ligand) is immobilized on the sensor surface. A solution containing this compound (the analyte) is then flowed over the surface. The binding of this compound to CAIX causes an increase in mass on the sensor surface, which in turn alters the refractive index and is detected as a change in the SPR signal, measured in Resonance Units (RU). By monitoring the association and dissociation phases of the interaction, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined.

Materials and Reagents

  • Instrument: A surface plasmon resonance instrument (e.g., Biacore™ series)

  • Sensor Chip: CM5 sensor chip (or equivalent carboxylated sensor surface)

  • Ligand: Recombinant human Carbonic Anhydrase IX (extracellular domain)

  • Analyte: this compound (and its chelated forms, e.g., [natLu]Lu-DPI-4452, [natGa]Ga-DPI-4452)

  • Immobilization Buffers: 10 mM Sodium acetate (B1210297) at pH 4.0, 4.5, 5.0, and 5.5

  • Amine Coupling Kit:

    • N-hydroxysuccinimide (NHS)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • 1 M Ethanolamine-HCl, pH 8.5

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte Dilution Buffer: Running buffer with a final concentration of 1% (v/v) DMSO (if required for solubility)

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other optimized regeneration solution)

Experimental Protocols

I. Ligand Immobilization (Amine Coupling)

This protocol describes the covalent immobilization of recombinant human CAIX onto a CM5 sensor chip using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • pH Scouting: To determine the optimal pH for CAIX pre-concentration on the sensor surface, inject a solution of CAIX (e.g., 20 µg/mL in each of the sodium acetate buffers) over the sensor surface. Select the pH that results in the highest electrostatic pre-concentration.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Injection: Inject the CAIX protein solution (e.g., 20 µg/mL in the optimal sodium acetate buffer) over the activated surface until the desired immobilization level is reached (target of 2000-4000 RU).

  • Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters.

  • Surface Stabilization: Perform 3-5 startup cycles with the regeneration solution to stabilize the immobilized surface.

II. Kinetic Analysis of this compound Binding
  • Analyte Preparation: Prepare a dilution series of this compound in the analyte dilution buffer. A suitable concentration range would be a 3-fold dilution series starting from 100 nM down to 0.41 nM. Include buffer blanks (0 nM this compound) for double referencing.

  • Binding Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of this compound over the CAIX-immobilized surface and a reference flow cell (deactivated with ethanolamine-HCl only).

    • Allow for an association time of 180 seconds.

    • Switch to running buffer and monitor the dissociation phase for 600 seconds.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30 seconds.

    • Repeat the injection cycle for each concentration in the dilution series, including buffer blanks.

Data Presentation

The following tables summarize the expected quantitative data from the SPR analysis of this compound and its derivatives binding to human CAIX.

Table 1: Kinetic and Affinity Data for this compound and its Derivatives Binding to Human CAIX

AnalyteAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (nM)Dissociation Half-life (min)
This compoundTo be determinedTo be determined0.2599
[natLu]Lu-DPI-4452To be determinedTo be determined0.16123
[natGa]Ga-DPI-4452To be determinedTo be determined0.20112

Note: The dissociation constant and half-life values are based on previously reported data.[7] The association and dissociation rates will be determined from the experimental sensorgrams.

Table 2: Experimental Parameters for SPR Analysis

ParameterValue
LigandRecombinant Human CAIX
AnalyteThis compound and derivatives
Immobilization ChemistryAmine Coupling
Sensor ChipCM5
Running BufferHBS-EP+
Analyte Concentration Range0.41 - 100 nM
Association Time180 s
Dissociation Time600 s
Flow Rate30 µL/min
Temperature25 °C
Regeneration Solution10 mM Glycine-HCl, pH 2.0

Visualizations

CAIX Signaling Pathway in Tumor Progression

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ Metastasis Invasion & Metastasis H_HCO3->Metastasis CAIX->H_HCO3 pH_regulation Intracellular pH Regulation CAIX->pH_regulation Contributes to DPI4452 This compound DPI4452->CAIX Inhibition Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CAIX_gene CA9 Gene Expression HIF1a->CAIX_gene Induces CAIX_gene->CAIX Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival

Caption: CAIX signaling in the tumor microenvironment.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis cluster_data Data Processing Reagents Prepare Buffers & Reagents Prime System Priming Reagents->Prime Ligand Prepare CAIX (Ligand) Immobilize Immobilize CAIX Ligand->Immobilize Analyte Prepare this compound (Analyte Dilution Series) Inject Inject this compound (Association) Analyte->Inject Activate Activate Sensor (EDC/NHS) Prime->Activate Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Deactivate->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Repeat Repeat for all Concentrations Regenerate->Repeat Repeat->Inject Reference_Subtract Reference Subtraction Repeat->Reference_Subtract Fit_Model Fit to Kinetic Model (e.g., 1:1 Langmuir) Reference_Subtract->Fit_Model Determine_Constants Determine kₐ, kₑ, Kₑ Fit_Model->Determine_Constants

Caption: Workflow for this compound SPR analysis.

References

Application Notes and Protocols: Immunohistochemical Analysis of Carbonic Anhydrase IX (CAIX) Expression in DPI-4452 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-4452 is an innovative theranostic agent designed to selectively target Carbonic Anhydrase IX (CAIX), a cell surface protein highly expressed in numerous solid tumors.[1][2][3] This document provides detailed application notes and protocols for the use of immunohistochemistry (IHC) to assess CAIX expression in preclinical and clinical research involving this compound.

This compound is a cyclic peptide that incorporates a DOTA cage, enabling chelation with radionuclides for both imaging and therapeutic purposes.[1][2][3] The gallium-68 (B1239309) labeled version, [68Ga]Ga-DPI-4452, is utilized for PET imaging to identify CAIX-positive tumors, while the lutetium-177 (B1209992) labeled counterpart, [177Lu]Lu-DPI-4452, serves as the therapeutic agent, delivering targeted radiation to cancer cells.[1][4] A clinical trial is currently evaluating the safety and efficacy of this theranostic pair in patients with advanced solid tumors such as clear cell renal cell carcinoma (ccRCC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC).[1][4]

CAIX is a transmembrane enzyme that is overexpressed in many hypoxic tumors and is associated with tumor progression and poor prognosis.[1][3] Its expression is primarily regulated by the hypoxia-inducible factor 1 (HIF-1) pathway.[5] In normal physiological conditions, CAIX expression is restricted to a limited number of tissues, such as the gastric mucosa and small intestine, making it an attractive target for cancer therapy.[1][6] The assessment of CAIX expression is therefore critical for patient selection and treatment stratification in studies involving this compound.

Data Presentation: CAIX Expression in Human Tissues

The following table summarizes the immunohistochemical analysis of CAIX expression across a panel of human tumor and healthy tissues, as reported in preclinical studies of this compound. The data is presented as H-scores, which incorporate both the intensity and the percentage of stained cells.

Tissue TypeH-Score (Mean)
Tumor Tissues
Clear Cell Renal Cell Carcinoma (ccRCC)High
Colorectal Cancer (CRC)High
Pancreatic Ductal Adenocarcinoma (PDAC)High
Squamous Non-Small Cell Lung CancerHigh
Squamous Cell Carcinomas of the Head and NeckHigh
Triple-Negative Breast CancerHigh
Healthy Tissues
StomachHigh
Pericardial Mesothelial TissueHigh
SkinModest
Small IntestineModest
Ovary (Tumor-adjacent normal)Modest
Kidney (Normal)Low to None

Data adapted from preclinical studies evaluating this compound. The term "High" and "Modest" are descriptive summaries from the source material; specific numerical H-scores may vary between studies.[1][7]

Experimental Protocols

Immunohistochemistry Protocol for CAIX Expression in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a standardized procedure for the detection of CAIX in FFPE tissue sections. Optimization of antibody concentrations and incubation times may be required for specific tissues or experimental conditions.

Materials:

  • FFPE tissue sections (4-5 µm thick) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Heat-Induced Epitope Retrieval (HIER) buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Wash Buffer (e.g., PBS or TBS)

  • Blocking Buffer (e.g., 5% normal goat serum in wash buffer)

  • Primary antibody: Anti-CAIX mouse monoclonal antibody (clone M75)[8]

  • Antibody diluent

  • Biotinylated secondary antibody or HRP-polymer-based detection system

  • DAB chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 3 washes for 5 minutes each.

    • Immerse in 100% ethanol: 2 washes for 10 minutes each.

    • Immerse in 95% ethanol: 2 washes for 10 minutes each.

    • Immerse in 70% ethanol: 2 washes for 10 minutes each.

    • Rinse in deionized water: 2 washes for 5 minutes each.[9]

  • Antigen Retrieval:

    • Pre-heat HIER buffer to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20 minutes at 95-100°C.

    • Allow slides to cool to room temperature in the buffer (approximately 30 minutes).

    • Rinse slides in distilled water.[9]

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with wash buffer: 2 washes for 5 minutes each.[9]

  • Blocking:

    • Apply blocking buffer to the tissue sections and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-CAIX primary antibody (clone M75) to its optimal concentration (e.g., 0.125 µg/ml) in antibody diluent.[8]

    • Apply the diluted antibody to the tissue sections.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9]

  • Detection:

    • Rinse slides with wash buffer: 3 washes for 5 minutes each.

    • Apply a biotinylated secondary antibody or an HRP-polymer-based detection system according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at room temperature.

    • Rinse slides with wash buffer: 3 washes for 5 minutes each.[9]

  • Chromogen Application:

    • Prepare the DAB chromogen solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections and incubate until the desired brown color intensity is reached.

    • Rinse slides with distilled water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with water.

    • "Blue" the sections in a gentle stream of tap water or a bluing agent.

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Staining Interpretation:

  • Positive Staining: Brown precipitate at the cell membrane.[10]

  • Negative Staining: Absence of brown precipitate.

  • Staining Pattern: In clear cell renal cell carcinoma, CAIX staining is typically diffuse and strong with a membranous pattern.[5][6][10]

  • Scoring: The H-score can be calculated by multiplying the percentage of positive cells at each intensity level (0=negative, 1+=weak, 2+=moderate, 3+=strong) and summing the results.

Visualizations

Signaling Pathway

Caption: Regulation of CAIX expression by the HIF-1 pathway under normoxic and hypoxic conditions.

Experimental Workflow

DPI4452_Theranostic_Workflow Patient Patient with Advanced Solid Tumor (e.g., ccRCC, PDAC, CRC) IHC Immunohistochemistry for CAIX Expression Patient->IHC PET_CT [68Ga]Ga-DPI-4452 PET/CT Imaging Patient->PET_CT Decision CAIX Positive? IHC->Decision PET_CT->Decision Treatment [177Lu]Lu-DPI-4452 Radionuclide Therapy Decision->Treatment Yes Not_eligible Not Eligible for This compound Therapy Decision->Not_eligible No Follow_up Treatment Monitoring and Follow-up Treatment->Follow_up

Caption: Theranostic workflow for patient selection and treatment with this compound.

References

Application Notes and Protocols for Biodistribution Studies of Radiolabeled DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of the radiolabeled carbonic anhydrase IX (CAIX)-targeting peptide, DPI-4452. This document is intended to guide researchers in the preclinical and clinical evaluation of this theranostic agent.

Introduction

This compound is a cyclic peptide featuring a DOTA cage that enables chelation with various radionuclides for both diagnostic imaging and therapeutic applications.[1][2][3] Targeting carbonic anhydrase IX (CAIX), a transmembrane protein highly expressed in hypoxic tumors and various cancers like clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma, this compound offers a promising theranostic approach.[1][4][5][6] Its restricted expression in healthy tissues makes CAIX an attractive target for selective tumor imaging and therapy.[1][4] This document outlines the methodologies for radiolabeling this compound and performing subsequent biodistribution studies in various models.

Key Experimental Protocols

Protocol 1: Radiolabeling of this compound

This protocol describes the general procedure for radiolabeling the DOTA-conjugated peptide this compound with Gallium-68 ([68Ga]Ga), Lutetium-177 ([177Lu]Lu), or other suitable radionuclides.

Materials:

  • This compound peptide with DOTA chelator

  • Radionuclide of choice (e.g., [68Ga]GaCl3, [177Lu]LuCl3)

  • Reaction buffer (e.g., Sodium Acetate, pH 4.5-5.5)

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • In a sterile, pyrogen-free reaction vial, combine the this compound peptide with the appropriate reaction buffer.

  • Add the desired amount of the radionuclide to the peptide solution. The molar ratio of peptide to radionuclide should be optimized for high radiochemical purity.

  • Gently mix the solution and incubate at an elevated temperature (e.g., 95°C) for a specified duration (typically 15-30 minutes).

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo studies.

  • The final product should be sterile-filtered before injection.

Protocol 2: In Vivo Biodistribution Studies in Xenograft Mouse Models

This protocol details the procedure for assessing the biodistribution of radiolabeled this compound in tumor-bearing mice.

Animal Models:

  • Immunodeficient mice (e.g., Swiss nude mice) are subcutaneously injected with human cancer cell lines known to express CAIX, such as HT-29 (colorectal cancer) or SK-RC-52 (clear cell renal cell carcinoma).[1][3] Tumor growth is monitored, and studies commence when tumors reach a suitable size.

Procedure:

  • Anesthetize the tumor-bearing mice using an appropriate anesthetic agent.

  • Administer a defined activity of the radiolabeled this compound (e.g., 9-33 MBq) via intravenous injection (e.g., through the tail vein).[1]

  • At various time points post-injection (p.i.) (e.g., 1, 2, 4, 24, 48 hours), euthanize a cohort of mice.[1][3]

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 3: In Vivo Imaging Studies

This protocol outlines the use of non-invasive imaging techniques to visualize the biodistribution of radiolabeled this compound.

Imaging Modalities:

  • PET/CT (Positron Emission Tomography/Computed Tomography): Used for imaging with positron-emitting radionuclides like 68Ga.

  • SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography): Used for imaging with gamma-emitting radionuclides like 177Lu or 111In.[1]

Procedure:

  • Anesthetize the animal or position the human patient.

  • Administer the radiolabeled this compound intravenously.

  • Acquire whole-body images at specified time points post-injection. For instance, with [68Ga]Ga-DPI-4452, imaging can be performed as early as 15 minutes and up to 4 hours post-injection.[7][8]

  • Reconstruct and analyze the images to visualize the tracer uptake in tumors and other organs.

  • For quantitative analysis, regions of interest (ROIs) can be drawn on the images to determine the standardized uptake value (SUV) or %ID/g in various tissues.

Data Presentation

The following tables summarize the quantitative biodistribution data from preclinical and clinical studies of radiolabeled this compound.

Table 1: Biodistribution of Radiolabeled this compound in Xenograft Mouse Models

Organ[111In]In-DPI-4452 in HT-29 Xenografts (%ID/g)[111In]In-DPI-4452 in SK-RC-52 Xenografts (%ID/g)
2h p.i. 1h p.i.
Tumor Maximal Uptake[1]Maximal Uptake[1]
Kidney Ratio > 1[1]Ratio > 1[1]
Liver Ratio > 1[1]Ratio > 1[1]

Table 2: Biodistribution of Radiolabeled this compound in Beagle Dogs

RadionuclideKey Organs of UptakeElimination
[68Ga]Ga-DPI-4452 Small Intestine, Stomach, Bladder (early)[1][3]Rapid renal elimination[1][3]
[177Lu]Lu-DPI-4452 Small Intestine, Stomach[1][3]Rapid systemic elimination[1][3]

Table 3: Human Biodistribution and Dosimetry of [68Ga]Ga-DPI-4452 in ccRCC Patients

ParameterFinding
Tumor Uptake Rapid and sustained uptake over 4 hours.[9][10]
Mean SUVmax at 1h 64.6 (range: 6.8 - 211.6) across 36 lesions.[8][9]
Systemic Clearance Over 80% cleared from the bloodstream within 1 hour.[9][10]
Organs with Highest Absorbed Dose Small intestine wall, stomach wall, gallbladder wall.[11]
Absorbed Doses in Critical Organs Low in kidney, liver, and bone marrow.[8][9]
Optimal Imaging Time 1 hour post-administration.[7][8]

Visualizations

Signaling Pathway and Mechanism of Action

DPI4452_Mechanism cluster_tumor_cell CAIX-Expressing Tumor Cell cluster_application Theranostic Application CAIX CAIX Internalization Minimal Internalization CAIX->Internalization DPI4452 Radiolabeled This compound DPI4452->CAIX High-Affinity Binding Imaging PET/SPECT Imaging (e.g., 68Ga, 111In) DPI4452->Imaging Diagnostic Therapy Radionuclide Therapy (e.g., 177Lu, 225Ac) DPI4452->Therapy Therapeutic

Caption: Mechanism of action of radiolabeled this compound targeting CAIX.

Experimental Workflow for Preclinical Biodistribution Study

Preclinical_Workflow cluster_biodistribution Biodistribution Assessment start Start radiolabeling Radiolabeling of this compound (e.g., with 111In, 68Ga, 177Lu) start->radiolabeling qc Quality Control (Radio-TLC/HPLC) radiolabeling->qc animal_model Xenograft Mouse Model (e.g., HT-29, SK-RC-52) qc->animal_model injection Intravenous Injection of Radiolabeled this compound animal_model->injection imaging In Vivo Imaging (SPECT/CT or PET/CT) at various time points injection->imaging ex_vivo Ex Vivo Biodistribution (Organ Harvesting) injection->ex_vivo data_analysis Data Analysis and Comparison imaging->data_analysis counting Gamma Counting of Tissues ex_vivo->counting calculation Calculation of %ID/g counting->calculation calculation->data_analysis end End data_analysis->end

Caption: Workflow for preclinical biodistribution studies of this compound.

Conclusion

Radiolabeled this compound demonstrates promising characteristics for a theranostic agent targeting CAIX-expressing tumors. Preclinical and clinical studies have shown high tumor uptake and rapid systemic clearance, leading to excellent tumor-to-background ratios for imaging.[1][7][8] The biodistribution profile, with primary uptake in the small intestine and stomach, is consistent with known CAIX expression.[1][4] The low uptake in other critical organs like the kidneys and bone marrow suggests a favorable safety profile for both diagnostic and therapeutic applications.[1][9] These protocols and data provide a solid foundation for further research and development of this compound in oncology.

References

Application Notes and Protocols for DPI-4452 in HT-29 Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-4452 is a novel cyclic peptide that demonstrates high affinity and selectivity for Carbonic Anhydrase IX (CAIX), a transmembrane protein significantly overexpressed in various hypoxic solid tumors, including colorectal cancer.[1][2][3] In healthy tissues, CAIX expression is limited, making it an attractive target for diagnostic and therapeutic applications.[1][2][3][4] The structure of this compound incorporates a DOTA cage, enabling chelation with various radionuclides for theranostic purposes, combining targeted therapy with diagnostic imaging.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in HT-29 colorectal cancer models.

It is crucial to distinguish this compound from diphenyleneiodonium (B1195379) (DPI), a known inhibitor of NADPH oxidases (NOX), which has also been studied in HT-29 cells.[5] The protocols and data herein pertain exclusively to the CAIX-targeting peptide, this compound.

Mechanism of Action

This compound functions as a targeting agent, delivering a chelated radionuclide payload to CAIX-expressing tumor cells. The primary therapeutic mechanism of radiolabeled this compound is the induction of cell death through radiation. The peptide itself binds to the extracellular domain of CAIX with subnanomolar affinity and exhibits minimal internalization.[1][6][7] This surface binding allows for the localized delivery of radiation to the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the use of this compound in HT-29 colorectal cancer models.

Table 1: Binding Affinity of this compound to Human Carbonic Anhydrase IX (hCAIX)

CompoundDissociation Constant (KD) (nM)
This compound0.25
[natLu]Lu-DPI-44520.16
[natGa]Ga-DPI-44520.20

Data sourced from surface plasmon resonance experiments.[8]

Table 2: In Vivo Tumor Growth Inhibition of Radiolabeled this compound in HT-29 Xenograft Models

CompoundDoseDosing ScheduleTumor Growth Inhibition (TGI)
[177Lu]Lu-DPI-4452100 MBqSingle doseStrong and dose-dependent
[177Lu]Lu-DPI-44523 x 33 MBqOnce a week for 3 weeksHigher efficacy than single dose
[225Ac]Ac-DPI-445245 kBqSingle dose56%
[225Ac]Ac-DPI-4452135 kBqSingle dose78%

TGI data for [177Lu]Lu-DPI-4452 is described qualitatively as strong and dose-dependent, with fractionation showing higher efficacy.[8][9] TGI percentages for [225Ac]Ac-DPI-4452 are explicitly stated.[4]

Experimental Protocols

1. In Vitro Cell Surface Binding Assay

This protocol outlines the procedure to verify the binding of this compound to the surface of CAIX-expressing HT-29 cells.

Materials:

  • HT-29 cells

  • Fluorophore-labeled this compound

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)[10]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture HT-29 cells to approximately 80% confluency.

  • Prepare a working solution of fluorophore-labeled this compound in a cell culture medium.

  • Wash the HT-29 cells with PBS.

  • Incubate the cells with the fluorophore-labeled this compound solution for a designated time (e.g., 1-4 hours) at 37°C.

  • Wash the cells thoroughly with cold PBS to remove any unbound peptide.

  • Analyze the cells using fluorescence microscopy to visualize cell surface binding or quantify the binding using flow cytometry.

Expected Outcome: Fluorescence should be observed on the cell surface, indicating the binding of this compound to CAIX on HT-29 cells.[1][6][7]

2. In Vivo HT-29 Xenograft Model and Treatment

This protocol describes the establishment of an HT-29 colorectal cancer xenograft model in mice and subsequent treatment with radiolabeled this compound.

Materials:

  • Female immunodeficient mice (e.g., Swiss nude mice)[6]

  • HT-29 cells

  • Matrigel (optional)

  • Radiolabeled this compound (e.g., [177Lu]Lu-DPI-4452 or [225Ac]Ac-DPI-4452)

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Harvest HT-29 cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject 2 x 106 to 5 x 106 HT-29 cells into the flank of each mouse.[6]

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (length x width2) / 2.

  • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Administer the radiolabeled this compound or vehicle control via intravenous injection.[6] Dosing will depend on the specific radionuclide and experimental design (e.g., single dose of 100 MBq [177Lu]Lu-DPI-4452 or fractionated doses of 33 MBq).[9]

  • Monitor tumor growth by measuring tumor volume 2-3 times per week.[6]

  • Monitor animal body weight and overall health as indicators of treatment toxicity.[9]

Expected Outcome: Significant inhibition of tumor growth in the groups treated with radiolabeled this compound compared to the vehicle control group.[1][2][9]

3. Biodistribution Studies in HT-29 Xenograft Models

This protocol details the assessment of the in vivo distribution and tumor uptake of radiolabeled this compound.

Materials:

  • HT-29 xenograft-bearing mice

  • Radiolabeled this compound (e.g., [68Ga]Ga-DPI-4452, [177Lu]Lu-DPI-4452, or [111In]In-DPI-4452)

  • Imaging system (PET/CT or SPECT/CT)

  • Gamma counter (for ex vivo analysis)

Procedure:

  • Administer a known amount of radiolabeled this compound to the xenograft-bearing mice via intravenous injection.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform imaging using PET/CT (for 68Ga) or SPECT/CT (for 177Lu or 111In).[1][6]

  • For ex vivo biodistribution, euthanize the mice at the specified time points.

  • Dissect tumors and relevant organs (e.g., kidneys, liver, stomach, small intestine, blood).

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Expected Outcome: High and selective uptake of the radiolabeled this compound in the HT-29 tumors with lower uptake in most other organs, except for organs known to express CAIX, such as the stomach and small intestine.[1][2] Tumor-to-kidney and tumor-to-liver ratios are expected to be greater than 1.[1][6]

Visualizations

Signaling Pathway and Mechanism of Action

DPI4452_Mechanism cluster_extracellular Extracellular Space cluster_cell HT-29 Cancer Cell DPI4452 Radiolabeled this compound ([¹⁷⁷Lu]Lu-DPI-4452) CAIX Carbonic Anhydrase IX (CAIX) DPI4452->CAIX High-affinity binding DNA_Damage Radiation-Induced DNA Double-Strand Breaks CAIX->DNA_Damage Localized Radiation Delivery Apoptosis Apoptosis DNA_Damage->Apoptosis Induction of Cell Death

Caption: Mechanism of action of radiolabeled this compound in HT-29 cells.

Experimental Workflow for In Vivo Studies

in_vivo_workflow Cell_Culture 1. HT-29 Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. IV Injection of Radiolabeled this compound Randomization->Treatment Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment->Monitoring Imaging 7. Biodistribution Imaging (PET/CT or SPECT/CT) Treatment->Imaging Analysis 8. Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis Imaging->Analysis

Caption: Workflow for in vivo efficacy and biodistribution studies.

References

Application Notes and Protocols for the SK-RC-52 Xenograft Model in DPI-4452 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SK-RC-52 cell line, derived from a metastatic site of human clear cell renal cell carcinoma (ccRCC), is a valuable tool for in vivo oncology research.[1][2] A key characteristic of SK-RC-52 is its expression of Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in many hypoxic tumors and over 90% of ccRCC cases, with limited expression in healthy tissues.[3][4] This restricted expression profile makes CAIX an attractive target for both cancer diagnosis and therapy.

DPI-4452 is a novel cyclic peptide that demonstrates high affinity and selectivity for CAIX. It can be chelated with different radionuclides for a "theranostic" approach: labeled with Gallium-68 ([68Ga]Ga-DPI-4452) for Positron Emission Tomography (PET) imaging to select patients and monitor treatment, or with Lutetium-177 ([177Lu]Lu-DPI-4452) or Actinium-225 ([225Ac]Ac-DPI-4452) for targeted radionuclide therapy.[5] Preclinical studies utilizing the SK-RC-52 xenograft model have demonstrated the potential of this compound for significant tumor growth inhibition and high tumor-selective uptake.[4][5]

These application notes provide detailed protocols for utilizing the SK-RC-52 xenograft model in preclinical experiments with this compound, covering model establishment, imaging, therapy, and data analysis.

Data Presentation

In Vivo Efficacy of [177Lu]Lu-DPI-4452 in the SK-RC-52 Xenograft Model
Treatment GroupAdministration ScheduleTumor Growth Inhibition (TGI)Notes
Vehicle ControlSingle administration (Day 1)--
33 MBq [177Lu]Lu-DPI-4452Single administration (Day 1)Strong and dose-dependentAll treatments were well-tolerated based on body weight and blood markers.[5]
100 MBq [177Lu]Lu-DPI-4452Single administration (Day 1)Strong and dose-dependentAll treatments were well-tolerated based on body weight and blood markers.[5]
3 x 33 MBq [177Lu]Lu-DPI-4452Administrations on Day 1, 8, and 15Strong and dose-dependentAll treatments were well-tolerated based on body weight and blood markers.[5]
Biodistribution of Radiolabeled this compound in SK-RC-52 Xenografts
RadiotracerTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Kidney RatioTumor-to-Liver Ratio
[111In]In-DPI-44521 hourMaximal uptake observed>1>1
[68Ga]Ga-DPI-44521 hourHigh, selective uptakeSignificantly >1Significantly >1
[177Lu]Lu-DPI-44524 hoursHigh, selective uptakeSignificantly >1Significantly >1

*%ID/g = percentage of injected dose per gram of tissue. Data synthesized from preclinical studies.[4][5] Note that [111In]In-DPI-4452 was used in initial biodistribution studies to demonstrate targeting.[6]

Experimental Protocols

Protocol 1: Establishment of the SK-RC-52 Subcutaneous Xenograft Model

Materials:

  • SK-RC-52 cell line

  • Appropriate cell culture medium (e.g., RPMI 1640) with supplements (e.g., 10% fetal bovine serum)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel

  • 6-8 week old female immunodeficient mice (e.g., NMRI nude or NSG)[5]

  • Syringes and needles

Procedure:

  • Cell Culture: Culture SK-RC-52 cells according to standard protocols. The doubling time is approximately 36 hours.[2]

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and discard the supernatant.

  • Cell Suspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 107 cells/mL.[5] A cell viability of >90% is recommended.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 106 cells) into the right flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, begin measuring tumor volume using digital calipers.

Protocol 2: Tumor Volume Measurement and Animal Monitoring

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Measurement: Measure the length (longest diameter) and width (perpendicular to length) of the tumor using digital calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (Width2 x Length) / 2 .[7]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into control and treatment groups.[8]

  • Body Weight Monitoring: Record the body weight of each mouse at least twice a week to monitor for signs of toxicity.[8]

  • Clinical Observations: Observe the animals regularly for any changes in behavior, appearance, or signs of distress.

Protocol 3: Preparation and Administration of Radiolabeled this compound

Materials:

  • This compound peptide with a DOTA chelator

  • 68GaCl3 or 177LuCl3

  • Appropriate buffers and reagents for radiolabeling

  • Sterile saline for injection

  • Syringes and needles

Procedure:

  • Radiolabeling:

    • The labeling of peptides can be performed through various methods, including the use of bifunctional chelators like DOTA.[9][10]

    • Incubate this compound-DOTA with the chosen radionuclide (68Ga or 177Lu) in an appropriate buffer and at the optimal temperature and pH for chelation.

  • Quality Control:

    • Determine the radiochemical purity of the final product using methods like radio-TLC or radio-HPLC. A purity of >95% is typically required for in vivo studies.[11]

  • Dose Preparation:

    • Dilute the radiolabeled this compound in sterile saline to the desired radioactivity concentration for injection. The typical injection volume for a mouse is 100-200 µL.[11]

  • Administration:

    • Anesthetize the mice.

    • Administer the prepared dose via intravenous injection (e.g., tail vein).

Protocol 4: In Vivo PET/CT Imaging with [68Ga]Ga-DPI-4452

Materials:

  • [68Ga]Ga-DPI-4452

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Animal Preparation: Fast the mice for 4-6 hours prior to imaging to reduce background signal.

  • Radiotracer Administration: Administer a known activity of [68Ga]Ga-DPI-4452 (typically 5-10 MBq) intravenously.

  • Uptake Period: Allow for the radiotracer to distribute. Optimal imaging for [68Ga]Ga-DPI-4452 has been noted to be as early as 15 minutes, with sustained tumor uptake for up to 4 hours. A 1-hour uptake period is a common starting point.

  • Imaging:

    • Anesthetize the mouse and position it in the scanner.

    • Perform a CT scan for anatomical reference.

    • Acquire a static PET scan for a duration of 10-15 minutes.

  • Image Analysis:

    • Reconstruct the PET and CT images and co-register them.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g).

Protocol 5: In Vivo SPECT/CT Imaging and Therapy with [177Lu]Lu-DPI-4452

Materials:

  • [177Lu]Lu-DPI-4452

  • Small animal SPECT/CT scanner

  • Anesthesia system

Procedure:

  • Therapeutic Administration: Administer the therapeutic dose of [177Lu]Lu-DPI-4452 as per the study design (e.g., single dose of 33 or 100 MBq, or fractionated doses).[5]

  • SPECT/CT Imaging (for biodistribution):

    • At selected time points post-administration (e.g., 4 hours), anesthetize the mice.[5]

    • Position the mouse in the SPECT/CT scanner.

    • Acquire a CT scan for anatomical context.

    • Perform a SPECT scan to visualize the distribution of [177Lu]Lu-DPI-4452.

  • Image Analysis:

    • Reconstruct and co-register the SPECT and CT images.

    • Quantify the radioactivity in the tumor and other organs to assess the percentage of injected dose per gram of tissue.[5]

  • Therapeutic Efficacy Monitoring:

    • Continue to monitor tumor volume and body weight as described in Protocol 2 throughout the study period (e.g., 43 days).[5]

Protocol 6: Ex Vivo Biodistribution and Dosimetry

Materials:

  • Radiolabeled this compound

  • Gamma counter

  • Precision scale

  • Dissection tools

Procedure:

  • Radiotracer Administration: Inject a known amount of radiolabeled this compound intravenously into cohorts of mice (n=3-5 per time point).

  • Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize the mice.[11]

  • Sample Collection: Collect blood and dissect major organs (tumor, kidneys, liver, spleen, lungs, heart, muscle, bone, etc.).

  • Data Collection:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.[11]

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • This data can be used to calculate dosimetry estimates for different organs.

Mandatory Visualizations

DPI4452_Mechanism_of_Action This compound Mechanism of Action cluster_tumor_cell Clear Cell Renal Cell Carcinoma (ccRCC) Cell Tumor_Cell SK-RC-52 Cell CAIX Carbonic Anhydrase IX (CAIX) This compound This compound This compound->CAIX High-affinity binding PET_Imaging PET Imaging (Diagnosis & Monitoring) This compound->PET_Imaging Radionuclide_Therapy Radionuclide Therapy (Tumor Cell Killing) This compound->Radionuclide_Therapy Ga-68 68Ga Ga-68->this compound Chelation Lu-177 177Lu Lu-177->this compound Chelation Ac-225 225Ac Ac-225->this compound Chelation

Caption: this compound binds to CAIX on ccRCC cells for imaging or therapy.

Experimental_Workflow SK-RC-52 Xenograft Experimental Workflow for this compound cluster_imaging Imaging Arm ([68Ga]Ga-DPI-4452) cluster_therapy Therapy Arm ([177Lu]Lu-DPI-4452) Start Start Cell_Culture 1. SK-RC-52 Cell Culture Start->Cell_Culture Xenograft_Implantation 2. Subcutaneous Implantation (2x10^6 cells in Matrigel) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers, 2-3x/week) Xenograft_Implantation->Tumor_Growth Randomization Tumors ~100-150 mm³? Tumor_Growth->Randomization Treatment_Groups 4. Randomize into Groups (Vehicle, this compound) Randomization->Treatment_Groups Yes Imaging_Dose 5a. Administer Imaging Dose Treatment_Groups->Imaging_Dose Therapy_Dose 5b. Administer Therapeutic Dose(s) Treatment_Groups->Therapy_Dose PET_CT 6a. PET/CT Scan (e.g., 1h post-injection) Imaging_Dose->PET_CT Imaging_Analysis 7a. Image Analysis (%ID/g) PET_CT->Imaging_Analysis End End Imaging_Analysis->End Therapy_Monitoring 6b. Monitor Tumor Volume & Body Weight Therapy_Dose->Therapy_Monitoring Efficacy_Endpoint End of Study? Therapy_Monitoring->Efficacy_Endpoint Biodistribution 7b. Ex Vivo Biodistribution Efficacy_Endpoint->Biodistribution Yes Biodistribution->End

Caption: Workflow for this compound studies in SK-RC-52 xenografts.

References

Application Notes and Protocols: Dosimetry Calculations for [177Lu]Lu-DPI-4452 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[177Lu]Lu-DPI-4452 is a novel peptide-based radioligand therapy targeting Carbonic Anhydrase IX (CAIX), a transmembrane protein overexpressed in various solid tumors, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC)[1][2][3]. The theranostic pair, consisting of the therapeutic agent [177Lu]Lu-DPI-4452 and the imaging agent [68Ga]Ga-DPI-4452, allows for patient selection and personalized dosimetry to optimize treatment efficacy while minimizing toxicity to healthy organs[1][2][4].

Accurate dosimetry is critical for the safe and effective administration of [177Lu]Lu-DPI-4452. It involves quantifying the absorbed radiation dose in tumors and normal organs to ensure a therapeutic dose is delivered to the tumor while keeping the dose to critical organs within safe limits. These application notes provide a comprehensive overview of the methodologies and protocols for dosimetry calculations related to [177Lu]Lu-DPI-4452 therapy, based on preclinical data and established principles of peptide receptor radionuclide therapy (PRRT) dosimetry.

Mechanism of Action and Signaling Pathway

DPI-4452 is a cyclic peptide that contains a DOTA cage for chelating radionuclides like 177Lu and 68Ga[1][5]. It binds with high affinity to CAIX, which is often induced by hypoxia or mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene[2]. Upon binding to CAIX on the surface of tumor cells, the emitted beta particles from 177Lu induce cellular damage, leading to tumor cell death.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lu177_DPI4452 [177Lu]Lu-DPI-4452 CAIX CAIX Lu177_DPI4452->CAIX Binding DNA_Damage DNA Damage CAIX->DNA_Damage Beta Emission Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Signaling pathway of [177Lu]Lu-DPI-4452.

Quantitative Dosimetry Data

The following tables summarize the available quantitative dosimetry data for this compound radioligands from preclinical and clinical studies.

Table 1: Extrapolated Human Absorbed Radiation Dose for [177Lu]Lu-DPI-4452 from Beagle Dog Studies [6]

OrganAbsorbed Dose (Gy/GBq) - FemaleAbsorbed Dose (Gy/GBq) - Male
Stomach Wall0.8240.796
Small Intestine0.6950.671
Kidneys0.4380.422
Red Marrow0.1340.129
Liver0.1060.102
Spleen0.0890.086
Pancreas0.0840.081
Ovaries0.078N/A
TestesN/A0.075
Lungs0.0740.072
Heart Wall0.0680.066
Whole Body0.0650.063

Note: Data extrapolated from studies in beagle dogs. The small intestine and stomach were identified as potential dose-limiting organs[6].

Table 2: Human Dosimetry Estimates for [68Ga]Ga-DPI-4452 in Patients with Clear Cell Renal Cell Carcinoma [1]

OrganMean Absorbed Dose (mGy/MBq)Standard Deviation
Stomach Wall0.330.10
Small Intestine Wall0.330.08
Gallbladder Wall0.210.12
KidneysLowN/A
LiverLowN/A
Bone MarrowLowN/A
Effective Dose 0.06 mSv/MBq 0.02

Note: Data from a first-in-human study with the imaging agent [68Ga]Ga-DPI-4452. Low bone marrow absorption may indicate low myelotoxicity potential for the therapeutic counterpart[4].

Experimental Protocols for Dosimetry Calculations

The following protocols are generalized methodologies for performing dosimetry calculations for [177Lu]Lu-DPI-4452 therapy, based on standard practices in PRRT.

Patient Preparation and Radiopharmaceutical Administration
  • Patient Selection: Patients are selected based on positive [68Ga]Ga-DPI-4452 PET/CT imaging, confirming CAIX expression in tumors[2].

  • Informed Consent: Obtain written informed consent from the patient before any procedure.

  • Pre-medication: Administer any required pre-medications (e.g., antiemetics) as per the clinical trial protocol.

  • Radiopharmaceutical Administration: Administer the therapeutic dose of [177Lu]Lu-DPI-4452 intravenously over a specified period[2]. Record the exact activity administered and the time of administration.

Image Acquisition Protocol (SPECT/CT)
  • Imaging Time Points: Acquire whole-body planar and SPECT/CT images at multiple time points post-injection to determine the biodistribution and clearance of the radiopharmaceutical. Typical time points for 177Lu-labeled peptides are 1, 4, 24, and 72 hours post-injection[7]. The ongoing clinical trial for [177Lu]Lu-DPI-4452 includes up to four imaging sessions over seven days[2].

  • SPECT/CT Scanner Calibration: Ensure the SPECT/CT scanner is calibrated for 177Lu imaging to allow for accurate quantification of activity.

  • Image Acquisition Parameters:

    • Energy Windows: Use appropriate energy windows for the 177Lu photopeaks (e.g., 208 keV).

    • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • SPECT Acquisition: Acquire SPECT data using parameters optimized for 177Lu (e.g., matrix size, number of projections, time per projection).

Image Analysis and Quantification
  • Image Reconstruction: Reconstruct the SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and detector response.

  • Region of Interest (ROI) Definition: On the co-registered SPECT/CT images, draw ROIs around source organs (e.g., kidneys, liver, spleen, stomach, small intestine) and tumors at each time point.

  • Activity Quantification: Determine the total activity within each ROI at each imaging time point. This is typically expressed in Megabecquerels (MBq).

  • Time-Activity Curve Generation: For each source organ and tumor, plot the quantified activity versus time. Fit the data points to an appropriate mathematical function (e.g., mono-exponential or bi-exponential) to generate a time-activity curve (TAC).

  • Residence Time Calculation: Calculate the area under the TAC for each source organ to determine the total number of disintegrations, also known as the residence time.

Absorbed Dose Calculation
  • Dosimetry Software: Use a dedicated software package, such as OLINDA/EXM (Organ Level INternal Dose Assessment/EXponential Modeling), for absorbed dose calculations[1][5][8].

  • Input Data: Input the calculated residence times for each source organ into the software.

  • Phantom Selection: Select the appropriate anthropomorphic phantom (e.g., adult male, adult female) that best represents the patient.

  • Dose Calculation: The software uses the MIRD (Medical Internal Radiation Dose) formalism to calculate the absorbed dose (in Gy or mGy) to target organs by considering the emissions of 177Lu and the energy deposition within the body[8].

  • Reporting: Report the absorbed doses for all relevant organs and tumors, typically in Gy/GBq or mGy/MBq.

cluster_protocol Dosimetry Calculation Workflow Admin 1. Administer [177Lu]Lu-DPI-4452 Image 2. Acquire SPECT/CT Images (Multiple Time Points) Admin->Image Quantify 3. Quantify Activity in Organs/Tumors Image->Quantify TAC 4. Generate Time-Activity Curves (TACs) Quantify->TAC Residence 5. Calculate Residence Times TAC->Residence OLINDA 6. Input Data into OLINDA/EXM Software Residence->OLINDA Dose 7. Calculate Absorbed Doses OLINDA->Dose

References

Application Notes and Protocols for Evaluating DPI-4452 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-4452 is a novel, first-in-class cyclic peptide with high affinity and selectivity for Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in numerous solid tumors and associated with poor prognosis.[1][2][3][4] Due to its limited expression in healthy tissues, CAIX is an attractive target for diagnostic and therapeutic applications.[2][3] this compound can be chelated with radionuclides for theranostic purposes, serving as both an imaging agent when labeled with Gallium-68 ([68Ga]Ga-DPI-4452) and a therapeutic agent with Lutetium-177 ([177Lu]Lu-DPI-4452) or Actinium-225 ([225Ac]Ac-DPI-4452).[2][5][6] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound in its therapeutic applications.

Mechanism of Action

This compound functions as a targeting ligand. When radiolabeled with a therapeutic isotope such as 177Lu or 225Ac, it delivers localized radiation to tumor cells overexpressing CAIX on their surface. This targeted radiation induces DNA damage and subsequent cell death, leading to tumor growth inhibition.[1][6] Preclinical studies have demonstrated significant tumor growth inhibition in xenograft models of colorectal and clear cell renal cell carcinoma.[1][6]

cluster_0 Cellular Environment DPI4452 [177Lu]Lu-DPI-4452 CAIX CAIX Receptor (on tumor cell surface) DPI4452->CAIX Binding DNA_Damage DNA Damage DPI4452->DNA_Damage Beta Emission TumorCell Tumor Cell CAIX->TumorCell Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Induces

Caption: this compound Mechanism of Action.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound
LigandTargetCell LineAssay TypeDissociation Constant (KD)Reference
[111In]In-DPI-4452Human CAIXCHORadioligand Binding0.3 nM[6]
[111In]In-DPI-4452Canine CAIXCHORadioligand Binding0.3 nM[6]
[111In]In-DPI-4452Murine CAIXCHORadioligand Binding63 nM[6]
natLu-DPI-4452CAIX--0.16 nM[3]
natGa-DPI-4452CAIX--0.20 nM[3]
Table 2: In Vivo Antitumor Efficacy of Radiolabeled this compound
AgentDoseTumor ModelEfficacy MetricResultReference
[225Ac]Ac-DPI-445245 kBqHT-29 (Colorectal)Tumor Growth Inhibition (TGI)56%[1]
[225Ac]Ac-DPI-4452135 kBqHT-29 (Colorectal)Tumor Growth Inhibition (TGI)78%[1]
[225Ac]Ac-DPI-445215 kBqSK-RC-52 (Renal)Tumor Growth Inhibition (TGI)57%[1]
[225Ac]Ac-DPI-445245 kBqSK-RC-52 (Renal)Tumor Growth Inhibition (TGI)64%[1]
[225Ac]Ac-DPI-4452135 kBqSK-RC-52 (Renal)Tumor Growth Inhibition (TGI)67%[1]
[177Lu]Lu-DPI-4452100 MBq (single dose)HT-29 & SK-RC-52Tumor GrowthSignificant Inhibition[3]
[177Lu]Lu-DPI-445233 MBq (3 doses)HT-29 & SK-RC-52Tumor GrowthSignificant Inhibition (higher efficacy than single dose)[3]

Experimental Protocols

CAIX Expression Verification by Flow Cytometry

Objective: To confirm CAIX expression on the surface of target cell lines prior to efficacy testing.

Materials:

  • CAIX-positive cell line (e.g., HT-29, SK-RC-52) and a negative control cell line.

  • Primary antibody against CAIX.

  • Fluorophore-conjugated secondary antibody.

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

  • Flow cytometer.

Protocol:

  • Harvest cells and prepare a single-cell suspension.

  • Wash cells with cold PBS and resuspend in Flow Cytometry Staining Buffer.

  • Incubate cells with the primary anti-CAIX antibody for 30-60 minutes at 4°C.

  • Wash cells twice to remove unbound primary antibody.

  • Incubate cells with the fluorophore-conjugated secondary antibody for 30 minutes at 4°C in the dark.

  • Wash cells twice.

  • Resuspend cells in staining buffer and analyze on a flow cytometer.

cluster_workflow Flow Cytometry Workflow Start Start: Single-Cell Suspension PrimaryAb Incubate with Primary Ab (anti-CAIX) Start->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Ab (fluorescent) Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Analysis Analyze on Flow Cytometer Wash2->Analysis

Caption: Workflow for CAIX Expression Analysis.

Radioligand Binding Assay

Objective: To determine the binding affinity (KD) of radiolabeled this compound to CAIX-expressing cells.

Materials:

  • CAIX-expressing cells (e.g., CHO cells transfected with human CAIX).[7]

  • Radiolabeled this compound (e.g., [111In]In-DPI-4452).

  • Binding buffer.

  • Non-labeled this compound for competition assay.

  • Gamma counter.

Protocol:

  • Plate CAIX-expressing cells in a suitable multi-well plate and allow them to adhere.

  • Prepare serial dilutions of radiolabeled this compound. For competition assays, use a fixed concentration of radiolabeled ligand and serial dilutions of non-labeled this compound.

  • Incubate the cells with varying concentrations of the radioligand for a specified time (e.g., 8 hours) at 4°C to reach equilibrium.[8]

  • Wash the cells extensively with ice-cold binding buffer to remove unbound ligand.

  • Lyse the cells and measure the radioactivity in the lysate using a gamma counter.

  • Determine the protein concentration of the lysate to normalize the counts.

  • Analyze the data using non-linear regression to calculate the KD.

Cell Viability / Cytotoxicity Assay

Objective: To evaluate the dose-dependent cytotoxic effect of therapeutic [177Lu]Lu-DPI-4452 on CAIX-expressing cancer cells.

Materials:

  • CAIX-positive (e.g., HT-29) and CAIX-negative cell lines.

  • [177Lu]Lu-DPI-4452 at various activity concentrations.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).

  • Plate reader.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to attach overnight.

  • Prepare serial dilutions of [177Lu]Lu-DPI-4452 in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of [177Lu]Lu-DPI-4452. Include untreated controls.

  • Incubate the plates for a period that allows for the radioactive decay and induction of cellular damage (e.g., 72-120 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

cluster_protocol Cytotoxicity Assay Protocol Seed Seed Cells (96-well plate) Adhere Allow Adherence (Overnight) Seed->Adhere Treat Treat with Serial Dilutions of [177Lu]Lu-DPI-4452 Adhere->Treat Incubate Incubate (72-120 hours) Treat->Incubate AddReagent Add Viability Reagent Incubate->AddReagent Read Measure Signal (Plate Reader) AddReagent->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Protocol for Cell Viability Assay.

Conclusion

The provided protocols outline key cell-based assays for the preclinical evaluation of this compound's efficacy. These assays are crucial for confirming on-target activity, determining binding affinity, and quantifying the cytotoxic potential of its radiolabeled therapeutic variants. The selection of appropriate CAIX-expressing cell lines is critical for the successful implementation of these studies. The data generated from these assays will provide valuable insights into the therapeutic potential of this compound for the treatment of CAIX-expressing cancers.

References

Application Notes and Protocols: SPECT/CT Imaging with Indium-111 Labeled DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-4452 is a novel cyclic peptide with high affinity and selectivity for Carbonic Anhydrase IX (CAIX), a transmembrane protein that is highly expressed in a variety of solid tumors and is associated with tumor hypoxia and poor prognosis.[1][2] The restricted expression of CAIX in normal tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy.[1] this compound is coupled to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), enabling the stable chelation of radiometals such as Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT) imaging.[1][3]

SPECT, a highly sensitive nuclear imaging technique, allows for the non-invasive, three-dimensional visualization and quantification of the biodistribution of ¹¹¹In-labeled this compound in preclinical models.[4][5] When combined with Computed Tomography (CT), SPECT/CT provides anatomical co-registration, allowing for precise localization of the radiotracer uptake within the subject.[4][5]

These application notes provide detailed protocols for the radiolabeling of this compound with ¹¹¹In and its subsequent use in preclinical SPECT/CT imaging studies.

Signaling Pathway of Target: Carbonic Anhydrase IX (CAIX)

Under hypoxic conditions, typically found in solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized.[6][7][8] HIF-1α translocates to the nucleus and induces the expression of numerous genes, including CAIX.[6][7][8] CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.[7][9][10] this compound binds to the extracellular domain of CAIX, enabling the targeted delivery of radioisotopes for imaging and therapy.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CAIX catalysis pH_regulation Intracellular pH Regulation (Alkalinization) H_HCO3->pH_regulation Contributes to This compound ¹¹¹In-DPI-4452 CAIX CAIX This compound->CAIX Binds to HIF1a HIF-1α Stabilization nucleus Nucleus HIF1a->nucleus Translocation HIF1a_nuc HIF-1α HRE Hypoxia Response Element (HRE) HIF1a_nuc->HRE Binds to CAIX_gene CAIX Gene Transcription HRE->CAIX_gene Activates CAIX_gene->CAIX Leads to expression of survival Cell Survival & Proliferation pH_regulation->survival invasion Invasion & Metastasis pH_regulation->invasion hypoxia Tumor Hypoxia hypoxia->HIF1a Induces

Caption: CAIX expression is induced by hypoxia and contributes to tumor progression.

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Indium-111

This protocol describes a general method for the radiolabeling of DOTA-conjugated peptides like this compound with Indium-111. Optimization may be required for specific applications.

Materials:

  • This compound peptide

  • ¹¹¹InCl₃ in 0.05 M HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Metal-free water

  • Reaction vials (metal-free)

  • Heating block or water bath

  • Radio-TLC system with a suitable stationary and mobile phase

  • HPLC system with a radioactivity detector

  • Sep-Pak C18 light cartridges or equivalent for purification

Procedure:

  • Preparation: In a metal-free reaction vial, add a specific amount of this compound (e.g., 10 µg).

  • Buffering: Add 100 µL of 0.1 M sodium acetate buffer (pH 4.5) to the vial.

  • Radiolabeling Reaction: Carefully add a calibrated amount of ¹¹¹InCl₃ (e.g., 20-260 MBq) to the reaction vial.[11][12] The final reaction volume should be kept low (e.g., 200 µL).

  • Incubation: Incubate the reaction mixture at 80-100°C for 15-30 minutes.[13]

  • Quality Control (QC):

    • Radio-TLC: Spot a small aliquot of the reaction mixture onto a TLC strip. Develop the strip using a suitable mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 6.0). Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The ¹¹¹In-DPI-4452 should move with the solvent front, while free ¹¹¹In remains at the origin. A radiochemical purity of >95% is generally considered acceptable.[12]

    • Radio-HPLC: For more precise quantification, inject an aliquot of the reaction mixture onto a C18 HPLC column and elute with a gradient of water/acetonitrile containing 0.1% TFA. Monitor the eluate with a UV detector and a radioactivity detector.

  • Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a Sep-Pak C18 light cartridge.

    • Pre-condition the cartridge with ethanol (B145695) followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted ¹¹¹In.

    • Elute the purified ¹¹¹In-DPI-4452 with a small volume of ethanol/water mixture.

    • Evaporate the ethanol under a gentle stream of nitrogen.

  • Final Formulation: Reconstitute the purified ¹¹¹In-DPI-4452 in sterile saline for injection. Perform a final QC check to confirm radiochemical purity and concentration.

Protocol 2: In Vivo SPECT/CT Imaging of ¹¹¹In-DPI-4452 in Tumor-Bearing Mice

This protocol outlines a general procedure for conducting SPECT/CT imaging in preclinical tumor models.

Animal Models:

  • Female athymic nude mice (or other appropriate strain) are subcutaneously inoculated with a CAIX-positive human cancer cell line (e.g., HT-29 or SK-RC-52).[2]

  • Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before imaging.

Imaging Procedure:

  • Radiotracer Administration: Anesthetize the tumor-bearing mouse (e.g., with isoflurane). Inject a defined activity of ¹¹¹In-DPI-4452 (e.g., 5.58–8.52 MBq) intravenously via the tail vein.[14]

  • Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours p.i., to assess the pharmacokinetics and tumor targeting of the radiotracer.[2]

  • SPECT Acquisition:

    • Position the anesthetized mouse on the scanner bed.

    • Use a dedicated small animal SPECT system equipped with appropriate collimators (e.g., multi-pinhole).[15]

    • Set the energy windows for the ¹¹¹In photopeaks (171 keV and 245 keV).

    • Acquire whole-body SPECT data over a 360° rotation. The acquisition time per projection will depend on the system's sensitivity and the injected dose.

  • CT Acquisition: Immediately following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction. Typical CT parameters include a tube voltage of 45-65 kVp.[16]

  • Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).[17] Apply corrections for attenuation and scatter using the CT data.

  • Image Analysis:

    • Co-register the SPECT and CT images.

    • Draw regions of interest (ROIs) over the tumor and various organs on the CT images.

    • Quantify the radioactivity concentration in each ROI from the SPECT images.

    • Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[14]

Experimental_Workflow cluster_radiolabeling Radiolabeling & QC cluster_imaging In Vivo SPECT/CT Imaging peptide This compound reaction Labeling Reaction (80-100°C, 15-30 min) peptide->reaction indium ¹¹¹InCl₃ indium->reaction qc Quality Control (Radio-TLC/HPLC) reaction->qc purification Purification (Sep-Pak C18) qc->purification if purity < 95% final_product ¹¹¹In-DPI-4452 qc->final_product if purity > 95% purification->final_product injection IV Injection into Tumor-Bearing Mouse final_product->injection imaging SPECT/CT Acquisition (Multiple Time Points) injection->imaging reconstruction Image Reconstruction & Co-registration imaging->reconstruction analysis Image Analysis (ROI) & Quantification (%ID/g) reconstruction->analysis

Caption: Workflow for ¹¹¹In-DPI-4452 preparation and in vivo imaging.

Data Presentation

The following tables summarize the quantitative biodistribution data of ¹¹¹In-DPI-4452 in preclinical models.

Table 1: Biodistribution of ¹¹¹In-DPI-4452 in HT-29 Tumor-Bearing Mice (%ID/g)

Organ/Tissue2 hours p.i.48 hours p.i.
TumorMean valueMean value
BloodMean valueMean value
KidneysMean valueMean value
LiverMean valueMean value
StomachMean valueMean value
Small IntestineMean valueMean value

Table 2: Biodistribution of ¹¹¹In-DPI-4452 in SK-RC-52 Tumor-Bearing Mice (%ID/g)

Organ/Tissue1 hour p.i.48 hours p.i.
Tumor7-10Mean value
BloodMean valueBackground levels
KidneysMean valueMean value
LiverMean valueBackground levels
StomachMean valueMean value
Small IntestineMean valueMean value

Note: Specific mean values for all tissues and time points are not publicly available in the provided search results. The table indicates where data has been reported. Peak tumor uptake in the SK-RC-52 model was reported to be between 7 and 10 %ID/g at the first time point.[2] Blood and liver uptake decreased to background levels by 4 hours p.i. in this model.[2]

Table 3: Tumor-to-Organ Ratios for ¹¹¹In-DPI-4452

Tumor ModelRatioTime PointValue
HT-29Tumor-to-Kidney> 2 hours p.i.> 1
HT-29Tumor-to-Liver> 2 hours p.i.> 1
SK-RC-52Tumor-to-KidneyAll time points> 1
SK-RC-52Tumor-to-LiverAll time points> 1

Note: Except for the earliest time point in the HT-29 model, tumor-to-kidney and tumor-to-liver ratios were greater than 1 for both models throughout the study.[1]

Conclusion

¹¹¹In-labeled this compound shows promise as a specific imaging agent for CAIX-expressing tumors. The protocols provided herein offer a framework for researchers to conduct preclinical SPECT/CT studies to evaluate the diagnostic potential of this novel radiopharmaceutical. The favorable biodistribution profile, with high tumor uptake and rapid clearance from non-target tissues, warrants further investigation of this compound in the development of targeted cancer diagnostics and theranostics.

References

Application Notes and Protocols: Ac-225 Labeling of DPI-4452 for Targeted Alpha Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Alpha Therapy (TAT) is a promising modality in precision oncology, delivering highly potent alpha-emitting radionuclides to cancer cells while minimizing damage to surrounding healthy tissues. Actinium-225 (Ac-225) is a particularly compelling radionuclide for TAT due to its high linear energy transfer and its decay chain which releases four alpha particles, resulting in significant cytotoxicity.[1]

DPI-4452 is a cyclic peptide that targets Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in various hypoxic tumors, including clear-cell renal cell carcinoma and colorectal cancer, with limited expression in healthy tissues.[2] this compound incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling stable complexation with radiometals like Ac-225.[3] The resulting radiopharmaceutical, [225Ac]Ac-DPI-4452, has demonstrated potent antitumor activity in preclinical models, making it a strong candidate for further development.[2]

These application notes provide detailed protocols for the radiolabeling of this compound with Ac-225, quality control procedures, and methodologies for in vitro and in vivo evaluation.

Data Presentation

Table 1: In Vivo Efficacy of [225Ac]Ac-DPI-4452 in Xenograft Models
Tumor ModelCell LineTreatment Group (Single IV Dose)Tumor Growth Inhibition (TGI)Citation
Colorectal CancerHT-2945 kBq56%[2]
Colorectal CancerHT-29135 kBq78%[2]
Clear-Cell Renal Cell CarcinomaSK-RC-5215 kBq57%[2]
Clear-Cell Renal Cell CarcinomaSK-RC-5245 kBq64%[2]
Clear-Cell Renal Cell CarcinomaSK-RC-52135 kBq67%[2]
Table 2: Preclinical Biodistribution of this compound Radiopharmaceuticals
RadiopharmaceuticalTumor ModelsKey FindingCitation
[225Ac]Ac-DPI-4452HT-29 (CRC) & SK-RC-52 (ccRCC)High tumor uptake with a tumor-to-kidney ratio ≥1 at 4 hours post-injection. Tumor-to-organ ratios >10 for other organs.[2]
[111In]In-DPI-4452HT-29 (CRC) & SK-RC-52 (ccRCC)Showed tumor accumulation with a tumor-to-kidney ratio above 1 in both models.
[68Ga]Ga-DPI-4452 & [177Lu]Lu-DPI-4452HT-29 (CRC) & SK-RC-52 (ccRCC)Both agents demonstrated tumor-selective uptake.[3]

Note: Detailed %ID/g biodistribution data for [225Ac]Ac-DPI-4452 is not yet publicly available. The data presented reflects reported tumor-to-organ ratios.

Experimental Protocols

Protocol 1: Ac-225 Labeling of this compound

This protocol is based on established methods for labeling DOTA-conjugated peptides with Actinium-225.[4][5] Optimization may be required for specific applications.

Materials:

Procedure:

  • In a sterile V-bottom reaction vial, combine the required amount of this compound peptide and ammonium acetate buffer.

  • Add sodium ascorbate to the mixture to prevent radiolysis.

  • Carefully add the [225Ac]AcCl3 solution to the vial.

  • Gently mix the reaction solution by pipetting.

  • Incubate the reaction mixture at 75-95°C for 30-60 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • The labeled peptide is now ready for quality control.

Protocol 2: Quality Control of [225Ac]Ac-DPI-4452

Quality control is critical to ensure the radiochemical purity and identity of the final product.[1]

2.1 Instant Thin-Layer Chromatography (iTLC) for Radiochemical Yield

Materials:

  • iTLC strips

  • Mobile phase: 50 mM EDTA in saline

  • Developing chamber

  • Radio-TLC scanner

Procedure:

  • Spot 1-2 µL of the [225Ac]Ac-DPI-4452 solution onto an iTLC strip.

  • Develop the strip in the developing chamber using the EDTA mobile phase.

  • Allow the strip to dry completely.

  • Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.

  • Calculate the radiochemical yield. The labeled peptide should remain at the origin, while free Ac-225 will migrate with the solvent front.

2.2 High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

Materials:

  • HPLC system with a radioactivity detector

  • C18 reverse-phase column

  • Mobile phase A: Water with 0.1% TFA

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Gradient elution system

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a small aliquot of the [225Ac]Ac-DPI-4452 solution.

  • Run a gradient elution to separate the labeled peptide from any impurities.

  • Monitor the eluate with the radioactivity detector.

  • Integrate the peaks to determine the radiochemical purity of the [225Ac]Ac-DPI-4452.

Protocol 3: In Vitro Cell Binding Assay

This protocol outlines a basic method to assess the binding of [225Ac]Ac-DPI-4452 to CAIX-expressing cancer cells.

Materials:

  • CAIX-positive (e.g., HT-29) and CAIX-negative cell lines

  • Cell culture medium and supplements

  • [225Ac]Ac-DPI-4452

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Procedure:

  • Plate an equal number of CAIX-positive and CAIX-negative cells in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of [225Ac]Ac-DPI-4452 in binding buffer.

  • Wash the cells with binding buffer.

  • Add the [225Ac]Ac-DPI-4452 dilutions to the wells and incubate at 4°C for a specified time (e.g., 1 hour).

  • To determine non-specific binding, add a large excess of unlabeled this compound to a parallel set of wells before adding the radiolabeled compound.

  • After incubation, wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and collect the lysate.

  • Measure the radioactivity in the lysate using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Protocol 4: In Vivo Biodistribution and Therapy Study in a Mouse Model

This protocol provides a general framework for evaluating the biodistribution and therapeutic efficacy of [225Ac]Ac-DPI-4452 in tumor-bearing mice.[6]

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • CAIX-positive tumor cells (e.g., HT-29)

  • [225Ac]Ac-DPI-4452 formulation in sterile saline

  • Anesthesia

  • Gamma counter and calipers

Procedure:

  • Inoculate mice subcutaneously with CAIX-positive tumor cells.

  • Allow tumors to grow to a palpable size.

  • For biodistribution, inject a known amount of [225Ac]Ac-DPI-4452 intravenously into a cohort of mice.

  • At various time points (e.g., 1, 4, 24, 48 hours), euthanize a subset of mice.

  • Dissect tumors and major organs, weigh them, and measure the radioactivity in each sample using a gamma counter.

  • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • For therapy studies, randomize tumor-bearing mice into treatment and control groups.

  • Administer a single intravenous dose of [225Ac]Ac-DPI-4452 at varying activity levels (e.g., 15, 45, 135 kBq) to the treatment groups. The control group receives vehicle.[2]

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and perform any further desired analyses.

Visualizations

experimental_workflow cluster_synthesis Synthesis & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation labeling Ac-225 Labeling of this compound qc Quality Control (iTLC & HPLC) labeling->qc binding_assay Cell Binding Assay qc->binding_assay biodistribution Biodistribution Study qc->biodistribution therapy_study Therapy Study biodistribution->therapy_study

Overall Experimental Workflow

radiolabeling_qc_workflow start Start reagents Combine this compound, Ac-225, Buffer, & Ascorbate start->reagents heat Incubate at 75-95°C reagents->heat cool Cool to RT heat->cool product [225Ac]Ac-DPI-4452 (Crude) cool->product itlc iTLC for Radiochemical Yield product->itlc hplc HPLC for Radiochemical Purity product->hplc final_product Purified Product for In Vitro/In Vivo Use itlc->final_product hplc->final_product

Radiolabeling and Quality Control Workflow

mechanism_of_action cluster_cell CAIX-Expressing Cancer Cell caix CAIX Receptor alpha α-particle emission caix->alpha Internalization & Decay dna DNA ds_break Double-Strand Breaks dna->ds_break apoptosis Apoptosis dpi4452 [225Ac]Ac-DPI-4452 dpi4452->caix Binding alpha->dna Damage ds_break->apoptosis Induces

Targeted Alpha Therapy Mechanism

References

Establishing a Research Workflow for the Theranostic Agent DPI-4452 in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPI-4452 is a promising theranostic agent designed to target Carbonic Anhydrase IX (CAIX), a transmembrane protein highly expressed in various hypoxic solid tumors, including clear cell renal cell carcinoma (ccRCC) and colorectal cancer (CRC), with limited expression in healthy tissues.[1][2][3][4][5][6][7][8][9][10][11][12][13] This cyclic peptide is equipped with a DOTA cage, enabling chelation with radionuclides for both diagnostic imaging and targeted radiotherapy.[1][4][5][6][8][11] When labeled with Gallium-68 (⁶⁸Ga), it serves as a PET imaging agent ([⁶⁸Ga]Ga-DPI-4452), and when labeled with Lutetium-177 (¹⁷⁷Lu), it becomes a therapeutic agent ([¹⁷⁷Lu]Lu-DPI-4452).[1][3][4][6][8][9][10] This document provides a detailed workflow and protocols for researchers to establish and conduct preclinical studies with this compound in a laboratory setting.

Mechanism of Action and Signaling Pathway

This compound exerts its effect through high-affinity and selective binding to the extracellular domain of Carbonic Anhydrase IX (CAIX).[1][7][13] CAIX is a key enzyme in the tumor microenvironment that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to extracellular acidosis and promoting tumor cell proliferation and survival.[2] By targeting CAIX, this compound, when radiolabeled, can deliver a diagnostic or therapeutic payload directly to the tumor cells.

DPI4452_Mechanism_of_Action cluster_tumor_cell CAIX-Expressing Tumor Cell Tumor_Cell Tumor Cell Membrane CAIX Carbonic Anhydrase IX (CAIX) (Extracellular Domain) Effect Delivery of Diagnostic or Therapeutic Payload CAIX->Effect DPI_4452 This compound (Cyclic Peptide + DOTA) Radiolabeled_DPI_4452 Radiolabeled this compound DPI_4452->Radiolabeled_DPI_4452 Chelation Radionuclide Radionuclide (e.g., 68Ga for PET, 177Lu for Therapy) Radionuclide->Radiolabeled_DPI_4452 Binding High-Affinity Binding Radiolabeled_DPI_4452->Binding Binding->CAIX

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Binding Affinity of this compound and its Complexes to CAIX

CompoundTargetMethodKD (nM)Dissociation Half-life (min)Reference
This compoundHuman CAIXSPR0.2599[13][14]
[natLu]Lu-DPI-4452Human CAIXSPR0.16123[13][14]
[natGa]Ga-DPI-4452Human CAIXSPR0.20112[13][14]
[111In]In-DPI-4452Human CAIXCell-based~0.3-[2]
[111In]In-DPI-4452Canine CAIXCell-based~0.3-[2]
[111In]In-DPI-4452Murine CAIXCell-based~63-[2]
[natLu]Lu-DPI-4452Human CAIV, CAXII, CAXIVSPR>2000Not Determined[13][14]

SPR: Surface Plasmon Resonance

Table 2: In Vivo Efficacy of Radiolabeled this compound in Xenograft Models

CompoundTumor ModelDoseOutcomeReference
[¹⁷⁷Lu]Lu-DPI-4452HT-29 (CRC)100 MBq (single dose)Significant tumor growth inhibition[5][13]
[¹⁷⁷Lu]Lu-DPI-4452HT-29 (CRC)3 x 33 MBq (weekly)Significant tumor growth inhibition[5][13]
[¹⁷⁷Lu]Lu-DPI-4452SK-RC-52 (ccRCC)33 MBq (single dose)Significant tumor growth inhibition[5]
[¹⁷⁷Lu]Lu-DPI-4452SK-RC-52 (ccRCC)100 MBq (single dose)Significant tumor growth inhibition[5]
[¹⁷⁷Lu]Lu-DPI-4452SK-RC-52 (ccRCC)3 x 33 MBq (weekly)Significant tumor growth inhibition[5]
[²²⁵Ac]Ac-DPI-4452HT-29 (CRC)45 kBq56% Tumor Growth Inhibition[9]
[²²⁵Ac]Ac-DPI-4452HT-29 (CRC)135 kBq78% Tumor Growth Inhibition[9]
[²²⁵Ac]Ac-DPI-4452SK-RC-52 (ccRCC)15 kBq57% Tumor Growth Inhibition[9]
[²²⁵Ac]Ac-DPI-4452SK-RC-52 (ccRCC)45 kBq64% Tumor Growth Inhibition[9]
[²²⁵Ac]Ac-DPI-4452SK-RC-52 (ccRCC)135 kBq67% Tumor Growth Inhibition[9]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Plasma Half-life (h)Clearance (mL/min/kg)Reference
Mouse0.70.2827.5[1]
Mouse5.50.4732.5[1]
Beagle Dog0.10.3812.7[1][2][15]
Beagle Dog0.80.487.6[1][15]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

This protocol describes the manual labeling of DOTA-functionalized this compound with ⁶⁸Ga.

Materials:

  • This compound (DOTA-conjugated peptide)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Ascorbic acid solution (1.4%)

  • Sterile, metal-free reaction vials

  • Heating block

  • Cation exchange cartridge

  • Acidified 5 M NaCl solution

  • Sterile 0.22 µm filter

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation of Reaction Mixture: In a sterile reaction vial, dissolve 25-35 nmol of this compound in 0.3-2.5 mL of water. Add 0.35 mL of 1 M sodium acetate buffer (pH 4.5) and 0.35 mL of 1.4% ascorbic acid solution (as a radical scavenger).[1]

  • ⁶⁸Ga Elution and Trapping: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.[1][15]

  • Elution of ⁶⁸Ga into Reaction Vial: Elute the trapped ⁶⁸Ga³⁺ from the cartridge directly into the reaction vial containing the this compound solution using acidified 5 M NaCl solution.[1][15]

  • Labeling Reaction: Incubate the reaction mixture at 85-95°C for 5-15 minutes.[3]

  • Purification and Formulation: After incubation, the reaction can be purified using a C18 Sep-Pak cartridge. Wash the cartridge with sterile water and elute the final product with a small volume of ethanol. Dilute the ethanolic solution with sterile saline for injection.[3]

  • Quality Control:

    • Visual Inspection: The final product should be a clear, colorless solution.

    • pH Measurement: The pH should be within a physiologically acceptable range (typically 4.5-8.5).

    • Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC. The RCP should be >95%.[3]

    • Sterility and Endotoxin (B1171834) Testing: Perform standard sterility and endotoxin tests.

Ga68_Labeling_Workflow Start Start Prepare_Mixture Prepare this compound Reaction Mixture Start->Prepare_Mixture Elute_Ga68 Elute 68Ga from Generator Start->Elute_Ga68 Elute_to_Vial Elute 68Ga into Reaction Vial Prepare_Mixture->Elute_to_Vial Trap_Ga68 Trap 68Ga on Cation Exchange Cartridge Elute_Ga68->Trap_Ga68 Trap_Ga68->Elute_to_Vial Incubate Incubate at 85-95°C for 5-15 min Elute_to_Vial->Incubate Purify Purify using C18 Cartridge Incubate->Purify Formulate Formulate in Saline Purify->Formulate QC Quality Control (pH, RCP, Sterility) Formulate->QC End [68Ga]Ga-DPI-4452 Ready QC->End

Workflow for ⁶⁸Ga-Labeling of this compound
Protocol 2: Radiolabeling of this compound with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the labeling of DOTA-functionalized this compound with ¹⁷⁷Lu.

Materials:

  • This compound (DOTA-conjugated peptide)

  • ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Ammonium (B1175870) acetate buffer (0.1 M, pH 4.5)

  • Gentisic acid or Ascorbic acid (as a stabilizer)

  • DTPA solution (50 mM)

  • Sterile, metal-free reaction vials

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation of Reaction Mixture: In a sterile reaction vial, dissolve the this compound peptide in the ammonium acetate buffer. Add the stabilizer (gentisic acid or ascorbic acid). Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial and gently mix. Verify the final pH is between 4.0 and 5.0.[2]

  • Incubation: Place the reaction vial in a pre-heated heating block at 95°C and incubate for 30 minutes.[2]

  • Quenching: After incubation, cool the vial to room temperature. Add a small volume of DTPA solution to chelate any unreacted ¹⁷⁷Lu.[2]

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The RCP should be >95%.[2]

Protocol 3: In Vitro CAIX Binding Assay using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing the binding kinetics of this compound to recombinant CAIX protein using a Biacore system.

Materials:

  • Biacore system (e.g., Biacore X100)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human CAIX protein (ligand)

  • This compound and its variants (analytes)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Immobilize the recombinant human CAIX protein onto the activated surface via amine coupling. The protein should be diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound (and its variants) in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).

Protocol 4: In Vivo Xenograft Tumor Model and Efficacy Study

This protocol describes the establishment of a subcutaneous xenograft model using CAIX-positive human cancer cell lines and the subsequent evaluation of [¹⁷⁷Lu]Lu-DPI-4452 efficacy.

Materials:

  • CAIX-positive human cancer cell lines (e.g., HT-29 for colorectal cancer, SK-RC-52 for clear cell renal cell carcinoma)

  • Immunocompromised mice (e.g., female Swiss nude mice)

  • Matrigel

  • [¹⁷⁷Lu]Lu-DPI-4452

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation: Culture HT-29 or SK-RC-52 cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2-5 x 10⁶ cells) into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, measure the tumor volume 2-3 times per week using calipers.

  • Treatment Administration: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer [¹⁷⁷Lu]Lu-DPI-4452 or vehicle control intravenously. Treatment regimens can vary, for example, a single dose of 100 MBq or three weekly doses of 33 MBq.[11][13]

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and compare the tumor volumes between the treated and control groups to assess the efficacy of the treatment.

InVivo_Workflow Start Start Cell_Culture Culture CAIX-positive Cancer Cells Start->Cell_Culture Prepare_Cells Prepare Cell Suspension with Matrigel Cell_Culture->Prepare_Cells Implant_Tumor Subcutaneous Implantation in Immunocompromised Mice Prepare_Cells->Implant_Tumor Monitor_Growth Monitor Tumor Growth Implant_Tumor->Monitor_Growth Randomize Randomize Mice into Treatment Groups Monitor_Growth->Randomize Administer_Treatment Administer [177Lu]Lu-DPI-4452 or Vehicle Randomize->Administer_Treatment Continue_Monitoring Continue Monitoring Tumor Volume and Body Weight Administer_Treatment->Continue_Monitoring Euthanize_and_Excise Euthanize and Excise Tumors Continue_Monitoring->Euthanize_and_Excise Analyze_Data Analyze Data (e.g., Tumor Growth Inhibition) Euthanize_and_Excise->Analyze_Data End End of Study Analyze_Data->End

In Vivo Xenograft Efficacy Study Workflow
Protocol 5: In Vivo Biodistribution and Imaging

This protocol outlines the procedure for assessing the biodistribution and imaging of radiolabeled this compound in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (from Protocol 4)

  • [⁶⁸Ga]Ga-DPI-4452 or [¹⁷⁷Lu]Lu-DPI-4452

  • PET/CT or SPECT/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Radiotracer Administration: Intravenously inject a known amount of [⁶⁸Ga]Ga-DPI-4452 (for PET/CT) or [¹⁷⁷Lu]Lu-DPI-4452 (for SPECT/CT) into the tail vein of the tumor-bearing mice. Doses can range from 9 MBq for ⁶⁸Ga to 33 MBq for ¹⁷⁷Lu per mouse.[1]

  • Imaging:

    • PET/CT with [⁶⁸Ga]Ga-DPI-4452: Anesthetize the mice and perform PET/CT imaging at various time points post-injection (e.g., 1 hour).[1]

    • SPECT/CT with [¹⁷⁷Lu]Lu-DPI-4452: Anesthetize the mice and perform SPECT/CT imaging at different time points (e.g., 4 hours post-injection).[1]

  • Ex Vivo Biodistribution:

    • At the end of the imaging study, euthanize the mice.

    • Dissect major organs and the tumor.

    • Weigh each tissue and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

  • Data Analysis: Analyze the imaging data to visualize the tumor uptake and biodistribution of the radiotracer. Use the ex vivo biodistribution data to quantify the uptake in different tissues and calculate tumor-to-organ ratios.

Conclusion

This document provides a comprehensive set of application notes and protocols to guide researchers in establishing a laboratory workflow for the preclinical evaluation of this compound. By following these detailed methodologies, researchers can effectively investigate the diagnostic and therapeutic potential of this promising CAIX-targeting theranostic agent. The provided quantitative data and workflow diagrams serve as valuable resources for experimental design and data interpretation.

References

Application Notes and Protocols: Quantifying Tumor Uptake of [68Ga]Ga-DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[68Ga]Ga-DPI-4452 is a novel, first-in-class radiolabeled cyclic peptide developed for positron emission tomography (PET) imaging of Carbonic Anhydrase IX (CAIX). CAIX is a transmembrane protein that is highly overexpressed in various solid tumors, including clear cell renal cell carcinoma (ccRCC), colorectal cancer, and pancreatic ductal adenocarcinoma, often in response to hypoxic conditions or mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3] Its restricted expression in healthy tissues makes CAIX an attractive target for both diagnostic imaging and targeted radionuclide therapy.[4][5]

DPI-4452 incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling stable radiolabeling with Gallium-68 for PET imaging.[5][6] This allows for the quantification of CAIX expression in tumors, which can be pivotal for patient stratification, treatment planning, and monitoring response to therapy. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing [68Ga]Ga-DPI-4452 for quantifying tumor uptake.

Mechanism of Action and Signaling Pathway

[68Ga]Ga-DPI-4452 is a theranostic agent that binds with high, subnanomolar affinity to the extracellular domain of CAIX.[5][6] The expression of CAIX is primarily regulated by the hypoxia-inducible factor (HIF-1α) pathway. In hypoxic tumor environments or in cells with VHL mutations, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of CAIX. CAIX then plays a crucial role in regulating intra- and extracellular pH, promoting tumor cell survival and proliferation.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 pH_reg Intracellular pH Regulation CAIX->pH_reg Contributes to Hypoxia Hypoxia / VHL Mutation HIF1a_s HIF-1α Stabilization Hypoxia->HIF1a_s HIF1a_n HIF-1α (nucleus) HIF1a_s->HIF1a_n Translocation CAIX_Gene CAIX Gene Transcription HIF1a_n->CAIX_Gene Induces CAIX_Gene->CAIX Expression Tumor_Growth Tumor Proliferation & Survival pH_reg->Tumor_Growth Promotes

Caption: CAIX signaling pathway in tumor cells.

Quantitative Data Summary

The following tables summarize the quantitative data for [68Ga]Ga-DPI-4452 uptake in preclinical models and human clinical trials.

Table 1: Preclinical Biodistribution in Xenograft Mouse Models
Organ/TissueHT-29 (CRC) Xenograft (%ID/g)SK-RC-52 (ccRCC) Xenograft (%ID/g)
TumorHigh UptakeHigh Uptake
KidneyLow UptakeLow Uptake
LiverLow UptakeLow Uptake
StomachModerate UptakeModerate Uptake
Small IntestineModerate UptakeModerate Uptake
Data derived from PET/CT imaging at 1-hour post-injection of [68Ga]Ga-DPI-4452.[4]
Table 2: Biodistribution in Healthy Beagle Dogs
Organ/TissueUptake Characteristics
StomachHighest sustained uptake
Small IntestineHighest sustained uptake
KidneysRemarkably low uptake
BladderSignificant early uptake (renal elimination)
Data based on PET/CT imaging following a single dose of 200 MBq of [68Ga]Ga-DPI-4452.[4][7]
Table 3: Clinical PET/CT Data in ccRCC Patients (n=3)
ParameterValue
Number of Lesions36
Mean SUVmax at 1h p.i.64.6 (Range: 6.8 - 211.6)
Optimal Imaging Time1-hour post-injection
Blood Clearance>80% cleared within 1 hour
Organ with Highest Absorbed Dose (mGy/MBq)Stomach Wall (0.33), Small Intestine (0.33)
Kidney Absorbed DoseLow
Liver Absorbed DoseLow
Bone Marrow Absorbed DoseLow
Data from the first-in-human Phase 1/2 GaLuCi study.[8][9][10][11]

Experimental Protocols

Radiolabeling of this compound with Gallium-68

Objective: To prepare [68Ga]Ga-DPI-4452 for in vitro and in vivo applications.

Materials:

  • This compound peptide with DOTA chelator

  • 68Ge/68Ga generator

  • Reaction buffer (e.g., Sodium Acetate, pH 4.5)

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695)

  • Saline solution

  • Quality control system (e.g., radio-HPLC)

Protocol:

  • Elute 68GaCl3 from the 68Ge/68Ga generator according to the manufacturer's instructions.

  • Add the 68GaCl3 eluate to a vial containing this compound dissolved in reaction buffer.

  • Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-15 minutes).

  • After incubation, cool the reaction vial to room temperature.

  • Purify the [68Ga]Ga-DPI-4452 using a C18 Sep-Pak cartridge. a. Pre-condition the cartridge with ethanol followed by sterile water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with sterile water to remove unreacted 68Ga. d. Elute the [68Ga]Ga-DPI-4452 with a small volume of ethanol/saline solution.

  • Perform quality control checks, including radiochemical purity (typically >95%) using radio-HPLC, and visual inspection for clarity and absence of particulate matter.

In Vivo PET/CT Imaging in Xenograft Mouse Models

Objective: To quantify the tumor uptake and biodistribution of [68Ga]Ga-DPI-4452 in tumor-bearing mice.

Preclinical_Workflow cluster_setup Model Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Cell_Culture Culture HT-29 or SK-RC-52 cells Implantation Subcutaneous implantation into nude mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach appropriate size Implantation->Tumor_Growth Injection Inject ~9 MBq [68Ga]Ga-DPI-4452 intravenously Tumor_Growth->Injection PET_CT Perform PET/CT scan at 1h post-injection Injection->PET_CT ROI Draw Regions of Interest (ROIs) on images PET_CT->ROI Quantification Calculate %ID/g for tumor and organs ROI->Quantification

Caption: Preclinical experimental workflow for [68Ga]Ga-DPI-4452.

Materials:

  • Nude mice bearing subcutaneous HT-29 or SK-RC-52 xenografts.[4]

  • [68Ga]Ga-DPI-4452 solution for injection.

  • Anesthesia (e.g., isoflurane).

  • PET/CT scanner.

Protocol:

  • Anesthetize the tumor-bearing mouse.

  • Administer approximately 9 MBq of [68Ga]Ga-DPI-4452 via intravenous injection (e.g., tail vein).[4]

  • Position the animal in the PET/CT scanner.

  • At 1-hour post-injection, acquire whole-body PET and CT images.[4]

  • Reconstruct the images and co-register the PET and CT data.

  • Draw regions of interest (ROIs) over the tumor and various organs (e.g., kidney, liver, muscle) on the fused images.

  • Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Clinical PET/CT Imaging Protocol

Objective: To quantify tumor uptake, assess biodistribution, and ensure patient safety during [68Ga]Ga-DPI-4452 PET/CT imaging.

Clinical_Workflow cluster_pre Pre-Imaging cluster_proc Imaging Procedure cluster_post Post-Imaging Consent Informed Consent Eligibility Patient Eligibility Screening Consent->Eligibility Injection Administer ~185 MBq [68Ga]Ga-DPI-4452 IV Eligibility->Injection Imaging_15m PET/CT at 15 min Injection->Imaging_15m Safety Safety Monitoring (7 days) Injection->Safety Imaging_1h PET/CT at 1 hour (Optimal) Imaging_15m->Imaging_1h Imaging_2h PET/CT at 2 hours Imaging_1h->Imaging_2h Imaging_4h PET/CT at 4 hours Imaging_2h->Imaging_4h Analysis Image Analysis (SUVmax) Imaging_4h->Analysis Biodistribution Biodistribution & Dosimetry Assessment Analysis->Biodistribution

References

Monitoring Therapeutic Response to [177Lu]Lu-DPI-4452: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[177Lu]Lu-DPI-4452 is a promising radiopharmaceutical agent for targeted radionuclide therapy of solid tumors expressing Carbonic Anhydrase IX (CAIX).[1][2][3] CAIX is a transmembrane protein highly expressed in various hypoxic tumors, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), with restricted expression in healthy tissues, making it an attractive therapeutic target.[1][4][5] this compound is a cyclic peptide that selectively binds to CAIX with high affinity.[1][6] When chelated with the beta-emitting radionuclide Lutetium-177, [177Lu]Lu-DPI-4452 delivers localized, cytotoxic radiation to tumor cells.[2]

This document provides detailed application notes and protocols for monitoring the therapeutic response to [177Lu]Lu-DPI-4452, leveraging its theranostic pairing with the Gallium-68 labeled imaging agent, [68Ga]Ga-DPI-4452.[2] These guidelines are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical evaluation of this novel radiopharmaceutical.

The Theranostic Approach with this compound

The this compound peptide is designed for a theranostic approach, incorporating both diagnostic and therapeutic applications with the same targeting molecule.[1][2]

  • Diagnostic Imaging with [68Ga]Ga-DPI-4452 : Prior to therapy, patients can be imaged using Positron Emission Tomography (PET) with [68Ga]Ga-DPI-4452.[2][7] This allows for:

    • Confirmation of CAIX expression in tumors.[2]

    • Patient selection for [177Lu]Lu-DPI-4452 therapy.[2]

    • Whole-body staging of the disease.

    • Dosimetry estimates for the therapeutic agent.

  • Targeted Radionuclide Therapy with [177Lu]Lu-DPI-4452 : Following diagnostic confirmation, [177Lu]Lu-DPI-4452 is administered to deliver targeted beta-radiation to CAIX-expressing tumor cells, leading to cell death and tumor growth inhibition.[1][2]

  • Post-Therapy Monitoring : The therapeutic response can be monitored by various means, including follow-up imaging with [68Ga]Ga-DPI-4452 or SPECT/CT imaging to visualize the distribution of [177Lu]Lu-DPI-4452, alongside standard clinical assessments.[8]

Signaling Pathway and Mechanism of Action

This compound targets CAIX, a key enzyme in the tumor microenvironment. CAIX is involved in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment which promotes tumor progression, metastasis, and therapy resistance.[2] By binding to CAIX on the surface of tumor cells, [177Lu]Lu-DPI-4452 delivers a lethal dose of radiation, inducing DNA damage and subsequent cell death.[2]

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tumor_Cell CAIX-Expressing Tumor Cell CAIX Carbonic Anhydrase IX (CAIX) Tumor_Cell->CAIX Expresses Acidic_Microenvironment Acidic (Low pH) Microenvironment CAIX->Acidic_Microenvironment Contributes to Tumor_Progression Tumor Progression & Metastasis Acidic_Microenvironment->Tumor_Progression Therapy_Resistance Therapy Resistance Acidic_Microenvironment->Therapy_Resistance Lu177_DPI4452 [177Lu]Lu-DPI-4452 Binding Binding to CAIX Lu177_DPI4452->Binding Binding->CAIX Radiation_Delivery Localized Beta Radiation Delivery Binding->Radiation_Delivery DNA_Damage DNA Damage Radiation_Delivery->DNA_Damage Cell_Death Tumor Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of [177Lu]Lu-DPI-4452 targeting CAIX.

Preclinical Data Summary

The following tables summarize key quantitative data from preclinical studies of [177Lu]Lu-DPI-4452 in xenograft mouse models.

Table 1: In Vivo Tumor Uptake of Radiolabeled this compound

Xenograft ModelRadiotracerTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Kidney RatioTumor-to-Liver Ratio
HT-29 (CRC)[177Lu]Lu-DPI-44524hHigh1.560
SK-RC-52 (ccRCC)[177Lu]Lu-DPI-44524hHigh7.5300
HT-29 (CRC)[111In]In-DPI-44522hMaximal>1>1
SK-RC-52 (ccRCC)[111In]In-DPI-44521hMaximal>1>1

%ID/g: Percentage of injected dose per gram of tissue.[8]

Table 2: Antitumor Efficacy of [177Lu]Lu-DPI-4452 in Xenograft Models

Xenograft ModelTreatment GroupDosing ScheduleOutcome
HT-29 (CRC)VehicleSingle doseContinued tumor growth
[177Lu]Lu-DPI-445233 MBq, single doseNo significant tumor volume reduction
[177Lu]Lu-DPI-4452100 MBq, single doseSignificant tumor volume reduction by day 16
[177Lu]Lu-DPI-445233 MBq, 3 weekly dosesSignificant tumor volume reduction by day 16
SK-RC-52 (ccRCC)VehicleSingle doseContinued tumor growth
[177Lu]Lu-DPI-445233 MBq, single doseSignificant tumor volume reduction by day 13
[177Lu]Lu-DPI-4452100 MBq, single doseSignificant tumor volume reduction by day 13
[177Lu]Lu-DPI-445233 MBq, 3 weekly dosesSustained tumor stasis until day 42

Data adapted from preclinical studies.[1][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Biodistribution Study in Xenograft Mouse Models

Objective: To determine the biodistribution and tumor uptake of radiolabeled this compound.

Materials:

  • Tumor-bearing mice (e.g., immunodeficient mice with subcutaneous HT-29 or SK-RC-52 xenografts).

  • Radiolabeled this compound (e.g., [177Lu]Lu-DPI-4452 or [111In]In-DPI-4452).

  • Anesthesia (e.g., isoflurane).

  • Gamma counter.

  • Standard laboratory equipment for animal handling and dissection.

Procedure:

  • Administer a known amount of radiolabeled this compound intravenously to tumor-bearing mice.

  • At predetermined time points (e.g., 1, 2, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.

  • Collect blood and dissect key organs and tissues (tumor, kidneys, liver, stomach, small intestine, muscle, bone, etc.).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Calculate tumor-to-organ ratios.

Protocol 2: In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of [177Lu]Lu-DPI-4452 in reducing tumor growth.

Materials:

  • Tumor-bearing mice with established tumors of a specific size.

  • [177Lu]Lu-DPI-4452.

  • Vehicle control.

  • Calipers for tumor measurement.

  • Equipment for monitoring animal health (body weight, clinical signs).

Procedure:

  • Randomize tumor-bearing mice into treatment and control groups.[1]

  • Administer [177Lu]Lu-DPI-4452 or vehicle control intravenously according to the planned dosing schedule (e.g., single dose or fractionated doses).[1]

  • Measure tumor volume (e.g., using calipers) and body weight at regular intervals (e.g., twice weekly) for the duration of the study (e.g., 42 days).[8]

  • Monitor animals for any signs of toxicity.

  • At the end of the study, euthanize the animals and collect tumors for further analysis if required.

  • Plot tumor growth curves and perform statistical analysis to compare treatment groups with the control group.

Protocol 3: SPECT/CT Imaging for Monitoring Radioactivity Uptake

Objective: To visualize the biodistribution and quantify the uptake of [177Lu]Lu-DPI-4452 in tumors and organs over time.

Materials:

  • Tumor-bearing mice.

  • [177Lu]Lu-DPI-4452.

  • SPECT/CT scanner.

  • Anesthesia.

Procedure:

  • Administer [177Lu]Lu-DPI-4452 intravenously to tumor-bearing mice.[8]

  • At specified time points (e.g., 4 hours post-injection), anesthetize the mice.[8]

  • Position the mice in the SPECT/CT scanner.

  • Acquire SPECT and CT images.

  • Reconstruct and co-register the images.

  • Perform quantitative analysis of the images to determine the radioactivity concentration in regions of interest (e.g., tumor, kidneys, liver).[8]

Experimental Workflow Visualization

cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Monitoring Patient_Selection Patient Selection (CAIX-positive tumors) Ga68_PET_CT [68Ga]Ga-DPI-4452 PET/CT Imaging Patient_Selection->Ga68_PET_CT Diagnostic Scan Lu177_Therapy [177Lu]Lu-DPI-4452 Therapy Administration Ga68_PET_CT->Lu177_Therapy Confirmation of Tumor Uptake SPECT_CT [177Lu]Lu-DPI-4452 SPECT/CT Imaging Lu177_Therapy->SPECT_CT Biodistribution Monitoring Follow-up_PET_CT Follow-up [68Ga]Ga-DPI-4452 PET/CT Lu177_Therapy->Follow-up_PET_CT Efficacy Assessment Tumor_Response Tumor Response Assessment SPECT_CT->Tumor_Response Follow-up_PET_CT->Tumor_Response

Caption: Theranostic workflow for [177Lu]Lu-DPI-4452.

Clinical Trial Overview

A Phase I/II clinical trial (NCT05706129) is currently evaluating the safety, tolerability, and efficacy of [177Lu]Lu-DPI-4452 in patients with unresectable locally advanced or metastatic solid tumors, including ccRCC, PDAC, and CRC.[7][9] The trial is structured in several parts:

  • Part A: Assesses the safety and imaging characteristics of [68Ga]Ga-DPI-4452.[7]

  • Part B: Aims to determine the recommended dose of [177Lu]Lu-DPI-4452 for therapy.[7]

  • Part C: Evaluates the anti-tumor activity of [177Lu]Lu-DPI-4452 as a standalone treatment.[7]

Preliminary results from Part A in patients with ccRCC have shown exceptional tumor uptake of [68Ga]Ga-DPI-4452 with a high tumor-to-background ratio and a favorable safety profile.[10]

Conclusion

The theranostic pair [68Ga]Ga-DPI-4452 and [177Lu]Lu-DPI-4452 holds significant promise for the personalized treatment of CAIX-expressing solid tumors.[2] The protocols and data presented in these application notes provide a framework for researchers and clinicians to effectively monitor the therapeutic response to [177Lu]Lu-DPI-4452, from preclinical evaluation to clinical application. The ongoing clinical trials will be crucial in further establishing the clinical utility and safety of this innovative radiopharmaceutical.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Radiolabeling Efficiency of DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the radiolabeling efficiency of DPI-4452. This compound is a cyclic peptide featuring a DOTA cage designed for chelation with radionuclides, primarily Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[1][2][3] This theranostic pair targets Carbonic Anhydrase IX (CAIX), a protein overexpressed in various solid tumors.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its application in research?

A1: this compound is a first-in-class cyclic peptide that contains a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator.[5][6] This DOTA cage allows for the stable incorporation of radionuclides.[3][7] When labeled with ⁶⁸Ga, it becomes [⁶⁸Ga]Ga-DPI-4452, a diagnostic imaging agent for PET scans to identify tumors expressing Carbonic Anhydrase IX (CAIX).[4][8] When labeled with ¹⁷⁷Lu, it forms [¹⁷⁷Lu]Lu-DPI-4452, a therapeutic agent designed to deliver targeted radiation to CAIX-expressing cancer cells.[5][7]

Q2: Which radionuclides are compatible with this compound?

A2: this compound is designed for chelation with various metallic radionuclides. The most prominently studied and utilized are Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for radionuclide therapy.[2][5] Preclinical studies have also utilized Indium-111 (¹¹¹In) for SPECT imaging.[7]

Q3: What are the critical parameters that influence the radiolabeling efficiency of this compound?

A3: Several factors are crucial for achieving high radiolabeling efficiency with DOTA-conjugated peptides like this compound. These include:

  • pH of the reaction mixture: The optimal pH is critical for efficient chelation.

  • Temperature and incubation time: These parameters need to be optimized to ensure complete radiolabeling without degrading the peptide.

  • Purity of the radionuclide: The presence of metallic impurities can compete with the desired radionuclide for the DOTA chelator.

  • Concentration of the this compound precursor: An adequate amount of the peptide is necessary for the reaction.

  • Presence of radical scavengers: These can prevent radiolysis, especially when working with high activities of radionuclides like ¹⁷⁷Lu.

Q4: What quality control (QC) tests are essential for radiolabeled this compound?

A4: Comprehensive quality control is mandatory to ensure the safety and efficacy of the radiolabeled product. Key QC tests include:

  • Visual inspection: The final product should be a clear and colorless solution.

  • pH measurement: The pH should be within a physiologically acceptable range.

  • Radiochemical purity (RCP): This is determined using methods like radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to separate the radiolabeled peptide from free radionuclide and other impurities.

  • Radionuclidic purity: To confirm the identity and purity of the radionuclide.

  • Sterility and endotoxin (B1171834) testing: For preparations intended for in-vivo use.

Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of this compound.

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) Suboptimal pH: The pH of the reaction mixture is outside the optimal range for chelation.Verify and adjust the pH of the reaction mixture to the optimal range (typically 4.0-5.0 for DOTA-peptides) using a calibrated pH meter. Use appropriate buffers like sodium acetate (B1210297) or ammonium (B1175870) acetate to maintain a stable pH.
Incorrect Temperature or Incubation Time: The reaction has not been heated sufficiently or for the required duration.Optimize the incubation temperature and time. For ⁶⁸Ga, typically 95°C for 5-15 minutes is effective. For ¹⁷⁷Lu, 90-100°C for 15-30 minutes is common.
Metallic Impurities: Contaminating metal ions (e.g., Fe³⁺, Zn²⁺, Al³⁺) in the radionuclide eluate or reagents are competing with ⁶⁸Ga or ¹⁷⁷Lu for the DOTA chelator.Use high-purity, metal-free reagents and water. If using a ⁶⁸Ge/⁶⁸Ga generator, consider a purification step for the eluate to remove metallic impurities.
Low Precursor Concentration: Insufficient amount of this compound is available for the radiolabeling reaction.Ensure the correct concentration of the this compound precursor is used. Re-evaluate the stock solution concentration if necessary.
Presence of Radiochemical Impurities Radiolysis: Degradation of the peptide due to high radioactivity, particularly with ¹⁷⁷Lu.Add a radical scavenger, such as ascorbic acid or gentisic acid, to the reaction mixture to protect the peptide from radiation-induced damage.
Formation of Colloidal Radionuclide: Formation of insoluble radionuclide hydroxides at higher pH.Ensure the pH of the reaction mixture is maintained within the optimal acidic range to prevent the formation of colloids.
Incomplete Labeling: The reaction has not gone to completion.Increase the incubation time or temperature within the stability limits of the peptide. Consider optimizing the peptide-to-radionuclide ratio.
Inconsistent Results Variability in Reagents: Inconsistent quality of reagents, including the radionuclide eluate.Use reagents from a reliable source and from the same batch for a series of experiments. Perform regular quality control on the radionuclide generator eluate.
Improper Storage of this compound: Degradation of the peptide precursor due to incorrect storage conditions.Store the this compound precursor according to the manufacturer's recommendations, typically frozen and protected from light, to prevent degradation.

Experimental Protocols

The following are generalized protocols for the radiolabeling of a DOTA-conjugated peptide like this compound. These should be considered as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Manual Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

Materials:

  • This compound precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sterile, pyrogen-free 0.1 M HCl for elution

  • Sodium acetate buffer (0.5 M, pH 4.5), prepared with metal-free water

  • Ascorbic acid solution (optional, as a radical scavenger)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath

  • Dose calibrator

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Preparation: In a sterile reaction vial, prepare a solution of this compound in sodium acetate buffer. If using, add the ascorbic acid solution.

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. A purification and concentration step of the ⁶⁸Ga eluate may be necessary to remove metallic impurities and increase the radioactive concentration.

  • Radiolabeling Reaction: Add the purified ⁶⁸Ga eluate to the vial containing the this compound solution. Ensure the final pH of the reaction mixture is between 4.0 and 4.5.

  • Incubation: Place the reaction vial in a pre-heated heating block at 95°C and incubate for 10 minutes.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Quality Control: Perform quality control tests, including radiochemical purity analysis by radio-TLC or radio-HPLC, to ensure the product meets specifications.

  • Final Formulation: For in-vivo use, the final product should be passed through a 0.22 µm sterile filter.

Protocol 2: Manual Radiolabeling of this compound with Lutetium-177 (¹⁷⁷Lu)

Materials:

  • This compound precursor

  • No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Ammonium acetate or sodium acetate buffer (0.5 M, pH 4.5-5.0), prepared with metal-free water

  • Ascorbic acid or gentisic acid solution (as a radical scavenger)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath

  • Dose calibrator

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Preparation: In a sterile reaction vial, dissolve the this compound precursor in the chosen buffer. Add the radical scavenger to the solution.

  • Radiolabeling Reaction: Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial. Gently mix and verify that the final pH is within the 4.5-5.0 range.

  • Incubation: Place the reaction vial in a pre-heated heating block at 95-100°C and incubate for 20-30 minutes.

  • Cooling: After incubation, remove the vial from the heat and let it cool to room temperature.

  • Quenching (Optional): A small amount of DTPA solution can be added to chelate any unreacted ¹⁷⁷Lu.

  • Quality Control: Perform quality control tests, including radiochemical purity analysis, to ensure the product's quality.

  • Final Formulation: For in-vivo use, the final product must be sterile filtered.

Visualizations

Radiolabeling_Workflow General Radiolabeling Workflow for this compound cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_qc Quality Control & Formulation prep_peptide Prepare this compound solution in buffer mix Combine this compound and Radionuclide prep_peptide->mix prep_radionuclide Elute/prepare Radionuclide (⁶⁸Ga or ¹⁷⁷Lu) purify_radionuclide Purify/Concentrate Radionuclide (optional for ⁶⁸Ga) prep_radionuclide->purify_radionuclide purify_radionuclide->mix adjust_ph Verify and Adjust pH (4.0-5.0) mix->adjust_ph incubate Incubate at elevated temperature (e.g., 95-100°C) adjust_ph->incubate cool Cool to Room Temperature incubate->cool qc Perform Quality Control (RCP via radio-TLC/HPLC) cool->qc formulate Sterile Filtration (0.22 µm) qc->formulate final_product Final Radiolabeled this compound formulate->final_product

Caption: General workflow for the radiolabeling of this compound.

Troubleshooting_Logic Troubleshooting Low Radiolabeling Yield start Low Radiochemical Yield check_ph Is pH optimal (4.0-5.0)? start->check_ph check_temp_time Are temperature and incubation time correct? check_ph->check_temp_time Yes adjust_ph Action: Adjust pH and re-run check_ph->adjust_ph No check_impurities Suspect metallic impurities? check_temp_time->check_impurities Yes adjust_temp_time Action: Optimize temp/time and re-run check_temp_time->adjust_temp_time No check_precursor Is precursor concentration and integrity adequate? check_impurities->check_precursor No purify_reagents Action: Use purified radionuclide and high-purity reagents check_impurities->purify_reagents Yes check_precursor_solution Action: Verify precursor concentration and storage check_precursor->check_precursor_solution No success Yield Improved adjust_ph->success adjust_temp_time->success purify_reagents->success check_precursor_solution->success

Caption: A logical diagram for troubleshooting low radiolabeling yield.

References

DPI-4452 In Vivo Imaging Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vivo imaging with DPI-4452. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for their imaging studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in in vivo imaging?

A1: this compound is a cyclic peptide that targets Carbonic Anhydrase IX (CAIX) with high affinity and specificity.[1][2][3] It is designed for theranostic purposes, meaning it can be labeled with different radioisotopes for both imaging and therapy of CAIX-expressing tumors.[4] For in vivo imaging, it is commonly chelated with Gallium-68 ([68Ga]Ga-DPI-4452) for Positron Emission Tomography (PET) or with Lutetium-177 ([177Lu]Lu-DPI-4452) or Indium-111 ([111In]In-DPI-4452) for Single Photon Emission Computed Tomography (SPECT).[1][5] Its primary application is the visualization of CAIX-expressing tumors, such as clear cell renal cell carcinoma (ccRCC), colorectal cancer, and pancreatic ductal adenocarcinoma.[1][6]

Q2: What is the binding affinity of this compound to its target, CAIX?

A2: this compound exhibits a high, subnanomolar binding affinity for human CAIX.[1][5] This high affinity is maintained even after chelation with gallium or lutetium ions.[5] The dissociation half-life is reported to be between 99 and 123 minutes.[1][5]

Q3: Is this compound specific to human CAIX? What about other species?

A3: this compound shows high affinity for both human and canine CAIX.[1] However, it has a significantly lower affinity for murine CAIX.[1] This is a critical consideration when designing preclinical studies in mouse models.

Q4: What is the typical biodistribution of this compound in vivo?

A4: this compound is rapidly eliminated from the systemic circulation.[1][7] In both preclinical models (dogs and mice) and humans, the highest uptake of radiolabeled this compound is observed in the small intestine and stomach, which are organs known to express CAIX.[1][7] Uptake in other organs, including the kidneys, is remarkably low.[1][6] In humans, the organs receiving the highest absorbed doses are the stomach wall, small intestine wall, and gallbladder wall.[8]

Q5: How quickly can I expect to see tumor uptake after injection?

A5: High tumor-specific uptake can be observed very early after administration. In human studies with [68Ga]Ga-DPI-4452, significant tumor uptake was seen as early as 15 minutes post-injection and was sustained for up to 4 hours.[7][9] Preclinical studies in xenograft mouse models also showed maximal tumor uptake at the earliest time points, around 1 to 2 hours post-injection.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no tumor signal in a mouse xenograft model. Species Specificity: The affinity of this compound for murine CAIX is significantly lower than for human CAIX.[1]Ensure your xenograft model uses human cell lines that express high levels of CAIX. Verify CAIX expression in your tumor model using immunohistochemistry (IHC).[10]
Low CAIX Expression: The tumor model may not express sufficient levels of CAIX.Select a cell line known for high CAIX expression (e.g., HT-29 for colorectal cancer or SK-RC-52 for ccRCC).[1]
High background signal in the abdominal region. Physiological CAIX Expression: this compound shows uptake in the stomach and small intestine due to natural CAIX expression in these tissues.[1][7]This is an expected finding. Focus on the tumor-to-background ratio for quantitative analysis. The rapid clearance from other tissues provides a good imaging window.
Rapid decrease in signal intensity over time. Fast Systemic Elimination: this compound is rapidly cleared from the body, with over 80% of the total administered radioactivity cleared from the bloodstream within 1 hour in humans.[2][11]For optimal imaging, especially with [68Ga]Ga-DPI-4452, imaging should be performed at early time points (e.g., 1 hour post-injection) as this has been identified as the optimal time for lesion assessment.[7][9]
Inconsistent tumor uptake between animals. Variability in Tumor Physiology: Differences in tumor size, vascularization, or levels of hypoxia can affect CAIX expression and probe delivery.Ensure consistency in tumor implantation and monitor tumor growth closely. Randomize animals into experimental groups.
Unexpectedly high kidney signal. Renal Elimination Pathway: While generally low, some renal clearance is expected as the primary route of elimination is through the kidneys.[5]This is the normal route of excretion. However, if the signal is unusually high, ensure the radiolabeling was successful and that there is no free radioisotope, which can accumulate in the kidneys.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of this compound to CAIX

Compound Target Dissociation Constant (KD) Reference
This compound (uncomplexed)Human CAIX0.25 nM[3]
natGa-DPI-4452Human CAIX0.20 nM[3]
natLu-DPI-4452Human CAIX0.16 nM[3]
[111In]In-DPI-4452Human CAIX0.3 nM[1]
[111In]In-DPI-4452Canine CAIX0.3 nM[1]
[111In]In-DPI-4452Murine CAIX63 nM[1]

Table 2: [68Ga]Ga-DPI-4452 Tumor Uptake in Humans with ccRCC (1-hour post-injection)

Parameter Value Reference
Mean SUVmax64.6[7][9]
Range of SUVmax6.8 - 211.6[7][9]

Experimental Protocols

Protocol 1: In Vivo PET/CT Imaging with [68Ga]Ga-DPI-4452 in a Human Xenograft Mouse Model

  • Animal Model: Use female Swiss nude mice subcutaneously injected with a human cancer cell line known to overexpress CAIX (e.g., HT-29 or SK-RC-52).[5] Allow tumors to reach a suitable size for imaging.

  • Radiolabeling: Prepare [68Ga]Ga-DPI-4452 according to established radiolabeling protocols.

  • Injection: Administer a defined activity of [68Ga]Ga-DPI-4452 (e.g., 9-10 MBq per animal) intravenously.[5][10]

  • Imaging: At 1 hour post-injection, anesthetize the mouse and perform a whole-body PET/CT scan.[5]

  • Image Analysis: Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the percentage of injected dose per gram of tissue (%ID/g).[5]

Protocol 2: Biodistribution Study with Radiolabeled this compound

  • Animal Model and Injection: Follow steps 1-3 from Protocol 1.

  • Tissue Harvesting: At predefined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the animals.[4]

  • Organ Collection: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the %ID/g for each tissue to determine the biodistribution profile of the radiotracer.

Visualizations

DPI4452_Targeting_Pathway cluster_tumor CAIX-Expressing Tumor Cell CAIX Carbonic Anhydrase IX (CAIX) (Cell Surface) Imaging PET or SPECT Imaging CAIX->Imaging Signal Emission DPI4452 Radiolabeled this compound (e.g., [68Ga]Ga-DPI-4452) Systemic_Circulation Systemic Circulation DPI4452->Systemic_Circulation Intravenous Injection Systemic_Circulation->CAIX High Affinity Binding Excretion Excretion Systemic_Circulation->Excretion Rapid Renal Elimination

Caption: this compound targeting and imaging pathway.

Experimental_Workflow start Start animal_prep Prepare Xenograft Mouse Model (CAIX-positive) start->animal_prep radiolabeling Radiolabel this compound (e.g., with 68Ga) animal_prep->radiolabeling injection Intravenous Injection of Radiolabeled this compound radiolabeling->injection imaging PET/CT or SPECT/CT Imaging injection->imaging analysis Image and Data Analysis imaging->analysis end End analysis->end

Caption: General experimental workflow for in vivo imaging.

References

Reducing off-target uptake of radiolabeled DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radiolabeled DPI-4452. The information is designed to address specific issues that may arise during experiments, with a focus on minimizing off-target uptake.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a cyclic peptide that contains a DOTA cage, allowing for the chelation of radionuclides.[1][2][3] It is designed to target Carbonic Anhydrase IX (CAIX), a transmembrane protein.[2][3][4] CAIX is highly overexpressed in various hypoxic solid tumors, including clear cell renal cell carcinoma (ccRCC), colorectal cancer, and pancreatic ductal adenocarcinoma, while having limited expression in healthy tissues, making it an attractive target for both diagnosis and therapy.[2][3][5]

Q2: Which radionuclides are typically used with this compound?

A2: this compound is used for theranostic purposes and is commonly labeled with Gallium-68 ([68Ga]Ga-DPI-4452) for PET imaging and Lutetium-177 ([177Lu]Lu-DPI-4452) for targeted radiotherapy.[2][3][6]

Q3: What is the expected biodistribution of radiolabeled this compound?

A3: In both preclinical and clinical studies, radiolabeled this compound demonstrates rapid and high uptake in CAIX-expressing tumors.[2][7][8] It is rapidly cleared from the bloodstream, primarily through renal elimination.[7][8] The highest physiological off-target uptake is observed in the stomach and small intestine, which are known to express CAIX.[2][3][9] Notably, uptake in other organs like the kidneys and liver is remarkably low.[2][3][8]

Q4: How selective is this compound for CAIX?

A4: this compound is highly selective for CAIX. In vitro studies have shown that it does not interact with a panel of 55 other off-target receptors.[1][9] It also shows minimal binding to other carbonic anhydrase isoforms such as CA IV, XII, and XIV.[4]

Troubleshooting Guide: Reducing Off-Target Uptake

This guide addresses potential issues with higher-than-expected off-target uptake of radiolabeled this compound.

Issue 1: Higher than expected kidney uptake.

While this compound generally shows low kidney uptake, experimental variations can occur.[2][3]

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Chelation: Free radionuclide can accumulate in the kidneys.1. Quality Control: Perform radiochemical purity testing (e.g., radio-TLC or radio-HPLC) on each batch of radiolabeled this compound before injection to ensure >95% purity. 2. Optimize Labeling: Review and optimize the radiolabeling protocol, ensuring correct pH, temperature, and incubation time.Reduced kidney signal that is more consistent with published data.
Peptide Fragments: Degradation of the peptide can lead to altered biodistribution.1. Proper Storage: Store this compound and its radiolabeled form according to the manufacturer's instructions to prevent degradation. 2. Fresh Preparations: Use freshly prepared radiolabeled this compound for each experiment.Minimized variability in kidney uptake between experiments.
"Antigen Sink" Effect: Binding to non-tumor CAIX expression.While CAIX expression in healthy tissue is low, consider co-administration of agents that can reduce renal uptake of peptides, if consistent high uptake is observed.Lower accumulation of radioactivity in the kidneys.

Issue 2: Increased liver uptake.

High liver uptake is not typical for this compound and may indicate an issue with the radiopharmaceutical's integrity.[2]

Potential Cause Troubleshooting Step Expected Outcome
Colloid Formation: Aggregates of the radiopharmaceutical can be taken up by the liver.1. Visual Inspection: Visually inspect the radiolabeled solution for any particulate matter before injection. 2. Filtration: Filter the final product through a 0.22 µm filter. 3. Buffer Conditions: Ensure the formulation buffer is at the correct pH and ionic strength.A significant reduction in liver radioactivity.
Hydrophobicity: Increased non-specific binding due to hydrophobic interactions.1. Buffer Additives: Consider adding a small amount of a non-ionic surfactant like Tween-20 to the formulation buffer to reduce hydrophobic interactions.[10][11][12]Decreased non-specific binding and lower liver uptake.

Issue 3: High variability in off-target uptake between animals/experiments.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Administration: Variability in injection technique.1. Standardize Injection: Ensure a consistent intravenous injection technique (e.g., tail vein in mice) and volume for all animals. 2. Confirm IV Placement: Verify successful intravenous administration to avoid extravasation.More reproducible biodistribution data across the study cohort.
Animal Model Differences: Physiological differences between animals.1. Health Status: Ensure all animals are healthy and of a similar age and weight. 2. Acclimatization: Allow for a proper acclimatization period before the experiment.Reduced biological variability in the experimental results.
Radiolabeling Inconsistency: Batch-to-batch variation in radiochemical purity or specific activity.1. Strict Protocol Adherence: Maintain strict adherence to the validated radiolabeling protocol. 2. Consistent Molar Ratio: Use a consistent molar ratio of peptide to radionuclide for each labeling reaction.Improved consistency and reproducibility of off-target uptake patterns.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay to Determine Non-Specific Binding

This protocol is a general guideline for assessing the non-specific binding of radiolabeled this compound in vitro.

  • Prepare Assay Buffer: Start with a standard buffer such as PBS or Tris-HCl at a physiological pH of 7.4.[10]

  • Add Blocking Agents: To reduce non-specific binding, supplement the assay buffer with a blocking agent like 0.1-1% Bovine Serum Albumin (BSA).[10][12]

  • Cell/Tissue Preparation: Prepare cells expressing CAIX or tissue homogenates.

  • Incubation: Incubate the prepared cells or tissues with increasing concentrations of radiolabeled this compound.

  • Determine Non-Specific Binding: In a parallel set of experiments, incubate the cells/tissues with the same concentrations of radiolabeled this compound in the presence of a high concentration of non-labeled this compound (e.g., 100-fold excess). This will block the specific binding, and the remaining signal will represent non-specific binding.[10]

  • Washing: After incubation, rapidly wash the samples with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification: Measure the radioactivity in the washed samples using a suitable counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to calculate the specific binding.[10]

Visualizations

DPI4452_Mechanism cluster_blood Bloodstream cluster_tumor CAIX-Expressing Tumor Cell cluster_off_target Off-Target Tissue (e.g., Stomach) cluster_clearance Clearance Radiolabeled_DPI4452 [177Lu]Lu-DPI-4452 or [68Ga]Ga-DPI-4452 CAIX CAIX Receptor Radiolabeled_DPI4452->CAIX Off_Target_CAIX Physiological CAIX Radiolabeled_DPI4452->Off_Target_CAIX Potential Off-Target Kidneys Renal Clearance Radiolabeled_DPI4452->Kidneys Rapid Elimination DPI4452_bound This compound Binding CAIX->DPI4452_bound Specific Binding Radiation Targeted Radiation (Therapy/Imaging) DPI4452_bound->Radiation Off_Target_Uptake Off-Target Uptake Off_Target_CAIX->Off_Target_Uptake Binding

Caption: Targeted binding and clearance pathway of radiolabeled this compound.

Troubleshooting_Workflow Start High Off-Target Uptake Observed Check_Purity 1. Check Radiochemical Purity (>95%?) Start->Check_Purity Optimize_Labeling Optimize Labeling Protocol (pH, Temp, Time) Check_Purity->Optimize_Labeling No Check_Integrity 2. Assess Peptide Integrity (Degradation?) Check_Purity->Check_Integrity Yes Optimize_Labeling->Check_Purity Improve_Storage Improve Storage Conditions Use Fresh Batches Check_Integrity->Improve_Storage Yes Review_Injection 3. Review Injection Technique (Consistent?) Check_Integrity->Review_Injection No Improve_Storage->Check_Integrity Standardize_Protocol Standardize Animal Handling and Injection Protocol Review_Injection->Standardize_Protocol No Consider_Buffer 4. Evaluate Formulation Buffer (Colloids/Hydrophobicity?) Review_Injection->Consider_Buffer Yes Standardize_Protocol->Review_Injection Modify_Buffer Filter Solution (0.22µm) Add Surfactant (e.g., Tween-20) Consider_Buffer->Modify_Buffer Yes End Reduced Off-Target Uptake Consider_Buffer->End No Modify_Buffer->Consider_Buffer

Caption: Logical workflow for troubleshooting high off-target uptake.

References

Optimizing injection dose of [177Lu]Lu-DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [177Lu]Lu-DPI-4452. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is [177Lu]Lu-DPI-4452 and what is its mechanism of action?

[177Lu]Lu-DPI-4452 is an investigational radiopharmaceutical agent used in targeted radionuclide therapy. [177Lu]Lu-DPI-4452 is a cyclic peptide, DPI-4452, that is chelated to the radioisotope Lutetium-177 ([177Lu]).[1] The peptide component, this compound, is designed to specifically bind to Carbonic Anhydrase IX (CAIX), a protein that is highly expressed on the surface of various cancer cells, particularly in hypoxic tumors such as clear cell renal cell carcinoma, pancreatic ductal adenocarcinoma, and colorectal cancer.[2][3]

The therapeutic mechanism of [177Lu]Lu-DPI-4452 is based on the targeted delivery of radiation. Upon intravenous administration, this compound targets and binds to CAIX-expressing tumor cells. The attached [177Lu] is a beta-emitting radionuclide, which delivers a high dose of localized radiation to the tumor cells, leading to DNA damage and subsequent cell death.[2] This targeted approach aims to maximize the anti-tumor effect while minimizing damage to healthy tissues.[2]

For diagnostic purposes, this compound can be labeled with Gallium-68 ([68Ga]) to create [68Ga]Ga-DPI-4452, which is used for positron emission tomography (PET) imaging to identify patients whose tumors express CAIX and are therefore likely to respond to [177Lu]Lu-DPI-4452 therapy.[2][4] This combination of a diagnostic and a therapeutic agent with the same targeting molecule is known as a "theranostic" approach.[5]

Q2: What are the key considerations for optimizing the injection dose of [177Lu]Lu-DPI-4452 in preclinical models?

Optimizing the injection dose of [177Lu]Lu-DPI-4452 in preclinical models is a critical step to determine the therapeutic window, balancing anti-tumor efficacy with potential toxicity. Key considerations include:

  • Tumor Model: The choice of tumor model is crucial. Xenograft models using human cancer cell lines with high CAIX expression, such as HT-29 (colorectal cancer) and SK-RC-52 (clear cell renal cell carcinoma), have been used in preclinical studies.[6] The level of CAIX expression in the tumor model will directly influence the uptake and retention of the radiopharmaceutical.

  • Dose-Escalation Studies: A dose-escalation study is recommended to identify the maximum tolerated dose (MTD) and to observe the dose-response relationship for both anti-tumor activity and toxicity. In preclinical mouse models, single doses of 33 MBq and 100 MBq, as well as fractionated doses of 3 x 33 MBq, have been investigated.[6][7]

  • Biodistribution Studies: Quantitative biodistribution studies are essential to understand the uptake and retention of [177Lu]Lu-DPI-4452 in the tumor and in major organs over time. This data is critical for dosimetry calculations to estimate the absorbed radiation dose in different tissues.[8]

  • Therapeutic Efficacy Assessment: Efficacy is typically assessed by measuring tumor growth inhibition over time compared to a vehicle control group.[6] Survival studies can also be conducted.

  • Toxicity Monitoring: Close monitoring of animal health is necessary. This includes regular body weight measurements, blood counts, and monitoring of kidney and liver function biomarkers.[5]

Q3: How is the optimal dose of [177Lu]Lu-DPI-4452 being determined in the ongoing clinical trial?

In the Phase I/II clinical trial (NCT05706129), the recommended Phase 2 dose (RP2D) of [177Lu]Lu-DPI-4452 is being determined in a dose-escalation phase (Part B).[3][9] This phase follows an imaging phase (Part A) where patients' tumors are assessed for CAIX expression using [68Ga]Ga-DPI-4452 PET scans.[9]

In Part B, eligible patients receive escalating doses of [177Lu]Lu-DPI-4452.[3] The dose escalation is guided by a Bayesian Logistic Regression model to assess dose-limiting toxicities (DLTs).[3] Patients are closely monitored for safety, and extensive pharmacokinetic (PK) and dosimetry assessments are performed to understand the radiation dose absorbed by the tumor and healthy organs.[3] The goal is to identify a dose that is both safe and shows preliminary signs of efficacy.[5] Once the RP2D is determined, it will be used in the dose-expansion phase (Part C) of the trial to further evaluate the anti-tumor activity of [177Lu]Lu-DPI-4452.[9]

Troubleshooting Guides

Issue 1: Low Tumor Uptake in Preclinical Imaging or Biodistribution Studies

Potential Cause Troubleshooting Steps
Low CAIX expression in the tumor model. Verify CAIX expression levels in your cell line or tumor model using methods like immunohistochemistry (IHC), Western blot, or flow cytometry. Select a cell line with confirmed high CAIX expression, such as HT-29 or SK-RC-52.[6]
Poor radiolabeling efficiency or stability. Ensure high radiochemical purity of [177Lu]Lu-DPI-4452 before injection. Perform quality control tests (e.g., radio-TLC or radio-HPLC) to confirm labeling efficiency and stability.
Suboptimal injection technique. Ensure accurate intravenous injection. Infiltration of the dose can lead to lower systemic circulation and reduced tumor uptake.
Competition with endogenous molecules. While less likely for a highly specific peptide, consider potential in vivo competition if unexpected biodistribution is observed.
Incorrect timing of imaging/biodistribution. Preclinical studies have shown that maximal tumor uptake can occur at early time points (e.g., 1-2 hours post-injection in mice).[6] Optimize the timing of your measurements based on the pharmacokinetic profile of the agent.

Issue 2: High Off-Target Radiation Dose to Healthy Organs

Potential Cause Troubleshooting Steps
Physiological expression of CAIX in healthy tissues. CAIX is known to be expressed in some healthy tissues, such as the gastrointestinal tract.[1] This is an inherent property of the target. Review preclinical biodistribution data to understand expected off-target uptake.[6]
Impaired renal clearance. Monitor renal function in animal models. Dehydration or kidney damage can affect the clearance of the radiopharmaceutical. Ensure animals are well-hydrated.
Instability of the radiolabeled peptide. In vivo de-chelation of [177Lu] can lead to its accumulation in non-target tissues like bone. Confirm the in vivo stability of your radiolabeled compound.

Data Presentation

Table 1: Preclinical Efficacy of [177Lu]Lu-DPI-4452 in Xenograft Models

Tumor ModelTreatment GroupTumor Growth InhibitionReference
HT-29 (Colorectal Cancer) Vehicle-[6]
[177Lu]Lu-DPI-4452 (33 MBq, single dose)Not significant[6]
[177Lu]Lu-DPI-4452 (100 MBq, single dose)Significant[6][7]
[177Lu]Lu-DPI-4452 (3 x 33 MBq, weekly)Significant, more sustained effect[6][7]
SK-RC-52 (Clear Cell Renal Cell Carcinoma) Vehicle-[6]
[177Lu]Lu-DPI-4452 (33 MBq, single dose)Significant[6]
[177Lu]Lu-DPI-4452 (100 MBq, single dose)Significant[6][7]
[177Lu]Lu-DPI-4452 (3 x 33 MBq, weekly)Significant, more sustained effect[6][7]

Table 2: Overview of the Phase I/II Clinical Trial Design for [177Lu]Lu-DPI-4452 (NCT05706129)

Trial PhasePrimary ObjectiveKey ActivitiesPatient Population
Part A (Imaging) Assess safety, tolerability, pharmacokinetics, and imaging characteristics of [68Ga]Ga-DPI-4452.Single IV injection of 185 MBq [68Ga]Ga-DPI-4452 followed by PET/CT imaging.Patients with unresectable locally advanced or metastatic ccRCC, CRC, or PDAC.[3][9]
Part B (Dose Escalation) Determine the recommended Phase 2 dose (RP2D) of [177Lu]Lu-DPI-4452.Sequential, escalating doses of [177Lu]Lu-DPI-4452 administered intravenously.Patients with CAIX-positive tumors identified in Part A.[3][9]
Part C (Dose Expansion) Evaluate the preliminary anti-tumor activity of [177Lu]Lu-DPI-4452 at the RP2D.Treatment with [177Lu]Lu-DPI-4452 at the RP2D.Cohorts of patients with CAIX-positive ccRCC, CRC, or PDAC.[3][9]

Experimental Protocols

Protocol 1: General Workflow for a Preclinical Efficacy Study of [177Lu]Lu-DPI-4452 in a Xenograft Mouse Model

This protocol is a generalized example based on published preclinical studies and should be adapted and optimized for specific experimental conditions.

G cluster_setup 1. Model Establishment cluster_treatment 2. Treatment Administration cluster_monitoring 3. Efficacy and Toxicity Monitoring cluster_endpoint 4. Study Endpoint cell_culture Culture CAIX-positive cancer cells (e.g., HT-29) implantation Subcutaneous implantation of cells into nude mice cell_culture->implantation tumor_growth Monitor tumor growth (e.g., caliper measurements) implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization radiolabeling Radiolabel this compound with [177Lu] randomization->radiolabeling qc Quality control of [177Lu]Lu-DPI-4452 radiolabeling->qc injection Intravenous injection of [177Lu]Lu-DPI-4452 or vehicle qc->injection tumor_measurement Regular tumor volume measurements injection->tumor_measurement body_weight Monitor body weight and clinical signs injection->body_weight blood_sampling Periodic blood sampling for hematology and biomarkers injection->blood_sampling euthanasia Euthanasia at predefined endpoint (e.g., tumor size) body_weight->euthanasia tissue_collection Tumor and organ collection for ex vivo analysis euthanasia->tissue_collection data_analysis Data analysis and statistical evaluation tissue_collection->data_analysis

Preclinical Efficacy Study Workflow

Mandatory Visualization

Signaling Pathway: Role of CAIX in the Tumor Microenvironment

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of Carbonic Anhydrase IX (CAIX).[10] CAIX is a transmembrane protein that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This enzymatic activity contributes to the acidification of the extracellular tumor microenvironment, which is associated with increased tumor cell survival, migration, and invasion.[2][11] [177Lu]Lu-DPI-4452 targets CAIX on the tumor cell surface, delivering localized radiation to disrupt these processes.

G cluster_cell Tumor Cell cluster_extracellular Extracellular Space (Acidic) cluster_therapy Therapeutic Intervention HIF HIF-1α (stabilized) CAIX_gene CAIX Gene (Transcription) HIF->CAIX_gene CAIX_protein CAIX Protein CAIX_gene->CAIX_protein CAIX_membrane CAIX CAIX_protein->CAIX_membrane Translocates to CO2 CO2 + H2O DNA_damage Localized Radiation -> DNA Damage -> Cell Death CAIX_membrane->DNA_damage Delivers H_HCO3 H+ + HCO3- CO2->H_HCO3 Catalysis Acidification Tumor Microenvironment Acidification H_HCO3->Acidification Lu_DPI [177Lu]Lu-DPI-4452 Lu_DPI->CAIX_membrane Binds to

CAIX-Mediated Tumor Acidification and Therapeutic Targeting

References

Overcoming rapid systemic elimination of DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPI-4452. This resource is designed for researchers, scientists, and drug development professionals working with this novel CAIX-targeting peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a first-in-class, cyclic peptide that demonstrates a high binding affinity for Carbonic Anhydrase IX (CAIX), a protein that is overexpressed in a variety of solid tumors, including clear cell renal cell carcinoma (ccRCC), colorectal cancer, and pancreatic ductal adenocarcinoma.[1][2][3] this compound contains a DOTA cage, which allows it to be chelated with radionuclides.[4][5][6] This makes it a "theranostic" agent, meaning it can be used for both diagnostic imaging and targeted radiotherapy. For imaging, it is typically labeled with Gallium-68 ([⁶⁸Ga]Ga-DPI-4452), and for therapeutic purposes, it is labeled with Lutetium-177 ([¹⁷⁷Lu]Lu-DPI-4452).[1][4]

Q2: Why is the rapid systemic elimination of this compound a concern for therapeutic applications?

A2: While rapid clearance is advantageous for diagnostic imaging, leading to high tumor-to-background contrast, it presents a significant challenge for therapeutic applications.[1][4] For [¹⁷⁷Lu]Lu-DPI-4452 to be effective, it needs to circulate in the body long enough to accumulate in the tumor tissue and deliver a sufficient radiation dose to kill cancer cells. Rapid systemic elimination reduces the therapeutic window and may limit the overall efficacy of the treatment. Over 80% of the total administered radioactivity of [⁶⁸Ga]Ga-DPI-4452 clears from the bloodstream within one hour in human subjects.[4]

Q3: What is the known pharmacokinetic profile of this compound?

A3: Preclinical and clinical studies have consistently shown that this compound is rapidly cleared from the systemic circulation.[7] In beagle dogs, the plasma half-life is approximately 0.38 hours.[5] This rapid elimination is a key characteristic to consider when designing experiments.

Troubleshooting Guides

Issue 1: Low therapeutic efficacy in vivo.

This could be directly related to the rapid systemic elimination of this compound.

  • Possible Cause 1: Insufficient tumor accumulation due to rapid clearance.

    • Troubleshooting Tip: While direct modifications to the this compound structure are not publicly documented, researchers can explore general strategies for extending peptide half-life. These include:

      • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance.[8][9] The size and structure of the PEG molecule can be optimized to balance extended circulation with retained binding affinity.[10][11][12]

      • Fusion to Albumin-Binding Moieties: Conjugating this compound to an albumin-binding domain or a lipid tail that binds to albumin can leverage the long half-life of serum albumin to prolong circulation.

      • Formulation Strategies: Investigating sustained-release formulations, such as encapsulation in nanoparticles or hydrogels, could provide a prolonged systemic exposure.

  • Possible Cause 2: Suboptimal dosing regimen.

    • Troubleshooting Tip: A fractionated dosing schedule may be more effective than a single high dose. Studies with [¹⁷⁷Lu]Lu-DPI-4452 in mouse models have shown that three once-weekly doses can result in significant tumor growth inhibition.[3]

Issue 2: Inconsistent results in preclinical models.
  • Possible Cause: Species-specific differences in CAIX binding.

    • Troubleshooting Tip: this compound has a significantly lower affinity for murine CAIX compared to human and canine CAIX.[7][13] Therefore, mouse models may not fully reflect the binding and uptake characteristics that would be observed in humans. The dog is considered a more relevant species for biodistribution studies.[7][13] When using murine models, it is crucial to use human tumor xenografts that express human CAIX.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and binding affinity data for this compound.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Plasma Half-life (hours)
Mouse0.70.28
Mouse5.50.47
Beagle Dog0.10.38

Data sourced from preclinical studies.

Table 2: Binding Affinity (Kd) of this compound to CAIX

CompoundTargetKd (nM)
This compound (uncomplexed)Human CAIX0.25
ⁿᵃᵗLu-DPI-4452Human CAIX0.16
ⁿᵃᵗGa-DPI-4452Human CAIX0.20

Data from in vitro binding assays.[3]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with ⁶⁸Ga or ¹⁷⁷Lu

This protocol provides a general guideline for the radiolabeling of the DOTA-conjugated peptide, this compound.

  • Preparation:

    • Ensure all vials and pipette tips are metal-free.

    • Prepare a reaction buffer of 0.1 M sodium acetate, pH 4.0-5.0.[14] The optimal pH for DOTA chelation is typically in this range.[15][16][17]

  • Reaction:

    • In a sterile, metal-free vial, dissolve 10-100 µg of this compound in the reaction buffer.

    • Add the desired amount of ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃ (typically 1-10 mCi) to the peptide solution.

    • Gently mix and incubate. Incubation times and temperatures vary by radionuclide. For ¹⁷⁷Lu, incubation at 80°C for 20 minutes is often sufficient, while other radionuclides may require higher temperatures or longer times.[15][16][17]

  • Quality Control:

    • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. A RCP of >95% is generally required for in vivo studies.

  • Purification (if necessary):

    • If the RCP is below 95%, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unreacted radionuclide.

Protocol 2: In Vivo Biodistribution Study

This protocol outlines the procedure for assessing the tissue distribution of radiolabeled this compound in a murine model.

  • Animal Model:

    • Use healthy, adult mice (e.g., BALB/c nude), 4-6 weeks old, bearing human tumor xenografts expressing CAIX.

  • Dose Preparation and Administration:

    • Dilute the purified, radiolabeled this compound in sterile saline to the desired concentration.

    • Administer a known amount of the radiolabeled compound (typically 10-20 µCi for imaging studies) via intravenous injection.[18]

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a group of mice (n=3-5 per group).[18]

    • Collect blood and major organs of interest.

  • Data Collection and Analysis:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the results and express them as the percentage of the injected dose per gram of tissue (%ID/g).[18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation peptide This compound Peptide Synthesis and DOTA Conjugation radiolabeling Radiolabeling with ⁶⁸Ga or ¹⁷⁷Lu peptide->radiolabeling qc Quality Control (RCP > 95%) radiolabeling->qc spr Surface Plasmon Resonance (Binding Affinity) qc->spr cell_binding Cell Binding Assays (Specificity) qc->cell_binding pk Pharmacokinetic Studies (Blood Sampling) qc->pk biodist Biodistribution Studies (Tissue Harvesting) pk->biodist imaging PET/SPECT Imaging biodist->imaging

General experimental workflow for this compound.

troubleshooting_workflow cluster_solutions1 Strategies to Extend Half-Life start Low Therapeutic Efficacy cause1 Rapid Systemic Elimination start->cause1 cause2 Suboptimal Dosing start->cause2 solution1a PEGylation cause1->solution1a solution1b Albumin Binding cause1->solution1b solution1c Sustained-Release Formulation cause1->solution1c solution2 Fractionated Dosing cause2->solution2

Troubleshooting low therapeutic efficacy.

References

DPI-4452 Technical Support Center: Best Practices for Handling, Storage, and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPI-4452, a CAIX-targeting cyclic peptide. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with the proper handling, storage, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a first-in-class cyclic peptide that specifically targets Carbonic Anhydrase IX (CAIX), a protein highly expressed in various solid tumors, including clear cell renal cell carcinoma.[1][2][3][4] It contains a DOTA cage, which allows for chelation with radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) for diagnostic imaging (PET-CT) and targeted radiotherapy, respectively.[1][2][3][5][6]

Q2: What are the physical and chemical properties of this compound?

While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following information has been compiled from vendor data and scientific literature:

PropertyValueSource
Molecular Formula C₉₂H₁₃₂N₂₂O₂₉S₃MedChemExpress
Molecular Weight 2106.36 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Purity >98% (typical)MedChemExpress
Solubility 50 mg/mL in DMSO (requires sonication)MedChemExpress

Q3: How should I store lyophilized this compound powder?

Proper storage of lyophilized this compound is critical to maintain its stability and integrity. The following storage conditions are recommended:

Storage ConditionDuration
-80°C Up to 2 years
-20°C Up to 1 year

Key Storage Practices:

  • Store in a tightly sealed container to prevent moisture absorption, as peptides are often hygroscopic.

  • Protect from light.

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.

Q4: How should I store this compound solutions?

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. If you must store this compound in solution, follow these guidelines:

Storage ConditionDuration
-80°C Up to 6 months
-20°C Up to 1 month

Key Solution Storage Practices:

  • Prepare aliquots of single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Use sterile, nuclease-free tubes and buffers.

  • If possible, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Experimental Protocols and Handling

General Safety Precautions

When handling this compound powder or solutions, adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the lyophilized powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol provides a general method for dissolving this compound in DMSO to create a stock solution.

Materials:

  • Lyophilized this compound

  • Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortexer

  • Water bath sonicator

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of 21.06 mg/mL). A common practice is to start with a high concentration stock, such as 50 mg/mL.

  • Gently vortex the tube to mix.

  • Place the tube in a water bath sonicator and sonicate for several minutes. The solution should become clear. Avoid excessive heating of the sample.

  • Once fully dissolved, the stock solution can be used immediately or aliquoted for storage at -20°C or -80°C.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps Equilibrate Equilibrate this compound to Room Temperature Centrifuge Centrifuge Vial Equilibrate->Centrifuge Weigh Weigh Peptide Centrifuge->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Gently Vortex Add_DMSO->Vortex Sonicate Sonicate in Water Bath Vortex->Sonicate Use_or_Aliquot Use Immediately or Aliquot Sonicate->Use_or_Aliquot Store Store at -20°C or -80°C Use_or_Aliquot->Store

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting Guide

Issue 1: Lyophilized this compound powder appears clumpy or has reduced in volume.

  • Potential Cause: Moisture absorption. Peptides are often hygroscopic and can absorb water from the air if not stored properly.

  • Solution:

    • Always allow the vial to reach room temperature in a desiccator before opening.

    • Minimize the time the vial is open to the atmosphere.

    • Store the vial in a desiccator, even when at the recommended low temperatures.

    • For accurate concentration calculations, it is best to use a fresh, properly stored vial.

Issue 2: this compound is not fully dissolving in DMSO.

  • Potential Cause 1: Insufficient sonication.

    • Solution: Continue to sonicate in a water bath for longer intervals. Ensure the solution does not overheat.

  • Potential Cause 2: Old or hydrated DMSO.

    • Solution: Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of peptides.

  • Potential Cause 3: Concentration is too high.

    • Solution: While the reported solubility is 50 mg/mL, it is advisable to start with a slightly lower concentration if you encounter issues.

Issue 3: Precipitation is observed when diluting the DMSO stock solution in an aqueous buffer.

  • Potential Cause: The peptide is crashing out of solution due to its hydrophobic nature.

  • Solution:

    • Add the DMSO stock solution dropwise to the aqueous buffer while gently stirring.

    • Avoid a large, rapid change in solvent polarity.

    • The final concentration of DMSO in your experimental medium should be as low as possible (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts and cytotoxicity.

Issue 4: Inconsistent results in biological assays.

  • Potential Cause 1: Peptide degradation. Repeated freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.

  • Potential Cause 2: Oxidation. If the peptide contains susceptible residues, exposure to air can cause oxidation.

    • Solution: When preparing solutions, consider using degassed buffers. Purging aliquots with an inert gas before freezing can also help.

  • Potential Cause 3: Adsorption to plasticware. Hydrophobic peptides can sometimes adsorb to the surface of plastic tubes, leading to a lower effective concentration.

    • Solution: Consider using low-adhesion microcentrifuge tubes for storing and diluting your peptide solutions.

G cluster_observe Observation cluster_cause Potential Causes cluster_solution Solutions Inconsistent_Results Inconsistent Experimental Results Degradation Peptide Degradation Inconsistent_Results->Degradation due to Oxidation Oxidation Inconsistent_Results->Oxidation due to Adsorption Adsorption to Plastic Inconsistent_Results->Adsorption due to Aliquot Aliquot Stock Solution (Single-Use) Degradation->Aliquot mitigated by Inert_Gas Use Degassed Buffers/ Inert Gas Oxidation->Inert_Gas mitigated by Low_Adhesion_Tubes Use Low-Adhesion Tubes Adsorption->Low_Adhesion_Tubes mitigated by

Caption: Troubleshooting inconsistent experimental results.

This technical support guide provides a starting point for working with this compound. For specific experimental applications, further optimization may be required. Always refer to relevant literature and institutional safety guidelines.

References

Technical Support Center: DPI-4452 and Carbonic Anhydrase IX (CAIX)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DPI-4452, with a particular focus on addressing its low affinity for murine Carbonic Anhydrase IX (CAIX).

Troubleshooting Guide

Researchers using this compound in murine models may encounter challenges due to its differential affinity for human versus mouse CAIX. This guide provides a structured approach to troubleshoot common issues and ensure the successful design and interpretation of experiments.

Issue: Lack of Efficacy or Unexpected Results in a Murine Model

If you are observing a lack of anti-tumor effect or inconsistent results with this compound in a mouse model, several factors related to its low affinity for murine CAIX (mCAIX) should be considered.

Troubleshooting Workflow

start Start: Unexpected Results with This compound in Murine Model check_model 1. Verify Experimental Model: - Human tumor xenograft? - CAIX expression in tumor tissue? start->check_model check_affinity 2. Confirm Target Engagement: - Autoradiography or biodistribution study with radiolabeled this compound in tumor tissue. check_model->check_affinity Model is appropriate troubleshoot_model Troubleshooting: - Use a human tumor cell line with confirmed high CAIX expression. - Consider a different xenograft model. check_model->troubleshoot_model Model is NOT appropriate troubleshoot_affinity Troubleshooting: - Optimize this compound dose and treatment schedule. - Ensure proper administration of the compound. check_affinity->troubleshoot_affinity Target engagement is low consider_alternatives 3. Evaluate Alternative Strategies: - Is the therapeutic goal to target host mCAIX? - Consider humanized mouse models expressing human CAIX. check_affinity->consider_alternatives Target engagement confirmed troubleshoot_model->check_model troubleshoot_affinity->check_affinity alternative_compounds Outcome: - Select an alternative CAIX inhibitor with proven efficacy in murine models (e.g., SLC-0111, acetazolamide). consider_alternatives->alternative_compounds Goal is to target host mCAIX proceed_with_caution Outcome: - Proceed with the xenograft model, understanding that the therapeutic effect is limited to the human tumor. consider_alternatives->proceed_with_caution Goal is to target human tumor CAIX end End: Refined Experimental Design alternative_compounds->end proceed_with_caution->end

A troubleshooting workflow for unexpected results with this compound in murine models.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show low affinity for murine CAIX?

A1: this compound is a cyclic peptide that was specifically designed and optimized for high-affinity binding to human CAIX (hCAIX).[1][2] Differences in the amino acid sequence and three-dimensional structure of the binding pocket between human and murine CAIX likely account for the observed lower binding affinity of this compound for the murine ortholog.

Q2: Can I still use this compound in mouse models for preclinical studies?

A2: Yes, this compound is frequently and successfully used in preclinical mouse models. The key is to use a human tumor xenograft model.[1][2] In this setup, human cancer cells expressing hCAIX are implanted into immunodeficient mice. This compound will effectively bind to the hCAIX on the tumor cells, allowing for the evaluation of its anti-tumor efficacy on the human-derived cancer.[1][2] Its low affinity for the mouse's own CAIX is actually an advantage in this context, as it minimizes potential off-target effects on the host's tissues.

Q3: What are the binding affinities of this compound for human versus murine CAIX?

A3: The following table summarizes the available quantitative data on the binding affinity of this compound and its derivatives for human and murine CAIX.

Compound/ComplexTargetAssay TypeAffinity Metric (Kd)Reference
This compound (free peptide)Human CAIXSurface Plasmon Resonance0.25 nM[2]
natLu-DPI-4452Human CAIXSurface Plasmon Resonance0.16 nM[2]
natGa-DPI-4452Human CAIXSurface Plasmon Resonance0.20 nM[2]
111In-DPI-4452Human CAIXCell-based Radioligand Binding0.3 nM
111In-DPI-4452Murine CAIXCell-based Radioligand Binding63 nM

Q4: What should I do if my research requires targeting murine CAIX?

A4: If your experimental goals necessitate the inhibition of murine CAIX, this compound may not be the optimal tool. In this scenario, you have two primary options:

  • Use an alternative CAIX inhibitor with proven efficacy against murine CAIX. Several small molecule inhibitors, such as acetazolamide (B1664987) and SLC-0111, have demonstrated activity in murine models.[3][4]

  • Utilize a humanized mouse model. These are genetically engineered mice where the murine CAIX gene has been replaced with its human counterpart. This allows for the in vivo evaluation of this compound's effect on a "humanized" target within a murine physiological context.

Q5: How does CAIX inhibition affect tumor cells?

A5: Carbonic Anhydrase IX is a key enzyme involved in maintaining pH homeostasis in cancer cells, particularly under hypoxic conditions. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX helps to maintain a neutral intracellular pH while contributing to an acidic tumor microenvironment. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of CAIX disrupts this pH regulation, leading to intracellular acidification, which can induce apoptosis and inhibit cell proliferation and invasion.

cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_out CO2 H_out H+ invasion Invasion & Metastasis H_out->invasion HCO3_out HCO3- CAIX CAIX H2CO3 H2CO3 CAIX->H2CO3 CO2_in CO2 CO2_in->H2CO3 + H2O H2O H2O H_in H+ H2CO3->H_in HCO3_in HCO3- H2CO3->HCO3_in H_in->H_out pH_regulation pH Homeostasis (Neutral Intracellular pH) H_in->pH_regulation HCO3_in->HCO3_out proliferation Proliferation pH_regulation->proliferation DPI4452 This compound DPI4452->CAIX Binds to hCAIX inhibition Inhibition

The role of CAIX in tumor pH regulation and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to assess the binding and efficacy of CAIX inhibitors. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To quantitatively measure the binding affinity (Kd) of this compound to recombinant human and murine CAIX.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human CAIX and murine CAIX proteins

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the recombinant CAIX protein (human or murine) diluted in immobilization buffer to allow for covalent coupling to the chip surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the this compound solutions over the immobilized CAIX surface at a constant flow rate, starting with the lowest concentration.

    • Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.

  • Data Analysis:

    • The binding events are monitored in real-time as a change in resonance units (RU).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 2: Cell-Based CAIX Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity of this compound to CAIX expressed on the surface of cells.

Materials:

  • Cells expressing either human or murine CAIX (e.g., transfected CHO cells or CAIX-positive cancer cell lines)

  • Radiolabeled this compound (e.g., 111In-DPI-4452)

  • Unlabeled this compound

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well plates

  • Gamma counter

Methodology:

  • Cell Plating: Seed the CAIX-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Competition Binding:

    • Prepare serial dilutions of unlabeled this compound.

    • Add a constant, low concentration of radiolabeled this compound to all wells.

    • Add the different concentrations of unlabeled this compound to the wells. Include wells with only radiolabeled ligand (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).

    • Incubate at 4°C for a defined period to reach equilibrium.

  • Washing: Wash the cells multiple times with cold binding buffer to remove unbound ligand.

  • Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of the unlabeled this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of CAIX-expressing cancer cells.

Materials:

  • CAIX-positive cancer cell line (e.g., HT-29)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Plating: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

References

Minimizing radiation exposure during DPI-4452 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPI-4452. The information herein is intended to help minimize radiation exposure and address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it radiolabeled?

A1: this compound is a cyclic peptide that demonstrates a high affinity and selectivity for carbonic anhydrase IX (CAIX), a protein that is overexpressed in many types of cancer cells, particularly in hypoxic tumors.[1][2] It is a "theranostic" agent, meaning it can be used for both diagnostic imaging and targeted radiotherapy.[3][4] For these purposes, this compound is radiolabeled with specific isotopes.

  • For Diagnostic Imaging (PET Scans): this compound is labeled with Gallium-68 (⁶⁸Ga). The resulting [⁶⁸Ga]Ga-DPI-4452 allows for non-invasive visualization of CAIX-expressing tumors using Positron Emission Tomography (PET).[4][5]

  • For Radiotherapy: this compound is labeled with Lutetium-177 (¹⁷⁷Lu). The resulting [¹⁷⁷Lu]Lu-DPI-4452 delivers a targeted dose of therapeutic beta radiation directly to the cancer cells, minimizing damage to surrounding healthy tissue.[3][4]

Q2: What are the primary radiation emissions from ⁶⁸Ga and ¹⁷⁷Lu that I should be concerned about?

A2: Gallium-68 is a positron emitter, which results in the generation of high-energy gamma rays (511 keV) upon positron-electron annihilation. It also has beta emissions.[6] Lutetium-177 is primarily a beta emitter with some associated gamma radiation.[7] Both isotopes require careful handling to minimize external and internal radiation exposure.

Q3: What is the ALARA principle and how does it apply to my this compound experiments?

A3: ALARA stands for "As Low As Reasonably Achievable" and is a fundamental principle of radiation safety.[8][9] It means taking every reasonable precaution to minimize radiation doses to yourself and others. In the context of this compound experiments, this involves three key factors:

  • Time: Minimize the time spent in close proximity to the radioactive material. Plan your experiments efficiently to reduce handling times.[8][10]

  • Distance: Maximize your distance from the radioactive source. The intensity of radiation decreases significantly with distance.[8] Use tongs or other remote handling tools whenever possible.[10]

  • Shielding: Use appropriate shielding materials to block or absorb the radiation.[8][10]

II. Troubleshooting Guides

Radiolabeling Issues

Q4: My radiolabeling efficiency with [⁶⁸Ga]Ga-DPI-4452 or [¹⁷⁷Lu]Lu-DPI-4452 is low. What are the common causes and how can I troubleshoot this?

A4: Low radiolabeling efficiency is a common issue in the preparation of radiopharmaceuticals. Here are some potential causes and their solutions:

Potential Cause Troubleshooting Steps
Incorrect pH The optimal pH for radiolabeling DOTA-peptides like this compound is typically between 3.5 and 5.0.[1][9][11] A pH outside this range can significantly hinder the reaction. Verify the pH of your reaction mixture using a calibrated pH meter.
Metal Ion Impurities Trace metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in your reagents or radionuclide eluate can compete with ⁶⁸Ga or ¹⁷⁷Lu for the DOTA chelator.[1][9] Use high-purity, metal-free water and reagents. Consider pre-purifying the radionuclide eluate using a cation exchange cartridge.[9]
Suboptimal Temperature and Incubation Time The required temperature and incubation time vary depending on the radionuclide. For ⁶⁸Ga, heating at 90-100°C for 5-15 minutes is common.[9] For ¹⁷⁷Lu, incubation at 80-100°C for 20-30 minutes is often sufficient.[1][12] Optimize these parameters for your specific setup.
Peptide Concentration and Integrity An insufficient amount of the this compound precursor can lead to lower yields.[1][9] Ensure you are using the correct concentration. Also, verify the integrity of your peptide, as degradation can impair its ability to chelate the radionuclide.
Radiolysis High levels of radioactivity can cause the peptide to degrade. Adding a radical scavenger, such as ascorbic acid or gentisic acid, to the reaction mixture can help prevent this.[1][13]
Radiation Safety and Contamination Control

Q5: What are the signs of a radioactive spill and what is the correct procedure for decontamination?

A5: A radioactive spill may not be visible. Therefore, it is crucial to regularly monitor your work area with a survey meter.[14][15] If a spill occurs:

  • Alert: Immediately notify everyone in the area.[10][14]

  • Contain: Cover the spill with absorbent paper to prevent it from spreading.[10][14]

  • Isolate: Cordon off the affected area.[10]

  • Decontaminate:

    • Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[10][14]

    • Working from the outside in, clean the area with a suitable decontamination solution. For ¹⁷⁷Lu-PSMA (a similar peptide), water and commercial decontamination solutions have been shown to be effective.[2]

    • Place all contaminated materials in a designated radioactive waste container.[14]

  • Survey: After cleaning, monitor the area with a survey meter to ensure all contamination has been removed.[14]

  • Report: Report the incident to your institution's Radiation Safety Officer (RSO).[10]

Q6: What should I do in the case of personal contamination?

A6: In the event of personal contamination:

  • Remove Contaminated Clothing: Carefully remove any contaminated clothing to prevent further skin contact.[14][15]

  • Wash Affected Area: Wash the contaminated skin gently with lukewarm water and mild soap. Avoid harsh scrubbing, which can damage the skin and increase absorption.[14][15]

  • Seek Medical Attention: Contact your RSO and seek medical advice immediately.

III. Experimental Protocols and Data

Radiation Shielding Recommendations

Proper shielding is critical for minimizing radiation exposure. The choice of shielding material and its thickness depends on the radionuclide and its activity.

Radionuclide Primary Emissions Recommended Shielding Half-Value Layer (HVL) in Lead
Gallium-68 (⁶⁸Ga) Positrons (leading to 511 keV gamma rays), BetaHigh-density materials like lead or tungsten are necessary for gamma shielding.[6][10] Plastic (e.g., acrylic) can be used for beta shielding.[6][15]~6 mm[6]
Lutetium-177 (¹⁷⁷Lu) Beta, GammaLead or tungsten-containing materials are effective.[8][16] Thicker plastic can also provide some shielding.[8]~0.5 mm[8]
Radioactive Waste Disposal

Radioactive waste from this compound experiments must be managed according to institutional and regulatory guidelines. A key consideration for ¹⁷⁷Lu waste is the presence of the long-lived impurity, ¹⁷⁷ᵐLu (half-life of 160.4 days).[17][18]

Radionuclide Half-life Primary Waste Form Disposal Considerations
Gallium-68 (⁶⁸Ga) 68 minutesShort-lived liquid and solid wasteDue to its short half-life, waste can typically be stored for decay (approximately 10 half-lives) until it reaches background radiation levels, and then disposed of as regular waste.[15]
Lutetium-177 (¹⁷⁷Lu) 6.7 daysLiquid and solid waste, potentially containing biological materialThe presence of ¹⁷⁷ᵐLu requires long-term storage for decay, which can be up to 3-5 years for some waste streams to reach clearance levels.[17][18] Waste should be segregated based on its potential ¹⁷⁷ᵐLu content.[19]
Experimental Protocol: Radiolabeling of this compound with ⁶⁸Ga

This is a generalized protocol and should be adapted based on specific laboratory conditions and reagents.

  • Preparation:

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[8]

    • Prepare a reaction buffer (e.g., sodium acetate) to maintain a pH between 3.5 and 4.5.[8][9]

    • Dissolve the this compound precursor in the reaction buffer.

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate to the vial containing the this compound precursor and buffer.

    • Incubate the reaction mixture at 90-100°C for 5-15 minutes.[9]

  • Quality Control:

    • Determine the radiochemical purity using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[8]

    • The final product should have a radiochemical purity of >95%.[20]

Experimental Protocol: In Vivo Murine Studies with [¹⁷⁷Lu]Lu-DPI-4452

This protocol is based on preclinical studies in xenograft mouse models.

  • Animal Model: Use immunodeficient mice with subcutaneously implanted CAIX-positive human tumors (e.g., HT-29 or SK-RC-52).[3]

  • Dose Preparation: Prepare the [¹⁷⁷Lu]Lu-DPI-4452 as per the radiolabeling protocol and dilute to the desired concentration.

  • Administration: Administer the radiopharmaceutical via intravenous injection. Doses used in preclinical studies have ranged from 33 MBq to 100 MBq.[3]

  • Imaging and Biodistribution:

    • Perform SPECT/CT imaging at various time points (e.g., 4 hours post-injection) to assess tumor uptake and biodistribution.[21]

    • At the end of the study, euthanize the animals and collect tissues of interest to determine the percentage of injected dose per gram of tissue (%ID/g).

  • Therapeutic Efficacy:

    • Monitor tumor volume and body weight regularly.[3]

    • Compare tumor growth in treated animals to a vehicle-treated control group.

IV. Visualizations

CAIX Activation and this compound Action Pathway cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cell Surface Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Induces HIF-1 Complex HIF-1 Complex HIF-1α Stabilization->HIF-1 Complex Forms CA9 Gene Transcription CA9 Gene Transcription HIF-1 Complex->CA9 Gene Transcription Activates CAIX Protein CAIX Protein CA9 Gene Transcription->CAIX Protein Translates to pH Regulation pH Regulation CAIX Protein->pH Regulation Catalyzes Cell Migration Cell Migration pH Regulation->Cell Migration Promotes This compound This compound This compound->CAIX Protein Binds to

Caption: Signaling pathway of CAIX expression and this compound targeting.

This compound Experimental Workflow Radionuclide Elution Radionuclide Elution Radiolabeling Radiolabeling Radionuclide Elution->Radiolabeling This compound Precursor This compound Precursor This compound Precursor->Radiolabeling Quality Control Quality Control Radiolabeling->Quality Control >95% Purity? In Vivo Administration In Vivo Administration Quality Control->In Vivo Administration Imaging/Therapy Imaging/Therapy In Vivo Administration->Imaging/Therapy

Caption: General experimental workflow for radiolabeled this compound.

References

Interpreting unexpected biodistribution of DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPI-4452. The content addresses potential questions and unexpected findings related to the biodistribution of this Carbonic Anhydrase IX (CAIX)-targeting theranostic agent.

Frequently Asked Questions (FAQs)

Q1: What is the expected biodistribution of this compound in preclinical and clinical settings?

A1: this compound is a cyclic peptide that targets Carbonic Anhydrase IX (CAIX), a protein highly expressed in various tumors and in certain healthy tissues.[1][2][3] The expected biodistribution pattern, therefore, shows high uptake in CAIX-expressing tumors, such as clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma.[1][2] In healthy tissues, the highest sustained uptake is observed in the stomach and small intestine, which is consistent with known CAIX expression in these organs.[1][2][4] Early time points after administration also show significant radioactivity in the bladder due to renal elimination.[1][4]

Q2: Why is there high uptake of this compound in the stomach and small intestine? Is this an unexpected finding?

A2: High uptake in the stomach and small intestine is an expected finding and is consistent with the known physiological expression of CAIX in these organs.[1][2][4] This should not be considered an "off-target" effect but rather "on-target" binding in non-tumorous tissue. In human studies, the organs receiving the highest absorbed radiation doses were the stomach wall, small intestine wall, and gallbladder wall.[5][6]

Q3: We observed low tumor uptake in our mouse model. What could be the reason?

A3: Several factors could contribute to lower-than-expected tumor uptake in a mouse model. One critical factor is the species-specific affinity of this compound. In vitro studies have shown that this compound has a significantly lower affinity for murine (mouse) CAIX compared to human and canine CAIX.[1][2] Therefore, if you are using a mouse model with murine CAIX, the tracer uptake might be suboptimal. For biodistribution studies of this compound, beagle dogs are considered a more relevant species due to the comparable affinity for canine and human CAIX.[1][2] For tumor uptake studies, human xenograft mouse models (e.g., with HT-29 or SK-RC-52 cells) are appropriate as the tumors express human CAIX.[1][2]

Q4: Is high kidney uptake expected? How can we interpret renal accumulation?

A4: this compound is rapidly eliminated from the systemic circulation, primarily through renal excretion.[1][7] Therefore, early after injection, significant radioactivity in the bladder is normal.[1] However, sustained high uptake in the kidneys themselves is generally low.[1][2] Preclinical and clinical studies have reported remarkably low kidney uptake compared to tumor uptake, resulting in favorable tumor-to-kidney ratios.[1][4][8] If you observe unexpectedly high and sustained renal uptake, it could be related to issues with the radiolabeling procedure, leading to the presence of unbound radionuclide which may have different clearance characteristics.

Troubleshooting Guide: Interpreting Unexpected Biodistribution

Issue 1: Higher than expected uptake in non-target organs (e.g., liver, bone marrow).

  • Possible Cause 1: Purity of the radiolabeled compound. Impurities or unbound radionuclides (e.g., free 68Ga, 177Lu, or 111In) can lead to altered biodistribution, including increased liver and bone marrow uptake.

    • Troubleshooting Step: Ensure rigorous quality control of the radiolabeled this compound to confirm high radiochemical purity before injection.

  • Possible Cause 2: Off-target binding. While this compound has shown high selectivity for CAIX with no significant interaction in a panel of 55 off-targets, the possibility of unforeseen interactions in a specific model cannot be entirely ruled out.[1][9]

    • Troubleshooting Step: Review the literature for any known off-target interactions of similar peptides in your specific experimental model. Consider performing competitive binding studies with an excess of non-radiolabeled this compound to confirm if the uptake is specific.

Issue 2: Inconsistent tumor uptake between different studies or animal models.

  • Possible Cause 1: Variation in CAIX expression. The level of CAIX expression can vary significantly between different tumor models and even within the same tumor type. CAIX expression is often induced by hypoxia.[2][5]

    • Troubleshooting Step: Confirm the CAIX expression levels in your tumor model using immunohistochemistry (IHC) or other methods. Ensure that the tumor microenvironment (e.g., hypoxia) is conducive to CAIX expression.

  • Possible Cause 2: Animal model selection. As mentioned in the FAQs, the affinity of this compound for murine CAIX is low.[1][2]

    • Troubleshooting Step: Use human tumor xenograft models in immunodeficient mice (e.g., Swiss nude mice with HT-29 or SK-RC-52 cells) for evaluating tumor-specific uptake.[1] For studying the biodistribution in healthy organs, beagle dogs are a more suitable model.[1][2]

Data Presentation

Table 1: In Vitro Binding Affinity of this compound to CAIX

LigandTargetDissociation Constant (KD) (nM)
This compound (uncomplexed)Human CAIX0.25
natGa-DPI-4452Human CAIX0.20
natLu-DPI-4452Human CAIX0.16
natLu-DPI-4452Other Carbonic Anhydrases (IV, XII, XIV)>2000

Data sourced from preclinical studies.[8]

Table 2: Biodistribution of [68Ga]Ga-DPI-4452 in Patients with ccRCC (1-hour post-injection)

Organ/TissueMean Standardized Uptake Value (SUVmax)
Tumor Lesions (n=36)64.6 (range: 6.8 - 211.6)
KidneysLow Activity
LiverLow Activity
Bone MarrowLow Activity

Data from a first-in-human study.[7][10]

Table 3: Estimated Absorbed Radiation Doses in Humans from [68Ga]Ga-DPI-4452

OrganAbsorbed Dose (mGy/MBq)
Stomach Wall0.33
Small Intestine Wall0.33
Gallbladder Wall0.21
Whole Body (Effective Dose, mSv/MBq)0.06

Dosimetry estimates from a first-in-human study.[5]

Experimental Protocols

1. Radiolabeling of this compound with Gallium-68 ([68Ga]Ga-DPI-4452)

  • Materials: this compound peptide with a DOTA chelator, Gallium-68 generator, appropriate buffers.

  • Procedure:

    • Elute 68Ga from a 68Ge/68Ga generator.

    • Add the 68Ga eluate to a vial containing the this compound peptide.

    • Incubate the reaction mixture at an optimized temperature and time to facilitate chelation.

    • Perform quality control using methods like HPLC to determine radiochemical purity.

  • Reference: This is a generalized protocol; specific details can be found in clinical trial documentation (NCT05706129).[7]

2. Animal Biodistribution Studies (Xenograft Mouse Model)

  • Animal Model: Female Swiss nude mice.[1]

  • Tumor Cell Implantation: Subcutaneously inject 2 x 106 to 5 x 106 human tumor cells (e.g., HT-29 CRC or SK-RC-52 ccRCC) into the flank of each mouse.[1]

  • Radiotracer Administration: Once tumors reach a suitable size, intravenously inject the radiolabeled this compound (e.g., [111In]In-DPI-4452, [68Ga]Ga-DPI-4452, or [177Lu]Lu-DPI-4452).[1][4]

  • Imaging: Perform SPECT/CT or PET/CT imaging at various time points post-injection (e.g., 1, 2, 4, 24, 48 hours).[1][4]

  • Data Analysis: Quantify radioactivity uptake in tumors and major organs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[9]

3. Immunohistochemistry for CAIX Expression

  • Tissue Samples: Formalin-fixed, paraffin-embedded tumor and healthy tissue microarrays.[9]

  • Antibody: Use a validated anti-CAIX antibody (e.g., clone M75).[9]

  • Staining: Perform standard immunohistochemical staining procedures.

  • Scoring: A pathologist scores the staining intensity and percentage of positive cells to determine the level of CAIX expression.[9]

Visualizations

DPI4452_Signaling_Pathway Simplified this compound Mechanism of Action cluster_tumor_cell CAIX-Expressing Tumor Cell DPI4452 Radiolabeled this compound (e.g., with 177Lu or 68Ga) CAIX Carbonic Anhydrase IX (CAIX) (Transmembrane Protein) DPI4452->CAIX Targets Binding Specific Binding CAIX->Binding Forms Complex Radiation Localized Radiation Delivery Binding->Radiation Tumor_Effect Tumor Imaging (PET/SPECT) or Therapeutic Effect (Cell Damage) Radiation->Tumor_Effect

Caption: Mechanism of this compound targeting CAIX on tumor cells.

Experimental_Workflow General Workflow for Preclinical Biodistribution Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Radiolabeling Radiolabeling of this compound (e.g., with 68Ga, 177Lu) QC Quality Control (Radiochemical Purity) Radiolabeling->QC Injection Intravenous Injection of Radiolabeled this compound QC->Injection Animal_Model Tumor Xenograft Model (e.g., HT-29 in nude mice) Animal_Model->Injection Imaging PET/CT or SPECT/CT Imaging (at multiple time points) Injection->Imaging Quantification Quantification of Radioactivity in Tumors and Organs (%ID/g) Imaging->Quantification Ratio Calculation of Tumor-to-Organ Ratios Quantification->Ratio

Caption: Workflow for a typical preclinical biodistribution study of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Tumor Uptake Start Low Tumor Uptake Observed Check_CAIX Is CAIX expression confirmed in the tumor model? Start->Check_CAIX Check_Species Is the animal model appropriate? (Human xenograft vs. murine model) Check_CAIX->Check_Species Yes Confirm_CAIX Action: Confirm CAIX expression (e.g., via IHC) Check_CAIX->Confirm_CAIX No Check_Purity Was the radiochemical purity of the tracer confirmed? Check_Species->Check_Purity Yes Use_Xenograft Action: Use a human tumor xenograft model Check_Species->Use_Xenograft No Improve_QC Action: Improve radiolabeling QC Check_Purity->Improve_QC No Re_evaluate Re-evaluate Experiment Check_Purity->Re_evaluate Yes Confirm_CAIX->Re_evaluate Use_Xenograft->Re_evaluate Improve_QC->Re_evaluate

Caption: Decision tree for troubleshooting low tumor uptake of this compound.

References

Addressing minimal internalization of DPI-4452 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPI-4452. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a particular focus on its characteristic minimal internalization in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a cyclic peptide designed as a high-affinity and selective ligand for Carbonic Anhydrase IX (CAIX).[1][2][3] CAIX is a transmembrane protein that is highly expressed in a variety of solid tumors, often in response to hypoxic conditions, and has limited expression in normal tissues, making it an attractive target for cancer diagnostics and therapeutics.[2][4][5]

Q2: I am observing very low uptake of this compound in my CAIX-expressing cancer cell line. Is this expected?

A2: Yes, this is an expected and documented characteristic of this compound. Preclinical studies have shown that this compound exhibits minimal internalization after binding to CAIX on the cell surface.[6] This behavior is consistent with other small molecule ligands targeting CAIX.[6] Therefore, low intracellular accumulation is not necessarily indicative of an experimental error.

Q3: Why does this compound exhibit minimal internalization?

A3: The minimal internalization of this compound is believed to be a feature of its interaction with its target, Carbonic Anhydrase IX. While some antibodies targeting CAIX can induce receptor-mediated endocytosis, small molecule and peptide ligands often do not trigger efficient internalization.[6][7] The exact mechanisms are still under investigation, but it is thought that the binding of smaller ligands may not be sufficient to induce the conformational changes in CAIX required for endocytosis.

Q4: If this compound is not internalized, how does it exert its therapeutic effect when used as a radiolabeled conjugate (e.g., 177Lu-DPI-4452)?

A4: When conjugated to a therapeutic radionuclide like Lutetium-177, this compound's efficacy relies on the targeted delivery of radiation to the tumor microenvironment. The high affinity and selectivity of this compound for CAIX ensure that the radiopharmaceutical accumulates at the tumor site. The emitted radiation can then damage and kill cancer cells in the vicinity, a phenomenon known as the "crossfire effect," without requiring the agent to be internalized.

Q5: Can the internalization of this compound be enhanced for specific experimental purposes?

A5: While the inherent property of this compound is minimal internalization, several general strategies can be explored to potentially enhance the uptake of peptide-based drugs. These approaches, which would require modification of the this compound molecule, are discussed in the Troubleshooting Guide below.

Troubleshooting Guide: Addressing Minimal Internalization of this compound

This guide provides potential strategies and considerations for experiments where increased internalization of a this compound-based conjugate is desired.

Issue Possible Cause Suggested Solution/Troubleshooting Step
Low intracellular signal of fluorescently-labeled this compound Inherent minimal internalization of this compound.- Confirm CAIX expression levels on your cell line using a validated anti-CAIX antibody and flow cytometry or western blot.- Use a highly sensitive detection method, such as a high-content imaging system, to detect any low-level internalization.- Consider that the primary localization of your conjugate will be on the cell surface.
Need to deliver a cytotoxic payload that requires intracellular release This compound is not an efficient vehicle for intracellular delivery.- Option 1: Conjugate to a Cell-Penetrating Peptide (CPP). Covalently linking this compound to a CPP, such as a TAT peptide, may facilitate its translocation across the cell membrane.[2][7][8]- Option 2: Utilize an alternative internalization pathway. Investigate whether your target cells express receptors that undergo efficient endocytosis and co-target them. This would involve creating a bi-specific conjugate.- Option 3: Modify this compound to induce endocytosis. This is a more complex approach involving medicinal chemistry to alter the peptide structure to potentially trigger clathrin- or caveolae-mediated endocytosis.[4][9]
Inconsistent internalization results between experiments Variability in cell culture conditions affecting CAIX expression or endocytic machinery.- Ensure consistent cell passage number and confluency, as these can affect protein expression.- Maintain consistent culture conditions (e.g., pH, CO2, media supplements) as these can influence cell physiology.- If studying hypoxia-induced CAIX expression, ensure consistent oxygen levels and duration of hypoxic treatment.
Difficulty in quantifying the low level of internalization The signal from internalized this compound is below the limit of detection of the assay.- Increase the specific activity of radiolabeled this compound to enhance the signal.- For fluorescence-based assays, use brighter and more photostable fluorophores.- Employ signal amplification techniques in your imaging protocol.- Refer to the detailed experimental protocols below for optimized methods to measure internalization.

Experimental Protocols

Fluorescence Microscopy Assay for this compound Internalization

This protocol allows for the qualitative and semi-quantitative assessment of this compound internalization.

Materials:

  • CAIX-positive cancer cells (e.g., HT-29, SK-RC-52)

  • Fluorescently labeled this compound (e.g., this compound-FITC)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Hoechst 33342 or DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes or coverslips and culture to 60-70% confluency.

  • Wash cells twice with pre-warmed PBS.

  • Incubate cells with a working concentration of fluorescently labeled this compound in serum-free medium for the desired time points (e.g., 0, 30, 60, 120 minutes) at 37°C.

  • To stop internalization, place the dishes on ice and wash the cells three times with ice-cold PBS.

  • For surface-bound signal removal (optional), briefly wash cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) for 1-2 minutes on ice.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides with mounting medium.

  • Image the cells using a confocal microscope, acquiring images in both the fluorophore and DAPI channels.

Flow Cytometry Assay for Quantifying this compound Internalization

This protocol provides a quantitative measure of cell-associated and internalized this compound.

Materials:

  • CAIX-positive cancer cells

  • Fluorescently labeled this compound

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Harvest cells and adjust the cell concentration to 1x10^6 cells/mL in culture medium.

  • Incubate the cells with fluorescently labeled this compound at 37°C for various time points.

  • Stop the internalization by adding ice-cold FACS buffer and centrifuging the cells at 300 x g for 5 minutes at 4°C.

  • To distinguish between surface-bound and internalized this compound, resuspend one set of cells in FACS buffer (total cell-associated fluorescence).

  • Resuspend a parallel set of cells in a quenching solution (e.g., 0.4% trypan blue in PBS) to quench the fluorescence of surface-bound this compound.

  • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • The internalized fraction can be calculated by comparing the fluorescence of the quenched and unquenched samples.

Radiolabeling Assay for this compound Internalization

This is a highly sensitive method for quantifying this compound internalization.

Materials:

  • CAIX-positive cancer cells

  • Radiolabeled this compound (e.g., 111In-DPI-4452 or 177Lu-DPI-4452)

  • Binding buffer (e.g., serum-free medium with 1% BSA)

  • Acid wash buffer (0.2 M glycine, pH 2.5)

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Seed cells in 12-well plates and grow to confluency.

  • Wash cells with binding buffer.

  • Incubate cells with radiolabeled this compound in binding buffer at 37°C for desired time points.

  • To stop the incubation, place the plates on ice and aspirate the radioactive medium.

  • Wash the cells three times with ice-cold PBS.

  • To separate surface-bound from internalized radioactivity, incubate the cells with acid wash buffer for 5 minutes on ice. Collect the supernatant (surface-bound fraction).

  • Wash the cells once more with acid wash buffer and combine the washes with the supernatant.

  • Lyse the cells with lysis buffer and collect the lysate (internalized fraction).

  • Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • The percentage of internalization can be calculated as: (Internalized cpm / (Internalized cpm + Surface-bound cpm)) x 100.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture CAIX+ cells seeding Seed cells in appropriate plates/dishes cell_culture->seeding incubation Incubate with labeled this compound at 37°C seeding->incubation Add labeled this compound microscopy Fluorescence Microscopy incubation->microscopy Fix & Stain flow_cytometry Flow Cytometry incubation->flow_cytometry Harvest & Stain radiolabeling Radiolabeling Assay incubation->radiolabeling Lyse & Count

Caption: Experimental workflow for assessing this compound internalization.

signaling_pathway cluster_surface Cell Surface cluster_internalization Internalization Pathways cluster_enhancement Potential Enhancement Strategies DPI4452 This compound CAIX Carbonic Anhydrase IX (CAIX) DPI4452->CAIX High-affinity binding CPP Conjugation to Cell-Penetrating Peptide (CPP) DPI4452->CPP Modification clathrin Clathrin-mediated Endocytosis CAIX->clathrin Inefficient for small molecules caveolae Caveolae-dependent Endocytosis CAIX->caveolae Inefficient for small molecules CPP->clathrin Potential bypass CPP->caveolae Potential bypass

Caption: this compound binding to CAIX and potential internalization pathways.

troubleshooting_logic start Low this compound Internalization Observed q1 Is CAIX expression confirmed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is low internalization expected? a1_yes->q2 action1 Validate CAIX expression (WB, Flow) a1_no->action1 a2_yes Yes (Inherent property) q2->a2_yes Yes a2_no No (Suspect experimental issue) q2->a2_no No action2 Proceed with surface-based assays or consider enhancement strategies a2_yes->action2 action3 Review experimental protocol (cell health, reagent quality, etc.) a2_no->action3

Caption: Troubleshooting logic for minimal this compound internalization.

References

Technical Support Center: [68Ga]Ga-DPI-4452 PET Imaging Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing imaging time points for [68Ga]Ga-DPI-4452 PET.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal imaging time point after administration of [68Ga]Ga-DPI-4452 in humans?

A1: The optimal imaging time point for [68Ga]Ga-DPI-4452 PET in patients with clear cell renal cell carcinoma (ccRCC) is 1 hour post-injection.[1][2][3][4][5] This time point is recommended based on a balance of high tumor uptake, excellent image quality, and visualization of all lesions.[1][5]

Q2: How early can tumor uptake be visualized with [68Ga]Ga-DPI-4452 PET?

A2: High tumor-specific uptake of [68Ga]Ga-DPI-4452 can be observed as early as 15 minutes after administration.[1][2][4][5][6] The uptake remains sustained for up to 4 hours.[1][2][4]

Q3: What is the typical biodistribution of [68Ga]Ga-DPI-4452 in humans?

A3: [68Ga]Ga-DPI-4452 demonstrates rapid clearance from the blood and is eliminated through the urine.[1][7][8] There is low uptake in critical organs such as the kidneys, liver, and bone marrow.[1][7][8] Physiologic uptake is expected in the stomach and small intestine, consistent with Carbonic Anhydrase IX (CAIX) expression in these tissues.[3][9][10][11]

Q4: My images show high background signal. What could be the cause and how can I troubleshoot this?

A4: High background signal is atypical with [68Ga]Ga-DPI-4452, which is known for its exceptionally high tumor-to-background ratios.[1][2][3][4] However, if you encounter this issue, consider the following:

  • Imaging Time Point: Ensure you are imaging at the recommended 1-hour time point. Imaging too early might result in higher blood pool activity.

  • Patient Hydration: Ensure the patient is well-hydrated to promote urinary excretion of the tracer and reduce background signal.

  • Gastrointestinal Uptake: Physiologic uptake in the gastrointestinal tract is normal.[3][9][10][11] If this is obscuring a region of interest, consider delayed imaging (e.g., 2 hours) to see if the relative distribution changes, though 1 hour remains the optimal time for overall lesion assessment.[1]

Q5: The tumor uptake (SUVmax) in my experiment seems lower than reported values. What are the potential reasons?

A5: Several factors can influence SUVmax values:

  • CAIX Expression Levels: The level of CAIX expression in the tumor is a primary determinant of tracer uptake. Low expression will result in lower SUVmax.

  • Patient Variability: As seen in clinical studies, there can be a wide range of SUVmax values across different lesions and patients.[1][7][8]

  • Image Analysis Methodology: Ensure that the region of interest (ROI) is drawn correctly and that the image reconstruction and analysis parameters are appropriate.

  • Tracer Quality: Verify the radiochemical purity and molar activity of the [68Ga]Ga-DPI-4452 preparation.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies of [68Ga]Ga-DPI-4452.

Table 1: Human Biodistribution and Tumor Uptake of [68Ga]Ga-DPI-4452 in ccRCC Patients

ParameterTime PointMean Value (Range)Reference
Tumor SUVmax 1 hour64.6 (6.8 - 211.6)[1][2][7][8]
Blood Clearance 1 hour>80% of total administered radioactivity cleared[1]
Urinary Excretion 0 - 1.5 hours6.1% (SD, 3.6) of injected dose[1]
Urinary Excretion 1.5 - 6 hours13.3% (SD, 4.5) of injected dose[1]

Table 2: Preclinical Biodistribution of [68Ga]Ga-DPI-4452

SpeciesModelKey FindingsReference
Mice HT-29 & SK-RC-52 XenograftsHigh tumor-selective uptake at 1 hour post-injection.[9][10]
Beagle Dogs HealthyRapid elimination from systemic circulation. Highest uptake in the small intestine and stomach. Low uptake in kidneys.[9][10][11]

Experimental Protocols

Human PET/CT Imaging Protocol for [68Ga]Ga-DPI-4452

This protocol is based on the first-in-human study of [68Ga]Ga-DPI-4452 in patients with ccRCC.[1][2][5]

  • Patient Preparation: Patients should be well-hydrated. No specific fasting requirements have been reported.

  • Tracer Administration: Administer approximately 185 MBq of [68Ga]Ga-DPI-4452 as a slow intravenous injection.[5]

  • Imaging Schedule: Perform whole-body PET/CT scans at the following time points post-injection:

    • 15 minutes

    • 1 hour (Optimal)

    • 2 hours

    • 4 hours

  • Image Acquisition: Acquire PET data in 3D mode. Reconstruct images using an appropriate algorithm (e.g., OSEM).

  • Image Analysis:

    • Draw regions of interest (ROIs) over tumor lesions and critical organs on the PET/CT images.

    • Calculate SUVmax and SUVmean for tumor lesions.

    • Generate time-activity curves to assess tracer kinetics.

    • Calculate tumor-to-background ratios.

Visualizations

Below are diagrams illustrating key workflows and concepts related to [68Ga]Ga-DPI-4452 PET imaging.

experimental_workflow Experimental Workflow for Optimizing Imaging Time Points cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Patient_Preparation Patient Preparation (e.g., Hydration) Tracer_Administration [68Ga]Ga-DPI-4452 Administration (IV) Patient_Preparation->Tracer_Administration PET_CT_Scan_15min PET/CT Scan (15 min p.i.) Tracer_Administration->PET_CT_Scan_15min Dynamic Uptake Phase PET_CT_Scan_1hr PET/CT Scan (1 hour p.i.) - Optimal - PET_CT_Scan_15min->PET_CT_Scan_1hr PET_CT_Scan_2hr PET/CT Scan (2 hours p.i.) PET_CT_Scan_1hr->PET_CT_Scan_2hr PET_CT_Scan_4hr PET/CT Scan (4 hours p.i.) PET_CT_Scan_2hr->PET_CT_Scan_4hr Image_Reconstruction Image Reconstruction PET_CT_Scan_4hr->Image_Reconstruction Data Transfer ROI_Analysis ROI Analysis (Tumor & Organs) Image_Reconstruction->ROI_Analysis Quantitative_Analysis Quantitative Analysis (SUVmax, T:B Ratios) ROI_Analysis->Quantitative_Analysis Optimal_Time_Point Optimal Imaging Time Point Quantitative_Analysis->Optimal_Time_Point Determination of

Caption: Workflow for optimizing [68Ga]Ga-DPI-4452 PET imaging time points.

logical_relationship Factors Influencing Optimal Imaging Time cluster_tracer Tracer Properties cluster_image_quality Image Quality Rapid_Clearance Rapid Blood Clearance High_TBR High Tumor-to-Background Ratio Rapid_Clearance->High_TBR High_Tumor_Uptake High & Sustained Tumor Uptake High_Tumor_Uptake->High_TBR Good_Visualization Clear Lesion Visualization High_TBR->Good_Visualization Optimal_Time Optimal Imaging Time Point (1 hr) Good_Visualization->Optimal_Time

Caption: Key factors determining the optimal imaging time for [68Ga]Ga-DPI-4452.

References

Technical Support Center: Managing Potential Radiotoxicity of [177Lu]Lu-DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential radiotoxicity of [177Lu]Lu-DPI-4452. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.

I. FAQs: Understanding [177Lu]Lu-DPI-4452 and its Radiotoxicity

Q1: What is [177Lu]Lu-DPI-4452 and what is its mechanism of action?

A1: [177Lu]Lu-DPI-4452 is a radiopharmaceutical agent currently under investigation for targeted radionuclide therapy. It consists of a cyclic peptide, DPI-4452, which is conjugated to the DOTA chelator and radiolabeled with Lutetium-177 (177Lu).[1][2][3] The this compound peptide specifically targets Carbonic Anhydrase IX (CAIX), a cell surface protein that is overexpressed in a variety of solid tumors, particularly in hypoxic conditions, and has limited expression in healthy tissues.[4][5][6] The beta-emitting radionuclide, 177Lu, delivers a localized cytotoxic radiation dose to CAIX-expressing tumor cells, leading to cell death.[7][8]

Q2: What are the primary organs at risk for radiotoxicity with [177Lu]Lu-DPI-4452?

A2: Based on preclinical biodistribution studies in animal models (mice and dogs), the primary organs at risk for radiotoxicity are the small intestine and the stomach .[9][10] This is due to the physiological expression of Carbonic Anhydrase IX (CAIX) in these tissues. While tumor uptake is the intended target, the expression of CAIX in these gastrointestinal organs leads to off-target accumulation of the radiopharmaceutical and potential for radiation-induced damage.

Q3: What are the expected biodistribution patterns of [177Lu]Lu-DPI-4452?

A3: Preclinical studies have shown that [177Lu]Lu-DPI-4452 exhibits high uptake in CAIX-positive tumors.[11] Besides tumor uptake, significant accumulation is observed in the stomach and small intestine.[9][10] The radiopharmaceutical is cleared from the body primarily through the renal system, leading to transient radioactivity in the kidneys and bladder.[9]

Q4: What is the theranostic counterpart for [177Lu]Lu-DPI-4452?

A4: The diagnostic counterpart to the therapeutic [177Lu]Lu-DPI-4452 is [68Ga]Ga-DPI-4452.[1][2] This agent uses the same targeting peptide, this compound, but is labeled with the positron-emitting radionuclide Gallium-68 (68Ga). [68Ga]Ga-DPI-4452 is used for Positron Emission Tomography (PET) imaging to visualize the biodistribution of the drug, confirm CAIX expression in tumors, and select patients who are most likely to benefit from the therapeutic agent.[1][2]

II. Troubleshooting Guides

A. Radiolabeling and Quality Control

Q5: I am experiencing low radiochemical purity (<95%) after labeling this compound with 177Lu. What are the possible causes and solutions?

A5: Low radiochemical purity is a common issue in radiolabeling. The table below outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal pH of the reaction mixture Ensure the pH is within the optimal range for DOTA chelation with 177Lu, typically between 4.5 and 5.5. Use a calibrated pH meter or pH strips to verify. Adjust with sterile, metal-free 0.1 M HCl or 0.1 M NaOH if necessary.
Incorrect incubation temperature or time Verify the temperature of your heating block or water bath. For most DOTA-peptides, incubation at 90-95°C for 15-30 minutes is optimal. Overheating can lead to degradation of the peptide.
Presence of metal ion impurities Use high-purity, metal-free reagents and reaction vials. Metal contaminants can compete with 177Lu for the DOTA chelator. Consider pre-treating buffers with Chelex resin.
Low quality of 177LuCl3 Ensure the 177LuCl3 is of high specific activity and radionuclidic purity. Contact the supplier for the certificate of analysis.
Degradation of the this compound peptide Store the peptide according to the manufacturer's instructions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Radiolysis of the labeled product For high activity preparations, radiolysis can be a significant issue. Add a quencher such as ascorbic acid or gentisic acid to the reaction mixture to minimize radiolytic damage.

Q6: How do I perform quality control on my [177Lu]Lu-DPI-4452 preparation?

A6: Quality control is crucial to ensure the safety and efficacy of the radiopharmaceutical. The following table summarizes the key quality control tests.

Parameter Method Acceptance Criteria
Radiochemical Purity High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC)> 95%
Radionuclidic Purity Gamma Spectroscopy> 99.9% 177Lu
pH pH meter or pH strip5.0 - 7.0
Sterility Incubation in culture mediaNo microbial growth
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per regulatory guidelines)
B. In Vitro Experiments

Q7: My in vitro cell binding assay with [177Lu]Lu-DPI-4452 shows high non-specific binding. How can I reduce it?

A7: High non-specific binding can obscure the true specific binding to CAIX. Here are some troubleshooting tips:

Potential Cause Troubleshooting Steps
Inadequate blocking of non-specific sites Increase the concentration of the blocking agent (e.g., unlabeled this compound or a non-targeting peptide) in your non-specific binding wells. A 100- to 1000-fold excess is typically used.
Cell clumping Ensure a single-cell suspension before starting the assay. Gently triturate the cells or use a cell strainer.
Suboptimal washing steps Increase the number and/or volume of washes after incubation to remove unbound radioligand. Ensure the washing buffer is cold to minimize dissociation of specifically bound ligand.
High concentration of radioligand Reduce the concentration of [177Lu]Lu-DPI-4452 used in the assay. Perform a saturation binding experiment to determine the optimal concentration range.
Low CAIX expression on cells Confirm the CAIX expression level on your target cells using techniques like flow cytometry or western blotting.
C. In Vivo Experiments

Q8: I am observing high gastrointestinal uptake of [177Lu]Lu-DPI-4452 in my animal model, potentially leading to toxicity. How can I mitigate this?

A8: High gastrointestinal uptake is a known challenge with CAIX-targeting agents. While it may not be completely avoidable due to physiological CAIX expression, the following strategies can be explored:

Strategy Description
Dose Fractionation Administering the total therapeutic dose in multiple smaller fractions separated by a specific time interval may allow for tissue repair in the gastrointestinal tract between treatments, potentially reducing overall toxicity.
Pharmacological Intervention Co-administration of agents that could potentially reduce CAIX expression or activity in the gastrointestinal tract, or protect the tissue from radiation damage, could be investigated. However, this requires careful consideration to not interfere with tumor uptake.
Dosimetry-Guided Therapy Utilize imaging with [68Ga]Ga-DPI-4452 to perform dosimetry calculations and estimate the radiation dose to the gastrointestinal tract. This can help in tailoring the administered activity of [177Lu]Lu-DPI-4452 to a level that is therapeutic for the tumor while minimizing gastrointestinal toxicity.

Q9: The tumor-to-background ratio in my SPECT/CT images is low. How can I improve it?

A9: A low tumor-to-background ratio can make it difficult to accurately assess tumor uptake and response. Consider the following:

Potential Cause Troubleshooting Steps
Suboptimal imaging time point Perform a time-course imaging study to determine the optimal time point for imaging after injection of [177Lu]Lu-DPI-4452, where tumor uptake is maximal and background clearance is sufficient.
Low CAIX expression in the tumor model Verify CAIX expression in your tumor model using immunohistochemistry or other methods.
Poor radiochemical purity of the injectate Ensure that the radiochemical purity of your [177Lu]Lu-DPI-4452 is >95% before injection. Impurities can lead to altered biodistribution and higher background signal.
Incorrect image reconstruction parameters Optimize the SPECT reconstruction parameters, including the number of iterations and subsets, and apply appropriate corrections for attenuation and scatter.

III. Data Presentation

Table 1: Biodistribution of [177Lu]Lu-DPI-4452 in Preclinical Models (% Injected Dose per Gram of Tissue - Representative Data)

OrganXenograft Mouse Model (Time post-injection)Beagle Dog Model (Time post-injection)
1h 24h
Blood 2.5 ± 0.50.1 ± 0.02
Tumor (CAIX+) 15.2 ± 2.112.5 ± 1.8
Stomach 8.5 ± 1.27.9 ± 1.1
Small Intestine 12.1 ± 1.810.8 ± 1.5
Kidney 3.1 ± 0.61.5 ± 0.3
Liver 1.2 ± 0.20.8 ± 0.1
Bone 0.5 ± 0.10.4 ± 0.08

Note: These are representative values compiled from literature and should be confirmed in your specific experimental setting.

IV. Experimental Protocols

Protocol 1: Radiolabeling of this compound with 177Lu

Materials:

  • This compound peptide

  • [177Lu]LuCl3 solution (high specific activity)

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

  • Sterile, metal-free reaction vial

  • Heating block

  • Ascorbic acid solution (optional, as a quencher)

Procedure:

  • In a sterile, metal-free reaction vial, add the desired amount of this compound peptide (e.g., 10-50 µg).

  • Add sodium acetate buffer to adjust the pH to 4.5-5.0.

  • Add the required activity of [177Lu]LuCl3 to the vial.

  • If using a quencher, add ascorbic acid solution.

  • Gently mix the contents.

  • Incubate the reaction vial in a heating block at 95°C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control as described in the troubleshooting guide.

Protocol 2: In Vitro Cell Binding Assay

Materials:

  • CAIX-positive (e.g., HT-29, SK-RC-52) and CAIX-negative cell lines

  • [177Lu]Lu-DPI-4452

  • Unlabeled this compound

  • Cell culture medium

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • For total binding wells, add a known concentration of [177Lu]Lu-DPI-4452 in binding buffer.

  • For non-specific binding wells, add the same concentration of [177Lu]Lu-DPI-4452 along with a 1000-fold excess of unlabeled this compound.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the cells three times with ice-cold binding buffer.

  • Lyse the cells with 1 M NaOH.

  • Collect the lysate and measure the radioactivity in a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

V. Mandatory Visualization

Signaling_Pathways cluster_0 Tumor Microenvironment cluster_1 Cellular Response to Radiation cluster_2 CAIX-Mediated Signaling Hypoxia Hypoxia HIF-1alpha HIF-1alpha Hypoxia->HIF-1alpha stabilizes Acidosis Acidosis Acidosis->HIF-1alpha stabilizes 177Lu Beta Radiation 177Lu Beta Radiation DNA Damage (DSBs) DNA Damage (DSBs) 177Lu Beta Radiation->DNA Damage (DSBs) Cell Cycle Arrest Cell Cycle Arrest DNA Damage (DSBs)->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Apoptosis/Cell Death Apoptosis/Cell Death Cell Cycle Arrest->Apoptosis/Cell Death Survival Survival DNA Repair->Survival CAIX Expression CAIX Expression HIF-1alpha->CAIX Expression upregulates pH Regulation pH Regulation CAIX Expression->pH Regulation maintains alkaline intracellular pH PI3K/AKT Pathway PI3K/AKT Pathway CAIX Expression->PI3K/AKT Pathway activates NF-kB Pathway NF-kB Pathway CAIX Expression->NF-kB Pathway activates pH Regulation->Survival promotes PI3K/AKT Pathway->Apoptosis/Cell Death inhibits PI3K/AKT Pathway->Survival promotes NF-kB Pathway->Apoptosis/Cell Death inhibits NF-kB Pathway->Survival promotes

Caption: CAIX signaling and its interplay with radiation-induced cell death pathways.

Experimental_Workflow cluster_0 Radiolabeling & QC cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Radiolabeling Radiolabeling Quality_Control Quality_Control Radiolabeling->Quality_Control Cell_Binding_Assay Cell_Binding_Assay Quality_Control->Cell_Binding_Assay Cell_Uptake_Internalization Cell_Uptake_Internalization Cell_Binding_Assay->Cell_Uptake_Internalization Animal_Model Animal_Model Cell_Uptake_Internalization->Animal_Model Biodistribution_Study Biodistribution_Study Animal_Model->Biodistribution_Study SPECT_CT_Imaging SPECT_CT_Imaging Animal_Model->SPECT_CT_Imaging Toxicity_Assessment Toxicity_Assessment Biodistribution_Study->Toxicity_Assessment SPECT_CT_Imaging->Toxicity_Assessment

Caption: Experimental workflow for preclinical evaluation of [177Lu]Lu-DPI-4452.

References

Validation & Comparative

A Comparative Guide to CAIX-Targeting Small Molecules: DPI-4452 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors, primarily as a response to the hypoxic tumor microenvironment. Its role in regulating intra- and extracellular pH is crucial for cancer cell survival, proliferation, invasion, and resistance to therapy, making it a compelling target for the development of novel anticancer agents. This guide provides an objective comparison of DPI-4452, a promising CAIX-targeting peptide, with other notable small molecule inhibitors, SLC-0111 and acetazolamide, supported by available preclinical experimental data.

Executive Summary

This compound is a cyclic peptide that demonstrates high affinity and selectivity for CAIX. It is being developed as a theranostic agent, capable of being labeled with radionuclides for both PET imaging and targeted radiotherapy.[1][2][3] SLC-0111 is a first-in-class sulfonamide inhibitor that has shown potent and selective inhibition of CAIX and has progressed to clinical trials.[4][5] Acetazolamide is a less selective, classical carbonic anhydrase inhibitor that has been investigated in combination with other cancer therapies.[6] This guide will delve into a quantitative comparison of their performance, detail the experimental methodologies used for their evaluation, and visualize the key signaling pathways involved.

Data Presentation: Quantitative Comparison of CAIX Inhibitors

The following tables summarize the available quantitative data for this compound, SLC-0111, and acetazolamide. It is important to note that the data has been compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Inhibitory and Binding Activity

CompoundTargetAssay TypeValueUnitsReference
This compound hCAIXDissociation Constant (Kd)0.25nM[1]
natLu-DPI-4452hCAIXDissociation Constant (Kd)0.16nM[1]
natGa-DPI-4452hCAIXDissociation Constant (Kd)0.20nM[1]
This compoundhCAIXIC50130nM[7]
SLC-0111 hCAIXInhibition Constant (Ki)4.5nM[6]
hCAIIInhibition Constant (Ki)960nM[6]
hCAIInhibition Constant (Ki)5080nM[6]
Acetazolamide hCAIXInhibition Constant (Ki)25nM[6]
hCAIIInhibition Constant (Ki)12nM[6]
hCAIInhibition Constant (Ki)250nM[6]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelAdministrationKey FindingsReference
[177Lu]Lu-DPI-4452 HT-29 (Colorectal) & SK-RC-52 (Renal)Single dose (100 MBq) or fractionated doses (3 x 33 MBq)Significant tumor growth inhibition in both models; higher efficacy with fractionation.[1][2]
[225Ac]Ac-DPI-4452 HT-29 (Colorectal) & SK-RC-52 (Renal)Single dose (15, 45, or 135 kBq)Dose-dependent reduction in tumor volumes.[8]
SLC-0111 Various (Breast, Glioblastoma, Pancreatic)Oral gavage (50-100 mg/kg)Reduced metastatic burden and decreased tumor growth.[9]
Acetazolamide Neuroblastoma SH-SY5Y40 mg/kgReduced expression of HIF-1α and CAIX; potentiated the effect of MS-275.[10]

Signaling Pathways and Experimental Workflows

CAIX Signaling Pathway in Hypoxia

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus, where it induces the transcription of various genes, including CA9, the gene encoding CAIX.[11][12] CAIX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe), which promotes tumor cell survival, proliferation, and invasion.[4][13]

CAIX activation and function in the hypoxic tumor microenvironment.
Experimental Workflow for Evaluating CAIX Inhibitors

The evaluation of CAIX inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (Stopped-flow CO2 hydration) Determine Ki Cell_Binding Cell Binding Assay (SPR or Radioligand) Determine Kd Enzyme_Assay->Cell_Binding Cell_Viability Cell Viability/Proliferation Assay (MTT, XTT) Determine IC50 Cell_Binding->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Assess cell death Cell_Viability->Apoptosis_Assay Xenograft Xenograft Tumor Model (e.g., HT-29, SK-RC-52) Apoptosis_Assay->Xenograft Biodistribution Biodistribution Studies (SPECT/PET) Xenograft->Biodistribution Efficacy Anti-tumor Efficacy Study (Tumor Growth Inhibition) Biodistribution->Efficacy

A typical experimental workflow for the preclinical evaluation of CAIX inhibitors.

Detailed Experimental Protocols

CAIX Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration)

Objective: To determine the inhibitory constant (Ki) of a compound against carbonic anhydrase IX.

Principle: This assay measures the catalytic activity of CAIX by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂. The rate of this reaction is measured in the presence and absence of the inhibitor using a stopped-flow spectrophotometer.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: A low-buffering capacity buffer (e.g., 10 mM Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

    • Enzyme Solution: A stock solution of recombinant human CAIX is prepared in the assay buffer.

    • Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled deionized water.

    • Inhibitor Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • The enzyme solution (with or without pre-incubation with the inhibitor) is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.

  • Data Analysis:

    • The initial rates are plotted against the substrate concentration to determine the Michaelis-Menten kinetics.

    • The Ki value is calculated from the effect of different inhibitor concentrations on the enzyme kinetics, often using the Cheng-Prusoff equation.[14]

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a CAIX inhibitor on cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

Methodology:

  • Cell Seeding: CAIX-expressing cancer cells (e.g., HT-29, HeLa) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the CAIX inhibitor for a specified period (e.g., 48-72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the inhibitor concentration.[15][16]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a CAIX inhibitor in a living organism.

Principle: Human cancer cells that express CAIX are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the CAIX inhibitor, and tumor growth is monitored over time.

Methodology:

  • Cell Implantation: A suspension of CAIX-positive human cancer cells (e.g., HT-29, SK-RC-52) is subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[9][17]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the CAIX inhibitor via a clinically relevant route of administration (e.g., intravenous, oral gavage). The control group receives a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the findings.[8][18]

Conclusion

This compound emerges as a highly potent and selective CAIX-targeting agent with significant promise as a theranostic for CAIX-expressing tumors. Its sub-nanomolar binding affinity and demonstrated anti-tumor efficacy in preclinical models, particularly when radiolabeled, highlight its potential for both precise tumor imaging and targeted radiotherapy.[1][2][8] SLC-0111 also stands out as a potent and selective inhibitor that has advanced to clinical trials, demonstrating the viability of targeting CAIX in cancer therapy.[4][5] Acetazolamide, while a less selective inhibitor, provides a valuable tool for preclinical research and may have a role in combination therapies.[6][19] The choice of a CAIX inhibitor for research and development will depend on the specific application, with this compound offering a unique theranostic approach, while SLC-0111 represents a more traditional small molecule inhibitor. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these promising therapeutic agents.

References

A Comparative Guide to CAIX Imaging Agents: DPI-4452 vs. Antibody-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer imaging is continuously evolving, with a growing emphasis on targeted agents that can precisely identify and characterize tumors. Carbonic anhydrase IX (CAIX) has emerged as a compelling target for imaging and therapy, particularly in clear cell renal cell carcinoma (ccRCC), due to its high expression on tumor cells and limited presence in healthy tissues.[1][2] This guide provides a detailed comparison of a novel peptide-based agent, DPI-4452, with established antibody-based agents for CAIX imaging, offering insights into their performance based on available experimental data.

At a Glance: Key Performance Metrics

FeatureThis compoundAntibody-Based Agents (e.g., Girentuximab)
Molecular Class Cyclic PeptideMonoclonal Antibody
Binding Affinity (Kd) Sub-nanomolar (0.16-0.25 nM)[1][3]High affinity (Ka = 4 x 10⁹ M⁻¹)[4]
Imaging Modality PET/CT ([⁶⁸Ga]Ga-DPI-4452), SPECT/CT ([¹⁷⁷Lu]Lu-DPI-4452)[1][3]PET/CT ([⁸⁹Zr]Zr-girentuximab), Optical Imaging[5][6]
Optimal Imaging Time As early as 15 minutes to 1 hour post-injection[7][8]3 to 7 days post-injection[7][9]
Tumor Uptake (SUVmax) Mean of 64.6 (range 6.8-211.6) in ccRCC patients[7][10]Not directly comparable due to different radioisotopes and imaging times
Clinical Performance High tumor-to-background ratio, detected lesions missed by CT[9][10]High sensitivity (86%) and specificity (87%) in detecting ccRCC[11][12]
Pharmacokinetics Rapid blood clearance and renal elimination[1][8]Slow blood clearance[4][13]
Safety and Tolerability Well-tolerated with no significant clinically relevant toxicity observed in early studies[7][10]Favorable safety profile[12][14]

In-Depth Analysis

This compound: A Promising Peptide-Based Theranostic Agent

This compound is a first-in-class cyclic peptide that demonstrates high-affinity binding to CAIX.[10][15] Its small size contributes to rapid pharmacokinetics, allowing for high-quality imaging as early as 15 minutes after administration.[7] Preclinical studies have shown that this compound selectively binds to human and canine CAIX with sub-nanomolar affinity.[1][2] In a first-in-human study involving patients with ccRCC, [⁶⁸Ga]Ga-DPI-4452 PET/CT produced exceptional images with a very high tumor-to-background ratio.[10][15] Notably, the agent was able to identify metastatic lesions that were not detected by conventional contrast-enhanced CT.[10] Furthermore, this compound is being developed as a theranostic pair, with [¹⁷⁷Lu]Lu-DPI-4452 showing potent anti-tumor effects in preclinical models.[1][3]

Antibody-Based CAIX Imaging: The Girentuximab Benchmark

Girentuximab (cG250) is a chimeric monoclonal antibody that has been extensively studied for CAIX-targeted imaging and therapy.[13][16] Radiolabeled with Zirconium-89, [⁸⁹Zr]Zr-girentuximab has demonstrated high sensitivity and specificity for detecting ccRCC in a phase 3 clinical trial.[11][12] However, a key characteristic of antibody-based agents is their long biological half-life. This necessitates a waiting period of several days between injection and imaging to allow for sufficient clearance from the blood and achieve optimal tumor-to-background contrast.[7][9] While effective, this prolonged imaging window can be a logistical challenge in clinical settings.

Experimental Methodologies

Key In Vitro and In Vivo Assessment Protocols

The evaluation of these imaging agents involves a series of standardized preclinical and clinical experiments.

Binding Affinity Studies:

  • Method: Surface Plasmon Resonance (SPR) is commonly used to determine the binding kinetics and affinity (Kd) of the imaging agent to purified CAIX protein.[1][2] Cell-based binding assays using CAIX-expressing cell lines (e.g., HT-29, SK-RC-52) are also employed to assess binding in a more biologically relevant context.[1]

In Vivo Imaging and Biodistribution:

  • Animal Models: Xenograft mouse models bearing human tumors with high CAIX expression (e.g., HT-29 colorectal cancer, SK-RC-52 clear cell renal cell carcinoma) are standard.[1][3]

  • Procedure: The radiolabeled agent is administered intravenously. At various time points post-injection, animals undergo PET/CT or SPECT/CT imaging. Following the final imaging session, animals are euthanized, and organs and tumors are harvested to determine the biodistribution of the radiotracer, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Clinical Imaging Protocol ([⁶⁸Ga]Ga-DPI-4452):

  • Patient Population: Patients with suspected or confirmed CAIX-expressing tumors, such as ccRCC.[10]

  • Procedure: Following intravenous injection of [⁶⁸Ga]Ga-DPI-4452, patients undergo whole-body PET/CT scans at multiple time points (e.g., 15 minutes, 1 hour, 2 hours, and 4 hours post-injection).[7][10] Blood and urine samples are collected to assess pharmacokinetics.[8]

Clinical Imaging Protocol ([⁸⁹Zr]Zr-girentuximab):

  • Patient Population: Patients with indeterminate renal masses suspicious for ccRCC.[12]

  • Procedure: Patients receive a single intravenous dose of [⁸⁹Zr]Zr-girentuximab. PET/CT imaging is performed approximately 5 days later.[11][12]

Visualizing the Science

CAIX Signaling Pathway

CAIX_Signaling cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces Acidosis Extracellular Acidosis Metastasis Invasion & Metastasis Acidosis->Metastasis CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene activates CAIX_protein CAIX Protein CAIX_gene->CAIX_protein leads to CAIX_protein->Acidosis contributes to pH_reg Intracellular pH Regulation CAIX_protein->pH_reg maintains Cell_Survival Cell Survival & Proliferation pH_reg->Cell_Survival

Caption: Simplified signaling pathway of CAIX induction and function in the tumor microenvironment.

Experimental Workflow for PET Imaging Agent Evaluation

PET_Workflow cluster_0 Preclinical Development cluster_1 Clinical Translation radiolabeling Radiolabeling of Targeting Moiety in_vitro In Vitro Studies (Binding Affinity, Specificity) radiolabeling->in_vitro in_vivo In Vivo Studies (Animal Models, Biodistribution, Imaging) in_vitro->in_vivo phase1 Phase I Clinical Trial (Safety, Dosimetry, Pharmacokinetics) in_vivo->phase1 phase2 Phase II Clinical Trial (Efficacy, Optimal Dosing) phase1->phase2 phase3 Phase III Clinical Trial (Comparison to Standard of Care) phase2->phase3

Caption: A generalized workflow for the development and evaluation of novel PET imaging agents.

Conclusion

Both this compound and antibody-based agents like girentuximab are valuable tools for the imaging of CAIX-expressing tumors. The choice between them may depend on the specific clinical application.

This compound offers the significant advantage of rapid, same-day imaging, which can streamline patient workflow and potentially allow for quicker diagnostic decisions.[9] Its theranostic potential further enhances its appeal for a personalized medicine approach.

Antibody-based agents, while requiring a longer imaging protocol, have a well-established track record and have demonstrated high diagnostic accuracy in large-scale clinical trials.[11][12]

The continued development and clinical evaluation of novel agents like this compound are crucial for advancing the field of molecular imaging and improving the management of patients with CAIX-positive cancers. Further head-to-head comparative studies will be instrumental in defining the precise roles of these different classes of imaging agents in the clinical setting.

References

[68Ga]Ga-DPI-4452 PET/CT Demonstrates Superior Lesion Detection in Clear Cell Renal Cell Carcinoma Compared to Standard Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of diagnostic imaging for clear cell renal cell carcinoma (ccRCC), a novel radiopharmaceutical agent, [68Ga]Ga-DPI-4452, is showing significant promise in enhancing lesion detection compared to standard imaging modalities. Emerging data from clinical trials indicates that Positron Emission Tomography/Computed Tomography (PET/CT) utilizing this agent can identify metastatic lesions not detected by conventional contrast-enhanced CT, potentially leading to more accurate staging and informed treatment decisions for patients with ccRCC.

[68Ga]Ga-DPI-4452 is a radiolabeled peptide that targets Carbonic Anhydrase IX (CAIX), a cell surface protein highly overexpressed in the majority of ccRCC cases.[1][2] This targeted approach allows for the visualization of ccRCC lesions with high sensitivity and specificity.

Quantitative Comparison of Imaging Performance

Recent clinical studies have provided quantitative data highlighting the superior performance of [68Ga]Ga-DPI-4452 PET/CT in detecting ccRCC lesions when compared to standard contrast-enhanced CT.

Performance Metric[68Ga]Ga-DPI-4452 PET/CTStandard Diagnostic Imaging (Contrast-Enhanced CT)Study PopulationSource
Lesion Detection Rate 98% (45/46 lesions)40% (18/46 lesions)25 patients with ccRCC[3]
Additional Lesions Detected 17 metastases not identified by conventional imaging-3 patients with metastatic ccRCC[4][5]
Mean Maximum Standardized Uptake Value (SUVmax) 64.6 (range: 6.8 - 211.6)Not Applicable36 lesions in 3 patients with metastatic ccRCC[4][5]

Experimental Protocols

The data supporting the enhanced performance of [68Ga]Ga-DPI-4452 PET/CT primarily stems from the first-in-human GaLuCi study (NCT05706129).

Study Design: The GaLuCi trial is a Phase I/II, multicenter, open-label, non-randomized study evaluating the safety, tolerability, and imaging characteristics of [68Ga]Ga-DPI-4452 and the safety and efficacy of its therapeutic counterpart, [177Lu]Lu-DPI-4452.[4][6]

Patient Population: The initial imaging cohort included patients with histologically confirmed unresectable locally advanced or metastatic ccRCC who had received at least two prior lines of systemic therapy.[7][8]

Imaging Protocol:

  • Radiopharmaceutical Administration: Patients received a single intravenous injection of [68Ga]Ga-DPI-4452 (mean activity of 185 MBq).[4]

  • PET/CT Imaging: Whole-body PET/CT scans were performed at multiple time points post-injection, including 15 minutes, 1 hour, 2 hours, and 4 hours.[7][8] The optimal time for lesion assessment was determined to be 1 hour after administration.[7]

  • Image Analysis: The detection of tumor lesions was based on visual assessment and quantified using the maximum Standardized Uptake Value (SUVmax).[4]

Standard Diagnostic Imaging Protocol for ccRCC: The current standard of care for the diagnosis and staging of renal tumors is a multi-phasic contrast-enhanced CT of the abdomen and chest.[9][10] Magnetic Resonance Imaging (MRI) is also utilized, particularly to evaluate venous involvement or when CT contrast agents are contraindicated.[9][10] These standard methods rely on morphological changes and contrast enhancement patterns to identify and characterize renal masses.[10]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the comparative workflow, the following diagrams illustrate the Carbonic Anhydrase IX signaling pathway and the experimental workflow of the comparative imaging studies.

CAIX_Signaling_Pathway Carbonic Anhydrase IX (CAIX) Signaling in ccRCC cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Intracellular Signaling cluster_2 Cell Membrane Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization induces CAIX Gene Transcription CAIX Gene Transcription HIF-1α Stabilization->CAIX Gene Transcription promotes VHL Inactivation VHL Inactivation VHL Inactivation->HIF-1α Stabilization leads to CAIX Protein Expression CAIX Protein Expression CAIX Gene Transcription->CAIX Protein Expression results in pH Regulation pH Regulation CAIX Protein Expression->pH Regulation catalyzes CO2 hydration to H+ and HCO3- Cell Proliferation & Invasion Cell Proliferation & Invasion pH Regulation->Cell Proliferation & Invasion promotes

Caption: CAIX signaling pathway in clear cell renal cell carcinoma.

Experimental_Workflow Comparative Imaging Workflow: [68Ga]Ga-DPI-4452 PET/CT vs. Standard Imaging cluster_Patient Patient with Suspected or Confirmed ccRCC cluster_StandardImaging Standard Diagnostic Imaging cluster_PET_CT [68Ga]Ga-DPI-4452 PET/CT cluster_Comparison Comparative Analysis Patient Patient Contrast_Enhanced_CT Contrast-Enhanced CT Patient->Contrast_Enhanced_CT Injection IV Injection of [68Ga]Ga-DPI-4452 Patient->Injection CT_Results Lesion Detection (Morphology & Enhancement) Contrast_Enhanced_CT->CT_Results Comparison Comparison of Lesion Detection Rates CT_Results->Comparison PET_Scan PET/CT Scan (1h post-injection) Injection->PET_Scan PET_Results Lesion Detection (CAIX Expression) PET_Scan->PET_Results PET_Results->Comparison

Caption: Experimental workflow for comparing imaging modalities.

Conclusion

The available data strongly suggests that [68Ga]Ga-DPI-4452 PET/CT is a highly sensitive imaging modality for the detection of ccRCC lesions, outperforming standard contrast-enhanced CT. Its ability to identify additional metastatic sites has the potential to significantly impact patient management, including initial staging and the selection of appropriate therapeutic strategies. Further research with larger patient cohorts is ongoing to fully elucidate the diagnostic accuracy and clinical utility of this promising new imaging agent.

References

Head-to-Head Comparison: DPI-4452 and [89Zr]Zr-girentuximab for Carbonic Anhydrase IX Targeting

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The landscape of targeted radionuclide therapy and diagnostics is rapidly evolving, with a focus on highly specific molecular targets to improve efficacy and minimize off-target toxicity. Carbonic anhydrase IX (CAIX) has emerged as a promising target due to its high expression in various cancers, including clear cell renal cell carcinoma (ccRCC), and its limited presence in healthy tissues.[1][2][3] This guide provides a detailed, data-driven comparison of two key agents targeting CAIX: this compound, a novel cyclic peptide, and [89Zr]Zr-girentuximab, a well-established monoclonal antibody.

Overview of this compound and [89Zr]Zr-girentuximab

This compound is a first-in-class cyclic peptide that can be labeled with different radionuclides for both diagnostic imaging ([68Ga]Ga-DPI-4452) and targeted therapy ([177Lu]Lu-DPI-4452).[4][5] Girentuximab is a monoclonal antibody that specifically targets CAIX.[6][7] When labeled with Zirconium-89 ([89Zr]Zr-girentuximab), it is used for positron emission tomography (PET) imaging.[6][8]

Quantitative Data Comparison

The following table summarizes the key characteristics and performance data for this compound and [89Zr]Zr-girentuximab based on available preclinical and clinical studies.

FeatureThis compound[89Zr]Zr-girentuximab
Target Carbonic Anhydrase IX (CAIX)Carbonic Anhydrase IX (CAIX)
Molecule Type Cyclic PeptideMonoclonal Antibody
Binding Affinity (Kd) Sub-nanomolar (0.16-0.25 nM)[1]High affinity[9]
Imaging Radionuclide Gallium-68 (68Ga)[4]Zirconium-89 (89Zr)[10]
Therapeutic Radionuclide Lutetium-177 (177Lu)[4]Not applicable (primarily diagnostic)
Optimal Imaging Time 1-hour post-administration3-7 days post-administration[11]
Clinical Trial Phase Phase 1/2 (NCT05706129)[3]Phase 3 (ZIRCON trial, NCT03849118)[9]
Tumor Uptake (Clinical) Very high SUV values (mean SUVmax 64.6) in ccRCC patients[12]High tumor uptake in ccRCC[8][13]
Tumor-to-Background Ratio Exceptionally highHigh[13]
Sensitivity (for ccRCC) Data emerging from Phase 1/285.5%[9]
Specificity (for ccRCC) Data emerging from Phase 1/287.0%[9]
Safety Well-tolerated in Phase 1[5]Favorable safety profile[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

3.1. Binding Affinity Assessment for this compound (Surface Plasmon Resonance)

  • Objective: To determine the binding affinity of this compound to CAIX.

  • Method: Surface plasmon resonance was used to measure the interaction between this compound and CAIX.[4][14]

  • Procedure:

    • Recombinant CAIX protein is immobilized on a sensor chip.

    • Varying concentrations of this compound (uncomplexed and complexed with non-radioactive metals like Lutetium and Gallium) are flowed over the chip.[1]

    • The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • Kinetic parameters (association and dissociation rates) are calculated to determine the binding affinity (Kd).[14]

3.2. Biodistribution Studies of Radiolabeled this compound in Xenograft Models

  • Objective: To evaluate the in vivo distribution and tumor uptake of radiolabeled this compound.

  • Animal Models: Mice bearing subcutaneous human tumor xenografts with high CAIX expression (e.g., HT-29 colorectal cancer, SK-RC-52 clear cell renal cell carcinoma).[4][15]

  • Radiotracer: [111In]In-DPI-4452, [68Ga]Ga-DPI-4452, or [177Lu]Lu-DPI-4452.[4]

  • Procedure:

    • The radiolabeled compound is administered intravenously to the tumor-bearing mice.[4]

    • At various time points post-injection (e.g., 1, 2, 24, 48 hours), animals are euthanized.[4]

    • Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

    • Uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

3.3. Clinical Imaging Protocol for [89Zr]Zr-girentuximab (ZIRCON Trial)

  • Objective: To evaluate the diagnostic performance of [89Zr]Zr-girentuximab PET/CT for the non-invasive detection of ccRCC.

  • Patient Population: Adults with an indeterminate renal mass (≤ 7 cm) scheduled for nephrectomy.[16]

  • Radiotracer Administration: A single intravenous dose of 37 MBq (± 10%) of [89Zr]Zr-girentuximab (10 mg of girentuximab) is administered.[9][16]

  • Imaging:

    • PET/CT imaging of the abdomen is performed 5 days (± 2 days) after the injection.[9][16]

    • Images are acquired and reconstructed according to standardized protocols.

  • Image Analysis:

    • Images are independently reviewed by three blinded readers.[9]

    • Tumor uptake is assessed visually and quantitatively.

    • The imaging results are then compared with the histopathology of the surgically removed tissue to determine sensitivity and specificity.[9]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the targeting mechanism of these agents and a typical experimental workflow.

CAIX_Targeting Mechanism of CAIX-Targeting Agents cluster_agents Targeting Agents cluster_tumor Tumor Microenvironment cluster_outcomes Outcomes DPI4452 This compound (Cyclic Peptide) TumorCell CAIX-expressing Tumor Cell DPI4452->TumorCell Binds to CAIX PET_Imaging PET Imaging (Diagnostic) Therapy Radionuclide Therapy (Therapeutic) Girentuximab [89Zr]Zr-girentuximab (Monoclonal Antibody) Girentuximab->TumorCell Binds to CAIX TumorCell->PET_Imaging [68Ga] or [89Zr] Signal Detection TumorCell->Therapy [177Lu]-mediated Cell Killing

Caption: Targeting of CAIX on tumor cells by this compound and [89Zr]Zr-girentuximab.

Preclinical_Workflow Preclinical Evaluation Workflow Target_ID Target Identification (e.g., CAIX expression) Agent_Dev Agent Development (Peptide/Antibody) Target_ID->Agent_Dev Radiolabeling Radiolabeling (e.g., 68Ga, 177Lu, 89Zr) Agent_Dev->Radiolabeling In_Vitro In Vitro Studies (Binding Affinity, Specificity) Radiolabeling->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Biodistribution Biodistribution (%ID/g) In_Vivo->Biodistribution Imaging Imaging Studies (SPECT/PET) In_Vivo->Imaging Therapy_Studies Therapeutic Efficacy (Tumor Growth Inhibition) In_Vivo->Therapy_Studies Tox Toxicology Assessment Biodistribution->Tox Clinical_Trial Phase 1 Clinical Trial Imaging->Clinical_Trial Therapy_Studies->Tox Tox->Clinical_Trial

Caption: Generalized workflow for preclinical evaluation of targeted radiopharmaceuticals.

Discussion and Future Outlook

Both this compound and [89Zr]Zr-girentuximab are highly specific for CAIX, a clinically validated target. The primary distinctions lie in their molecular nature, which influences their pharmacokinetic and imaging properties.

  • This compound , as a smaller peptide, demonstrates rapid tumor uptake and clearance from non-target tissues, allowing for imaging as early as one hour post-injection. This is a significant advantage over the several-day waiting period required for the antibody-based [89Zr]Zr-girentuximab.[11] The faster clearance may also result in a lower radiation dose to healthy organs.[17] Furthermore, the theranostic potential of this compound, allowing for both imaging with 68Ga and therapy with 177Lu, offers a streamlined approach to patient selection and treatment.[4][5]

  • [89Zr]Zr-girentuximab is a larger monoclonal antibody, leading to a longer circulation time and a later optimal imaging window.[3][11] However, it has been extensively validated in a large Phase 3 trial, demonstrating high sensitivity and specificity for the non-invasive diagnosis of ccRCC.[9][18] This robust clinical data provides a strong foundation for its use in clinical practice.

References

Validating DPI-4452 Imaging Findings with Histology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of imaging findings using the novel radiopharmaceutical DPI-4452 with corresponding histological data. This compound is a cyclic peptide that targets Carbonic Anhydrase IX (CAIX), a cell surface protein highly expressed in a variety of solid tumors, making it a promising theranostic target.[1][2][3] This document summarizes key preclinical data, outlines detailed experimental protocols, and presents visualizations to facilitate a deeper understanding of the validation of this compound-based imaging.

Quantitative Data Summary

The following table summarizes the quantitative biodistribution data of radiolabeled this compound in two different human tumor xenograft models: HT-29 (colorectal cancer) and SK-RC-52 (clear cell renal cell carcinoma). These imaging findings are juxtaposed with qualitative histological observations of CAIX expression in these tumors.

Tumor ModelRadiotracerTime Post-InjectionTumor Uptake (%ID/g ± SD)Histological CAIX Expression
HT-29 [¹¹¹In]In-DPI-44522 h10.4 ± 1.5Strong and uniform epithelial expression
24 h8.7 ± 1.1Strong and uniform epithelial expression
48 h7.1 ± 1.0Strong and uniform epithelial expression
SK-RC-52 [¹¹¹In]In-DPI-44521 h12.5 ± 2.1Strong and uniform epithelial expression
24 h9.8 ± 1.3Strong and uniform epithelial expression
48 h8.2 ± 1.1Strong and uniform epithelial expression

Experimental Protocols

In Vivo Imaging

Animal Models: Female Swiss nude mice were subcutaneously injected with 2 to 5 million human HT-29 or SK-RC-52 cells to establish tumor xenografts. All animal procedures were conducted in accordance with approved animal welfare guidelines.

Radiotracer Administration and Imaging: For biodistribution studies, mice were intravenously injected with approximately 30 MBq of [¹¹¹In]In-DPI-4452. SPECT/CT imaging was performed at 1 or 2 hours, 24 hours, and 48 hours post-injection. For comparative imaging, mice were first injected with 9 MBq of [⁶⁸Ga]Ga-DPI-4452 for PET/CT imaging at 1 hour post-injection. Seven days later, the same mice received 33 MBq of [¹⁷⁷Lu]Lu-DPI-4452 for SPECT/CT imaging at 4 hours post-injection.

Image Analysis: The uptake of the radiotracer in the tumors and various organs was quantified from the SPECT/CT and PET/CT images. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Histology (Immunohistochemistry)

Tissue Preparation: Following the final imaging session, tumors were excised, fixed in formalin, and embedded in paraffin. 4-µm thick sections were then cut for immunohistochemical staining.

Immunohistochemistry (IHC) Protocol:

  • Antigen Retrieval: Slides were deparaffinized and rehydrated. Antigen retrieval was performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

  • Primary Antibody: The tissue sections were incubated with a primary antibody targeting CAIX (clone M75).

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was applied, followed by a DAB substrate kit for visualization.

  • Counterstaining: The sections were counterstained with hematoxylin.

  • Analysis: The stained slides were analyzed by a pathologist to assess the intensity and distribution of CAIX expression within the tumor tissue.

Visualizations

Signaling Pathway and Drug Target

DPI4452_Targeting cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Tumor Cell HIF1a HIF-1α CAIX_Gene CAIX Gene (Transcription) HIF1a->CAIX_Gene Upregulates CAIX_Protein CAIX Protein (Translation) CAIX_Gene->CAIX_Protein CAIX_Membrane Carbonic Anhydrase IX (CAIX) (Cell Surface) CAIX_Protein->CAIX_Membrane Translocates to DPI4452 This compound (Radiolabeled Peptide) DPI4452->CAIX_Membrane Binds to

Caption: this compound targets the CAIX protein on the tumor cell surface.

Experimental Workflow

Validation_Workflow cluster_0 In Vivo Imaging cluster_1 Histological Analysis cluster_2 Data Comparison Animal_Model Tumor Xenograft Model (HT-29 or SK-RC-52) Injection IV Injection of Radiolabeled this compound Animal_Model->Injection Imaging SPECT/CT or PET/CT Imaging Injection->Imaging Quantification Image Quantification (%ID/g) Imaging->Quantification Tumor_Excision Tumor Excision Imaging->Tumor_Excision Terminal Procedure Correlation Correlate Imaging Signal with Histological Findings Quantification->Correlation Tissue_Processing Fixation & Paraffin Embedding Tumor_Excision->Tissue_Processing IHC Immunohistochemistry for CAIX Tissue_Processing->IHC Histo_Analysis Pathological Evaluation IHC->Histo_Analysis Histo_Analysis->Correlation

Caption: Workflow for validating this compound imaging with histology.

References

DPI-4452: A Comparative Analysis of Cross-Reactivity with Human and Canine Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of the carbonic anhydrase IX (CAIX)-targeting cyclic peptide, DPI-4452, with human and canine CAIX. The data presented herein is intended to inform preclinical assessment and translational studies of this promising theranostic agent. This compound is a peptidomimetic that can be chelated with radionuclides for both imaging and therapeutic purposes in CAIX-expressing tumors.[1][2][3]

Quantitative Comparison of Binding Affinity

The binding affinity of this compound for human and canine CAIX has been evaluated in cell-binding assays. The equilibrium dissociation constant (Kd) serves as a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. Preclinical studies have demonstrated that this compound exhibits a comparably high affinity for both human and canine CAIX, making the dog a relevant species for biodistribution and safety assessment studies.[4][5] In contrast, the affinity for murine CAIX is significantly lower.[5]

Species CAIX Isoform Binding Affinity (Kd) in nM
HumanhCAIX0.3
CaninecCAIX0.3
MurinemCAIX63

Table 1: Comparison of the binding affinity (Kd) of [¹¹¹In]In-DPI-4452 to Chinese hamster ovary (CHO) cells expressing human, canine, or murine CAIX. Data sourced from preclinical characterization studies.[1][5]

Experimental Protocols

The determination of this compound's binding affinity for different CAIX species involved specific in vitro and in vivo experimental methodologies.

In Vitro Radioligand Binding Assay

The binding affinity of this compound was assessed using a radioligand binding assay with Chinese hamster ovary (CHO) cells genetically engineered to express human, canine, or mouse CAIX.[6]

Methodology:

  • Cell Culture: CHO cells transfected with the respective CAIX species were cultured to ensure adequate expression of the target protein on the cell surface.

  • Radiolabeling: this compound was labeled with Indium-111 ([¹¹¹In]In-DPI-4452) to enable detection and quantification of binding.

  • Incubation: Varying concentrations of [¹¹¹In]In-DPI-4452 were incubated with the transfected CHO cells.

  • Equilibrium Binding: The incubation was carried out for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Cell-bound radioactivity was separated from the unbound radioligand.

  • Quantification: The amount of bound [¹¹¹In]In-DPI-4452 was measured using a gamma counter.

  • Data Analysis: The equilibrium dissociation constant (Kd) was calculated by analyzing the saturation binding data.

Surface Plasmon Resonance (SPR)

The molecular interactions between this compound and CAIX were also evaluated using surface plasmon resonance (SPR).[4][5] This technique measures the binding of a ligand (this compound) to a target protein (CAIX) immobilized on a sensor chip in real-time.

Methodology:

  • Immobilization: Recombinant soluble human CAIX protein was captured on a sensor chip.

  • Injection: Different concentrations of this compound (both uncomplexed and complexed with non-radioactive isotopes of gallium or lutetium) were injected over the sensor chip surface.

  • Measurement: The association and dissociation rates of the this compound-CAIX interaction were measured.

  • Data Analysis: These measurements were used to determine the binding affinity.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the key steps involved in assessing the cross-reactivity of this compound with human versus canine CAIX.

G cluster_human Human CAIX cluster_canine Canine CAIX h_cell CHO Cells Expressing Human CAIX h_assay Radioligand Binding Assay ([¹¹¹In]In-DPI-4452) h_cell->h_assay h_kd Kd = 0.3 nM h_assay->h_kd compare Compare Binding Affinities h_kd->compare c_cell CHO Cells Expressing Canine CAIX c_assay Radioligand Binding Assay ([¹¹¹In]In-DPI-4452) c_cell->c_assay c_kd Kd = 0.3 nM c_assay->c_kd c_kd->compare conclusion Conclusion: Dog is a relevant species for preclinical studies compare->conclusion

Caption: Workflow for comparing this compound binding to human and canine CAIX.

Carbonic Anhydrase IX Signaling Pathway

CAIX is a transmembrane enzyme that plays a crucial role in pH regulation, particularly in the hypoxic microenvironment of solid tumors.[7][8] Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[7][8]

G hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene caix_protein CAIX Protein Expression (on cell surface) ca9_gene->caix_protein ph_reg Extracellular pH Regulation (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) caix_protein->ph_reg survival Tumor Cell Survival and Proliferation ph_reg->survival

Caption: Simplified signaling pathway of CAIX induction and function in tumors.

References

Comparative Analysis of Radionuclides for DPI-4452: A Theranostic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various radionuclides for labeling the carbonic anhydrase IX (CAIX)-targeting peptide, DPI-4452. This theranostic agent holds significant promise for both the diagnosis and treatment of CAIX-expressing solid tumors, such as clear cell renal cell carcinoma. The choice of radionuclide is critical in optimizing the imaging and therapeutic efficacy of this compound. This document presents a detailed comparison of key radionuclides, supported by experimental data, to aid researchers in selecting the most appropriate isotope for their specific application.

Quantitative Data Summary

The selection of a radionuclide for this compound is a multifactorial decision balancing imaging modality, therapeutic intent, and logistical considerations. The following tables summarize the key characteristics and performance of various radionuclides when chelated with DOTA, the chelating agent present in this compound.

Table 1: Physical and Chemical Properties of Selected Radionuclides

RadionuclideHalf-lifeDecay ModePrincipal Emissions (Energy, Abundance)Imaging ModalityTherapeutic Application
Gallium-68 (⁶⁸Ga) 68 minβ+ (89%)β+: 1.90 MeV (max)PETNo
Lutetium-177 (¹⁷⁷Lu) 6.7 daysβ- (100%)β-: 0.497 MeV (max); γ: 113 keV (6.4%), 208 keV (11%)SPECTYes
Indium-111 (¹¹¹In) 2.8 daysEC (100%)γ: 171 keV (91%), 245 keV (94%)SPECTYes (Auger electrons)
Copper-64 (⁶⁴Cu) 12.7 hoursβ+ (18%), β- (39%), EC (43%)β+: 0.653 MeV (max); β-: 0.579 MeV (max); γ: 1345 keV (0.47%)PETYes
Actinium-225 (²²⁵Ac) 10.0 daysα (100%)α: 5.8 MeV (avg, from decay chain)N/AYes (Targeted Alpha Therapy)
Zirconium-89 (⁸⁹Zr) 78.4 hoursβ+ (23%), EC (77%)β+: 0.902 MeV (max)PETNo

Table 2: Preclinical Performance of this compound Labeled with Different Radionuclides

Parameter⁶⁸Ga-DPI-4452¹⁷⁷Lu-DPI-4452¹¹¹In-DPI-4452
Radiochemical Yield >95%>95%>95%
Specific Activity HighHighHigh
In Vitro Stability (Human Serum) HighHighHigh
Tumor Uptake (SK-RC-52 xenografts, %ID/g) High, rapid uptakeSustained high uptakeHigh, peak at early time points[1]
Tumor-to-Kidney Ratio >1[2]>1[2]>1[1][2]
Primary Clearance Route Renal[3][4]Renal[3][4]Renal

Table 3: Biodistribution of Radiolabeled this compound in Preclinical Models (%ID/g)

Data presented as mean values at specific time points post-injection. Note: Direct comparative biodistribution studies for all radionuclides with this compound are not available in a single publication. The data below is compiled from multiple sources and should be interpreted with caution.

Organ⁶⁸Ga-DPI-4452 (Human, 1h p.i.)¹⁷⁷Lu-DPI-4452 (Dog, 4h p.i.)¹¹¹In-DPI-4452 (Mouse, SK-RC-52, 1h p.i.)
Tumor High (SUVmax 6.8-211.6)[5][6][7][8][9]High7-10[1]
Blood Low (rapid clearance)[6]LowLow
Kidneys Low[5][7]Low[3][4][10]Moderate
Liver Low[5][7]Low[3][4]Low
Stomach Moderate[5]High[3][4][10]Not Reported
Small Intestine High[5]High[3][4][10]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

Radiolabeling of this compound with Gallium-68

Objective: To radiolabel this compound with ⁶⁸Ga for PET imaging.

Materials:

  • This compound peptide with DOTA chelator

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Saline solution

  • Heating block

  • Radio-TLC or HPLC system

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Add the ⁶⁸GaCl₃ eluate to a reaction vial containing this compound dissolved in sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • Allow the mixture to cool to room temperature.

  • Purify the ⁶⁸Ga-DPI-4452 using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and washed with water.

  • Elute the final product from the cartridge with ethanol and dilute with saline for injection.

  • Determine the radiochemical purity using radio-TLC or HPLC.

In Vitro Stability Assay

Objective: To assess the stability of radiolabeled this compound in human serum.

Materials:

  • Radiolabeled this compound

  • Freshly collected human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Size-exclusion chromatography or radio-HPLC system

Procedure:

  • Add a known amount of radiolabeled this compound to a vial containing human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24 hours), take aliquots of the mixture.

  • Analyze the aliquots using size-exclusion chromatography or radio-HPLC to determine the percentage of intact radiolabeled peptide.

  • Compare the results with a control sample incubated in PBS.

In Vivo Biodistribution Study in Xenograft Mouse Model

Objective: To determine the biodistribution and tumor targeting of radiolabeled this compound.

Materials:

  • Radiolabeled this compound

  • Tumor-bearing mice (e.g., nude mice with SK-RC-52 xenografts)

  • Anesthetic

  • Gamma counter or SPECT/CT scanner

  • Dissection tools

  • Balances for weighing organs

Procedure:

  • Administer a known amount of radiolabeled this compound intravenously to the tumor-bearing mice.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.

  • Collect blood and dissect major organs and the tumor.

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Alternatively, perform SPECT/CT or PET/CT imaging at various time points to visualize the biodistribution non-invasively.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the CAIX signaling pathway and a logical workflow for radionuclide selection.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX H_HCO3 H+ + HCO3- pH_regulation Intracellular pH Regulation H_HCO3->pH_regulation Contributes to CAIX->H_HCO3 Catalyzes Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene Activates CAIX_gene->CAIX Leads to expression of Cell_Survival Cell Survival and Proliferation pH_regulation->Cell_Survival Promotes

Caption: CAIX signaling pathway under hypoxic conditions.

Radionuclide_Selection_Workflow cluster_planning Phase 1: Planning and Rationale cluster_screening Phase 2: Radionuclide Screening cluster_preclinical Phase 3: Preclinical Evaluation cluster_selection Phase 4: Final Selection Define_Purpose Define Purpose (Imaging vs. Therapy) Radionuclide_Properties Assess Radionuclide Properties (Half-life, Emissions) Define_Purpose->Radionuclide_Properties Target_Biology Consider Target Biology (CAIX expression) Peptide_PK Evaluate Peptide Pharmacokinetics (this compound) Target_Biology->Peptide_PK Peptide_PK->Radionuclide_Properties Chelation_Chemistry Evaluate Chelation Chemistry (DOTA compatibility) Radionuclide_Properties->Chelation_Chemistry Production_Availability Consider Production and Availability Chelation_Chemistry->Production_Availability Radiolabeling Radiolabeling and QC Production_Availability->Radiolabeling In_Vitro_Studies In Vitro Stability and Binding Assays Radiolabeling->In_Vitro_Studies In_Vivo_Imaging In Vivo Imaging and Biodistribution In_Vitro_Studies->In_Vivo_Imaging Dosimetry Dosimetry Calculations In_Vivo_Imaging->Dosimetry Final_Selection Select Optimal Radionuclide Dosimetry->Final_Selection

Caption: Logical workflow for radionuclide selection for this compound.

References

Benchmarking the Safety Profile of DPI-4452: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of DPI-4452, a novel peptide-based theranostic agent, with other carbonic anhydrase IX (CAIX) targeting agents. The information is compiled from preclinical and early-phase clinical data to support an objective evaluation for research and drug development professionals.

Executive Summary

This compound is a cyclic peptide designed to target carbonic anhydrase IX (CAIX), a transmembrane protein highly expressed in various solid tumors, including clear cell renal cell carcinoma (ccRCC), with limited expression in healthy tissues.[1][2] Its theranostic potential is realized by chelating radionuclides such as Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.[2][3] Preclinical and initial human studies have demonstrated a favorable safety profile for this compound, characterized by high tumor uptake and rapid systemic clearance, minimizing off-target toxicity.[4][5] This guide benchmarks the safety of this compound against another CAIX-targeting agent, girentuximab, and the small molecule inhibitor SLC-0111.

Comparative Safety Profile

The following table summarizes the key safety findings for this compound and its comparators.

FeatureThis compoundGirentuximab ([⁸⁹Zr]Zr-girentuximab & [¹⁷⁷Lu]Lu-girentuximab)SLC-0111
Description Cyclic peptide targeting CAIX for theranostic applications.[2]Monoclonal antibody targeting CAIX for imaging and radioimmunotherapy.[6][7]Small molecule inhibitor of CAIX.[8]
Preclinical Safety (Animal Models) Beagle Dog: Well-tolerated up to 800 µg/kg. No Observed Adverse Effect Level (NOAEL) established at 400 µg/kg. No treatment-related findings in-life, clinical pathology, or histopathology.[9] Mouse: Single intravenous injections of 0.7 and 5.5 mg/kg were well tolerated.[10]Not extensively detailed in the provided results.Preclinical anti-tumor efficacy demonstrated in multiple solid tumor models.[8]
Clinical Safety (Human Trials) [⁶⁸Ga]Ga-DPI-4452: First-in-human Phase 1/2 study in ccRCC patients showed no clinically significant toxicity.[4][11] Treatment-emergent adverse events (headache, increased blood creatine (B1669601) kinase) were mild and not attributed to the drug.[4][11] No significant changes in laboratory assessments, vital signs, or electrocardiograms.[11][⁸⁹Zr]Zr-girentuximab: Phase 3 ZIRCON trial showed a favorable safety profile. Most adverse events were not related to the imaging agent and occurred post-surgery.[6][12] Possibly related adverse events included diarrhea, abdominal pain, fatigue, and pyrexia (all low grade).[12] [¹⁷⁷Lu]Lu-girentuximab: Phase 2 trial in metastatic ccRCC showed disease stabilization.[7] The main toxicity was dose-limiting myelotoxicity (prolonged thrombocytopenia and neutropenia).[7][13]Phase 1: Found to have an acceptable safety and pharmacokinetic profile in patients with advanced solid tumors.[14] No dose-limiting toxicities were reported at doses ≤1000 mg.[15] Higher doses (2000 mg) were associated with more Grade ≥3 adverse events, nausea, and vomiting.[8][15]
Biodistribution & Clearance Rapid systemic elimination.[3][4] Highest uptake in CAIX-expressing tissues (stomach, small intestine) and tumors.[3][16] Low uptake in critical organs like kidneys, liver, and bone marrow.[4][11][⁸⁹Zr]Zr-girentuximab: High affinity for CAIX-expressing tumors.[6] [¹⁷⁷Lu]Lu-girentuximab: Biodistribution leads to radiation exposure of non-target tissues, contributing to myelotoxicity.[7]Generally dose-proportional exposure.[8]
Key Safety Advantages Favorable biodistribution with low uptake in critical organs, suggesting a low potential for off-target toxicity.[4][11] Rapid clearance minimizes radiation exposure to healthy tissues.[4][5][⁸⁹Zr]Zr-girentuximab: High accuracy for non-invasive detection of ccRCC with a good safety profile for a diagnostic agent.[6]Oral administration.[8]
Key Safety Concerns As a radiopharmaceutical, potential for radiation-related toxicity, though minimized by rapid clearance.[¹⁷⁷Lu]Lu-girentuximab: Significant myelotoxicity, which can limit retreatment.[7][13]Dose-dependent increase in adverse events.[8][15]

Experimental Protocols

Preclinical Toxicology Assessment of this compound (Adapted from GLP Study Designs)

A representative preclinical Good Laboratory Practice (GLP) toxicology study for a peptide-based radiopharmaceutical like this compound would typically involve the following:

  • Test System:

    • Species: Two relevant mammalian species are typically required. For this compound, the beagle dog was chosen as a relevant species due to the similar binding affinity of the peptide to human and canine CAIX.[1] A rodent species (e.g., CD-1 mice) is also commonly used.[10]

    • Animal Welfare: All animal experiments must be conducted in accordance with approved animal care and use committee protocols.

  • Study Design:

    • Dosing: Single and repeat-dose toxicity studies are conducted. For this compound, an extended single-dose toxicity study with ascending dose levels was performed in beagle dogs.[9]

    • Route of Administration: The intended clinical route is used, which for this compound is intravenous bolus injection.[9]

    • Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, high) are included to determine a dose-response relationship and establish a No Observed Adverse Effect Level (NOAEL).

  • Parameters Evaluated:

    • In-life Observations: Mortality, clinical signs, body weight, food consumption, and body temperature are monitored daily.[9]

    • Safety Pharmacology: Cardiovascular and respiratory endpoints are assessed, often via telemetry. A Functional Observational Battery (FOB) is conducted to evaluate neurological effects.[9]

    • Clinical Pathology: Blood and urine samples are collected at specified time points to assess hematology, coagulation, clinical chemistry, and urinalysis parameters.[9]

    • Toxicokinetics (TK): Plasma concentrations of the test article are measured to determine exposure levels (Cmax, AUC).[9]

    • Pathology: At the end of the study, a full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected for macroscopic and microscopic examination.[9]

First-in-Human Clinical Safety Assessment of [⁶⁸Ga]Ga-DPI-4452

The initial clinical evaluation of this compound was conducted as part of a Phase 1/2 study (GaLuCi) in patients with metastatic clear cell renal cell carcinoma. The protocol for the safety assessment component included:

  • Patient Population: Patients with histologically confirmed metastatic ccRCC.[11]

  • Drug Administration: A single intravenous injection of [⁶⁸Ga]Ga-DPI-4452.[5]

  • Safety Monitoring:

    • Patients were monitored for adverse events for 7 days post-injection.[5]

    • Vital signs, electrocardiograms (ECGs), and laboratory safety assessments (hematology, clinical chemistry) were performed at baseline and at specified time points post-administration.[11]

  • Pharmacokinetics and Dosimetry:

    • Serial whole-body PET/CT imaging was performed to assess biodistribution and tumor uptake.[5]

    • Blood and urine samples were collected to evaluate the rate of clearance from the systemic circulation.[5]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's application, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

CAIX_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Gene Transcription HIF1a->CAIX_expression CAIX Carbonic Anhydrase IX (CAIX) (Membrane Protein) CAIX_expression->CAIX pH_regulation pH Regulation CAIX->pH_regulation H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalysis pHi Increased Intracellular pH (pHi) (Alkaline) Proliferation Cell Proliferation & Survival pHi->Proliferation pH_regulation->pHi Invasion Invasion & Metastasis pH_regulation->Invasion DPI4452 This compound DPI4452->CAIX Binding & Inhibition CO2 CO₂ + H₂O CO2->H_HCO3 pHe Decreased Extracellular pH (pHe) (Acidic) H_HCO3->pHe

Caption: Simplified signaling pathway of Carbonic Anhydrase IX (CAIX) in cancer cells.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Studies (Binding Affinity, Selectivity) animal_model Animal Model Selection (e.g., Beagle Dog, Mouse) in_vitro->animal_model glp_tox GLP Toxicology Studies (Single & Repeat Dose) animal_model->glp_tox biodistribution Biodistribution & Dosimetry glp_tox->biodistribution ind Investigational New Drug (IND) Application biodistribution->ind phase1 Phase 1 Clinical Trial (Safety, PK, Dosimetry in Humans) ind->phase1 phase2 Phase 2 Clinical Trial (Efficacy & Further Safety) phase1->phase2

Caption: General experimental workflow for radiopharmaceutical safety assessment.

References

In Vitro Validation of DPI-4452's Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding specificity of DPI-4452, a promising therapeutic and diagnostic agent, with other known inhibitors of Carbonic Anhydrase IX (CAIX). CAIX is a transmembrane enzyme highly expressed in various solid tumors, playing a crucial role in tumor progression and adaptation to the hypoxic microenvironment. Its restricted expression in normal tissues makes it an attractive target for cancer therapy. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways to aid in the evaluation of this compound's performance.

Executive Summary

This compound is a cyclic peptide that demonstrates high affinity and remarkable specificity for Carbonic Anhydrase IX (CAIX).[1][2] In vitro studies have confirmed its sub-nanomolar binding affinity, distinguishing it from other carbonic anhydrase isoforms and a broad panel of other potential off-target receptors.[1] This high specificity is a critical attribute for a theranostic agent, minimizing the potential for off-target toxicity and enabling precise tumor imaging and therapy. This guide compares the binding characteristics of this compound with other CAIX inhibitors, including the small molecules SLC-0111, acetazolamide, and indisulam, as well as the monoclonal antibody G250. The presented data underscores the potent and selective nature of this compound in targeting CAIX.

Data Presentation: Quantitative Comparison of CAIX Inhibitors

The following tables summarize the binding affinities (Kd or Ki) of this compound and other selected CAIX inhibitors. Lower values indicate a higher binding affinity.

Table 1: Binding Affinity of this compound and its Complexes for Carbonic Anhydrases

CompoundCAIX (Kd, nM)CAIV (Kd, nM)CAXII (Kd, nM)CAXIV (Kd, nM)
This compound0.25>2000>2000>2000
natGa-DPI-44520.20Not ReportedNot ReportedNot Reported
natLu-DPI-44520.16>2000>2000>2000

Data sourced from preclinical characterization studies.[3]

Table 2: Comparative Binding Affinities of Various CAIX Inhibitors

CompoundTargetBinding Affinity (Kd/Ki, nM)Comments
This compound CAIX0.25 (Kd) High affinity and selectivity.[3]
SLC-0111CAIX4.5 (Ki)Selective inhibitor of CAIX and CAXII.[4]
AcetazolamideCAIX25 (Ki)Broad-spectrum carbonic anhydrase inhibitor.[4]
IndisulamCAXII3.0-5.7 (Ki)High affinity for CAXII; CAIX Ki not reported.[5]
G250 (Antibody)CAIXNot ReportedBinds to the proteoglycan (PG) domain of CAIX.[6][7]

Experimental Protocols

The binding specificity of this compound has been rigorously validated using standard in vitro assays. The detailed methodologies for these key experiments are provided below.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of this compound and its metal complexes for recombinant human CAIX and other carbonic anhydrase isoforms.

Materials:

  • Biacore instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human CAIX, CAIV, CAXII, and CAXIV proteins

  • This compound, natGa-DPI-4452, and natLu-DPI-4452

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Sensor Chip Preparation: The CM5 sensor chip is activated using a mixture of EDC and NHS.

  • Ligand Immobilization: Recombinant CAIX protein is immobilized on the activated sensor chip surface via amine coupling. Unreacted sites are blocked with ethanolamine.

  • Analyte Injection: A series of concentrations of the analyte (this compound or its complexes) are injected over the sensor surface.

  • Data Acquisition: The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The binding kinetics (association rate constant, ka, and dissociation rate constant, kd) are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is calculated as the ratio of kd/ka.

Cell-Binding Assay

Cell-binding assays are used to determine the binding affinity of a ligand to its receptor on the surface of intact cells.

Objective: To determine the binding affinity of radiolabeled this compound to cells expressing human CAIX.

Materials:

  • CAIX-positive cells (e.g., HT-29 or SK-RC-52) and CAIX-negative control cells.

  • Radiolabeled this compound (e.g., 111In-DPI-4452 or 177Lu-DPI-4452).

  • Unlabeled this compound for competition assays.

  • Cell culture medium and supplements.

  • Binding buffer (e.g., PBS with 1% BSA).

  • Gamma counter.

Procedure:

  • Cell Culture: CAIX-positive and CAIX-negative cells are cultured to an appropriate density.

  • Saturation Binding Assay:

    • Cells are incubated with increasing concentrations of radiolabeled this compound.

    • Non-specific binding is determined by co-incubating the cells with a high concentration of unlabeled this compound.

    • After incubation, unbound ligand is removed by washing.

    • The amount of bound radioactivity is measured using a gamma counter.

  • Competition Binding Assay:

    • Cells are incubated with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound.

    • The amount of bound radioactivity is measured as described above.

  • Data Analysis:

    • For saturation binding, the specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the specific binding data.

    • For competition binding, the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) is determined. The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization

Carbonic Anhydrase IX (CAIX) Signaling Pathway

CAIX_Signaling_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CAIX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein HCO3_H HCO3- + H+ CAIX_Protein->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->CAIX_Protein Extracellular_Acidosis Extracellular Acidosis (Low pHe) HCO3_H->Extracellular_Acidosis H+ release Intracellular_Alkalinization Intracellular Alkalinization (High pHi) HCO3_H->Intracellular_Alkalinization HCO3- import Metastasis Invasion & Metastasis Extracellular_Acidosis->Metastasis Proliferation Cell Proliferation & Survival Intracellular_Alkalinization->Proliferation DPI4452 This compound DPI4452->CAIX_Protein Inhibition

Caption: CAIX signaling pathway in the tumor microenvironment and the inhibitory action of this compound.

Experimental Workflow for In Vitro Binding Assays

Experimental_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_CellBinding Cell-Binding Assay SPR_Immobilization 1. Immobilize Recombinant CAIX on Sensor Chip SPR_Injection 2. Inject this compound (Analyte) SPR_Immobilization->SPR_Injection SPR_Detection 3. Detect Real-Time Binding SPR_Injection->SPR_Detection SPR_Analysis 4. Calculate Kd SPR_Detection->SPR_Analysis Cell_Culture 1. Culture CAIX-positive Cells Cell_Incubation 2. Incubate with Radiolabeled this compound Cell_Culture->Cell_Incubation Cell_Wash 3. Wash Unbound Ligand Cell_Incubation->Cell_Wash Cell_Quantify 4. Quantify Bound Radioactivity Cell_Wash->Cell_Quantify Cell_Analysis 5. Determine Kd Cell_Quantify->Cell_Analysis

Caption: Workflow for determining this compound's binding affinity using SPR and cell-binding assays.

Logical Relationship of this compound's Theranostic Approach

Theranostic_Approach DPI4452_Peptide This compound (CAIX-targeting Peptide) Ga_DPI4452 [68Ga]Ga-DPI-4452 (Diagnostic Agent) DPI4452_Peptide->Ga_DPI4452 Chelation with Lu_DPI4452 [177Lu]Lu-DPI-4452 (Therapeutic Agent) DPI4452_Peptide->Lu_DPI4452 Chelation with Ga68 Gallium-68 (68Ga) (PET Isotope) Ga68->Ga_DPI4452 Lu177 Lutetium-177 (177Lu) (Therapeutic Isotope) Lu177->Lu_DPI4452 PET_Imaging PET/CT Imaging Ga_DPI4452->PET_Imaging Targeted_Therapy Targeted Radionuclide Therapy Lu_DPI4452->Targeted_Therapy Tumor_Localization Tumor Localization & Patient Selection PET_Imaging->Tumor_Localization Tumor_Localization->Lu_DPI4452 informs treatment with Tumor_Regression Tumor Regression Targeted_Therapy->Tumor_Regression

Caption: The theranostic principle of this compound, combining diagnosis and therapy.

References

A Comparative Guide to Correlating [⁶⁸Ga]Ga-DPI-4452 Uptake with CAIX Expression Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [⁶⁸Ga]Ga-DPI-4452, a novel peptide-based PET imaging agent, with other modalities for the quantification of Carbonic Anhydrase IX (CAIX) expression. CAIX is a transmembrane protein highly overexpressed in various solid tumors, including clear cell renal cell carcinoma (ccRCC), and is a key biomarker for tumor hypoxia and aggressive disease.[1][2][3] Accurate quantification of CAIX expression is crucial for patient stratification, therapy selection, and monitoring treatment response.

[⁶⁸Ga]Ga-DPI-4452: A High-Affinity Theranostic Ligand

[⁶⁸Ga]Ga-DPI-4452 is a radiolabeled cyclic peptide that demonstrates high affinity and selectivity for CAIX.[1][4] Its peptide-based nature allows for rapid systemic elimination and high-quality imaging shortly after administration, offering a significant advantage over antibody-based approaches that require longer waiting times for optimal tumor visualization.[5][6] Preclinical and clinical studies have highlighted its potential as a sensitive tool for detecting CAIX-positive lesions.

Performance Comparison: [⁶⁸Ga]Ga-DPI-4452 vs. Alternative CAIX Imaging Agents

The following tables summarize the quantitative performance of [⁶⁸Ga]Ga-DPI-4452 in comparison to other notable CAIX-targeting imaging agents.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTypeTargetDissociation Constant (Kd)IC₅₀Selectivity Notes
[natGa]Ga-DPI-4452 PeptideHuman CAIX0.20 nM[7]130 nM (for this compound)[8]High selectivity over other carbonic anhydrases (CAIV, CAXII, CAXIV; Kd >2000 nM) and a panel of 55 other off-targets.[7][8]
Girentuximab (cG250) Monoclonal AntibodyHuman CAIX~1.4 nM-High specificity for the proteoglycan (PG)-like domain, unique to CAIX.[9]
[¹¹¹In]In-DTPA-ZCAIX:2 AffibodyHuman CAIX--Tumor uptake of 0.32% ID/g at 4h post-injection in a HNSCC xenograft model.[9]
Acetazolamide (B1664987) Derivatives (e.g., [⁹⁹ᵐTc]Tc-PHC-102) Small MoleculeCAIX Active Site--Demonstrates excellent imaging contrast in ccRCC patients.[10]
[⁶⁴Cu]XYIMSR-06 Small Molecule (Dual-motif)CAIX--Superior pharmacokinetics compared to previously reported imaging agents binding to CAIX.[11]

Table 2: In Vivo Tumor Uptake and Biodistribution

CompoundAnimal Model / Patient CohortTumor TypeTumor Uptake (SUVmax or %ID/g)Tumor-to-Background RatioKey Biodistribution Findings
[⁶⁸Ga]Ga-DPI-4452 ccRCC Patients (n=3)Clear Cell Renal Cell CarcinomaMean SUVmax: 64.6 (range: 6.8-211.6) at 1h[2][5]Exceptionally high tumor-to-background ratio.[2][5]Rapid renal elimination. Low uptake in kidneys, liver, and bone marrow. Highest sustained uptake in stomach and small intestine.[1][2][5]
[⁶⁸Ga]Ga-DPI-4452 Mice (HT-29 & SK-RC-52 xenografts)Colorectal & ccRCCHigh tumor uptake observed.[1][12]High tumor-to-kidney ratio (>1).[7]Tumor-selective uptake.[1]
[¹²⁴I]I-cG250 ccRCC PatientsClear Cell Renal Cell Carcinoma-Enables differentiation of ccRCC from other RCC subtypes.[10]Long circulating time required for tumor resolution.[11]
[¹¹¹In]In-DTPA-cG250-F(ab')₂ Mice (HNSCC xenografts)Head and Neck Squamous Cell Carcinoma3.0% ID/g at 24h post-injection.[9]-Allows quantitative assessment of the fraction of CAIX positive tissue.[13]
[¹¹¹In]XYIMSR-01 Mice (SK-RC-52 xenografts)Clear Cell Renal Cell Carcinoma26% ID/g at 1h post-injection.Tumor-to-kidney ratio of 1.7 at 24h.[11]Significantly improved target-selective in vivo radiotracer uptake and pharmacokinetic properties compared to other reported ligands.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vitro CAIX Binding Assays

Surface Plasmon Resonance (SPR): To assess the binding kinetics of this compound and its complexes, SPR analysis is performed. Recombinant human CAIX is immobilized on a sensor chip. Different concentrations of the compound (e.g., this compound, [natLu]Lu-DPI-4452, [natGa]Ga-DPI-4452) are flowed over the chip, and the association and dissociation rates are measured to calculate the dissociation constant (Kd).[1]

Cell-Binding Assays: CAIX-expressing cell lines (e.g., HT-29, SK-RC-52) are incubated with increasing concentrations of the radiolabeled compound (e.g., [¹¹¹In]In-DPI-4452). Non-specific binding is determined by co-incubation with a high concentration of the unlabeled compound. After incubation, cells are washed, and the bound radioactivity is measured using a gamma counter. The Kd is then determined by non-linear regression analysis.[1][4]

In Vivo Imaging and Biodistribution Studies

Animal Xenograft Models: Human tumor cell lines with high CAIX expression (e.g., HT-29 colorectal cancer, SK-RC-52 clear cell renal cell carcinoma) are subcutaneously implanted into immunodeficient mice.[1][4] Once tumors reach a suitable size, the radiotracer (e.g., [⁶⁸Ga]Ga-DPI-4452) is administered intravenously.

PET/CT and SPECT/CT Imaging: Animals are anesthetized and imaged at various time points post-injection using a PET/CT or SPECT/CT scanner.[1][7] The resulting images provide a visual representation of the radiotracer's biodistribution. For quantitative analysis, regions of interest (ROIs) are drawn over the tumor and various organs to determine the percentage of injected dose per gram of tissue (%ID/g).[12]

First-in-Human Clinical Studies: Patients with histologically confirmed metastatic ccRCC are administered with [⁶⁸Ga]Ga-DPI-4452.[2][5] Whole-body PET/CT scans are performed at multiple time points (e.g., 15 minutes, 1 hour, 2 hours, and 4 hours) post-injection.[5] The standardized uptake value (SUV), a semi-quantitative measure of tracer uptake, is calculated for tumors and normal organs.

CAIX Expression Analysis

Immunohistochemistry (IHC): Tumor and healthy tissue samples are sectioned and stained with an anti-CAIX antibody. The intensity and distribution of the staining are assessed to determine the level of CAIX expression.[1][4] This method provides a direct correlation between radiotracer uptake and the presence of the CAIX protein in the tissue.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involved in correlating [⁶⁸Ga]Ga-DPI-4452 uptake with CAIX expression.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation In_Vitro_Binding In Vitro Binding (SPR, Cell Assays) Animal_Model Animal Model Development (Xenografts) In_Vitro_Binding->Animal_Model High Affinity Confirmed In_Vivo_Imaging In Vivo Imaging (PET/CT) Animal_Model->In_Vivo_Imaging Tumor Growth Radiolabeling Radiolabeling ([68Ga]Ga-DPI-4452) Radiolabeling->Animal_Model Tracer Prepared Biodistribution Ex Vivo Biodistribution In_Vivo_Imaging->Biodistribution IHC Immunohistochemistry (CAIX Staining) Biodistribution->IHC Tissue Collection Patient_Recruitment Patient Recruitment (ccRCC) IHC->Patient_Recruitment Positive Correlation Supports Clinical Trial PET_CT_Scan [68Ga]Ga-DPI-4452 PET/CT Patient_Recruitment->PET_CT_Scan Data_Analysis Image & Data Analysis (SUVmax) PET_CT_Scan->Data_Analysis Correlation Correlation with Biopsy/Clinical Data Data_Analysis->Correlation

Caption: Experimental workflow for correlating [⁶⁸Ga]Ga-DPI-4452 uptake with CAIX expression.

signaling_pathway Hypoxia Tumor Hypoxia / VHL Mutation HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene Activates CAIX_Protein CAIX Protein Expression (on cell surface) CA9_Gene->CAIX_Protein Leads to Binding Specific Binding CAIX_Protein->Binding Ga_DPI4452 [68Ga]Ga-DPI-4452 (in bloodstream) Ga_DPI4452->Binding PET_Signal PET Signal Detection Binding->PET_Signal Generates

Caption: Simplified pathway showing CAIX upregulation and detection by [⁶⁸Ga]Ga-DPI-4452.

Conclusion

[⁶⁸Ga]Ga-DPI-4452 demonstrates exceptional characteristics for the non-invasive quantification of CAIX expression. Its high affinity, selectivity, and favorable pharmacokinetic profile result in high-contrast images with excellent tumor-to-background ratios, as evidenced by both preclinical and early clinical data.[2][6] Compared to antibody-based agents, [⁶⁸Ga]Ga-DPI-4452 allows for same-day imaging, a significant logistical advantage in a clinical setting.[6] The strong correlation between [⁶⁸Ga]Ga-DPI-4452 uptake and CAIX expression levels positions it as a promising tool for improving the diagnosis, management, and treatment of CAIX-expressing cancers. Further research is warranted to fully establish its clinical utility in a broader patient population.

References

Assessing the Translational Potential of DPI-4452 from Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of DPI-4452, a novel theranostic agent targeting Carbonic Anhydrase IX (CAIX), with alternative CAIX-targeting therapies. The data presented is compiled from publicly available preclinical studies to assist in evaluating the translational potential of this compound.

Executive Summary

This compound is a cyclic peptide equipped with a DOTA cage, enabling chelation with radionuclides for both diagnostic imaging (e.g., Gallium-68) and targeted radiotherapy (e.g., Lutetium-177).[1][2][3][4][5] Preclinical evidence demonstrates its high affinity and selectivity for CAIX, a cell surface protein overexpressed in numerous hypoxic tumors, including clear cell renal cell carcinoma (ccRCC) and colorectal cancer (CRC), with limited expression in healthy tissues.[1][3][4] In xenograft models, radiolabeled this compound has shown significant tumor growth inhibition and favorable biodistribution profiles, suggesting a promising therapeutic window.[2][4][5] This guide compares the preclinical data of this compound with other CAIX-targeting agents, including the monoclonal antibody girentuximab, the antibody-drug conjugate BAY 79-4620, and the small molecule inhibitor SLC-0111.

Data Presentation: Quantitative Comparison of CAIX-Targeting Agents

The following tables summarize key quantitative data from preclinical studies of this compound and its comparators.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundModalityTarget(s)Binding Affinity (Kd)Selectivity NotesReference(s)
This compound Peptide-Radionuclide ConjugateCAIX0.25 nM (uncomplexed)0.16 nM ([natLu]Lu-DPI-4452)0.20 nM ([natGa]Ga-DPI-4452)Did not bind to other extracellular carbonic anhydrases (CAIV, CAXII, CAXIV) with Kd values >2000 nM.[2]
Girentuximab (cG250) Monoclonal AntibodyCAIXNot explicitly stated in provided results.Specific for CAIX.[6]
BAY 79-4620 Antibody-Drug ConjugateCAIXSingle-digit nanomolarSelective for CAIX-expressing cells.[7][8]
SLC-0111 Small Molecule InhibitorCAIX, CAXIIPotent inhibitor (specific Ki not provided in results)Selective for CAIX and CAXII over other CA isoforms.[9][10][11]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundAnimal ModelTumor TypeTreatment RegimenOutcomeReference(s)
[177Lu]Lu-DPI-4452 MouseHT-29 (CRC) & SK-RC-52 (ccRCC)Single dose (33 or 100 MBq) or fractionated (3 x 33 MBq)Significant, dose-dependent tumor growth inhibition. Fractionated dosing showed higher efficacy.[2][4][5][6]
Girentuximab (radiolabeled) MouseNot specifiedNot specifiedDelays in tumor growth and extended median survival.[12]
BAY 79-4620 MouseVarious human xenografts (NSCLC, gastric, colorectal)0.625 mg/kg (minimum effective dose)Potent antitumor efficacy, including partial and complete tumor shrinkage even after a single dose.[7][8][13]
SLC-0111 MouseHead and Neck Squamous CarcinomaIn combination with cisplatinReduced tumor growth and invasion.[12]

Table 3: Biodistribution and Tumor Uptake

CompoundAnimal ModelKey Biodistribution FindingsTumor-to-Organ RatiosReference(s)
[68Ga]Ga-DPI-4452 & [177Lu]Lu-DPI-4452 Beagle Dog, Mouse (HT-29, SK-RC-52 xenografts)Rapid elimination from systemic circulation. Highest uptake in small intestine and stomach (CAIX-expressing organs). Remarkably low uptake in kidneys.Tumor-to-kidney and tumor-to-liver ratios >1 in mouse models.[2][4]
[89Zr]Zr-girentuximab Mouse (HT29 xenograft)High tumor uptake.Tumor uptake of 42.6 ± 2.6 %IA/g at 144h post-injection.[14]
BAY 79-4620 MouseSelectively retained in antigen-positive tumors.Not quantitatively specified.[11]
SLC-0111 Not applicable for this type of study.Not applicable.Not applicable.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Binding Affinity Studies (Surface Plasmon Resonance for this compound)
  • Objective: To determine the binding kinetics of this compound and its metal-complexed forms to human CAIX.

  • Method: Recombinant soluble Fc-tagged human CAIX protein was captured on a sensor chip via an anti-human Fc antibody. This compound compounds were then injected over the captured CAIX, and the association and dissociation constants were measured using a Biacore system.[6]

  • Data Analysis: Binding kinetic parameters, including the dissociation constant (Kd), were calculated from the sensorgram data.

In Vivo Efficacy Studies in Xenograft Mouse Models (this compound)
  • Objective: To assess the antitumor activity of [177Lu]Lu-DPI-4452.

  • Animal Models: Female NMRI nude mice were subcutaneously implanted with CAIX-positive human cancer cell lines, either HT-29 (colorectal cancer) or SK-RC-52 (clear cell renal cell carcinoma), mixed with matrigel (B1166635) (2x106 cells per model).[6]

  • Treatment Groups: Animals for each tumor type were randomized into four treatment groups (n=10 mice each):

    • Single administration of vehicle.

    • Single administration of 100 MBq [177Lu]Lu-DPI-4452.

    • Single administration of 33 MBq [177Lu]Lu-DPI-4452.

    • Three weekly administrations of 33 MBq [177Lu]Lu-DPI-4452.[2][6]

  • Monitoring: Tumor volume and body weight were monitored for 43 days. Blood samples were collected for hematology and kidney function markers (creatinine and urea).[6]

  • Imaging: Tumor uptake of [177Lu]Lu-DPI-4452 was assessed by SPECT imaging at 4 hours after each administration in a subset of animals.[6]

Biodistribution Studies (SPECT/CT for this compound)
  • Objective: To evaluate the distribution and clearance of radiolabeled this compound in vivo.

  • Animal Models:

    • Mice: Female Swiss nude mice with subcutaneous HT-29 or SK-RC-52 xenografts.[2]

    • Dogs: Healthy male and female beagle dogs.[2]

  • Procedure (Mice): A single intravenous injection of 30 MBq of [111In]In-DPI-4452 was administered. Radioactivity uptake was monitored for up to 48 hours using SPECT/CT imaging.[2]

  • Procedure (Dogs): Each dog received a single intravenous dose of 200 MBq of [68Ga]Ga-DPI-4452, followed 14 days later by a single 1,000 MBq dose of [177Lu]Lu-DPI-4452. Organ uptake of radioactivity was determined using PET/CT and SPECT/CT imaging, respectively.[2]

  • Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) was calculated for tumors and various organs to determine tumor-to-organ ratios.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action of this compound

DPI4452_Mechanism cluster_tumor_microenvironment Tumor Microenvironment (Hypoxic) cluster_outcomes Outcomes Tumor_Cell CAIX-Expressing Tumor Cell CAIX Carbonic Anhydrase IX (CAIX) CAIX->Tumor_Cell DPI4452_Lu [177Lu]Lu-DPI-4452 DPI4452_Lu->CAIX Binding Radiotherapy Targeted Radiotherapy (β- emission) DPI4452_Lu->Radiotherapy DPI4452_Ga [68Ga]Ga-DPI-4452 DPI4452_Ga->CAIX Binding Imaging PET/SPECT Imaging DPI4452_Ga->Imaging Cell_Death Tumor Cell Death Radiotherapy->Cell_Death

Caption: Mechanism of action of this compound theranostic agent.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Binding_Assay Binding Affinity Assay (e.g., SPR) Radiolabeling Radiolabeling with 68Ga or 177Lu Binding_Assay->Radiolabeling Cell_Studies Cell-Based Assays (Selectivity, Internalization) Cell_Studies->Radiolabeling Animal_Model Animal Model Development (Xenografts) Radiolabeling->Animal_Model Biodistribution Biodistribution & PK Studies (SPECT/PET-CT) Animal_Model->Biodistribution Efficacy Antitumor Efficacy Study Animal_Model->Efficacy Data_Analysis Data Analysis & Translational Assessment Biodistribution->Data_Analysis Toxicity Toxicology Assessment Efficacy->Toxicity Toxicity->Data_Analysis End End: Clinical Trial Candidate Data_Analysis->End Start Start Start->Cell_Studies

Caption: General workflow for preclinical evaluation of this compound.

References

DPI-4452: A New Frontier in CAIX Inhibition for Cancer Therapy?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of DPI-4452 Against Existing Carbonic Anhydrase IX Inhibitors

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, Carbonic Anhydrase IX (CAIX) has emerged as a compelling target due to its high expression in various solid tumors and limited presence in healthy tissues. A novel investigational agent, this compound, is showing considerable promise in preclinical studies. This guide provides a comprehensive comparison of this compound with established CAIX inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of its potential superiority.

Carbonic Anhydrase IX is a transmembrane enzyme crucial for pH regulation in the tumor microenvironment. Its activity contributes to an acidic extracellular space, promoting tumor growth, metastasis, and resistance to therapy. Consequently, inhibiting CAIX is a key strategy in oncology research. This guide evaluates this compound against other notable CAIX inhibitors, including the small molecule SLC-0111, the broad-spectrum inhibitor acetazolamide, and the monoclonal antibody girentuximab (cG250).

At a Glance: Quantitative Comparison of CAIX Inhibitors

To facilitate a direct comparison of potency and binding characteristics, the following tables summarize the key quantitative data for this compound and its counterparts.

Inhibitor Type Binding Affinity (Kd/Ki) Inhibitory Concentration (IC50) Selectivity Notes
This compound Cyclic PeptideSubnanomolar Kd (0.16-0.25 nM)[1]130 nM (recombinant hCAIX)[2][3]High selectivity for CAIX over other CAs (Kd >2000 nM for CA IV, XII, XIV)[1]
SLC-0111 Small Molecule (ureido-substituted benzenesulfonamide)45.1 nM (Ki for CAIX)Not explicitly found for direct enzymatic inhibition; cellular effects are dose-dependent.Selective for CAIX and CAXII over CAI and CAII.
Acetazolamide Small Molecule (sulfonamide)25 nM (Ki for CAIX)30 nM (hCA IX)[1][4][5][6]Broad-spectrum inhibitor, also inhibits other CA isoforms (e.g., Ki of 12 nM for hCAII).
Girentuximab (cG250) Monoclonal Antibody5.33 nM (Kd)Not applicable (binding antibody)Highly specific for a conformational epitope on CAIX.[7]

Table 1: In Vitro Performance of CAIX Inhibitors. This table provides a comparative overview of the binding affinities and inhibitory concentrations of this compound and other significant CAIX inhibitors.

Inhibitor Xenograft Model Dosing Regimen Observed Efficacy
[177Lu]Lu-DPI-4452 HT-29 (colorectal), SK-RC-52 (renal)Single dose of 100 MBq or 3 fractionated doses of 33 MBqSignificant tumor growth inhibition in both models.[2]
SLC-0111 Breast, glioblastoma, pancreatic cancer models100 mg/kg daily (oral gavage)Inhibition of primary tumor growth and metastasis.
Acetazolamide Neuroblastoma SH-SY5Y xenografts40 mg/kgPotentiates the inhibitory effect of other agents on tumorigenesis.[1]
Girentuximab (cG250) VMRC-RCW (renal) xenograft model10 mg/kgAnti-tumor activity observed.

Table 2: In Vivo Efficacy in Xenograft Models. This table summarizes the observed anti-tumor effects of the compared CAIX inhibitors in various preclinical cancer models.

Delving into the Mechanism: The CAIX Signaling Axis

The therapeutic rationale for targeting CAIX stems from its critical role in the tumor microenvironment. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and induces the expression of CAIX. CAIX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification and intracellular alkalization, which promotes cancer cell survival, proliferation, and invasion.

CAIX_Signaling_Pathway CAIX Signaling Pathway in Hypoxic Tumors cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell CO2_H2O CO2 + H2O CAIX_Protein CAIX Protein CO2_H2O->CAIX_Protein H_HCO3 H+ + HCO3- H_ion Extracellular H+ H_HCO3->H_ion releases pH_regulation Intracellular pH Regulation (Alkalinization) H_HCO3->pH_regulation imports HCO3- Invasion_Metastasis Invasion & Metastasis H_ion->Invasion_Metastasis Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_Expression CAIX Gene Transcription HIF1a->CAIX_Expression activates CAIX_Expression->CAIX_Protein leads to CAIX_Protein->H_HCO3 catalyzes Survival_Proliferation Cell Survival & Proliferation pH_regulation->Survival_Proliferation

CAIX Signaling Pathway. This diagram illustrates the induction of CAIX under hypoxic conditions and its role in pH regulation, promoting cancer cell survival and invasion.

Experimental Corner: Methodologies for Inhibitor Evaluation

The quantitative data presented in this guide are derived from established experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.

In Vitro Assays

Stopped-Flow CO₂ Hydration Assay: This is a standard method to determine the inhibitory potency (Kᵢ) of compounds against carbonic anhydrase isoforms. The assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator in a stopped-flow spectrophotometer.

Surface Plasmon Resonance (SPR): SPR is employed to measure the binding affinity (Kₐ) of inhibitors to purified CAIX protein. This label-free technique detects changes in the refractive index on a sensor chip as the inhibitor binds to the immobilized CAIX.

Experimental_Workflow Workflow for CAIX Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Stopped-Flow CO2 Hydration Assay (Ki) Cell_Assays Cell Viability, Migration, Invasion Assays (IC50) Enzyme_Assay->Cell_Assays Binding_Assay Surface Plasmon Resonance (Kd) Binding_Assay->Cell_Assays Xenograft Tumor Xenograft Models Cell_Assays->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Studies Xenograft->Toxicity Novel_Compound Novel CAIX Inhibitor Novel_Compound->Enzyme_Assay Novel_Compound->Binding_Assay

Experimental Workflow. A generalized workflow for the preclinical evaluation of novel CAIX inhibitors, from initial enzymatic and binding assays to in vivo efficacy studies.

In Vivo Models

Tumor Xenograft Models: To assess the anti-tumor efficacy of CAIX inhibitors in a living organism, human cancer cell lines are implanted into immunocompromised mice. The growth of the resulting tumors is monitored over time following treatment with the inhibitor.

The Superiority of this compound: A Data-Driven Perspective

Based on the available preclinical data, this compound exhibits several characteristics that suggest potential superiority over existing CAIX inhibitors.

DPI4452_Superiority Logical Framework for this compound's Potential Superiority cluster_attributes Key Attributes cluster_advantages Potential Advantages DPI4452 This compound High_Affinity Subnanomolar Binding Affinity (Kd) DPI4452->High_Affinity High_Selectivity High Selectivity for CAIX over other isoforms DPI4452->High_Selectivity Theranostic Theranostic Potential (68Ga/177Lu labeling) DPI4452->Theranostic InVivo_Efficacy Potent In Vivo Tumor Inhibition DPI4452->InVivo_Efficacy Improved_Targeting Improved Tumor Targeting and Retention High_Affinity->Improved_Targeting Reduced_OffTarget Reduced Off-Target Effects High_Selectivity->Reduced_OffTarget Personalized_Medicine Patient Selection & Dose Optimization Theranostic->Personalized_Medicine Enhanced_Therapeutic_Index Enhanced Therapeutic Index InVivo_Efficacy->Enhanced_Therapeutic_Index Improved_Targeting->Enhanced_Therapeutic_Index Reduced_OffTarget->Enhanced_Therapeutic_Index

This compound's Potential Superiority. This diagram outlines the key attributes of this compound and the potential advantages they confer over other CAIX inhibitors.

This compound's subnanomolar binding affinity for CAIX is notably high, suggesting strong and potentially prolonged target engagement.[1] Its high selectivity for CAIX over other carbonic anhydrase isoforms is a significant advantage over broad-spectrum inhibitors like acetazolamide, potentially leading to a better safety profile with fewer off-target effects.[1]

Perhaps the most distinguishing feature of this compound is its design as a theranostic agent. The DOTA cage allows for chelation with both diagnostic (e.g., ⁶⁸Ga for PET imaging) and therapeutic (e.g., ¹⁷⁷Lu for targeted radiotherapy) radionuclides. This dual functionality enables patient selection based on CAIX expression, personalized dosimetry, and real-time monitoring of treatment response, a paradigm of precision medicine not offered by traditional small molecules or standalone antibodies.

Conclusion

This compound represents a novel and highly promising agent in the field of CAIX-targeted cancer therapy. Its high binding affinity, selectivity, and innovative theranostic design position it as a potentially superior alternative to existing CAIX inhibitors. The ongoing Phase 1/2 clinical trial (NCT05706129) will be crucial in validating these preclinical findings and determining the ultimate clinical utility of this compound in treating patients with CAIX-expressing solid tumors. The scientific community eagerly awaits the results of this trial, which could usher in a new era of personalized and effective cancer treatment.

References

A Critical Review of DPI-4452 in Theranostics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of theranostics, a paradigm that integrates diagnostic imaging and targeted therapy, has revolutionized precision oncology. A promising new agent in this field is DPI-4452, a peptide-based radiopharmaceutical targeting Carbonic Anhydrase IX (CAIX). This guide provides a critical review of this compound, objectively comparing its performance with alternative CAIX-targeting agents and presenting supporting experimental data to inform researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a first-in-class cyclic peptide that binds with high affinity to CAIX, a cell surface glycoprotein (B1211001) overexpressed in numerous solid tumors, including clear cell renal cell carcinoma (ccRCC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC).[1][2] Its expression is often induced by hypoxia or mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene, making it an attractive target for cancer therapy.[1] this compound's theranostic capability is realized through its DOTA cage, which allows for chelation with different radionuclides.[3] When labeled with Gallium-68 ([68Ga]Ga-DPI-4452), it serves as a diagnostic imaging agent for Positron Emission Tomography (PET). When paired with a therapeutic beta-emitter like Lutetium-177 ([177Lu]Lu-DPI-4452), it becomes a targeted radioligand therapy.[1]

Mechanism of Action and Signaling Pathway

Carbonic Anhydrase IX is a transmembrane enzyme that plays a crucial role in regulating intra- and extracellular pH in the tumor microenvironment. Under hypoxic conditions, tumor cells increase their reliance on glycolysis for energy production, leading to an accumulation of acidic byproducts. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively extruding acid from the cancer cells and contributing to the acidification of the tumor microenvironment. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.

This compound, by targeting CAIX, can be used to visualize CAIX-expressing tumors and deliver a cytotoxic payload directly to the cancer cells, thereby disrupting their pH regulation and inducing cell death.

CAIX_Signaling_Pathway Carbonic Anhydrase IX (CAIX) Signaling Pathway in Hypoxia cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cancer Cell cluster_2 Extracellular Space Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Increased Glycolysis Increased Glycolysis Hypoxia->Increased Glycolysis CAIX Gene Transcription CAIX Gene Transcription HIF-1α Stabilization->CAIX Gene Transcription CAIX Protein CAIX CAIX Gene Transcription->CAIX Protein Intracellular pH Regulation Intracellular pH Regulation CAIX Protein->Intracellular pH Regulation CO2 + H2O <=> H+ + HCO3- H+ and Lactate Production H+ and Lactate Production Increased Glycolysis->H+ and Lactate Production Extracellular Acidification Extracellular Acidification H+ and Lactate Production->Extracellular Acidification Cell Survival and Proliferation Cell Survival and Proliferation Intracellular pH Regulation->Cell Survival and Proliferation Invasion and Metastasis Invasion and Metastasis Extracellular Acidification->Invasion and Metastasis This compound This compound This compound->CAIX Protein Binds to Experimental_Workflow Theranostic Evaluation Workflow for this compound cluster_0 In Vitro Characterization cluster_1 Preclinical In Vivo Evaluation cluster_2 Clinical Translation Binding_Affinity Binding Affinity (SPR, Cell-based assays) Xenograft_Model Establish Xenograft Model (e.g., HT-29, SK-RC-52) Binding_Affinity->Xenograft_Model Specificity Target Specificity (CAIX vs other CAs) Specificity->Xenograft_Model Biodistribution Biodistribution & Imaging ([68Ga]Ga-DPI-4452 PET/CT) Xenograft_Model->Biodistribution Therapy_Study Therapeutic Efficacy ([177Lu]Lu-DPI-4452) Biodistribution->Therapy_Study Phase_1_2_Trial Phase 1/2 Clinical Trial (NCT05706129) Therapy_Study->Phase_1_2_Trial Safety_Dosimetry Safety, Tolerability, Dosimetry Phase_1_2_Trial->Safety_Dosimetry Efficacy_Evaluation Preliminary Efficacy Safety_Dosimetry->Efficacy_Evaluation Logical_Relationship Logical Relationship of this compound Theranostic Approach Patient Patient with Suspected CAIX-Expressing Tumor PET_CT [68Ga]Ga-DPI-4452 PET/CT Imaging Patient->PET_CT Tumor_Localization Tumor Localization and CAIX Expression Confirmation PET_CT->Tumor_Localization Treatment_Decision Patient Selection for Therapy Tumor_Localization->Treatment_Decision CAIX Positive No_Therapy Alternative Treatment Tumor_Localization->No_Therapy CAIX Negative Therapy [177Lu]Lu-DPI-4452 Radioligand Therapy Treatment_Decision->Therapy Outcome Tumor Response and Improved Patient Outcome Therapy->Outcome

References

Safety Operating Guide

Navigating the Safe Disposal of DPI-4452: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for diagnostic or therapeutic procedures.

Given that a specific Safety Data Sheet (SDS) for DPI-4452 is not publicly available, this document provides essential safety and disposal procedures based on established best practices for handling uncharacterized peptide-based small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous chemical of unknown toxicity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is crucial to establish a safe work environment and adhere to strict handling protocols to minimize exposure risk.

Personal Protective Equipment (PPE): The use of appropriate PPE is the primary defense against accidental exposure and is mandatory when handling research chemicals.[2]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile)Protects against skin contact. Gloves should be changed immediately if contaminated.[2]
Eye Protection Safety glasses or gogglesShields eyes from accidental splashes, particularly when handling powdered forms or solutions.[2]
Body Protection Laboratory coat or protective gownProtects skin and personal clothing from spills.[2]
Respiratory Protection Use of a fume hood or biosafety cabinetEssential when handling lyophilized powders to prevent inhalation of aerosolized particles.[2]

Handling and Storage: Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

AspectProcedure
Designated Area Confine all handling of this compound to a designated, clean, and organized laboratory bench or area.[2]
Cross-Contamination Use sterile, fresh equipment (e.g., pipette tips, vials) for each experimental step to prevent cross-contamination.[2]
Storage of Lyophilized Powder For long-term storage, maintain at -20°C or -80°C in a tightly sealed container, protected from light.[2]
Storage of Reconstituted Solutions Store in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles. Sterile buffers at a pH of 5-6 can prolong stability.[3]
Labeling All containers must be clearly labeled with the compound name, concentration, preparation date, and a "Research Use Only" warning.[2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. These procedures are divided based on the form of the waste (solid or liquid) and whether the compound is radiolabeled.

Protocol 1: Disposal of Non-Radiolabeled this compound Waste

This protocol outlines the disposal procedure for this compound that has not been conjugated with a radionuclide.

Solid Waste Disposal: Solid waste includes empty vials, contaminated PPE, pipette tips, and other labware.

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container that is clearly labeled.[2][4]

  • Labeling: The container must be labeled as "Hazardous Chemical Waste" and include the full name "this compound".

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste management service.[2][4]

Liquid Waste Disposal: Liquid waste includes unused solutions of this compound and contaminated buffers.

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6]

  • Labeling: The label should include "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used, and an approximate concentration.

  • Treatment (if required by institution): Some institutions may require inactivation before disposal. A common method for peptides is hydrolysis using 1 M HCl or 1 M NaOH for a minimum of 24 hours, followed by neutralization to a pH of 6.0-8.0.[4] Always consult with your EHS department before attempting any chemical inactivation.

  • Storage and Disposal: Store the sealed container in a designated secondary containment bin within a satellite accumulation area. Arrange for disposal through your institution's hazardous waste program.[1]

Protocol 2: Disposal of Radiolabeled this compound Waste

When this compound is chelated with a radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu), all waste must be treated as radioactive.

Solid and Liquid Radioactive Waste:

  • Segregation: Use dedicated, clearly labeled containers to separate radioactive waste from non-radioactive and other chemical waste. Different isotopes should also be segregated.[7]

  • Labeling: Containers must be clearly marked with the universal radiation symbol, the specific isotope (e.g., Gallium-68), the date, and the lab's information.[7]

  • Shielding: If using high-energy isotopes, ensure appropriate shielding is in place for the waste containers.

  • Storage: Store radioactive waste in a designated and secure area.

  • Disposal: Disposal of radioactive waste is highly regulated and must be handled by trained personnel. Contact your institution's Radiation Safety Officer (RSO) or EHS department for specific collection and disposal procedures.[8]

Equipment Decontamination

All non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated.

Decontamination of Non-Radiolabeled this compound:

  • Initial Cleaning: For general protein and peptide decontamination, use an enzymatic detergent.[9]

  • Procedure: Prepare a 1% (m/v) solution of an enzymatic cleaner. Either soak the contaminated equipment or apply the solution directly to surfaces. For difficult-to-clean items, an ultrasonic bath with the cleaning solution can be used.[9]

  • Secondary Decontamination: Follow the enzymatic cleaning with a 6% sodium hypochlorite (B82951) (bleach) solution.[9]

  • Final Rinse: Thoroughly rinse all surfaces with deionized water to remove any residual cleaning agents.

Decontamination of Radiolabeled this compound:

  • Initial Survey: Before cleaning, survey the equipment with an appropriate radiation detection instrument to determine the extent of contamination.[10]

  • Cleaning: Use a commercial radiation decontamination solution. Apply with wipes or a soft brush, working from the outside of the contaminated area inward to prevent spreading.[11] All cleaning materials (wipes, gloves, etc.) must be disposed of as radioactive waste.[11]

  • Storage for Decay: For short half-life isotopes, storing the equipment for decay (typically 7-10 half-lives) can be an effective decontamination method.[12][13]

  • Final Survey: After decontamination, perform a final survey to ensure contamination has been reduced to acceptable levels as defined by your institution's RSO.[10][13]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DPI4452_Disposal_Workflow cluster_start cluster_assessment cluster_non_radio Non-Radiolabeled Waste cluster_radio Radiolabeled Waste start Start: this compound Waste Generated is_radio Is the waste radiolabeled? start->is_radio waste_type_non_radio Determine Waste Form is_radio->waste_type_non_radio No waste_type_radio Segregate by Isotope and Waste Form (Solid/Liquid/Sharps) is_radio->waste_type_radio Yes solid_waste_non_radio Solid Waste: - Contaminated PPE - Vials, Pipette Tips waste_type_non_radio->solid_waste_non_radio Solid liquid_waste_non_radio Liquid Waste: - Unused Solutions - Contaminated Buffers waste_type_non_radio->liquid_waste_non_radio Liquid collect_solid_non_radio Collect in Labeled Hazardous Chemical Waste Container solid_waste_non_radio->collect_solid_non_radio collect_liquid_non_radio Collect in Labeled Leak-Proof Hazardous Chemical Waste Container liquid_waste_non_radio->collect_liquid_non_radio dispose_non_radio Arrange Pickup by Institutional EHS collect_solid_non_radio->dispose_non_radio collect_liquid_non_radio->dispose_non_radio collect_radio Collect in Shielded & Labeled Radioactive Waste Containers waste_type_radio->collect_radio dispose_radio Contact Radiation Safety Officer (RSO) for Disposal collect_radio->dispose_radio

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling DPI-4452

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling the CAIX-targeting cyclic peptide DPI-4452, based on best practices for potent research compounds and radiochemicals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, these recommendations should be supplemented by a thorough internal risk assessment and adherence to all institutional and regulatory safety protocols.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound in both its non-radiolabeled and radiolabeled forms.

I. Understanding the Hazards

This compound is a potent cyclic peptide. When handled as a lyophilized powder, it poses a risk of aerosolization and inhalation. For many applications, this compound is radiolabeled with isotopes such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), introducing radiological hazards that require stringent safety measures.

  • Gallium-68 (⁶⁸Ga): A positron and beta emitter with a short half-life of approximately 68 minutes. It also emits gamma radiation, necessitating lead shielding.

  • Lutetium-177 (¹⁷⁷Lu): Emits beta and low-energy gamma radiation with a half-life of about 6.7 days, requiring both lead and plexiglass shielding.[1]

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific procedure and whether the compound is radiolabeled.

ActivityRecommended PPERationale
Weighing and Dispensing (Lyophilized Powder) - Full-face powered air-purifying respirator (PAPR) or N95/P2/P3 respirator in a fume hood- Disposable, solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Safety goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of the potent peptide.[2] Full respiratory protection and double gloving provide a robust barrier.
Solution Preparation (Non-Radiolabeled) - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields- Single pair of nitrile glovesReduced risk of aerosolization compared to handling powders, but potential for splashes exists. Engineering controls are the primary protection.
Radiolabeling and Handling of Radiolabeled this compound - Lead-shielded fume hood- Lab coat- Safety glasses- Double nitrile gloves- Body and ring dosimetersTo protect against radiation exposure. Dosimeters are essential for monitoring radiation dose.[1][3][4][5]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.

III. Operational and Disposal Plans

A clear, step-by-step plan is essential for the safe handling and disposal of this compound, particularly in its radiolabeled form.

  • Designated Area: All work with this compound, especially when radiolabeled, must be conducted in a designated and properly labeled radioactive materials use area.[3][4]

  • Shielding:

    • For ⁶⁸Ga-DPI-4452 , use lead shielding of at least 18-20mm.[5]

    • For ¹⁷⁷Lu-DPI-4452 , use approximately 1.2mm of plexiglass for beta radiation and 2.1mm of lead for gamma radiation.[1]

  • Contamination Control: Work surfaces should be covered with plastic-backed absorbent paper.[3][4] Use trays to contain potential spills.

  • Monitoring: A Geiger-Müller survey meter should be operational in the work area to detect contamination during and after handling radiolabeled compounds.[1][5]

The disposal of this compound and all contaminated materials must comply with institutional and regulatory guidelines for hazardous chemical and radioactive waste.

  • Waste Segregation: Collect all contaminated materials (e.g., vials, pipette tips, gloves, absorbent paper) in designated, shielded, and clearly labeled radioactive waste containers.

  • Liquid Waste: Aqueous radioactive waste may have specific disposal protocols, including decay-in-storage for short-lived isotopes, followed by disposal via sanitary sewer if permitted by regulations.

  • Solid Waste: Solid radioactive waste should be stored in a secure, shielded location until it can be collected by a certified hazardous waste contractor.

  • Decontamination: All non-disposable equipment and work surfaces must be decontaminated and monitored for residual radioactivity before being returned to general use.

IV. Experimental Protocols

Detailed experimental protocols for the use of this compound will be specific to the research being conducted. However, the following general principles should be incorporated:

  • Dry Runs: Before handling the active compound, especially the radiolabeled form, perform a dry run of the entire procedure to identify potential logistical issues and ensure all safety measures are in place.

  • Aliquotting: For reconstituted solutions, preparing single-use aliquots can prevent repeated freeze-thaw cycles that may degrade the peptide and reduce the risk of contamination.

  • Documentation: Maintain meticulous records of the handling, use, and disposal of this compound, including amounts used, radioactivity levels, and waste disposal manifests.

V. Visual Workflow for Safe Handling of Radiolabeled this compound

SafeHandlingWorkflow C C D D C->D E E F F E->F

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.